2-(4-Benzoylphenoxy)acetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32166. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4-benzoylphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-14(17)10-19-13-8-6-12(7-9-13)15(18)11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPOVZIKEBLFNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80212588 | |
| Record name | Acetic acid, (4-benzoylphenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80212588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6322-83-4 | |
| Record name | Acetic acid, (4-benzoylphenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006322834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6322-83-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32166 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, (4-benzoylphenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80212588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-benzoylphenoxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 2-(4-Benzoylphenoxy)acetic Acid
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2-(4-Benzoylphenoxy)acetic acid, a molecule of significant interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its synthesis, structural elucidation, physicochemical characteristics, and reactivity. The guide also includes detailed experimental protocols and discusses the compound's potential biological significance, supported by authoritative references to ensure scientific integrity.
Introduction
This compound, with the CAS Number 6322-83-4, is an organic compound featuring a benzophenone core linked to an acetic acid moiety via an ether linkage.[1] This unique structural arrangement imparts a range of chemical and physical properties that make it a valuable intermediate in organic synthesis and a scaffold for the development of new pharmaceutical agents.[2] The presence of the carboxylic acid group, the aromatic rings, and the ketone functionality provides multiple sites for chemical modification, allowing for the exploration of a diverse chemical space. This guide will delve into the core chemical aspects of this compound, providing a foundational understanding for its application in research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, formulation, and application in various experimental settings.
General Characteristics
This compound typically presents as a white to off-white solid.[2] It is generally stable under standard laboratory conditions and should be stored at room temperature.
Structural and Molecular Data
The key structural and molecular properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂O₄ | [1] |
| Molecular Weight | 256.26 g/mol | |
| IUPAC Name | This compound | [1] |
| CAS Number | 6322-83-4 | [1] |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCC(=O)O | [1] |
| InChI Key | FQPOVZIKEBLFNG-UHFFFAOYSA-N |
Solubility Profile
Thermal and Spectroscopic Properties
| Property | Value | Source |
| Boiling Point | 450.1 °C at 760 mmHg | |
| Computed XLogP3 | 2.7 | [1] |
An experimental pKa value is not widely reported, but based on the structure of similar phenoxyacetic acids, it is expected to be a weak acid. For comparison, the pKa of acetic acid is approximately 4.76.[3][4][5][6]
Synthesis and Purification
The most logical and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.
Synthetic Pathway Rationale
The Williamson ether synthesis is an Sₙ2 reaction where a deprotonated alcohol (alkoxide) acts as the nucleophile, attacking an alkyl halide.[7] For the synthesis of this compound, the ideal precursors are 4-hydroxybenzophenone and a haloacetic acid, typically chloroacetic acid or bromoacetic acid. The phenolic hydroxyl group of 4-hydroxybenzophenone is sufficiently acidic to be deprotonated by a moderately strong base, such as sodium hydroxide or potassium hydroxide, to form the corresponding phenoxide. This phenoxide then displaces the halide from the haloacetic acid to form the ether linkage.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol: Synthesis
This protocol is a representative procedure based on the principles of the Williamson ether synthesis for phenoxyacetic acids.
-
Deprotonation of 4-Hydroxybenzophenone:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxybenzophenone (1.0 eq) in an appropriate solvent such as aqueous ethanol.
-
Add a solution of sodium hydroxide (2.0-2.2 eq) in water to the flask.
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium 4-benzoylphenoxide.
-
-
Ether Formation:
-
To the solution of the phenoxide, add a solution of chloroacetic acid (1.1 eq) in water.
-
Heat the reaction mixture to reflux and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the reaction mixture with dilute hydrochloric acid until the pH is approximately 2. This will protonate the carboxylate and cause the product to precipitate.
-
Collect the crude solid product by vacuum filtration and wash it with cold water to remove inorganic salts.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.
-
Dry the purified product under vacuum.
-
Structural Elucidation and Spectroscopic Analysis
The structural confirmation of this compound relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the acetic acid moiety, and the acidic proton of the carboxyl group. The aromatic region will likely display a complex pattern due to the coupling of protons on the two phenyl rings. The methylene protons adjacent to the ether oxygen should appear as a singlet. The carboxylic acid proton will be a broad singlet, and its chemical shift will be concentration and solvent dependent.
-
¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon of the ketone, the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the methylene carbon. The chemical shifts of the carbonyl carbons will be in the downfield region, typically >160 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule.
-
O-H Stretch: A broad absorption band is expected in the region of 3300-2500 cm⁻¹ due to the O-H stretching of the carboxylic acid, which is broadened by hydrogen bonding.[8]
-
C=O Stretch (Ketone): A strong, sharp absorption band is anticipated around 1650 cm⁻¹ corresponding to the C=O stretching of the benzophenone ketone.
-
C=O Stretch (Carboxylic Acid): Another strong, sharp absorption should appear around 1700-1725 cm⁻¹ for the C=O stretching of the carboxylic acid.[8]
-
C-O Stretch: The C-O stretching of the ether linkage and the carboxylic acid will result in absorptions in the 1300-1000 cm⁻¹ region.[8]
-
Aromatic C-H and C=C Stretches: Absorptions corresponding to aromatic C-H stretching will be observed just above 3000 cm⁻¹, and aromatic C=C stretching bands will appear in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (256.26 g/mol ).
-
Fragmentation Pattern: Common fragmentation pathways for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[9] The benzophenone moiety can lead to characteristic fragments, such as the benzoyl cation (C₆H₅CO⁺) at m/z 105 and the phenyl cation (C₆H₅⁺) at m/z 77.[10] Cleavage of the ether bond is also a likely fragmentation route.
Caption: Plausible mass spectrometry fragmentation pathways.
Chemical Reactivity
The reactivity of this compound is governed by its three main functional groups: the carboxylic acid, the benzophenone ketone, and the aromatic rings.
-
Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification with alcohols, conversion to acid chlorides with reagents like thionyl chloride, and amide formation with amines.
-
Ketone Group: The carbonyl group of the benzophenone moiety can be reduced to a secondary alcohol using reducing agents like sodium borohydride. It can also participate in reactions such as the Wittig reaction to form alkenes.
-
Aromatic Rings: The phenyl rings can undergo electrophilic aromatic substitution reactions. The substitution pattern will be directed by the existing substituents (the benzoyl group and the phenoxyacetic acid moiety).
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method would be suitable for the analysis of this compound.
-
Stationary Phase: A C18 column is a common choice for separating nonpolar to moderately polar compounds.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or acetic acid in water) and an organic solvent (e.g., acetonitrile or methanol) would likely provide good separation.
-
Detection: UV detection would be effective due to the presence of the chromophoric benzophenone group. The maximum absorbance wavelength (λmax) should be determined experimentally but is expected to be in the UV region.
Protocol: HPLC Analysis
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent, such as methanol or acetonitrile. Prepare working standards by serial dilution.
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 150 mm (or equivalent)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-programmed gradient from a higher percentage of A to a higher percentage of B.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at an appropriate wavelength (e.g., 254 nm).
-
-
Data Analysis: Quantify the compound by comparing the peak area of the sample to a calibration curve generated from the standards.
Biological and Pharmacological Context
The benzophenone scaffold is present in numerous natural products and synthetic compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2] The phenoxyacetic acid moiety is also a key feature in some herbicides and drugs.
Derivatives of benzophenone have been investigated for their ability to inhibit enzymes such as cyclooxygenases (COX), which are involved in inflammation.[11] The structural similarity of this compound to non-steroidal anti-inflammatory drugs (NSAIDs) like ketoprofen suggests that it could be a candidate for similar biological activities. Further research is needed to fully elucidate its mechanism of action, but potential targets could include enzymes in the prostaglandin synthesis pathway.
Safety and Handling
This compound is associated with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a versatile molecule with a rich chemical profile. Its synthesis is readily achievable through established methods like the Williamson ether synthesis. The presence of multiple functional groups provides a platform for a wide array of chemical transformations, making it a valuable building block in organic synthesis. Its structural features also suggest potential for biological activity, warranting further investigation in the context of drug discovery and development. This guide provides a solid foundation of its chemical properties to aid researchers in their future work with this compound.
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Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
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Synthesis and α-Glucosidase Inhibition Activity of 2-[3-(Benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e][11][12]thiazin-2-yl]-N-arylacetamides: An In Silico and Biochemical Approach. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
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An In-depth Technical Guide to 2-(4-Benzoylphenoxy)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(4-Benzoylphenoxy)acetic acid (CAS No. 6322-83-4), a versatile organic compound with significant potential in medicinal chemistry and drug development. This document consolidates critical information on its chemical and physical properties, provides a detailed synthesis protocol, outlines robust analytical methodologies, and explores its potential biological activities and mechanisms of action. Drawing parallels with structurally related compounds, particularly the well-characterized fibrate class of drugs, this guide posits potential therapeutic applications and furnishes exemplary experimental protocols to facilitate further research and development.
Introduction: The Phenoxyacetic Acid Scaffold in Drug Discovery
The phenoxyacetic acid moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have been explored for a wide range of therapeutic applications, including as antibacterial, anti-inflammatory, and antihypertensive agents.[1] this compound, with its defining benzophenone group, represents an intriguing molecule within this class. Its structural similarity to fenofibric acid, the active metabolite of the lipid-lowering drug fenofibrate, suggests a potential role in metabolic regulation, particularly through the activation of Peroxisome Proliferator-Activated Receptors (PPARs). Furthermore, emerging interest in phenoxy compounds as modulators of other signaling pathways, including cannabinoid receptors, broadens the scope of its potential applications. This guide aims to provide a detailed technical foundation for researchers investigating this promising compound.
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of this compound in a research setting.
Chemical and Physical Properties
This compound is a white to off-white solid at room temperature. Its key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 6322-83-4 | [2] |
| Molecular Formula | C₁₅H₁₂O₄ | [2] |
| Molecular Weight | 256.25 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Appearance | Solid | |
| Boiling Point | 450.1 °C at 760 mmHg | |
| XLogP3 | 2.7 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
| SMILES | C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCC(=O)O | [2] |
| InChIKey | FQPOVZIKEBLFNG-UHFFFAOYSA-N | [2] |
Safety and Handling
Based on GHS classifications, this compound is considered hazardous.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.
GHS Hazard Statements: [2]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Synthesis and Characterization
The synthesis of this compound can be efficiently achieved via the Williamson ether synthesis, a robust and widely used method for preparing ethers. This reaction involves the nucleophilic substitution of a halide by an alkoxide.
Synthesis Workflow: Williamson Ether Synthesis
Caption: Workflow for the synthesis of this compound.
Detailed Synthesis Protocol
This protocol is adapted from standard Williamson ether synthesis procedures for analogous phenoxyacetic acids.
-
Deprotonation of Phenol: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxybenzophenone (1 equivalent) in an aqueous solution of sodium hydroxide (2 equivalents). Gentle heating may be required to achieve complete dissolution.
-
Nucleophilic Substitution: To the resulting phenoxide solution, add a solution of chloroacetic acid (1.1 equivalents) neutralized with sodium hydroxide (1.1 equivalents) dropwise at an elevated temperature (e.g., 90-100 °C).
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Acidify the solution by the slow addition of concentrated hydrochloric acid until the pH is approximately 2. This will precipitate the crude product.
-
Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
Drying: Dry the purified product under vacuum to yield this compound.
Analytical Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Aromatic protons (multiplets), a singlet for the methylene (-CH₂-) protons, and a broad singlet for the carboxylic acid proton. |
| ¹³C NMR | Peaks corresponding to the carbonyl carbon, aromatic carbons, the methylene carbon, and the carboxylic acid carbon. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight (e.g., [M-H]⁻ at m/z 255.06627).[3] |
| HPLC | A single major peak indicating high purity, with retention time dependent on the specific method conditions. |
| Melting Point | A sharp melting point range, confirming the purity of the crystalline solid. |
Exemplary Analytical Protocol: HPLC-MS
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and/or ESI-MS in negative ion mode.
-
Rationale: This method provides good separation for moderately polar acidic compounds and allows for sensitive detection and mass confirmation.[4]
Potential Biological Activity and Mechanisms of Action
While direct biological studies on this compound are limited in publicly available literature, its chemical structure provides strong indications of its potential pharmacological targets.
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism
The most compelling hypothesis for the biological activity of this compound stems from its close structural analogy to fenofibric acid, a known PPARα agonist.[5] PPARs are nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism.[5]
Caption: Hypothesized PPARα activation pathway.
Causality: Activation of PPARα by fibrates leads to increased transcription of genes involved in fatty acid transport and oxidation, resulting in reduced plasma triglyceride levels. Given the structural similarities, it is highly probable that this compound also functions as a PPAR agonist, potentially offering therapeutic benefits for dyslipidemia and other metabolic disorders.
Cannabinoid Receptor (CB2) Modulation
Some phenoxy compounds have been identified as having activity at cannabinoid receptors. The CB2 receptor, primarily expressed on immune cells, is an attractive therapeutic target for inflammatory and pain-related conditions without the psychoactive effects associated with CB1 receptor activation. It has been suggested that this compound may act as an antinociceptive agent through interaction with the CB2 receptor.
Mechanism Insight: CB2 receptor agonists typically inhibit adenylyl cyclase, leading to decreased intracellular cAMP levels and modulation of downstream signaling pathways involved in inflammation and nociception.
Exemplary Experimental Protocols for Biological Evaluation
To validate the hypothesized biological activities, the following experimental workflows are proposed.
In Vitro PPARα Activation Assay (Luciferase Reporter Assay)
This assay quantitatively measures the ability of a compound to activate the PPARα receptor.
-
Cell Culture: Culture a suitable cell line (e.g., HEK293T or HepG2) that has been co-transfected with two plasmids: one expressing a GAL4 DNA-binding domain fused to the PPARα ligand-binding domain, and another containing a luciferase reporter gene downstream of a GAL4 upstream activation sequence.
-
Compound Treatment: Plate the transfected cells in a multi-well plate and treat with varying concentrations of this compound (e.g., 0.01 µM to 100 µM). Include a known PPARα agonist (e.g., fenofibric acid) as a positive control and a vehicle (e.g., DMSO) as a negative control.
-
Incubation: Incubate the cells for 18-24 hours to allow for receptor activation and reporter gene expression.
-
Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate. Measure the resulting luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence signal to a control for cell viability (e.g., a co-transfected β-galactosidase reporter or a cell viability assay). Plot the normalized data against the compound concentration and fit to a dose-response curve to determine the EC₅₀ value.
Caption: Workflow for a PPARα luciferase reporter assay.
In Vitro CB2 Receptor Binding Assay (Radioligand Competition)
This assay determines the affinity of the compound for the CB2 receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human CB2 receptor (e.g., CHO-K1 or HEK293).
-
Assay Setup: In a multi-well plate, incubate the cell membranes with a known concentration of a high-affinity CB2 radioligand (e.g., [³H]CP55,940) and varying concentrations of this compound.
-
Incubation: Allow the binding reaction to reach equilibrium (e.g., 90 minutes at 30 °C).
-
Separation: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Fit the data to a one-site competition model to determine the Ki (inhibitory constant).
Conclusion and Future Directions
This compound is a compound of significant interest due to its structural features, which suggest potential as a modulator of key therapeutic targets like PPARα and the CB2 receptor. This guide has provided a foundational framework for its synthesis, characterization, and evaluation. The immediate future for research on this molecule should focus on empirical validation of its biological activities. The exemplary protocols provided herein offer a starting point for such investigations. Successful demonstration of potent and selective activity at PPARα or CB2 would position this compound as a valuable lead compound for the development of novel therapeutics for metabolic and inflammatory diseases.
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An In-depth Technical Guide to the Mechanism of Action of (4-benzoylphenoxy)acetic Acid
Foreword: Unraveling the Therapeutic Potential of a Multifaceted Molecule
To the researchers, scientists, and drug development professionals dedicated to advancing therapeutic innovation, this guide offers a comprehensive exploration of (4-benzoylphenoxy)acetic acid. While extensive research has illuminated the pathways of many pharmaceutical agents, (4-benzoylphenoxy)acetic acid presents a compelling case of a molecule with multifaceted potential that is still being fully elucidated. This document serves as a consolidation of current knowledge and a practical guide for further investigation into its mechanism of action. Our approach moves beyond a simple recitation of facts to provide a foundational understanding of the experimental rationale and methodologies crucial for robust scientific inquiry.
Introduction to (4-benzoylphenoxy)acetic Acid: A Molecule of Interest
(4-benzoylphenoxy)acetic acid, a derivative of phenoxyacetic acid, is an organic compound characterized by a benzoyl group and an acetic acid moiety attached to a central phenoxy ring.[1] Its chemical structure provides a versatile scaffold for potential pharmacological activity, attracting interest in the fields of medicinal chemistry and drug discovery. The presence of the carboxylic acid group and the ketone, along with the aromatic rings, suggests multiple possibilities for interaction with biological targets.
Chemical Structure and Properties:
-
IUPAC Name: 2-(4-benzoylphenoxy)acetic acid[2]
-
Molecular Weight: 256.25 g/mol [2]
-
Appearance: White to off-white solid[1]
-
Solubility: Soluble in organic solvents with limited solubility in water.[1]
Core Mechanism of Action: Antinociceptive Effects via Cannabinoid Receptor 2 Modulation
The most direct evidence for the mechanism of action of (4-benzoylphenoxy)acetic acid points towards its role as an antinociceptive agent. Research indicates that it elicits its pain-reducing effects through interaction with the peripheral cannabinoid receptor 2 (CB2) and subsequent modulation of intracellular calcium signaling.[1] This pathway is a significant area of interest for the development of novel analgesics that avoid the central nervous system side effects associated with opioid-based therapies and direct CB1 receptor agonists.
The Endocannabinoid System and Pain Perception
The endocannabinoid system, comprising cannabinoid receptors (CB1 and CB2), endogenous ligands (endocannabinoids), and metabolic enzymes, plays a crucial role in regulating a myriad of physiological processes, including pain sensation. While the CB1 receptor is predominantly expressed in the central nervous system, the CB2 receptor is primarily found in peripheral tissues, particularly on immune cells. This distribution makes the CB2 receptor an attractive target for therapies aimed at modulating peripheral pain and inflammation without inducing psychotropic effects.
(4-benzoylphenoxy)acetic Acid as a CB2 Receptor Ligand
(4-benzoylphenoxy)acetic acid has been shown to bind to the CB2 receptor, initiating a signaling cascade that ultimately leads to the inhibition of pro-inflammatory molecule release.[1] This interaction is the primary event in its antinociceptive mechanism.
Downstream Signaling: Inhibition of Intracellular Calcium Channels
Following CB2 receptor activation, a key downstream event is the blockade of intracellular calcium channels.[1] Calcium ions (Ca²⁺) are critical second messengers in nociceptive signaling pathways. An influx of Ca²⁺ into the cytoplasm of nociceptive neurons is a crucial step in the release of neurotransmitters and pro-inflammatory mediators that propagate pain signals. By inhibiting these channels, (4-benzoylphenoxy)acetic acid effectively dampens the cellular machinery responsible for pain transmission.
Signaling Pathway Diagram: Antinociceptive Action of (4-benzoylphenoxy)acetic Acid
Caption: Proposed mechanism of antinociceptive action for (4-benzoylphenoxy)acetic acid.
Ancillary and Potential Mechanisms of Action
While the CB2-mediated antinociceptive pathway is the most specifically identified mechanism for the parent compound, studies on its derivatives suggest other potential biological activities that may contribute to its overall pharmacological profile.
Antioxidant Activity
Derivatives of (4-benzoylphenoxy)acetic acid have demonstrated significant antioxidant properties.[3][4] These compounds exhibit radical scavenging activity against 1,1-diphenyl-2-picrylhydrazyl (DPPH), nitric oxide (NO), and hydrogen peroxide (H₂O₂).[3][4] Oxidative stress is a key contributor to the pathophysiology of various inflammatory and neurodegenerative diseases. The ability to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS) suggests a potential therapeutic application in conditions where oxidative damage is prevalent.
Quantitative Data on Antioxidant Activity of Derivatives
| Derivative | DPPH Scavenging Activity | Nitric Oxide Scavenging Activity | Hydrogen Peroxide Scavenging Activity | Reference |
| Compound 6f (unsubstituted benzoyl ring) | Good | Good | Good | [3][4] |
| Compound 6h (chloro substituent) | Good | Good | Good | [3][4] |
| Compound 6k (methoxy substituent) | Moderate | Moderate | Good | [3][4] |
Anti-inflammatory Effects: Potential COX-2 Inhibition
The broader class of phenoxyacetic acid derivatives has been investigated for anti-inflammatory properties, with some analogs showing selective inhibition of cyclooxygenase-2 (COX-2).[5][6] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[5][6] Although direct evidence for COX-2 inhibition by (4-benzoylphenoxy)acetic acid is not yet established, the structural similarity to known COX-2 inhibitors suggests this as a plausible avenue for further investigation. Selective COX-2 inhibitors are desirable as they can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[5]
Experimental Workflow: Investigating Potential COX-2 Inhibition
Caption: A workflow for evaluating the anti-inflammatory potential of (4-benzoylphenoxy)acetic acid.
Experimental Protocols for Mechanistic Elucidation
To facilitate further research into the mechanism of action of (4-benzoylphenoxy)acetic acid, the following are detailed protocols for key in vitro assays.
Protocol: In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging capacity of (4-benzoylphenoxy)acetic acid.
Materials:
-
(4-benzoylphenoxy)acetic acid
-
1,1-diphenyl-2-picrylhydrazyl (DPPH)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of (4-benzoylphenoxy)acetic acid in methanol.
-
Prepare serial dilutions of the stock solution to obtain a range of test concentrations.
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each test concentration of (4-benzoylphenoxy)acetic acid.
-
For the control, mix 100 µL of the DPPH solution with 100 µL of methanol.
-
Use ascorbic acid as a positive control and prepare serial dilutions in the same manner as the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a spectrophotometer.
-
Calculate the percentage of scavenging activity using the following formula:
-
% Scavenging = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
-
Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC₅₀ value.
Protocol: CB2 Receptor Binding Assay (Competitive Radioligand Binding)
Objective: To determine the affinity of (4-benzoylphenoxy)acetic acid for the human CB2 receptor.
Materials:
-
Membranes from cells stably expressing the human CB2 receptor (e.g., CHO-K1 or HEK293 cells)
-
[³H]CP-55,940 (radioligand)
-
(4-benzoylphenoxy)acetic acid
-
WIN 55,212-2 (non-radiolabeled competitor for non-specific binding)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of (4-benzoylphenoxy)acetic acid in the binding buffer.
-
In reaction tubes, combine the cell membranes, [³H]CP-55,940 (at a concentration near its Kd), and varying concentrations of (4-benzoylphenoxy)acetic acid.
-
For total binding, omit the test compound.
-
For non-specific binding, add a high concentration of WIN 55,212-2.
-
Incubate the tubes at 30°C for 90 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Analyze the data using non-linear regression to determine the Ki (inhibitory constant) of (4-benzoylphenoxy)acetic acid.
Conclusion and Future Directions
(4-benzoylphenoxy)acetic acid is an intriguing molecule with a primary mechanism of action centered on its antinociceptive effects mediated through the CB2 receptor and subsequent inhibition of intracellular calcium signaling. This pathway holds significant promise for the development of peripherally acting analgesics. Furthermore, the antioxidant and potential anti-inflammatory activities suggested by studies on its derivatives warrant further investigation to fully characterize its therapeutic potential.
Future research should focus on:
-
In vivo studies to confirm the antinociceptive effects and establish a dose-response relationship.
-
Direct evaluation of COX-1/COX-2 inhibition to clarify its anti-inflammatory mechanism.
-
Pharmacokinetic and toxicological profiling to assess its drug-like properties and safety.
-
Structure-activity relationship (SAR) studies to optimize the chemical scaffold for enhanced potency and selectivity.
This guide provides a solid foundation for these future endeavors, with the ultimate goal of translating the scientific understanding of (4-benzoylphenoxy)acetic acid into tangible therapeutic benefits.
References
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Prashanth, T., et al. (2013). Synthesis of (4-benzoyl-phenoxy)-acetic acid derivatives and their efficacy as antioxidant agents. Free Radicals and Antioxidants, 3(S1), S50-S54. [Link][3]
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Prashanth, T., et al. (2013). Synthesis of (4-benzoyl-phenoxy)-acetic acid derivatives and their efficacy as antioxidant agents. ResearchGate. [Link][4]
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El-Sayed, M. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1309. [Link][5]
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biological activity of 2-(4-Benzoylphenoxy)acetic acid
An In-depth Technical Guide to the Biological Activity of 2-(4-Benzoylphenoxy)acetic acid
Abstract
This technical guide provides a comprehensive overview of the known and potential biological activities of this compound. Drawing upon data from structurally related phenoxyacetic acid derivatives, we delineate a strategic framework for its investigation as a potential therapeutic agent. The primary focus is on its hypothesized anti-inflammatory, analgesic, and antioxidant properties, likely mediated through mechanisms such as cyclooxygenase (COX) enzyme inhibition and radical scavenging. This document offers field-proven insights into the causal relationships behind experimental design and furnishes detailed, self-validating protocols for key in vitro and in vivo assays. All methodologies and mechanistic claims are grounded in authoritative, cited literature to ensure scientific integrity and to empower researchers in their drug discovery and development efforts.
Introduction and Chemical Profile
This compound is a member of the phenoxyacetic acid class of compounds, a scaffold known for a diverse range of pharmacological activities.[1][2] Its chemical structure, characterized by a central phenoxyacetic acid moiety with a benzoyl substituent, suggests a potential for interaction with biological systems involved in inflammation and oxidative stress.
Chemical Identity:
-
IUPAC Name: this compound[3]
-
CAS Number: 6322-83-4
-
Molecular Formula: C₁₅H₁₂O₄[3]
-
Molecular Weight: 256.26 g/mol [3]
The broader family of phenoxyacetic acid derivatives has been extensively explored, yielding compounds with significant anti-inflammatory, analgesic, antidiabetic, and antimicrobial properties.[1][2][4][5] This established precedent provides a strong rationale for the systematic evaluation of this compound as a novel therapeutic candidate. This guide will synthesize existing knowledge on related structures to propose a likely biological profile and detail the experimental pathways required for its validation.
Hypothesized Biological Activities and Mechanisms of Action
Based on extensive literature on analogous structures, the primary biological activities of this compound are predicted to be centered around anti-inflammatory, analgesic, and antioxidant effects.
Anti-inflammatory and Analgesic Activity
A significant number of non-steroidal anti-inflammatory drugs (NSAIDs) are acidic compounds, including many from the acetic acid class (e.g., Diclofenac).[2][6] These agents typically exert their effects by inhibiting the cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins (PGs)—key mediators of pain and inflammation.[7]
Mechanism: COX Inhibition The conversion of arachidonic acid to prostaglandins is catalyzed by two main COX isoforms: COX-1 and COX-2.[7] COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, while COX-2 is inducible and its expression is upregulated at sites of inflammation.[8] Selective inhibition of COX-2 is a key goal in modern NSAID development to reduce the gastrointestinal side effects associated with non-selective COX-1 inhibition.[7][9] Derivatives of phenoxyacetic acid have demonstrated potent and, in some cases, selective COX-2 inhibition.[9] Therefore, it is highly probable that this compound functions by this mechanism.
The proposed signaling pathway is illustrated below.
Caption: Hypothesized mechanism via the arachidonic acid pathway.
Antioxidant Activity
Oxidative stress is intrinsically linked to inflammation. A study on (4-benzoyl-phenoxy)-acetic acid derivatives demonstrated significant in vitro antioxidant activity through various radical scavenging assays.[10] The benzoylphenoxy moiety may enable the molecule to donate a hydrogen atom or an electron to neutralize free radicals, such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby mitigating cellular damage.
Recommended Experimental Validation Protocols
To systematically evaluate the biological profile of this compound, a tiered approach combining in vitro and in vivo assays is recommended.
In Vitro Assays
-
Rationale: This assay provides a rapid and reliable method to assess the free radical scavenging ability of a compound.[10] 1,1-diphenyl-2-picrylhydrazyl (DPPH) is a stable free radical that shows a characteristic absorbance at 517 nm. When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable diamagnetic molecule, causing a decrease in absorbance.
-
Methodology:
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.
-
Prepare stock solutions of this compound in methanol or DMSO at various concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Use Ascorbic acid as a positive control and prepare solutions of identical concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each test compound concentration.
-
For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100
-
Plot the % scavenging against the concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
-
-
-
Rationale: This enzymatic assay directly measures the inhibitory effect of the compound on the key targets for anti-inflammatory action.[8][11] Commercially available kits (e.g., from Cayman Chemical) provide a standardized method using ovine COX-1 and human recombinant COX-2.
-
Methodology:
-
Reagent Preparation:
-
Prepare reagents according to the manufacturer's protocol. This typically includes the enzyme (COX-1 or COX-2), heme, assay buffer, arachidonic acid (substrate), and a colorimetric substrate.
-
Prepare serial dilutions of this compound. Use a known non-selective inhibitor (e.g., Indomethacin) and a selective COX-2 inhibitor (e.g., Celecoxib) as controls.
-
-
Assay Procedure (separate assays for COX-1 and COX-2):
-
Add 150 µL of reaction buffer, 10 µL of heme, and 10 µL of the enzyme to each well of a 96-well plate.
-
Add 10 µL of the test compound at various concentrations.
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of arachidonic acid solution.
-
Incubate for an additional 2 minutes.
-
Add a developing agent to measure the amount of Prostaglandin H₂ (PGH₂) produced.
-
-
Data Acquisition:
-
Read the absorbance at the specified wavelength (e.g., 405 nm).
-
-
Calculation:
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Determine the IC₅₀ values for both COX-1 and COX-2. The selectivity index can be calculated as (IC₅₀ for COX-1 / IC₅₀ for COX-2).
-
-
In Vivo Assays
All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Rationale: This is a classic and highly reproducible model of acute inflammation.[12][13] The injection of carrageenan, a phlogistic agent, into the rat paw induces a biphasic inflammatory response characterized by edema (swelling), which can be measured to quantify the efficacy of an anti-inflammatory agent.
-
Methodology:
-
Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats (150-200g) for at least one week before the experiment.
-
Grouping and Dosing:
-
Divide animals into groups (n=6 per group):
-
Group 1: Vehicle Control (e.g., 0.5% CMC in saline, p.o.)
-
Group 2: Standard Drug (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Group 3-5: Test Compound (e.g., 25, 50, 100 mg/kg, p.o.)
-
-
-
Experimental Procedure:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer (t=0).
-
Administer the vehicle, standard, or test compound orally.
-
After 1 hour, induce inflammation by injecting 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Data Analysis:
-
Calculate the edema volume at each time point by subtracting the initial paw volume (t=0).
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(V_control - V_treated) / V_control] * 100
-
Analyze data using ANOVA followed by a post-hoc test (e.g., Dunnett's).
-
-
Caption: Workflow for the Carrageenan-Induced Paw Edema assay.
-
Rationale: This model is widely used to screen for peripheral analgesic activity.[14][15] Intraperitoneal injection of acetic acid causes irritation and the release of endogenous mediators like prostaglandins and bradykinin, leading to a characteristic stretching behavior (writhing). Analgesics reduce the frequency of these writhes.[15]
-
Methodology:
-
Animal Acclimatization: Acclimatize Swiss albino mice (20-25g) for one week.
-
Grouping and Dosing:
-
Divide animals into groups (n=6 per group):
-
Group 1: Vehicle Control (e.g., Saline, p.o.)
-
Group 2: Standard Drug (e.g., Aspirin, 100 mg/kg, p.o.)
-
Group 3-5: Test Compound (e.g., 25, 50, 100 mg/kg, p.o.)
-
-
-
Experimental Procedure:
-
Administer the vehicle, standard, or test compound orally.
-
After 30 minutes, administer 0.1 mL/10g body weight of 0.6% acetic acid solution via intraperitoneal (i.p.) injection.
-
Immediately place each mouse in an individual observation chamber.
-
After a 5-minute latency period, count the total number of writhes (stretching of the abdomen with simultaneous stretching of at least one hind limb) for a period of 10 minutes.
-
-
Data Analysis:
-
Calculate the mean number of writhes for each group.
-
Calculate the percentage of analgesic protection using the formula: % Protection = [(W_control - W_treated) / W_control] * 100
-
Analyze data using ANOVA followed by a post-hoc test.
-
-
Data Presentation and Interpretation
Quantitative data from the described assays should be summarized for clear comparison and interpretation.
Table 1: Summary of In Vitro Biological Activity
| Compound | DPPH Scavenging IC₅₀ (µM) | COX-1 Inhibition IC₅₀ (µM) | COX-2 Inhibition IC₅₀ (µM) | COX-2 Selectivity Index (COX-1/COX-2) |
|---|---|---|---|---|
| This compound | TBD | TBD | TBD | TBD |
| Ascorbic Acid (Control) | Value | N/A | N/A | N/A |
| Indomethacin (Control) | N/A | Value | Value | ~1 |
| Celecoxib (Control) | N/A | Value | Value | >100 |
TBD: To Be Determined; N/A: Not Applicable. Values are representative placeholders.
Table 2: Summary of In Vivo Anti-inflammatory and Analgesic Effects
| Treatment Group (Dose, mg/kg) | % Inhibition of Paw Edema (at 3 hr) | % Protection in Writhing Test |
|---|---|---|
| Vehicle Control | 0 | 0 |
| Standard (Indomethacin/Aspirin) | Value | Value |
| Test Compound (25) | TBD | TBD |
| Test Compound (50) | TBD | TBD |
| Test Compound (100) | TBD | TBD |
TBD: To Be Determined. Values are representative placeholders.
A high COX-2 selectivity index (>10) would suggest a favorable gastrointestinal safety profile. Significant, dose-dependent inhibition of paw edema and writhing would confirm potent in vivo anti-inflammatory and analgesic activity.
Conclusion and Future Directions
This compound represents a promising candidate for investigation as a multi-target therapeutic agent. Based on robust evidence from its chemical class, it is strongly hypothesized to possess anti-inflammatory, analgesic, and antioxidant properties. The primary mechanism of action is likely the inhibition of cyclooxygenase enzymes, with a potential for COX-2 selectivity.
The experimental protocols detailed in this guide provide a clear and scientifically rigorous pathway for validating these hypotheses. Successful outcomes from these initial screens would warrant further investigation, including:
-
Pharmacokinetic and ADME studies: To understand the absorption, distribution, metabolism, and excretion profile of the compound.
-
Chronic inflammation models: Evaluation in models like adjuvant-induced arthritis to assess efficacy in chronic conditions.[2]
-
Toxicology studies: Comprehensive safety and toxicity profiling, including ulcerogenic potential.[12]
-
Structure-Activity Relationship (SAR) studies: Synthesis and evaluation of further derivatives to optimize potency and selectivity.
By following the strategic approach outlined herein, researchers can efficiently and effectively elucidate the therapeutic potential of this compound.
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2-(4-Benzoylphenoxy)acetic acid potential therapeutic targets
An In-Depth Technical Guide to the Therapeutic Targets of 2-(4-Benzoylphenoxy)acetic Acid
Executive Summary
This compound, the active metabolite of the prodrug fenofibrate, is a well-established therapeutic agent primarily utilized for the management of dyslipidemia.[1][2][3] This technical guide provides a comprehensive exploration of its molecular mechanism and primary therapeutic target, Peroxisome Proliferator-Activated Receptor alpha (PPARα). As a potent PPARα agonist, this compound modulates the transcription of a suite of genes integral to lipid metabolism and inflammation, leading to significant reductions in triglycerides and LDL-cholesterol, alongside an increase in HDL-cholesterol.[1][4][5] This document details the PPARα signaling pathway, outlines the compound's therapeutic implications in metabolic and cardiovascular diseases, and furnishes detailed methodologies for target identification and validation, designed for researchers and drug development professionals.
Introduction: Unveiling the Molecular Basis of a Clinically Significant Fibrate
This compound, commonly known as fenofibric acid, is a third-generation fibric acid derivative.[2][3] Its clinical utility in treating conditions like severe hypertriglyceridemia and mixed dyslipidemia is well-documented.[1][6] Understanding the specific molecular interactions that underpin these therapeutic effects is paramount for optimizing its use and exploring novel applications. The primary directive of this guide is to dissect the established mechanism of action and to provide a framework for the rigorous scientific validation of its therapeutic targets.
The central hypothesis, strongly supported by decades of research, is that the pharmacological effects of this compound are mediated through its direct interaction with and activation of PPARα, a ligand-activated transcription factor that functions as a master regulator of lipid homeostasis.[4][7][8][9]
Primary Therapeutic Target: Peroxisome Proliferator-Activated Receptor Alpha (PPARα)
PPARα is a member of the nuclear hormone receptor superfamily.[9][10] It is highly expressed in tissues with high rates of fatty acid catabolism, such as the liver, heart, skeletal muscle, and kidneys.[7][8] PPARα's primary physiological role is to sense the levels of endogenous fatty acids and their derivatives, subsequently activating genetic programs to manage lipid and energy balance.[8][11]
Mechanism of PPARα Activation
The activation of PPARα by this compound is a multi-step process that occurs within the nucleus of the target cell.[12]
-
Ligand Binding: As a lipophilic small molecule, this compound enters the cell and translocates to the nucleus, where it binds directly to the ligand-binding domain (LBD) of PPARα.[5][10]
-
Conformational Change and Heterodimerization: Ligand binding induces a conformational change in the PPARα protein. This change facilitates the release of corepressor proteins and the recruitment of the Retinoid X Receptor (RXR).[7] The resulting PPARα-RXR heterodimer is the active transcriptional unit.[10][12]
-
PPRE Binding and Gene Transcription: The activated PPARα-RXR complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[7][10]
-
Coactivator Recruitment and Transcriptional Regulation: Upon binding to PPREs, the complex recruits a suite of coactivator proteins (e.g., CBP-SRC-HAT complex), which initiate the transcription of downstream genes.[7][12]
The following diagram illustrates this core signaling pathway.
Downstream Genetic and Metabolic Consequences
PPARα activation orchestrates a broad transcriptional response leading to beneficial changes in lipid metabolism and inflammation.[7][[“]]
| Metabolic Process | Key Target Genes Upregulated | Physiological Outcome | Reference |
| Fatty Acid Oxidation | Carnitine palmitoyltransferase 1A (CPT1A), Acyl-CoA oxidase 1 (ACOX1) | Increased breakdown of fatty acids in the liver and muscle for energy. | [8][9] |
| Triglyceride Clearance | Lipoprotein lipase (LPL), Apolipoprotein A5 (APOA5) | Enhanced clearance of triglyceride-rich particles (VLDL) from plasma. | [1][9] |
| HDL Cholesterol Synthesis | Apolipoprotein A1 (APOA1), Apolipoprotein A2 (APOA2) | Increased production of HDL, the "good" cholesterol, promoting reverse cholesterol transport. | [1][5][14] |
| LDL Particle Modification | (Indirect effect) | Alteration of small, dense LDL particles to larger, less atherogenic particles that are cleared more rapidly. | [1][14] |
| Inflammation | (Repression of NF-κB pathway) | Decreased expression of pro-inflammatory markers like C-reactive protein (CRP) and fibrinogen. | [5][14] |
Table 1: Key metabolic outcomes of PPARα activation by this compound.
Methodologies for Target Identification and Validation
While PPARα is the established primary target, a comprehensive understanding requires methodologies to confirm this interaction and to identify potential off-target effects, which is crucial for safety and efficacy profiling.
De Novo Target Identification
For a novel compound or to investigate off-target effects of an existing one, two main strategies are employed: affinity-based and label-free methods.[15][16]
Affinity-Based Pull-Down: This classic approach involves chemically modifying the small molecule to "fish" for its binding partners in a cellular lysate.[15][17]
Experimental Protocol: Affinity-Based Pull-Down
-
Probe Synthesis: Synthesize an analog of this compound with a linker arm attached to a non-essential position, terminating in a biotin tag.[15] The linker's position must be carefully chosen to not disrupt the binding to the target protein.
-
Cell Lysate Preparation: Culture relevant cells (e.g., HepG2 human liver cells) and prepare a total cell lysate using a non-denaturing lysis buffer containing protease inhibitors.
-
Incubation: Incubate the biotinylated probe with the cell lysate to allow for the formation of probe-target protein complexes.
-
Capture: Add streptavidin-coated agarose or magnetic beads to the mixture. The high affinity of biotin for streptavidin will immobilize the probe and any bound proteins.[15]
-
Washing: Wash the beads several times with buffer to remove proteins that are non-specifically bound.
-
Elution: Elute the specifically bound proteins from the beads using a competitive biotin solution or a denaturing buffer.
-
Analysis: Separate the eluted proteins by SDS-PAGE and identify the protein bands of interest using mass spectrometry (LC-MS/MS).[15]
Target Validation and Characterization
Once a putative target like PPARα is identified, its interaction with the compound must be validated and quantified through orthogonal assays.[18][19]
Cell-Based Transcriptional Activation (Reporter) Assay: This is the gold standard for confirming functional activation of a nuclear receptor. It measures the ability of the compound to induce the transcription of a reporter gene under the control of PPREs.[20]
Experimental Protocol: PPARα Luciferase Reporter Assay
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., COS-1 or HEK293) in 96-well plates.[21] Co-transfect the cells with two plasmids: one that drives the expression of human PPARα and another containing a luciferase reporter gene downstream of a PPRE sequence.[20]
-
Compound Treatment: After 24 hours, replace the medium with serum-free medium containing various concentrations of this compound or a known agonist (e.g., GW7647) as a positive control.[21][22]
-
Incubation: Incubate the cells for another 24 hours to allow for PPARα activation and expression of the luciferase enzyme.[21]
-
Lysis and Measurement: Lyse the cells and add a luciferase substrate reagent. Measure the resulting luminescence using a luminometer.
-
Data Analysis: The light output is directly proportional to the transcriptional activity of PPARα. Plot the luminescence values against the compound concentration and fit the data to a dose-response curve to determine the EC50 (the concentration that elicits 50% of the maximal response).[20][22]
Quantitative PCR (qPCR) for Endogenous Gene Expression: To confirm that the compound regulates native target genes in a relevant cell type, qPCR is performed.
-
Cell Treatment: Treat a PPARα-expressing cell line (e.g., HepG2) with the compound for 12-24 hours.[20]
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from the cells and reverse-transcribe it into complementary DNA (cDNA).
-
qPCR: Perform qPCR using primers specific for known PPARα target genes (e.g., CPT1A, CD36, APOA1).
-
Analysis: Quantify the change in mRNA levels relative to a housekeeping gene and an untreated control. A dose-dependent increase in the mRNA of these target genes provides strong validation of on-target activity.[20]
Conclusion and Future Directions
This compound exerts its primary therapeutic effects through the potent and selective activation of PPARα. This interaction initiates a cascade of transcriptional events that collectively improve the lipid profile and reduce inflammatory markers, providing a clear mechanistic basis for its clinical use in dyslipidemia. The methodologies outlined in this guide, from affinity-based target discovery to functional reporter assays, represent a robust framework for both confirming this primary mechanism and investigating the broader pharmacological profile of this and other small molecules. Future research may focus on leveraging this PPARα-centric mechanism to explore therapeutic potential in other metabolic diseases, such as non-alcoholic fatty liver disease (NAFLD) and diabetic microvascular complications, where lipid metabolism and inflammation play a critical role.[5][9]
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An In-Depth Technical Guide to the Synthesis and Crystallographic Analysis of 2-(4-Benzoylphenoxy)acetic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, research-level overview of 2-(4-benzoylphenoxy)acetic acid, a molecule of interest in medicinal chemistry and materials science. In the absence of a publicly available crystal structure for this specific compound, this document outlines a complete workflow for its synthesis, purification, crystallization, and subsequent structural elucidation by single-crystal X-ray diffraction. By presenting a robust, field-proven methodology, this guide serves as a self-validating system for researchers seeking to characterize this and similar organic molecules. The narrative emphasizes the causality behind experimental choices, grounding protocols in established chemical principles. A comparative analysis with the known crystal structure of the closely related 2-(4-fluorophenoxy)acetic acid is provided to anticipate the structural features of the title compound.
Introduction: The Significance of Structural Elucidation
This compound belongs to the class of phenoxyacetic acids, a scaffold present in numerous pharmacologically active compounds.[1] The benzophenone moiety is also a well-studied pharmacophore and a versatile building block in organic synthesis.[2][3] The three-dimensional arrangement of atoms within a crystal lattice is fundamental to understanding a molecule's physicochemical properties, including solubility, stability, and bioavailability. For drug development professionals, a detailed knowledge of the crystal structure is a prerequisite for rational drug design and formulation.[2][3]
This guide addresses the current gap in the scientific literature regarding the crystal structure of this compound by providing a detailed roadmap for its determination.
Synthesis of this compound via Williamson Ether Synthesis
The most direct and widely applicable method for the preparation of this compound is the Williamson ether synthesis.[4][5] This SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[4][5] In this case, 4-hydroxybenzophenone is deprotonated to form the corresponding phenoxide, which then reacts with an ethyl haloacetate. A subsequent hydrolysis step yields the desired carboxylic acid.
Reaction Pathway
The synthesis is a two-step process, beginning with the formation of an ester intermediate, followed by its hydrolysis.
Caption: Reaction scheme for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of similar phenoxyacetic acid derivatives.[6]
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| 4-Hydroxybenzophenone | 1137-42-4 | 198.22 |
| Ethyl bromoacetate | 105-36-2 | 167.00 |
| Potassium carbonate (anhydrous) | 584-08-7 | 138.21 |
| Acetone | 67-64-1 | 58.08 |
| Sodium hydroxide | 1310-73-2 | 40.00 |
| Hydrochloric acid (concentrated) | 7647-01-0 | 36.46 |
| Dichloromethane | 75-09-2 | 84.93 |
| Magnesium sulfate (anhydrous) | 7487-88-9 | 120.37 |
Procedure:
-
Ester Formation:
-
To a solution of 4-hydroxybenzophenone (1.0 eq.) in acetone (10-15 mL per gram of phenol), add anhydrous potassium carbonate (2.0 eq.).
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add ethyl bromoacetate (1.1 eq.) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(4-benzoylphenoxy)acetate. The crude product can be purified by column chromatography or carried forward to the next step.
-
-
Hydrolysis:
-
Dissolve the crude ester in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.
-
Stir the mixture at room temperature for 2-3 hours until the ester is fully hydrolyzed (monitored by TLC).
-
Remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with dichloromethane to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 with concentrated hydrochloric acid.
-
The white precipitate of this compound is collected by vacuum filtration, washed with cold water, and dried.
-
Crystallization for X-ray Diffraction
Obtaining a single crystal of sufficient quality is often the most challenging step in X-ray crystallography. The following are proposed methods for the crystallization of this compound.
Solvent Selection
A systematic approach to solvent screening is crucial. The ideal solvent will dissolve the compound when hot but show limited solubility at room temperature or below.
Screening Protocol:
-
Place a few milligrams of the purified compound into several small test tubes.
-
Add a few drops of a candidate solvent to each tube.
-
Observe the solubility at room temperature. An ideal solvent will not fully dissolve the compound.
-
Gently heat the tubes with low solubility to determine if the compound dissolves at an elevated temperature.
-
Allow the solutions that formed upon heating to cool slowly to room temperature and then in a refrigerator.
-
Observe for crystal formation.
Candidate Solvents: Ethanol, methanol, acetone, ethyl acetate, toluene, and mixtures such as ethanol/water or acetone/hexane.
Crystallization Techniques
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial, allowing the solvent to evaporate slowly over several days.
-
Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in a refrigerator.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small open vial. Place this vial inside a larger sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.
Caption: Workflow for the crystallization of this compound.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.
The Experimental Process
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution: The diffraction data is used to determine the unit cell dimensions and the arrangement of atoms within the unit cell. This is typically achieved using direct methods or Patterson methods.
-
Structure Refinement: The initial atomic model is refined to best fit the experimental diffraction data.
Anticipated Structural Features and Comparison with 2-(4-fluorophenoxy)acetic acid
The crystal structure of 2-(4-fluorophenoxy) acetic acid has been reported and provides a valuable model for predicting the structure of the title compound.[7]
Expected Similarities:
-
Hydrogen Bonding: Carboxylic acids commonly form centrosymmetric dimers in the solid state through strong O-H···O hydrogen bonds between the carboxyl groups.[8] This is a highly probable packing motif for this compound.
-
Molecular Conformation: The phenoxyacetic acid moiety is likely to adopt a similar conformation, with the carboxylic acid group being roughly coplanar with the phenoxy ring.
Expected Differences:
-
Intermolecular Interactions: The benzoyl group introduces a significant structural change compared to the fluorine atom in the analog. The benzophenone moiety can participate in π-π stacking interactions between the phenyl rings of adjacent molecules. These interactions, along with C-H···O and C-H···π interactions, will likely play a significant role in the overall crystal packing.
-
Crystal Packing: The bulkier benzoyl group will necessitate a different packing arrangement compared to the smaller fluorine substituent, likely leading to different unit cell parameters and space group.
Predicted Crystallographic Data:
| Parameter | Predicted Value/Feature | Basis for Prediction |
| Crystal System | Monoclinic or Orthorhombic | Common for organic acids |
| Space Group | Centrosymmetric (e.g., P2₁/c) | Due to likely dimer formation |
| Key Intermolecular Interactions | O-H···O hydrogen bonding, π-π stacking, C-H···O interactions | Chemical nature of the molecule |
Conclusion
While the definitive crystal structure of this compound remains to be experimentally determined and published, this guide provides a comprehensive and scientifically grounded pathway to achieve this goal. By following the detailed protocols for synthesis and crystallization, and by applying the principles of single-crystal X-ray diffraction, researchers can successfully elucidate the three-dimensional structure of this compound. The anticipated structural features, based on the known structure of a close analog, provide a solid foundation for the analysis and interpretation of the experimental data. This work underscores the importance of a systematic and well-reasoned approach to the characterization of novel compounds in chemical and pharmaceutical research.
References
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Synthesis and crystallographic analysis of benzophenone derivatives--the potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Co-Crystallization and Structural Studies of Benzophenone Recognized by Positively Shifted ESPs of Perfluorinated β-Diketonate Complexes (M = Cu, Pd, Pt). MDPI. Available at: [Link]
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Synthesis, characterization, Hirshfeld analysis, crystal and molecular structure studies of 2,6-difluoro phenoxy acetic acid. Der Pharma Chemica. Available at: [Link]
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Synthesis, crystal structure elucidation, Hirshfeld surface analysis, 3D energy frameworks and DFT studies of 2-(4-fluorophenoxy) acetic acid. European Journal of Chemistry. Available at: [Link]
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Alcohol to Ether using Williamson synthesis (O-Alkylation). Organic Chemistry Portal. Available at: [Link]
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Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR. Available at: [Link]
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The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
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15.3: The Williamson Ether Synthesis. Chemistry LibreTexts. Available at: [Link]
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(PDF) UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. ResearchGate. Available at: [Link]
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2-Formylphenoxyacetic acid Schiff bases: a promising ligand scaffold for readily available trigonal prismatic Co(II) single-ion magnets. RSC Publishing. Available at: [Link]
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Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives. PubMed. Available at: [Link]
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Williamson Ether Synthesis. Utah Tech University. Available at: [Link]
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Williamson Ether Synthesis Reaction Mechanism. YouTube. Available at: [Link]
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An In-depth Technical Guide to the Solubility and Stability of 2-(4-Benzoylphenoxy)acetic Acid (Fenofibric Acid)
Introduction
2-(4-Benzoylphenoxy)acetic acid, widely known in the pharmaceutical field as Fenofibric acid, is the active metabolite of the prodrug Fenofibrate, a third-generation fibric acid derivative.[1] As an antihyperlipidemic agent, Fenofibric acid modulates lipid metabolism primarily through the activation of peroxisome proliferator-activated receptor alpha (PPARα).[2] Its therapeutic efficacy is intrinsically linked to its physicochemical properties, most notably its solubility and stability, which govern its bioavailability and shelf-life. This technical guide provides a comprehensive overview of the solubility and stability of Fenofibric acid, offering field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals.
From a physicochemical standpoint, Fenofibric acid is characterized as a poorly soluble, weakly acidic drug.[3] This presents significant challenges in formulation development, as its limited aqueous solubility can lead to slow dissolution and unpredictable bioavailability.[3] Understanding the nuances of its solubility across different solvent systems and pH ranges is therefore paramount for the rational design of effective oral dosage forms.
Furthermore, the chemical stability of Fenofibric acid is a critical quality attribute. As the active moiety, its degradation can lead to a loss of potency and the formation of potentially harmful impurities. This guide will delve into the degradation pathways of Fenofibric acid under various stress conditions, in alignment with the International Council for Harmonisation (ICH) guidelines, and will detail the analytical techniques required for the separation and quantification of the parent compound and its degradation products.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for any subsequent solubility or stability investigations.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₂O₄ | [2] |
| Molecular Weight | 256.25 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| pKa | 4 | [3] |
| Log P | 3.85 | [3] |
Solubility Profile of this compound
The solubility of Fenofibric acid is a critical determinant of its oral absorption and, consequently, its therapeutic effect. As a Biopharmaceutics Classification System (BCS) Class II compound, it is characterized by low solubility and high permeability.[4] Therefore, enhancing its solubility and dissolution rate is a primary focus in formulation development.
Aqueous Solubility
Fenofibric acid exhibits poor solubility in water, a characteristic that is highly dependent on the pH of the medium.[3] Being a weak acid with a pKa of 4, its solubility is significantly lower in acidic environments, such as the gastric pH, and increases in more alkaline conditions like the intestinal pH.[3]
| Medium | Solubility | Reference |
| Water | 162.5 µg/mL | [3] |
| Phosphate Buffer (pH 6.8) | 1156 µg/mL | [3] |
| PBS (pH 7.2) | ~0.5 mg/mL | [5] |
The increased solubility at higher pH is due to the ionization of the carboxylic acid group, forming the more soluble carboxylate salt.
Solubility in Organic Solvents
Fenofibric acid demonstrates moderate to good solubility in various organic solvents. This property is leveraged in the preparation of stock solutions for analytical purposes and in the development of certain formulation types, such as self-nanoemulsifying drug delivery systems (SNEDDS).[5][6]
| Solvent | Solubility | Reference |
| Ethanol | ~16 mg/mL | [5] |
| DMSO | ~2 mg/mL | [5] |
| Dimethylformamide | ~14 mg/mL | [5] |
Solubility in Pharmaceutical Excipients
The solubility of Fenofibric acid in oils, surfactants, and co-surfactants is a key consideration in the design of lipid-based formulations. These formulations can enhance the dissolution and absorption of poorly water-soluble drugs.
| Excipient Type | Examples | Solubility | Reference |
| Oils | Soybean oil, olive oil, oleic acid | Lower than in surfactants/co-surfactants | [6] |
| Surfactants | Glyceryl monolinoleate (MCC) | Higher than in many oils | [6] |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method remains the gold standard for determining the thermodynamic equilibrium solubility of a compound.
Objective: To determine the concentration of this compound in a saturated solution at equilibrium.
Materials and Reagents:
-
This compound (pure, solid form)
-
Selected solvents (e.g., purified water, phosphate buffer pH 6.8, ethanol)
-
Vials with screw caps
-
Shaking incubator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Validated HPLC-UV or UPLC-MS/MS system
Procedure:
-
Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time to equilibrium should be established experimentally.
-
After incubation, visually confirm the presence of undissolved solid.
-
Centrifuge the samples at a high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Filter the supernatant through a 0.22 µm syringe filter that does not bind the compound.
-
Dilute the filtered supernatant with a suitable analytical solvent.
-
Analyze the concentration of this compound in the diluted samples using a validated analytical method.
-
The experiment should be performed in triplicate for each condition.
Caption: Workflow for equilibrium solubility determination.
Stability of this compound
The stability of an active pharmaceutical ingredient (API) is a critical factor that influences its safety, efficacy, and shelf life. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the drug molecule.[7] These studies also aid in the development and validation of stability-indicating analytical methods.[7]
Hydrolytic Stability
This compound is known to be formed through the hydrolysis of its parent drug, Fenofibrate, particularly under alkaline conditions.[8] While Fenofibric acid itself is relatively stable to neutral hydrolysis, its stability under acidic and basic conditions should be thoroughly evaluated.[8]
Degradation Pathway: Under alkaline hydrolysis, the ester bond of Fenofibrate is cleaved to yield Fenofibric acid.[9]
Caption: Formation of Fenofibric acid from Fenofibrate.
Photostability
Exposure to light can induce photodegradation of photosensitive compounds. Fenofibrate has been reported to undergo photodegradation, forming a perbenzoic acid derivative.[8][10] The photostability of Fenofibric acid itself is also a critical parameter to investigate, as it contains a benzophenone chromophore which is known to be photoreactive.[11]
Degradation Pathway: Studies on the photodegradation of Fenofibric acid have shown that UV and UV/H₂O₂ pathways can lead to decarboxylation and the formation of various chlorinated aromatic byproducts.[12] The photoreactivity of Fenofibric acid can also lead to covalent binding with proteins, which is a mechanism associated with photoallergy.[11]
Oxidative Stability
Oxidative degradation can be a significant pathway for drug decomposition. The susceptibility of this compound to oxidation should be assessed using oxidizing agents such as hydrogen peroxide.
Degradation Pathway: Oxidative degradation pathways for Fenofibric acid can involve reactions with hydroxyl radicals, leading to the formation of various intermediates and lower molecular weight products resulting from the cleavage of the carbonyl carbon-to-aromatic-carbon bond.[12]
Thermal Stability
Thermal stability studies are conducted to evaluate the effect of temperature on the drug substance. Fenofibrate has been reported to be relatively stable to thermal stress.[8] However, the thermal stability of Fenofibric acid should be independently confirmed.
Experimental Protocol: Forced Degradation Studies
Forced degradation studies are performed under conditions more severe than accelerated stability testing to identify potential degradation products.[13][14]
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Materials and Reagents:
-
This compound
-
Hydrochloric acid (e.g., 0.1 N)
-
Sodium hydroxide (e.g., 0.1 N)
-
Hydrogen peroxide (e.g., 3%)
-
Purified water
-
Validated stability-indicating HPLC-UV or UPLC-MS/MS method
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and add hydrochloric acid. Heat the solution (e.g., at 60°C) for a specified period. Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve the compound in a suitable solvent and add sodium hydroxide. Keep the solution at room temperature or heat gently for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve the compound in a suitable solvent and add hydrogen peroxide. Keep the solution at room temperature for a specified period.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified period.
-
Photodegradation: Expose a solution of the compound and the solid compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating analytical method. The method must be able to separate the intact drug from all degradation products.
Caption: General workflow for forced degradation studies.
Analytical Methodologies
The accurate quantification of this compound and its degradation products is crucial for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique.[9][15] For higher sensitivity and structural elucidation of unknown impurities, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS) is the method of choice.[12]
A typical stability-indicating RP-HPLC method might utilize a C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and an acidic aqueous buffer.[8] UV detection is often performed at a wavelength where the analyte and its potential degradation products have significant absorbance.[8]
Conclusion
The solubility and stability of this compound are fundamental properties that dictate its performance as a therapeutic agent. Its poor aqueous solubility, particularly at acidic pH, necessitates the use of formulation strategies to enhance its dissolution and bioavailability. The compound is susceptible to degradation under hydrolytic, oxidative, and photolytic stress, highlighting the importance of conducting thorough forced degradation studies to understand its degradation pathways and to develop robust, stable formulations. The experimental protocols and analytical methodologies outlined in this guide provide a framework for the comprehensive characterization of this important active pharmaceutical ingredient.
References
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A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. (URL: [Link])
-
Comparative In Vitro and In Vivo Evaluation of Fenofibric Acid as an Antihyperlipidemic Drug. (URL: [Link])
-
Oxidation by-products and ecotoxicity assessment during the photodegradation of fenofibric acid in aqueous solution with UV and UV/H2O2. (URL: [Link])
-
Formulation and Evaluation of Delayed Release Fenofibric Acid Capsule. (URL: [Link])
-
Determination Of Fenofibric Acid (Related Substance) In Marketed Formulations Of Fenofibrate By RP-HPLC. (URL: [Link])
-
Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. (URL: [Link])
-
The FTIR spectra of (a) Fenofibrate (b) Degradation product. (URL: [Link])
-
The biochemical pharmacology of fenofibrate. (URL: [Link])
-
Solubility data of fenofibric acid, physical mixture and multicomponent crystal. (URL: [Link])
-
Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. (URL: [Link])
-
A Review of Currently Available Fenofibrate and Fenofibric Acid Formulations. (URL: [Link])
-
Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. (URL: [Link])
-
Photodegradation and in vitro phototoxicity of fenofibrate, a photosensitizing anti-hyperlipoproteinemic drug. (URL: [Link])
-
improved solubility novel multicomponent crystals of fenofibric acid-acetylsalisylic. (URL: [Link])
-
method development and validation for fenofibrate by rp-hplc method. (URL: [Link])
-
Development and validation of stability indicating HPLC method for Rosuvastatin calcium and Fenofibrate in combination. (URL: [Link])
-
Novel Isocratic RP-HPLC Method Development and Validation of Rosuvastatin and Fenofibrate in Tablets. (URL: [Link])
-
Formation of a Perbenzoic Acid Derivative in the Photodegradation of Fenofibrate: Phototoxicity Studies on Erythrocytes. (URL: [Link])
-
Sustained-Release Solid Dispersions of Fenofibrate for Simultaneous Enhancement of the Extent and Duration of Drug Exposure. (URL: [Link])
-
Studies on the novel dosage form of fenofibric acid using various pharmaceutical excipients. (URL: [Link])
-
The solubility of fenofibric acid in oils, surfactants, and cosurfactants (n=3). (URL: [Link])
-
Continuous Production of Fenofibrate Solid Lipid Nanoparticles by Hot-Melt Extrusion Technology: a Systematic Study Based on a Quality by Design Approach. (URL: [Link])
-
Full article: Development of fenofibrate solid dispersion via hot melt extrusion and 3D printing technologies. (URL: [Link])
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (URL: [Link])
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (URL: [Link])
-
Mechanistic Studies on the Photoallergy Mediated by Fenofibric Acid: Photoreactivity with Serum Albumins. (URL: [Link])
-
Forced Degradation Study in Pharmaceutical Stability. (URL: [Link])
-
Development of forced degradation and stability indicating studies of drugs—A review. (URL: [Link])
-
Forced Degradation Studies. (URL: [Link])
-
Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. (URL: [Link])
-
Chromatogram showing LOD for fenofibric acid. (URL: [Link])
-
Role of surfactant and pH on dissolution properties of fenofibrate and glipizide—A technical note. (URL: [Link])
-
(a) Chemical structure of fenofibrate and fenofibric acid; (b) Comparison of fenofibrate formulations. (URL: [Link])
-
Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. (URL: [Link])
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An In-Depth Technical Guide to Phenoxyacetic Acid Derivatives in Drug Discovery
Introduction: The Enduring Scaffolding of a Privileged Structure
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear, demonstrating a remarkable capacity to interact with a multitude of biological targets. These "privileged structures" serve as foundational blueprints for the development of novel therapeutics. Among these, the phenoxyacetic acid scaffold has carved out a significant niche, proving to be a versatile and enduring core for drug discovery.[1][2] Its journey from an organic compound, first reported in 1880, to a central component in modern pharmaceuticals is a testament to its unique chemical and biological properties.[3]
This guide provides a comprehensive exploration of phenoxyacetic acid derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the core structure, dissect its mechanism of action, survey its broad therapeutic applications, and outline a practical workflow for the discovery and evaluation of new chemical entities based on this remarkable scaffold. Our focus will be on the causality behind experimental choices, ensuring that the information presented is not just a recitation of facts, but a field-proven insight into the art and science of drug discovery.
Chapter 1: The Phenoxyacetic Acid Scaffold: A Privileged Structure in Medicinal Chemistry
Core Structure and Physicochemical Properties
Phenoxyacetic acid (POA) is an organic compound with the chemical formula C₈H₈O₃.[3][4] It is an O-phenyl derivative of glycolic acid, characterized by a phenyl ring connected to a carboxylic acid group through an ether linkage.[4][5] This seemingly simple arrangement confers a set of physicochemical properties that make it an excellent starting point for drug design.
The molecule itself is a white, crystalline solid with a pKa of approximately 3.17, making it a medium-strong acid.[1] It is soluble in organic solvents like ethanol and ether, with limited solubility in water.[1][6][7] The combination of a hydrophobic phenyl ring and a hydrophilic carboxylic acid group provides a crucial amphipathic character, allowing its derivatives to interact with both lipophilic and polar pockets within biological targets.
Key Points of Derivatization and Structure-Activity Relationship (SAR) Insights
The true power of the phenoxyacetic acid scaffold lies in its amenability to chemical modification. Strategic derivatization at key positions can dramatically alter a compound's potency, selectivity, and pharmacokinetic profile.
-
The Phenyl Ring: This is the most common site for modification. The addition of various substituents (e.g., halogens, alkyl groups, nitro groups) can modulate the electronic properties and steric bulk of the molecule. This, in turn, influences how the compound fits into a receptor's binding pocket and can enhance interactions like π-π stacking.[8]
-
The Carboxylic Acid: This group is often essential for activity, as it can form critical hydrogen bonds or salt bridges with amino acid residues in the target protein. However, it can also be esterified to create prodrugs with improved oral bioavailability.
-
The Methylene Bridge: While less commonly modified, changes to this linker can alter the flexibility and overall geometry of the molecule, which can be crucial for optimal target engagement.
The following diagram illustrates the primary points of derivatization on the core scaffold.
Caption: Generalized PPARα signaling pathway activated by phenoxyacetic acid derivatives.
Other Potential Molecular Targets
While PPARs are a primary target, the versatility of the phenoxyacetic acid scaffold allows its derivatives to interact with other proteins, opening up new therapeutic avenues. [1]Recent research has identified derivatives with activity against:
-
Free Fatty Acid Receptor 1 (FFA1): Also known as GPR40, this receptor is involved in glucose-stimulated insulin secretion, making it a target for type 2 diabetes. [9]* Cyclooxygenase-2 (COX-2): Inhibition of this enzyme is a well-established mechanism for reducing inflammation and pain. [2][10]* Matrix Metalloproteinases (MMPs): These enzymes are involved in tissue remodeling and are implicated in cancer metastasis. [11] This promiscuity highlights the importance of comprehensive screening and mechanistic studies to fully elucidate the biological activity of any new derivative.
Chapter 3: Therapeutic Applications of Phenoxyacetic Acid Derivatives
The structural versatility of phenoxyacetic acid derivatives has led to their investigation and application across a wide spectrum of diseases. [1][12]
Dyslipidemia and Cardiovascular Disease (The Fibrates)
This is the most well-established therapeutic area for this class of compounds. Fibrates, such as fenofibrate and gemfibrozil, are mainstays in the treatment of dyslipidemia, a condition characterized by abnormal levels of lipids in the blood. By activating PPARα, fibrates effectively lower triglyceride levels and increase high-density lipoprotein (HDL) cholesterol, thereby reducing the risk of cardiovascular events.
| Drug | Core Structure | Primary Indication |
| Fenofibrate | 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoic acid | Hypertriglyceridemia, Mixed Dyslipidemia |
| Gemfibrozil | 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid | Hypertriglyceridemia |
| Clofibrate | ethyl 2-(4-chlorophenoxy)-2-methylpropanoate | Hyperlipidemia |
Type 2 Diabetes and Metabolic Syndrome
Given the central role of PPARs in metabolism, it is no surprise that phenoxyacetic acid derivatives are being explored for the treatment of type 2 diabetes. [9]As mentioned, agonists of FFA1 can enhance insulin secretion in a glucose-dependent manner, offering a potential new therapeutic strategy. [9]
Emerging Applications: Inflammation, Neurodegeneration, and Oncology
The field is continuously expanding, with recent studies demonstrating the potential of these derivatives in other disease areas:
-
Anti-inflammatory and Analgesic: By targeting enzymes like COX-2, certain derivatives have shown potent anti-inflammatory and pain-relieving effects in preclinical models. [1][13]* Anticonvulsant: Some compounds have demonstrated significant anticonvulsant activity, potentially by reducing neuroinflammation. [2][10][13]* Anticancer: Derivatives have been synthesized that show cytotoxic activity against various cancer cell lines, including liver and breast cancer, through mechanisms that may involve the inhibition of MMPs or the induction of apoptosis. [1][11]
Chapter 4: Drug Discovery Workflow: From Hit to Lead
Developing a novel drug candidate from a privileged scaffold like phenoxyacetic acid requires a systematic and rigorous workflow. This process typically involves chemical synthesis, in vitro screening, and in vivo validation.
Synthetic Strategies for Library Generation
The synthesis of phenoxyacetic acid derivatives is often straightforward, making it ideal for the creation of compound libraries for high-throughput screening. A common and well-established method is the Williamson ether synthesis.
Experimental Protocol: Williamson Ether Synthesis of a Phenoxyacetic Acid Derivative
-
Objective: To synthesize a substituted phenoxyacetic acid by reacting a substituted phenol with an α-halo-ester, followed by hydrolysis.
-
Materials:
-
Substituted phenol (1.0 eq)
-
Ethyl bromoacetate (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetone (solvent)
-
Lithium hydroxide (LiOH) (3.0 eq)
-
Tetrahydrofuran (THF)/Water (solvent)
-
Hydrochloric acid (HCl) (1M)
-
-
Procedure:
-
Step 1 (Etherification):
-
To a round-bottom flask, add the substituted phenol, potassium carbonate, and acetone.
-
Stir the mixture at room temperature for 15 minutes.
-
Add ethyl bromoacetate dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction to room temperature, filter off the solids, and concentrate the filtrate under reduced pressure.
-
Purify the crude ester product by column chromatography.
-
-
Step 2 (Hydrolysis):
-
Dissolve the purified ester in a mixture of THF and water (3:1).
-
Add lithium hydroxide and stir at room temperature. Monitor the reaction by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate to yield the final phenoxyacetic acid derivative.
-
-
-
Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
In Vitro Screening Cascade
Once a library of compounds is synthesized, it must be screened to identify "hits" with the desired biological activity. For compounds targeting PPARs, a common primary screen is a reporter gene assay.
Experimental Protocol: PPARα Reporter Gene Assay
-
Objective: To determine if a test compound can activate the PPARα receptor and induce the expression of a reporter gene.
-
Materials:
-
HEK293T cells (or another suitable cell line)
-
Expression plasmid for full-length human PPARα
-
Expression plasmid for RXRα
-
Reporter plasmid containing a PPRE sequence upstream of a luciferase gene
-
Transfection reagent (e.g., Lipofectamine)
-
Test compounds dissolved in DMSO
-
Positive control (e.g., Fenofibrate)
-
Luciferase assay reagent
-
Luminometer
-
-
Procedure:
-
Day 1 (Transfection):
-
Plate HEK293T cells in a 96-well plate.
-
Co-transfect the cells with the PPARα, RXRα, and PPRE-luciferase plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Day 2 (Compound Treatment):
-
Remove the transfection medium and replace it with fresh medium containing serial dilutions of the test compounds, positive control, or vehicle (DMSO).
-
Incubate for 18-24 hours.
-
-
Day 3 (Luciferase Assay):
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
-
-
Data Analysis:
-
Normalize the luciferase signal to a control (e.g., co-transfected Renilla luciferase or total protein).
-
Plot the normalized signal against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ (the concentration at which 50% of the maximal response is achieved).
-
The following diagram outlines a typical drug discovery workflow.
Caption: A typical drug discovery workflow for phenoxyacetic acid derivatives.
In Vivo Evaluation in Preclinical Models
Promising lead compounds identified through in vitro screening must be evaluated in animal models of the target disease to assess their efficacy and safety. For example, a potential anti-dyslipidemic agent would be tested in a hyperlipidemic rodent model, where changes in plasma triglyceride and cholesterol levels would be measured.
Conclusion: Future Outlook and Challenges
The phenoxyacetic acid scaffold remains a cornerstone of modern drug discovery, with a proven track record and vast untapped potential. Its synthetic tractability and ability to interact with a diverse range of biological targets ensure its continued relevance in the years to come. Future research will likely focus on exploring new therapeutic areas, developing more selective and potent derivatives, and employing computational methods to rationalize drug design.
However, challenges remain. As with any privileged scaffold, achieving selectivity for a specific target can be difficult. Thorough off-target screening and careful SAR studies are essential to minimize potential side effects. Despite these hurdles, the future for phenoxyacetic acid derivatives in medicine is bright, promising a continued pipeline of innovative therapies for a wide range of human diseases.
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Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. (2021-02-01). PubMed Central. [Link]
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In silico modeling of 2-(4-Benzoylphenoxy)acetic acid binding
An In-Depth Technical Guide: In Silico Modeling of 2-(4-Benzoylphenoxy)acetic Acid Binding to Peroxisome Proliferator-Activated Receptor Alpha (PPARα)
Abstract
This technical guide provides a comprehensive, step-by-step framework for modeling the interaction between this compound and its putative biological target, the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). As a structural analog of fenofibric acid, the active metabolite of the lipid-lowering drug fenofibrate, this compound is hypothesized to engage the ligand-binding domain of PPARα.[1][2] This document details an integrated computational workflow, commencing with system preparation and molecular docking to predict the initial binding pose, followed by all-atom molecular dynamics (MD) simulations to assess the stability of the protein-ligand complex. The guide culminates in the calculation of binding free energy using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method to provide a quantitative estimation of binding affinity. Each protocol is presented with the underlying scientific rationale, ensuring that the described workflow is not merely a sequence of commands but a self-validating system for rigorous scientific inquiry.
Introduction: The Rationale for In Silico Investigation
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) is a ligand-activated transcription factor and a member of the nuclear receptor superfamily.[3][4] It is a primary regulator of lipid metabolism, particularly in the liver, where it governs the expression of genes involved in fatty acid uptake and oxidation.[5] Consequently, PPARα is a major pharmacological target for treating dyslipidemia. The fibrate class of drugs, including fenofibrate, exert their therapeutic effects by acting as PPARα agonists.[6][7][8]
This compound is a close structural analog of fenofibric acid, the active form of fenofibrate.[9] This structural similarity strongly suggests that it may also bind to and potentially modulate PPARα activity. In silico modeling provides a powerful, resource-efficient approach to test this hypothesis at an atomic level. By combining molecular docking and molecular dynamics simulations, we can predict the preferred binding orientation, characterize the key molecular interactions stabilizing the complex, and estimate the binding affinity.[10][11] This guide offers a field-proven workflow for achieving these objectives, designed for researchers in drug development and computational biology.
The Computational Workflow: A Holistic Overview
Our investigation follows a multi-stage computational pipeline designed to progressively refine our understanding of the binding event. The workflow begins with high-throughput, but less precise, methods (docking) and moves toward computationally intensive, but more accurate, techniques (MD simulation and free energy calculations).
Caption: Core Molecular Dynamics Simulation Protocol.
Experimental Protocol: GROMACS MD Simulation
Rationale: The system must be carefully prepared and equilibrated before the production simulation. Minimization removes bad contacts, NVT equilibration stabilizes the temperature, and NPT equilibration stabilizes the pressure and density, ensuring the production run begins from a physically valid state. [12][13] Step-by-Step Methodology:
-
Combine Complex: Merge the coordinate files of the prepared PPARα receptor and the selected ligand pose from docking into a single complex file.
-
Create Topology: Edit the master topology file (topol.top) to include the force field parameters for the protein and to reference the ligand's topology file (.itp) generated by Antechamber. [14]3. Define Simulation Box: Place the complex in the center of a periodic simulation box (e.g., a cube or dodecahedron), ensuring a minimum distance (e.g., 1.0 nm) between the protein and the box edges.
-
Solvation: Fill the simulation box with a pre-equilibrated water model (e.g., TIP3P or SPC/E).
-
Ionization: Add ions (e.g., Na+ or Cl-) to neutralize the net charge of the system, which is a requirement for many long-range electrostatics algorithms like Particle Mesh Ewald (PME). 6. Energy Minimization: Perform a steep descent energy minimization to relax the system and remove any steric clashes introduced during the setup.
-
NVT Equilibration: Perform a short simulation (e.g., 100-200 ps) at constant Number of particles, Volume, and Temperature (NVT ensemble). This allows the solvent to equilibrate around the protein-ligand complex while the temperature of the system stabilizes to the target value (e.g., 300 K). Position restraints are typically applied to the protein and ligand heavy atoms during this step.
-
NPT Equilibration: Perform a longer simulation (e.g., 200-500 ps) at constant Number of particles, Pressure, and Temperature (NPT ensemble). This step allows the system density to relax to the correct value while maintaining the target temperature and pressure (e.g., 300 K and 1 bar). Position restraints are often relaxed or removed in stages.
-
Production MD: Run the final production simulation for a duration sufficient to observe stable behavior (e.g., 50-100 nanoseconds or more). Trajectory data (atomic coordinates over time) are saved at regular intervals for analysis.
| MD Simulation Parameter | Typical Value / Method | Rationale |
| Force Field | AMBER99SB-ILDN (Protein), GAFF (Ligand) | Well-validated for protein and small molecule simulations. |
| Water Model | TIP3P | A standard, computationally efficient explicit water model. |
| Ensemble | NPT (Production Run) | Simulates conditions of constant pressure and temperature. |
| Temperature | 300 K | Approximates physiological temperature. |
| Pressure | 1 bar | Approximates atmospheric pressure. |
| Simulation Time | 100 ns | A common duration to assess complex stability. |
Part 4: Analysis – Extracting Actionable Insights
The raw trajectory from the MD simulation must be analyzed to extract meaningful biophysical data. This includes assessing the stability of the complex and calculating the binding free energy.
Experimental Protocol: Trajectory Analysis
Rationale: Analyzing the trajectory helps validate the simulation's quality and provides insights into the system's dynamics. Root Mean Square Deviation (RMSD) measures conformational stability, while Root Mean Square Fluctuation (RMSF) highlights flexible regions of the protein. [11][15] Step-by-Step Methodology:
-
RMSD Calculation: Calculate the RMSD of the protein backbone atoms and the ligand heavy atoms over the course of the simulation, relative to their starting positions. A stable, converging RMSD plot indicates that the complex has reached equilibrium and is not undergoing major conformational changes.
-
RMSF Calculation: Calculate the RMSF of each protein residue. High RMSF values indicate regions of high flexibility, which can be important for ligand binding or protein function.
-
Interaction Analysis: Analyze the hydrogen bonds, hydrophobic contacts, and other non-covalent interactions between the ligand and protein throughout the simulation to identify the most persistent and critical interactions.
Experimental Protocol: MM/GBSA Binding Free Energy Calculation
Rationale: The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular post-processing technique to estimate the free energy of binding from MD snapshots. It offers a compromise between the low accuracy of docking scores and the high computational cost of more rigorous methods like alchemical free energy perturbation. [16][17][18][19]
Caption: Conceptual Breakdown of MM/GBSA Free Energy Calculation.
Step-by-Step Methodology:
-
Extract Snapshots: Select a series of snapshots (e.g., 100-1000 frames) from the stable portion of the production MD trajectory.
-
Calculate Energy Components: For each snapshot, calculate the following energy terms for the complex, the isolated receptor, and the isolated ligand:
-
Molecular Mechanics Energy (E_MM): Includes internal bonded energies, van der Waals interactions, and electrostatic interactions in the gas phase.
-
Solvation Free Energy (G_solv): This is the sum of the polar and non-polar contributions. The polar part is calculated using the Generalized Born (GB) model, and the non-polar part is typically estimated from the Solvent Accessible Surface Area (SASA). [20]3. Calculate Binding Free Energy: The binding free energy (ΔG_bind) is calculated for each snapshot by taking the difference between the free energy of the complex and the sum of the free energies of the individual receptor and ligand.
-
ΔG_bind = G_complex - (G_protein + G_ligand)
-
-
Average Results: Average the ΔG_bind values over all snapshots to obtain the final estimated binding free energy. Note that the calculation of the entropic term (-TΔS) is computationally expensive and is often omitted when comparing relative binding affinities of similar ligands, as the change in entropy is assumed to be comparable. [18]
MM/GBSA Energy Component Description Example Value (kcal/mol) ΔE_vdw van der Waals Contribution -45.5 ΔE_elec Electrostatic Contribution -21.3 ΔG_polar Polar Solvation Energy +35.8 ΔG_nonpolar Non-polar Solvation Energy -5.1 | ΔG_bind (Total) | Total Binding Free Energy | -36.1 |
Conclusion and Future Directions
This guide has outlined a robust and scientifically grounded workflow for modeling the binding of this compound to its putative target, PPARα. By following these steps, researchers can generate a predictive model of the binding pose, assess the stability of the interaction, and obtain a quantitative estimate of binding affinity. The results from this in silico protocol—including the predicted binding free energy and the identification of key interacting residues—provide a strong foundation for guiding further experimental validation, such as in vitro binding assays and cell-based functional assays, and can inform the rational design of novel, more potent PPARα modulators.
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Verma, N., & Tandon, R. (2023). Molecular dynamics simulations: Insights into protein and protein ligand interactions. Methods in Cell Biology. Available from: [Link]
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An In-depth Technical Guide to 2-(4-Benzoylphenoxy)acetic acid (Fenofibric Acid)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(4-benzoylphenoxy)acetic acid, more commonly known as fenofibric acid. As the active metabolite of the prodrug fenofibrate, fenofibric acid is a potent peroxisome proliferator-activated receptor alpha (PPARα) agonist extensively studied and utilized for its lipid-modifying effects. This document delves into the fundamental chemistry, synthesis, and physicochemical properties of fenofibric acid. It further explores its detailed mechanism of action, including the intricate PPARα signaling pathway and its downstream genetic targets. A significant portion of this guide is dedicated to providing field-proven, step-by-step experimental protocols for researchers, covering in vitro assays for activity assessment and in vivo methodologies for preclinical evaluation. Finally, a summary of its preclinical safety and toxicological profile is presented to offer a complete picture for drug development professionals.
Introduction and Chemical Identity
This compound, or fenofibric acid, is a fibric acid derivative that serves as the pharmacologically active moiety for a class of lipid-lowering drugs. The prodrug, fenofibrate, is rapidly hydrolyzed by esterases in the body to yield fenofibric acid, which is responsible for the therapeutic effects observed in the management of dyslipidemia.[1][2] Its primary clinical indications include the treatment of hypertriglyceridemia, primary hypercholesterolemia, and mixed dyslipidemia, where it effectively reduces levels of low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol.[1]
-
IUPAC Name: this compound
-
Synonyms: Fenofibric Acid
-
CAS Number: 42017-89-0
-
Molecular Formula: C₁₇H₁₅ClO₄
-
Molecular Weight: 318.75 g/mol
Synthesis and Physicochemical Properties
A fundamental understanding of the synthesis and physical characteristics of fenofibric acid is crucial for its application in research and development.
Laboratory-Scale Synthesis
A common and reliable method for the laboratory synthesis of fenofibric acid involves the reaction of 4-chloro-4'-hydroxybenzophenone with chloroform in the presence of a base, typically in an acetone solvent.[1][3]
Experimental Protocol: Synthesis of Fenofibric Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-4'-hydroxybenzophenone (1 equivalent) and sodium hydroxide (excess, e.g., 6 equivalents) in acetone.
-
Heating: Heat the mixture to reflux for approximately 2 hours.
-
Addition of Chloroform: While maintaining the reflux, add a mixture of chloroform (3 equivalents) in acetone drop-wise to the reaction mixture.
-
Reaction: Continue to stir the reaction mixture at reflux for 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The resulting precipitate is removed by filtration and washed with acetone. The filtrate is then concentrated under reduced pressure to yield a crude product.
-
Purification: The crude product is dissolved in water and acidified (e.g., with 1N HCl) to a pH of approximately 1. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.
-
Recrystallization: For higher purity, the dried product can be recrystallized from a suitable solvent such as toluene.[1]
Characterization
The synthesized fenofibric acid should be thoroughly characterized to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (300 MHz, DMSO-d6): δ 13.22 (s, 1H, COOH), 7.72 (d, J=8.4 Hz, 2H, Ar-H), 7.61 (d, J=7.8 Hz, 2H, Ar-H), 6.93 (d, J=7.8 Hz, 2H, Ar-H), 1.60 (s, 6H, 2xCH₃).[1]
-
¹³C NMR (75 MHz, DMSO-d6): δ 192.96 (C=O, ketone), 174.18 (C=O, acid), 159.35, 136.84, 136.12, 131.67, 131.02, 129.12, 128.43, 116.91 (Aromatic C), 78.87 (quaternary C), 25.13 (CH₃).[1]
-
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode is suitable for fenofibric acid. The expected [M-H]⁻ ion would be at m/z 317.1.[4] Common fragmentation would involve the loss of the carboxylic acid group.[4][5][6]
-
High-Performance Liquid Chromatography (HPLC): Purity can be assessed using a reverse-phase HPLC method. A C18 column with a mobile phase of acetonitrile and water (e.g., 70:30 v/v) adjusted to an acidic pH (e.g., 2.5 with orthophosphoric acid) and UV detection at 286 nm is a common method.[7]
Physicochemical Properties
A summary of the key physicochemical properties of fenofibric acid is presented in the table below.
| Property | Value | Reference(s) |
| Melting Point | 179 – 183°C | [] |
| pKa | 4.0 | [][10] |
| LogP | 3.85 | [][10] |
| Aqueous Solubility | 162.5 µg/mL (in water) | [][10] |
| Solubility at pH 6.8 | 1156 µg/mL | [][10] |
| Physical Form | White to off-white crystalline powder | [] |
Mechanism of Action: PPARα Agonism
The primary mechanism of action of fenofibric acid is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that functions as a ligand-activated transcription factor.[1][2]
The PPARα Signaling Pathway
Upon entering the cell, fenofibric acid translocates to the nucleus and binds to the ligand-binding domain of PPARα. This binding induces a conformational change in the receptor, causing it to form a heterodimer with the Retinoid X Receptor (RXR). This activated PPARα/RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[11][12][13] This binding event modulates the transcription of a suite of genes involved in lipid and glucose metabolism, as well as inflammation.[12][14]
Caption: PPARα signaling pathway activated by fenofibric acid.
Downstream Genetic Targets and Physiological Effects
The activation of PPARα by fenofibric acid leads to a cascade of changes in gene expression, resulting in its characteristic lipid-modifying effects:
-
Increased Lipolysis and Fatty Acid Oxidation: Upregulation of genes such as lipoprotein lipase (LPL), which enhances the clearance of triglyceride-rich lipoproteins, and key enzymes in fatty acid β-oxidation like carnitine palmitoyltransferase 1 (CPT1) and acyl-CoA oxidase 1 (ACOX1).[15][16]
-
Increased HDL Cholesterol: Increased expression of apolipoproteins A-I and A-II, which are major protein components of HDL.[1]
-
Decreased Triglycerides: Downregulation of apolipoprotein C-III, an inhibitor of lipoprotein lipase.[1]
-
Anti-inflammatory Effects: Fenofibric acid can also exert anti-inflammatory effects by antagonizing the activity of transcription factors like NF-κB.[12]
Other Potential Mechanisms
While PPARα agonism is the primary mechanism, some studies suggest other potential interactions. For instance, the prodrug fenofibrate, but not fenofibric acid, has been shown to act as an antagonist for Liver X Receptors (LXRs), which could contribute to the overall effects on lipid metabolism.[17] Fenofibric acid has also been shown to activate PPARγ in some in vitro experiments, although it is considered a relatively weak agonist for this receptor subtype.[18][19]
Experimental Protocols for Preclinical Research
This section provides detailed protocols for key in vitro and in vivo experiments to assess the activity and efficacy of fenofibric acid and its analogues.
In Vitro PPARα Activation Assay
A luciferase reporter gene assay is a standard method to quantify the activation of PPARα in a cellular context.
Experimental Protocol: PPARα Luciferase Reporter Assay
-
Cell Culture: Culture a suitable cell line, such as HepG2 (human hepatoma cells), in appropriate growth medium.
-
Transfection: Co-transfect the cells with a PPARα expression vector and a reporter plasmid containing a luciferase gene under the control of a PPRE-containing promoter. A control plasmid (e.g., expressing Renilla luciferase) should also be co-transfected for normalization of transfection efficiency.
-
Treatment: After an appropriate incubation period post-transfection (e.g., 24 hours), treat the cells with varying concentrations of fenofibric acid or test compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., a known potent PPARα agonist like GW7647) should be included.
-
Incubation: Incubate the treated cells for 18-24 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Plot the normalized luciferase activity against the concentration of the test compound to generate a dose-response curve and determine the EC₅₀ value.
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Investigating the antioxidant potential of phenoxyacetic acids
An In-depth Technical Guide
Topic: Investigating the Antioxidant Potential of Phenoxyacetic Acids Audience: Researchers, scientists, and drug development professionals.
Phenoxyacetic acid and its derivatives represent a versatile chemical scaffold with a wide range of pharmacological activities, including notable antioxidant potential.[1][2] Oxidative stress, the imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathogenic factor in numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[3][4][5] This makes the exploration of novel antioxidant agents a critical endeavor in modern drug discovery. This technical guide provides a comprehensive framework for investigating the antioxidant potential of phenoxyacetic acids, from fundamental mechanistic principles to detailed, field-proven experimental protocols for in vitro, cell-based, and in vivo evaluation. As a self-validating system, this guide emphasizes the causality behind experimental choices, ensuring robust and reproducible data generation for researchers aiming to characterize and develop phenoxyacetic acid-based therapeutics.
The Chemistry of Antioxidant Action: A Mechanistic Overview
The antioxidant activity of phenolic compounds, including phenoxyacetic acid derivatives, is primarily attributed to their ability to interrupt the free radical chain reactions that lead to oxidative damage. This is achieved through several mechanisms, but two are predominant: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).
-
Hydrogen Atom Transfer (HAT): In the HAT mechanism, the antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), effectively neutralizing it. The resulting antioxidant radical (ArO•) is significantly more stable and less reactive, often due to resonance delocalization of the unpaired electron across the aromatic ring.[6]
-
ArOH + R• → ArO• + RH
-
-
Single Electron Transfer followed by Proton Transfer (SET-PT): In this mechanism, the antioxidant donates an electron to the free radical, forming a radical cation (ArOH•+) and an anion (R-). The radical cation then deprotonates to form the stable antioxidant radical.[7]
-
ArOH + R• → ArOH•+ + R-
-
ArOH•+ → ArO• + H+
-
The efficiency of these processes is dictated by the chemical structure of the phenoxyacetic acid derivative, particularly the substitution pattern on the phenyl ring.[8][9] Electron-donating groups enhance antioxidant activity, while electron-withdrawing groups tend to diminish it.
Caption: Core mechanisms of free radical scavenging by antioxidants.
In Vitro Evaluation: Chemical Scavenging Assays
The initial screening of antioxidant potential is invariably performed using in vitro chemical assays. These methods are rapid, cost-effective, and provide a foundational understanding of a compound's radical scavenging or reducing capabilities.[10][11][12]
Comparison of Common In Vitro Assays
| Assay | Principle | Measurement | Key Advantages | Key Limitations |
| DPPH | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.[11][12] | Decrease in absorbance at ~517 nm.[11] | Simple, rapid, and uses a stable radical.[12] | Not representative of physiological radicals; reaction kinetics can be slow for some compounds.[13] |
| ABTS | Measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.[14] | Decrease in absorbance at ~734 nm.[14] | Applicable to both hydrophilic and lipophilic compounds; radical is soluble in aqueous and organic solvents.[14] | Requires pre-formation of the radical cation; can be a time-sensitive measurement.[15] |
| FRAP | Measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, resulting in an intense blue color.[10][16] | Increase in absorbance at ~593 nm.[10][17] | Simple, fast, and cost-effective; high-throughput adaptable.[10][18] | Measures only reducing power, not true radical scavenging; conducted at a non-physiological acidic pH. |
Experimental Workflow & Protocols
The general workflow for these assays involves preparing reagents, incubating the test compound with the radical or metal complex, and measuring the resulting change in absorbance.
Caption: A typical workflow for spectrophotometric antioxidant assays.
Protocol 2.2.1: DPPH Radical Scavenging Assay
This protocol is based on the principle that the antioxidant compound will donate a hydrogen atom or electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from deep violet to pale yellow.[11]
-
Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol. Store this solution in the dark at 4°C.[19]
-
Test Compound Stock Solution (e.g., 1 mg/mL): Dissolve the phenoxyacetic acid derivative in a suitable solvent (e.g., methanol, DMSO).
-
Standard Stock Solution (e.g., 1 mg/mL): Prepare a stock solution of a known antioxidant like Ascorbic Acid or Trolox.[11]
-
-
Assay Procedure:
-
Perform serial dilutions of the test compound and standard stock solutions to obtain a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).[11]
-
In a 96-well microplate, add 100 µL of each dilution to respective wells.
-
Add 100 µL of the 0.1 mM DPPH solution to all wells.
-
Prepare a control well containing 100 µL of solvent and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.[19]
-
-
Measurement and Analysis:
-
Measure the absorbance of each well at 517 nm using a microplate reader.[11]
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100[11]
-
Plot the % Scavenging against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
Protocol 2.2.2: ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed blue/green ABTS•+ radical cation.[14]
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.[20]
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[14]
-
Before use, dilute the ABTS•+ working solution with ethanol or a suitable buffer to an absorbance of 0.70 (± 0.02) at 734 nm.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compound and a standard (e.g., Trolox).
-
In a 96-well plate, add 20 µL of each dilution to the wells.
-
Add 180 µL of the diluted ABTS•+ working solution to each well.
-
Incubate at room temperature for 6-10 minutes.
-
-
Measurement and Analysis:
Protocol 2.2.3: Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the reducing potential of an antioxidant based on its ability to reduce Fe³⁺ to Fe²⁺.[17][18]
-
Reagent Preparation (FRAP Reagent):
-
Prepare the FRAP reagent fresh by mixing:
-
300 mM Acetate Buffer (pH 3.6)
-
10 mM TPTZ (2,4,6-Tripyridyl-s-triazine) solution in 40 mM HCl
-
20 mM FeCl₃·6H₂O solution
-
-
Mix these solutions in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compound and a ferrous sulfate (FeSO₄) or Trolox standard.
-
Add 20 µL of the sample/standard dilution to wells of a 96-well plate.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
Incubate at 37°C for approximately 4-6 minutes.[10]
-
-
Measurement and Analysis:
Cell-Based Evaluation: The Cellular Antioxidant Activity (CAA) Assay
While in vitro assays are excellent for initial screening, they do not account for biological complexity such as cell uptake, metabolism, and localization.[21][22] The Cellular Antioxidant Activity (CAA) assay provides a more biologically relevant measure of antioxidant potential within a cellular environment.[23][24]
The assay principle involves loading cells with a probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA). Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. ROS, generated by an initiator like AAPH, oxidize DCFH to the highly fluorescent DCF. An effective antioxidant will enter the cell and prevent this oxidation, resulting in lower fluorescence.[21][22]
Protocol 3.1: Cellular Antioxidant Activity (CAA) Assay
-
Cell Culture:
-
Assay Procedure:
-
Wash cells gently with Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Load the cells by incubating them with a working solution of DCFH-DA (typically 25-50 µM) for 60 minutes at 37°C.[21][25]
-
During the final phase of loading or after washing, co-incubate the cells with various concentrations of the phenoxyacetic acid derivatives and a standard antioxidant like Quercetin.
-
Wash the cells again with DPBS to remove the probe and compound from the medium.
-
Add a free radical initiator (e.g., 600 µM AAPH) to all wells to induce oxidative stress.[24]
-
-
Measurement and Analysis:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence kinetically over 60 minutes (e.g., one reading every 5 minutes) at an excitation wavelength of ~485 nm and an emission wavelength of ~538 nm.[25]
-
The antioxidant activity is calculated by determining the area under the curve and comparing the inhibition produced by the test compounds to that of the controls.
-
In Vivo Assessment: Quantifying Oxidative Stress and Defense
To validate the therapeutic potential, promising compounds must be evaluated in preclinical in vivo models. This involves inducing oxidative stress in an animal model and then assessing the ability of the phenoxyacetic acid derivative to mitigate the damage.
Caption: Workflow for evaluating antioxidant efficacy in animal models.
Key Biomarkers of Oxidative Stress
-
Malondialdehyde (MDA): MDA is a major end-product of lipid peroxidation, the process where free radicals damage lipids in cell membranes.[5][26] Measuring MDA levels, often via the Thiobarbituric Acid Reactive Substances (TBARS) assay, serves as a reliable indicator of oxidative damage.[3][4]
-
Antioxidant Enzymes: A healthy biological system has a robust endogenous antioxidant defense system. The activity of key enzymes is often measured:
-
Superoxide Dismutase (SOD): Catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide.
-
Catalase (CAT): Catalyzes the decomposition of hydrogen peroxide into water and oxygen, protecting the cell from its toxic effects.[27]
-
Glutathione Peroxidase (GPx): Reduces hydrogen peroxide and lipid hydroperoxides to water and corresponding alcohols, using glutathione as a reducing substrate.
-
Protocol 4.1.1: Malondialdehyde (MDA) Assay
This protocol measures lipid peroxidation by quantifying the MDA-TBA adduct formed under high temperature and acidic conditions.[3]
-
Sample Preparation:
-
Homogenize tissue (e.g., 10 mg) or cells (e.g., 2 x 10⁶) on ice in 300 µL of MDA Lysis Buffer containing an antioxidant like BHT to prevent further oxidation during the procedure.[5]
-
Centrifuge the homogenate to pellet debris and collect the supernatant.
-
-
Assay Procedure:
-
Prepare MDA standards for a standard curve.
-
To 200 µL of sample or standard supernatant, add 600 µL of Thiobarbituric Acid (TBA) solution.[4]
-
Incubate the mixture at 95°C for 60 minutes. This facilitates the reaction between MDA and TBA.[3][5]
-
Cool the samples in an ice bath for 10 minutes to stop the reaction.[5]
-
Centrifuge the samples to remove any precipitate.
-
-
Measurement and Analysis:
Protocol 4.1.2: Catalase (CAT) Activity Assay
This protocol is based on the decomposition of hydrogen peroxide (H₂O₂) by catalase in the sample. The remaining H₂O₂ is then measured.
-
Sample Preparation:
-
Homogenize tissue or cells in a cold assay buffer and centrifuge to obtain a clear supernatant.
-
-
Assay Procedure:
-
Add sample to wells in a 96-well plate.
-
Initiate the reaction by adding a known concentration of H₂O₂ (substrate) to all wells.
-
Incubate for a set period (e.g., 30 minutes) at room temperature to allow the catalase to decompose the H₂O₂.
-
-
Measurement and Analysis:
-
Stop the enzymatic reaction and add a reagent that reacts with the remaining H₂O₂ to produce a colorimetric or fluorometric signal. In many kits, the unconverted H₂O₂ reacts with a probe to produce a measurable product.
-
Measure the absorbance (e.g., 570 nm) or fluorescence (e.g., Ex/Em = 535/587 nm).
-
The catalase activity is inversely proportional to the signal, as a higher activity results in less remaining H₂O₂. Calculate activity based on a standard curve.
-
Structure-Activity Relationship (SAR) of Phenoxyacetic Acids
Understanding the relationship between the chemical structure of phenoxyacetic acid analogues and their antioxidant activity is crucial for the rational design of more potent compounds.[8]
Caption: Structure-Activity Relationship (SAR) for phenoxyacetic acid antioxidants.
Key SAR insights are derived by synthesizing a library of analogues with systematic variations and comparing their activity using the assays described above.
-
Effect of Ring Substituents:
-
Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH) and methoxy (-OCH₃) on the phenyl ring significantly enhance antioxidant activity.[9] They increase the electron density on the ring, facilitating hydrogen or electron donation and stabilizing the resulting phenoxy radical through resonance.
-
Electron-Withdrawing Groups (EWGs): Groups like chloro (-Cl) or nitro (-NO₂) generally decrease antioxidant activity by making the phenolic proton more difficult to abstract.
-
-
Position of Substituents: The position of substituents (ortho, meta, para) relative to the oxyacetic acid group is critical. Ortho and para hydroxyl groups are often more effective due to their ability to participate directly in resonance stabilization of the radical.
-
Number of Substituents: Generally, increasing the number of electron-donating groups, particularly hydroxyl groups, enhances antioxidant capacity.[9]
Hypothetical SAR Data Table
The following table illustrates how quantitative data from in vitro assays can be used to deduce SAR.
| Compound | R1 | R2 | R3 | DPPH IC₅₀ (µM) | ABTS TEAC |
| 1 (Parent) | H | H | H | 150.2 | 0.8 |
| 2 | 4-OH | H | H | 45.5 | 2.1 |
| 3 | 4-OCH₃ | H | H | 68.3 | 1.7 |
| 4 | 4-Cl | H | H | 210.8 | 0.5 |
| 5 | 3,5-di-OH | H | H | 25.1 | 3.5 |
| 6 | 4-OH | 3-OCH₃ | H | 32.7 | 2.9 |
From this hypothetical data, one can conclude that a hydroxyl group at the R1 (para) position (Compound 2) significantly improves activity over the parent structure (Compound 1). Adding a second hydroxyl group (Compound 5) provides the greatest potency, while an electron-withdrawing chloro group (Compound 4) diminishes it.
Conclusion and Future Directions
The systematic investigation of phenoxyacetic acids requires a multi-tiered approach, beginning with high-throughput in vitro assays to establish baseline activity and progressing to more complex cell-based and in vivo models to confirm biological relevance. The protocols and workflows detailed in this guide provide a robust framework for generating reliable and reproducible data. Future research should focus on leveraging SAR insights to design novel derivatives with enhanced potency and favorable pharmacokinetic profiles. Mechanistic studies should also explore the interaction of these compounds with endogenous antioxidant pathways, such as the Nrf2/ARE signaling cascade, to uncover additional modes of action beyond direct radical scavenging.[24] This comprehensive approach will be instrumental in unlocking the full therapeutic potential of phenoxyacetic acids as next-generation antioxidant agents.
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Exploring the Anti-inflammatory Properties of Benzoylphenoxy Compounds: Mechanisms, Models, and Methodologies
An In-Depth Technical Guide
Abstract
Inflammation is a fundamental biological process that, when dysregulated, underpins a vast array of human diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Benzoylphenoxy compounds and their derivatives, such as phenoxy acetamides, have emerged as a promising class of molecules exhibiting significant anti-inflammatory potential.[1][2] This technical guide provides an in-depth exploration of this chemical scaffold, designed for researchers, medicinal chemists, and drug development professionals. We will dissect the core mechanisms of action, focusing on the modulation of critical inflammatory signaling cascades like NF-κB and MAPK, and the inhibition of key enzymes such as COX and LOX.[3][4][5] Furthermore, this guide presents detailed, field-proven experimental protocols for the systematic evaluation of these compounds, from initial in vitro screening in cell-based assays to in vivo validation using established models of acute inflammation.
The Inflammatory Cascade: A Landscape of Therapeutic Opportunity
Inflammation is the body's protective response to harmful stimuli, such as pathogens, damaged cells, or irritants.[6] This process, while essential for healing, can become detrimental if it is not properly resolved, leading to chronic inflammatory diseases. The inflammatory response is orchestrated by a complex network of signaling pathways and molecular mediators. Key players include:
-
Pro-inflammatory Enzymes: Cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX) are crucial enzymes in the arachidonic acid pathway, responsible for producing prostaglandins and leukotrienes, respectively.[7][8] These eicosanoids are potent mediators of pain, fever, and swelling.
-
Signaling Pathways: Intracellular cascades, notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, act as master regulators.[9][10] Upon activation by inflammatory stimuli like lipopolysaccharide (LPS), they trigger the transcription of genes encoding pro-inflammatory cytokines, chemokines, and other mediators.[6][11]
-
Pro-inflammatory Cytokines: Molecules such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6) amplify the inflammatory response, recruiting immune cells and promoting tissue damage when overproduced.[12]
Targeting these central nodes offers a strategic approach to developing new anti-inflammatory therapeutics. Benzoylphenoxy compounds have shown potential to interact with multiple targets within this landscape, making them a subject of intense scientific interest.[3][13]
Mechanisms of Action: How Benzoylphenoxy Compounds Quell Inflammation
The therapeutic potential of benzoylphenoxy derivatives stems from their ability to interfere with the core machinery of the inflammatory response. Their mechanism is often multi-faceted, involving the inhibition of key enzymes and the modulation of intracellular signaling pathways.
Dual Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX)
A significant advantage of some benzoylphenoxy compounds is their ability to dually inhibit both COX and 5-LOX enzymes.[3] Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) primarily target COX enzymes.[14] While effective, this can shunt the arachidonic acid metabolism towards the LOX pathway, increasing the production of pro-inflammatory leukotrienes, which can contribute to side effects like gastrointestinal damage.[14] By simultaneously blocking both pathways, dual inhibitors may offer a more comprehensive anti-inflammatory effect with an improved safety profile.[3][8]
Modulation of the NF-κB Signaling Pathway
The NF-κB pathway is a pivotal regulator of inflammation.[15] In resting cells, NF-κB dimers are held inactive in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli, such as TNF-α or LPS, trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα.[15][16] This liberates NF-κB, allowing it to translocate to the nucleus, where it binds to DNA and initiates the transcription of a host of pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2.[17]
Several natural and synthetic compounds, including benzophenone derivatives like garcinol, have been shown to suppress NF-κB activation.[5] They can achieve this by inhibiting the phosphorylation of IκBα, thereby preventing its degradation and keeping NF-κB sequestered in the cytoplasm.[16] This effectively shuts down a major source of inflammatory mediator production.
Caption: The NF-κB signaling pathway and point of inhibition by benzoylphenoxy compounds.
Attenuation of MAPK Signaling Pathways
The MAPK family, including p38 MAPK and JNK, represents another critical axis in inflammatory signaling.[4] These kinases are activated by cellular stress and inflammatory cytokines, and they play a key role in regulating the synthesis of mediators like TNF-α and IL-6 at both the transcriptional and translational levels.[18][19] For instance, activated p38 MAPK can stabilize the mRNA of pro-inflammatory cytokines, leading to their enhanced translation.[18]
Evidence suggests that various phenolic compounds can exert their anti-inflammatory effects by inhibiting the phosphorylation, and thus the activation, of p38 and JNK.[11] By dampening the MAPK cascade, benzoylphenoxy compounds can further reduce the expression of key inflammatory drivers, providing a complementary mechanism to NF-κB inhibition.
Caption: The MAPK signaling cascade and points of inhibition by benzoylphenoxy compounds.
Experimental Evaluation: A Protocol-Driven Guide
Validating the anti-inflammatory activity of novel compounds requires a systematic, multi-tiered approach. This section outlines robust and reproducible protocols for both in vitro and in vivo assessment.
Overall Screening Workflow
A logical progression from broad, high-throughput in vitro assays to more complex, resource-intensive in vivo models is crucial for efficient drug discovery. This workflow ensures that only the most promising candidates advance, saving time and resources.
Caption: A tiered workflow for screening anti-inflammatory benzoylphenoxy compounds.
In Vitro Methodologies
In vitro assays provide the first critical data on a compound's activity and mechanism. The murine macrophage cell line RAW 264.7 is an excellent tool, as it can be activated with LPS to produce a robust inflammatory response.[20]
Principle: Activated macrophages produce nitric oxide (NO) via the enzyme inducible nitric oxide synthase (iNOS). NO is a key inflammatory mediator. Its production can be quantified indirectly by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[12][21]
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of the benzoylphenoxy test compound. Incubate for 1 hour.
-
Causality: This pre-incubation allows the compound to enter the cells and engage its molecular target(s) before the inflammatory stimulus is introduced.
-
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the vehicle control. Incubate for 24 hours.[12]
-
Supernatant Collection: Carefully collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
-
Incubate for another 10 minutes.
-
-
Quantification: Measure the absorbance at 540 nm using a microplate reader. Calculate the nitrite concentration against a sodium nitrite standard curve. The percentage inhibition of NO production is calculated relative to the LPS-only treated cells.
Principle: The concentration of secreted pro-inflammatory cytokines like TNF-α and IL-6 in the cell culture supernatant can be accurately measured using an Enzyme-Linked Immunosorbent Assay (ELISA).[6]
Methodology:
-
Cell Culture and Treatment: Follow steps 1-3 from the Nitric Oxide protocol.
-
Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove any cellular debris. Store at -80°C if not used immediately.
-
ELISA Procedure:
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., TNF-α, IL-6).
-
Briefly, this involves coating a 96-well plate with a capture antibody, adding the supernatant samples and standards, followed by a detection antibody, an enzyme conjugate (e.g., HRP), and finally a substrate to produce a colorimetric signal.
-
-
Quantification: Measure the absorbance at the appropriate wavelength (typically 450 nm). Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
In Vivo Methodology
The carrageenan-induced paw edema model is a widely used and highly reproducible acute inflammatory model for evaluating the efficacy of potential anti-inflammatory drugs.[22][23]
Principle: Subplantar injection of carrageenan, a sulfated polysaccharide, into a rat's hind paw induces a localized, acute inflammatory response characterized by edema (swelling).[24] The inflammatory response is biphasic, involving the release of histamine and serotonin in the first phase, followed by the release of prostaglandins and other mediators in the second phase. The ability of a compound to reduce this swelling is a direct measure of its anti-inflammatory activity.[25][26]
Methodology:
-
Animal Acclimatization: Use male Wistar rats (180-220g). Allow them to acclimatize for at least one week before the experiment. Fast the animals overnight before the study but allow free access to water.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.
-
Compound Administration: Administer the benzoylphenoxy test compound orally (PO) or intraperitoneally (IP) at a predetermined dose. The control group receives the vehicle, and a positive control group receives a standard drug like Indomethacin (10 mg/kg).[26]
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the subplantar region of the right hind paw of each rat.[22][25]
-
Causality: The 1-hour delay between drug administration and carrageenan injection allows for drug absorption and distribution to reach effective concentrations at the site of inflammation.[25]
-
-
Edema Measurement: Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection. The peak edema is typically observed around 3-4 hours.[26]
-
Data Analysis:
-
Calculate the increase in paw volume for each animal at each time point: ΔV = (Volume at time t) - (Volume at time 0).
-
Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula: % Inhibition = [(ΔV_control - ΔV_treated) / ΔV_control] x 100
-
Data Presentation and Interpretation
Clear and concise data presentation is paramount for interpreting results and making informed decisions.
Table 1: Representative In Vitro Anti-inflammatory Activity
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | 5-LOX IC₅₀ (µM) | NO Inhibition IC₅₀ (µM) | TNF-α Inhibition IC₅₀ (µM) |
| BPC-001 | 25.4 | 0.8 | 5.2 | 3.5 | 4.1 |
| BPC-002 | >100 | 15.6 | 22.1 | 18.9 | 25.3 |
| Indomethacin | 0.5 | 5.1 | >100 | 8.7 | 10.2 |
| Celecoxib | 50.2 | 0.05 | >100 | 12.4 | 15.8 |
Data are hypothetical and for illustrative purposes only.
Table 2: Representative In Vivo Anti-inflammatory Activity (Carrageenan Paw Edema)
| Treatment (Dose, p.o.) | Paw Volume Increase (mL) at 3 hr (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | 0.75 ± 0.06 | - |
| BPC-001 (30 mg/kg) | 0.32 ± 0.04 | 57.3% |
| Indomethacin (10 mg/kg) | 0.36 ± 0.05 | 52.0% |
Data are hypothetical and for illustrative purposes only.
Interpretation: In this illustrative dataset, compound BPC-001 demonstrates a promising profile. It is a potent and selective COX-2 inhibitor over COX-1, also shows strong 5-LOX and cytokine inhibition in vitro, and translates this activity into significant in vivo efficacy, performing better than the standard drug Indomethacin in this model.
Conclusion and Future Directions
The benzoylphenoxy scaffold represents a versatile and promising platform for the development of novel anti-inflammatory agents. Their potential for multi-target engagement—inhibiting pro-inflammatory enzymes like COX and LOX while simultaneously modulating key signaling hubs like NF-κB and MAPK—offers a compelling strategy for achieving potent and potentially safer therapeutic outcomes. The systematic application of the robust in vitro and in vivo protocols detailed in this guide provides a clear and validated pathway for identifying and advancing lead candidates from this chemical class. Future research should focus on elucidating detailed structure-activity relationships (SAR), optimizing pharmacokinetic properties, and exploring the efficacy of lead compounds in chronic models of inflammation to fully realize their therapeutic potential.
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Winter CA, Risley EA, Nuss GW. Carrageenan-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proc Soc Exp Biol Med. 1962;111:544–547. [Link]
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Moss, et al. κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. 2023. [Link]
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Taylor, B. M., & Tatchum-Talom, R. Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. PMC - NIH. [Link]
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Rat paw oedema modeling and NSAIDs: Timing of effects. PubMed. [Link]
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Kim, H. J., et al. 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. MDPI. [Link]
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Luo, Y., et al. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. MDPI. [Link]
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Kim, H. J., et al. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics. [Link]
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Gutu, B., et al. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. PMC - PubMed Central. [Link]
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Srisawat, T., et al. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. NIH. [Link]
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Aksoy, B., et al. Anti-inflammatory actions of benzoyl peroxide: effects on the generation of reactive oxygen species by leucocytes and the activity of protein kinase C and calmodulin. PubMed. [Link]
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Rani, P., et al. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. PMC - PubMed Central. [Link]
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Alam, M. A., et al. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PubMed Central. [Link]
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Kumar, A., et al. Synthesis, analgesic, anti-inflammatory, ulcerogenic evaluation, and docking study of (benzoylphenoxy)-N-{5-[2-methylphenyl-6-chlorobenzoxazole]} acetamides as COX/5-LOX inhibitor. PlumX. [Link]
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Kaminska, B. MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits. PubMed. [Link]
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Fankam, A. G., et al. Naturally occurring benzophenones and xanthones from Garcinia smeathmannii (Planch. & Triana) Oliv. displayed anti-inflammatory effects by modulating the activities of inflammatory mediators in LPS-stimulated RAW 264.7 macrophages. Frontiers. [Link]
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Gnerre, C., et al. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. MDPI. [Link]
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Folquitto, D. G., et al. Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation. SciELO. [Link]
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Assay Genie. MAPK Signaling in Inflammatory Cytokines Pathways. [Link]
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Kumar, S., et al. Targeting NF-κB signaling cascades of glioblastoma by a natural benzophenone, garcinol, via in vitro and molecular docking approaches. Frontiers. [Link]
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Ullah, H., et al. Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives. PMC - PubMed Central. [Link]
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Kaminska, B. MAPK signalling pathways as molecular targets for anti-inflammatory therapy - From molecular mechanisms to therapeutic benefits. ResearchGate. [Link]
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Fankam, A. G., et al. Naturally occurring benzophenones and xanthones from Garcinia smeathmannii (Planch. & Triana) Oliv. displayed anti-inflammatory effects by modulating the activities of inflammatory mediators in LPS-stimulated RAW 264.7 macrophages. NIH. [Link]
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Gaestel, M., & Kotlyarov, A. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. PMC - PubMed Central. [Link]
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Valentić, M., et al. Synthesis and anti-inflammatory properties of benzoyl, halogenobenzoyl or cinnamoyl substituted 1-benzoxepanes and 2-methyl-1-benzoxolanes. PubMed. [Link]
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Zengin, G., et al. Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. MDPI. [Link]
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In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. ResearchGate. [Link]
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In vitro Screening of 5-LOX /COX-2 Dual Inhibitors from selected Medicinal plant Maytenus arbutifolia. Research Journal of Pharmacy and Technology. [Link]
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Atrushi, D. S. An Overview of New Acetamide Derivatives in COX-II Inhibitors. Galaxy Publication. [Link]
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Sethi, G., et al. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions. PMC. [Link]
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Synthesis and anti-inflammatory activity of benzophenone analogues. ResearchGate. [Link]
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(PDF) Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions. [Link]
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Tiwari, S., et al. Natural Small Molecules Targeting NF-κB Signaling in Glioblastoma. Frontiers. [Link]
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Abdel-Maksoud, M. S., et al. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. PMC - PubMed Central. [Link]
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Melisi, D., et al. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PubMed Central. [Link]
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Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 2-(4-Benzoylphenoxy)acetic Acid
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-(4-Benzoylphenoxy)acetic acid (CAS No: 6322-83-4). The described method is based on the Williamson ether synthesis, a robust and widely applicable reaction in organic chemistry. This document is intended for researchers, chemists, and professionals in drug development who require a reliable method for preparing this compound. The protocol details the reaction mechanism, reagent specifications, experimental procedure, purification, and safety considerations, underpinned by established chemical principles and supported by authoritative references.
Introduction
This compound is an organic compound with the molecular formula C₁₅H₁₂O₄ and a molecular weight of 256.25 g/mol .[1][2] Its structure, featuring a benzophenone core linked to an acetic acid moiety via an ether bond, makes it a valuable building block and intermediate in various fields of chemical research, including medicinal chemistry and materials science. The presence of both a carboxylic acid group and a ketone provides multiple points for further functionalization.
The synthesis protocol outlined herein utilizes the Williamson ether synthesis, a classic and efficient method for forming ethers.[3] This reaction proceeds via an Sₙ2 mechanism, involving the nucleophilic substitution of a halide by an alkoxide ion.[4] In this specific application, the phenolic hydroxyl group of 4-hydroxybenzophenone is deprotonated to form a phenoxide, which then acts as a nucleophile to displace the chloride from chloroacetic acid. This method is favored for its reliability and straightforward execution in a standard laboratory setting.
Reaction Principle and Mechanism
The synthesis of this compound is achieved through a two-step, one-pot process rooted in the Williamson ether synthesis.
-
Deprotonation: The reaction is initiated by treating the starting material, 4-hydroxybenzophenone, with a strong base such as sodium hydroxide (NaOH). The base abstracts the acidic proton from the phenolic hydroxyl group, generating a highly nucleophilic sodium 4-benzoylphenoxide ion.
-
Nucleophilic Substitution (Sₙ2): The resulting phenoxide ion then attacks the α-carbon of chloroacetic acid. This carbon is electrophilic due to the electron-withdrawing effects of both the chlorine atom and the adjacent carboxylic acid group. The phenoxide displaces the chloride ion (a good leaving group) in a bimolecular nucleophilic substitution (Sₙ2) reaction, forming the new carbon-oxygen ether bond.[3][4] The reaction concludes with an acidic workup to protonate the carboxylate, yielding the final product.
The overall reaction is as follows:
Reaction Scheme: Synthesis of this compound via Williamson Ether Synthesis.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Notes |
| 4-Hydroxybenzophenone | 1137-42-4 | C₁₃H₁₀O₂ | 198.22 | ≥98% | Starting material. |
| Chloroacetic Acid | 79-11-8 | C₂H₃ClO₂ | 94.50 | ≥99% | Corrosive and toxic. Handle with care.[5] |
| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | 40.00 | ≥97% | Corrosive.[5] |
| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 | 6M aq. solution | For acidification. Corrosive. |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | - | Used as a solvent and for washing. |
| Ethanol | 64-17-5 | C₂H₆O | 46.07 | ≥95% | For recrystallization. |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Beakers and graduated cylinders
-
Separatory funnel (optional, depending on workup)
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
-
pH indicator paper
Experimental Protocol
This protocol is adapted from established general procedures for Williamson ether synthesis.[5][6]
Step 1: Preparation of Sodium 4-Benzoylphenoxide
-
Place 19.82 g (0.10 mol) of 4-hydroxybenzophenone into a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer.
-
In a separate beaker, prepare a solution of 8.80 g (0.22 mol) of sodium hydroxide in 100 mL of deionized water. Caution: The dissolution of NaOH is highly exothermic. Cool the solution to room temperature before proceeding.
-
Add the sodium hydroxide solution to the flask containing the 4-hydroxybenzophenone. Stir the mixture at room temperature for 20-30 minutes until the solid has completely dissolved, forming a clear solution of the phenoxide.
Step 2: Etherification Reaction
-
In a separate beaker, carefully dissolve 10.40 g (0.11 mol) of chloroacetic acid in 20 mL of deionized water. Neutralize this solution by slowly adding a portion of the previously prepared NaOH solution until the pH is neutral. This step forms sodium chloroacetate in situ, which is less hazardous to handle.
-
Attach a dropping funnel to the reaction flask and add the sodium chloroacetate solution to it.
-
Slowly add the sodium chloroacetate solution dropwise to the stirred phenoxide solution over 20-30 minutes.
-
Once the addition is complete, heat the reaction mixture to reflux (approximately 90-100°C) using a heating mantle. Maintain a gentle reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) if desired.
Step 3: Isolation and Purification
-
After the reflux period, turn off the heat and allow the reaction mixture to cool to room temperature.
-
Carefully acidify the solution by slowly adding 6M hydrochloric acid while stirring. Monitor the pH with indicator paper. Continue adding acid until the solution is strongly acidic (pH 1-2).
-
A precipitate of the crude this compound will form upon acidification. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with two portions of cold deionized water (2 x 50 mL) to remove any inorganic salts and unreacted starting materials.
Step 4: Recrystallization
-
Transfer the crude solid product to a beaker.
-
Recrystallize the product from a minimal amount of hot ethanol-water mixture. Add hot ethanol until the solid just dissolves, then add hot water dropwise until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization of the purified product.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 50-60°C to a constant weight.
Step 5: Product Characterization
The final product should be a white to off-white solid.[2] The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques, such as melting point determination, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Safety and Hazard Information
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
This compound: Harmful if swallowed. Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]
-
Chloroacetic Acid: Highly toxic and corrosive. Can cause severe skin burns and eye damage. Avoid contact and inhalation.[5]
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.[5]
-
Hydrochloric Acid: Corrosive. May cause respiratory irritation.
Refer to the Safety Data Sheets (SDS) for all chemicals before starting the experiment.
Workflow Visualization
The following diagram illustrates the key stages of the synthesis process.
Caption: Workflow for the synthesis of this compound.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-(4-Chlorobenzoyl)phenoxy)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. Department of Chemistry. Retrieved from [Link]
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PrepChem.com. (2023). Synthesis of 2-[(4-Phenylbenzoyl)amino]acetic acid. Retrieved from [Link]
-
Santa Monica College. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
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Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Future Medicinal Chemistry. (2025). Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent. PubMed. Retrieved from [Link]
-
Crysdot LLC. (n.d.). This compound. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C15H12O4). Retrieved from [Link]
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High-Yield Synthesis of (4-benzoyl-phenoxy)-acetic Acid Derivatives: An Application Note and Protocol
Introduction: The Significance of (4-benzoyl-phenoxy)-acetic Acid Scaffolds
(4-benzoyl-phenoxy)-acetic acid and its derivatives represent a class of compounds with significant importance across various scientific disciplines, including agrochemicals and pharmaceuticals. In the realm of agriculture, these molecules, as part of the broader phenoxyacetic acid family, have been pivotal in the development of selective herbicides.[1][2][3][4][5] Their mechanism of action often mimics the natural plant hormone auxin, leading to uncontrolled growth and subsequent lethality in susceptible plant species, particularly broadleaf weeds.[1][6][7][8][9] Beyond their herbicidal activity, certain derivatives have been investigated for a range of pharmacological effects, including anti-inflammatory, antimicrobial, and antioxidant properties.[3][10][11] A notable example is fenofibrate, an isopropyl ester derivative, which is a widely used medication for treating hypercholesterolemia and hypertriglyceridemia.[12][13][14][15][16]
The core structure, characterized by a benzoyl group attached to a phenoxyacetic acid moiety, provides a versatile scaffold for chemical modification, allowing for the fine-tuning of biological activity. The synthesis of these compounds with high yield and purity is therefore a critical endeavor for researchers in drug discovery and crop science. This application note provides a detailed, optimized protocol for the high-yield synthesis of (4-benzoyl-phenoxy)-acetic acid, focusing on the robust and widely applicable Williamson ether synthesis.[17][18][19][20] We will delve into the rationale behind the experimental choices to ensure reproducibility and provide insights for further derivatization.
Chemical Synthesis Workflow
The synthesis of (4-benzoyl-phenoxy)-acetic acid is primarily achieved through a Williamson ether synthesis, a reliable method for forming ether linkages.[17][20][21] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific application, a phenoxide ion, generated from 4-hydroxybenzophenone, acts as the nucleophile, attacking an α-haloacetic acid ester. The subsequent hydrolysis of the ester yields the desired carboxylic acid.
Caption: A flowchart illustrating the key stages in the synthesis of (4-benzoyl-phenoxy)-acetic acid.
High-Yield Synthesis Protocol for (4-benzoyl-phenoxy)-acetic Acid
This protocol is designed to maximize yield and purity through optimized reaction conditions and a straightforward purification process.
I. Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile) when handling chemicals.[22][23][24][25][26]
-
Ventilation: All steps should be performed in a well-ventilated fume hood to avoid inhalation of solvent vapors and dust.[22][24][26]
-
Chemical Hazards:
-
4-Hydroxybenzophenone: May cause skin, eye, and respiratory irritation. Avoid dust generation.[23][25]
-
Ethyl Chloroacetate: Toxic if swallowed or inhaled and causes skin and eye irritation. Handle with care.
-
Potassium Carbonate (Anhydrous): Irritant. Avoid contact with skin and eyes.
-
Acetone/DMF: Highly flammable solvents. Keep away from ignition sources. DMF is a suspected reprotoxin.
-
Sodium Hydroxide and Hydrochloric Acid: Corrosive. Handle with extreme care to avoid severe burns.
-
II. Materials and Reagents
-
4-Hydroxybenzophenone (99% purity)
-
Ethyl chloroacetate (99% purity)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or N,N-Dimethylformamide (DMF), anhydrous
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Standard laboratory glassware
III. Step-by-Step Synthesis Procedure
Step 1: Williamson Ether Synthesis of Ethyl (4-benzoyl-phenoxy)-acetate
-
To a 250 mL round-bottom flask, add 4-hydroxybenzophenone (10.0 g, 50.4 mmol) and anhydrous potassium carbonate (13.9 g, 100.8 mmol).
-
Add 100 mL of anhydrous acetone (or DMF for higher boiling point and potentially faster reaction). The use of polar aprotic solvents like acetone or DMF is crucial as they effectively solvate the cation of the base, leaving the anion more nucleophilic, thereby accelerating the S_N2 reaction.[17][18][20]
-
Stir the mixture vigorously for 15 minutes at room temperature to ensure a fine suspension.
-
Slowly add ethyl chloroacetate (6.8 mL, 60.5 mmol) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux (for acetone, ~56°C) with continuous stirring for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by the consumption of 4-hydroxybenzophenone on TLC), allow the mixture to cool to room temperature.
-
Filter the solid potassium carbonate and potassium chloride byproduct. Wash the solid residue with a small amount of acetone.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude ethyl (4-benzoyl-phenoxy)-acetate as an oily residue or solid.
Step 2: Hydrolysis to (4-benzoyl-phenoxy)-acetic Acid
-
To the crude ester from the previous step, add a solution of sodium hydroxide (4.0 g, 100 mmol) in 50 mL of ethanol and 20 mL of water.
-
Stir the mixture at room temperature for 10-15 hours or until the hydrolysis is complete (monitored by TLC).[27]
-
Remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with 100 mL of water.
-
Wash the aqueous solution with 50 mL of dichloromethane to remove any unreacted starting material or non-acidic impurities. Discard the organic layer.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 1-2 by the slow addition of concentrated hydrochloric acid. A white precipitate of (4-benzoyl-phenoxy)-acetic acid will form.[27]
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water to remove any inorganic salts.
-
Dry the product in a vacuum oven at 60-70°C to a constant weight. A yield of 90-95% is expected.[27]
IV. Characterization of (4-benzoyl-phenoxy)-acetic Acid
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
| Parameter | Expected Result |
| Appearance | White to off-white solid |
| Melting Point | 175-178 °C |
| ¹H NMR (400 MHz, CDCl₃ + drop of DMSO-d₆) | δ 9.50 (s br, 1H), 7.82 (d, J = 8.4 Hz, 2H), 7.75 (d, J = 7.6 Hz, 2H), 7.58 (t, J = 7.6 Hz, 1H), 7.47 (t, J = 7.6 Hz, 2H), 7.00 (d, J = 8.8 Hz, 2H), 4.69 (s, 2H) ppm[27] |
| Purity (HPLC) | >98% |
Application and Mechanism of Action: A Deeper Look
As previously mentioned, a primary application of (4-benzoyl-phenoxy)-acetic acid derivatives is in agriculture as herbicides.[1][2][3][4][5] These synthetic compounds mimic the action of the natural plant growth hormone, indole-3-acetic acid (IAA), but are more stable in plants.[1][6] This increased stability leads to their classification as "superauxins".[1]
The herbicidal effect is triggered when these synthetic auxins bind to specific auxin receptors, such as the TIR1/AFB F-box proteins.[6] This binding event initiates a signaling cascade that leads to the degradation of transcriptional repressor proteins (Aux/IAA proteins).[6] The removal of these repressors allows for the continuous activation of auxin-responsive genes, resulting in a cascade of physiological disruptions.[6][7] These disruptions include epinastic growth, stem curling, and ultimately, tissue necrosis and plant death.[1][9]
Caption: The mechanism of action for auxin-mimicking herbicides.
Conclusion
The Williamson ether synthesis provides a high-yield and reliable pathway for the production of (4-benzoyl-phenoxy)-acetic acid, a valuable scaffold for the development of novel herbicides and pharmaceuticals. The protocol detailed herein, with its emphasis on optimized conditions and safety, serves as a robust starting point for researchers. Understanding the underlying chemical principles and the biological mechanism of action is paramount for the rational design of new and effective derivatives.
References
- Grossmann, K. (2007). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120.
- Grossmann, K. (2010). Auxin Herbicide Action: Lifting the Veil Step by Step.
- Sterling, T., & Namuth, D. (2018). Auxin and Auxinic Herbicide Mechanisms of Action. UNL MediaHub.
- Unknown Author. (n.d.). Advanced Level | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1 - Introduction. University of Nebraska-Lincoln.
- Grossmann, K. (2007). Auxin herbicides: current status of mechanism and mode of action. Semantic Scholar.
- Fournier Laboratories. (2013). Method of synthesizing fenofibrate.
- Unknown Author. (n.d.).
- Wikipedia contributors. (n.d.).
- Wikipedia contributors. (n.d.). Williamson ether synthesis. Wikipedia.
- Fournier Laboratories. (2013). US8445715B2 - Method of synthesizing fenofibrate.
- Zhang, Y., et al. (2024). Design, Synthesis, and Herbicidal Activities of N-(5-(3,5-Methoxyphenyl)-(thiazole-2-yl))phenoxyacetamide Derivatives. Journal of Agricultural and Food Chemistry.
- Fournier Laboratories. (2010). EP2170801B1 - Novel method of synthesizing fenofibrate.
- Unknown Author. (n.d.).
- Li, Y., et al. (2025). Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. PubMed Central.
- Unknown Author. (n.d.).
- Unknown Author. (n.d.). Williamson Ether Synthesis. Cambridge University Press.
- FUJIFILM Wako Chemicals. (n.d.). SAFETY DATA SHEET - 4-Chloro-4'-hydroxybenzophenone. FUJIFILM Wako Chemicals.
- Fisher Scientific. (2014). SAFETY DATA SHEET - 4-Hydroxybenzophenone. Fisher Scientific.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chloro-4'-Hydroxybenzophenone, 98%. Cole-Parmer.
- Apollo Scientific. (2022).
- Physics Wallah. (n.d.). Reaction Mechanism of Williamson's synthesis. Physics Wallah.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 4-Chloro-4'-hydroxybenzophenone. ChemicalBook.
- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
- Yar, M. S., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 31.
- ECHEMI. (n.d.). (4-BENZOYL-PHENOXY)-ACETICACID Use and Manufacturing. ECHEMI.
- Unknown Author. (n.d.).
- Abdel-Wahab, B. F., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. MDPI.
Sources
- 1. Auxin herbicides: current status of mechanism and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jetir.org [jetir.org]
- 4. Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid [mdpi.com]
- 6. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Auxin and Auxinic Herbicide Mechanisms of Action | MediaHub | University of Nebraska-Lincoln [mediahub.unl.edu]
- 8. Advanced Level | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1 - Introduction - passel [passel2.unl.edu]
- 9. [PDF] Auxin herbicides: current status of mechanism and mode of action. | Semantic Scholar [semanticscholar.org]
- 10. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. patents.justia.com [patents.justia.com]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. Fenofibrate - Wikipedia [en.wikipedia.org]
- 15. US8445715B2 - Method of synthesizing fenofibrate - Google Patents [patents.google.com]
- 16. EP2170801B1 - Novel method of synthesizing fenofibrate - Google Patents [patents.google.com]
- 17. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 18. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 19. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. francis-press.com [francis-press.com]
- 22. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 23. fishersci.com [fishersci.com]
- 24. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 25. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 26. chemicalbook.com [chemicalbook.com]
- 27. echemi.com [echemi.com]
Application Note: Robust Analytical Methods for the Quantification of 2-(4-Benzoylphenoxy)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details validated analytical methods for the quantitative determination of 2-(4-Benzoylphenoxy)acetic acid, a compound of significant interest in pharmaceutical research and development. We present two robust protocols: a High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for the accurate assay and purity assessment of the bulk drug substance, and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for quantification in complex biological matrices such as human plasma. Each protocol is designed as a self-validating system, grounded in the principles of the International Council for Harmonisation (ICH) guidelines. This document provides not only step-by-step procedures but also the scientific rationale behind the methodological choices, ensuring both technical accuracy and practical applicability for researchers in the field.
Foundational Understanding: Analyte and Method Selection
A successful analytical method is built upon a thorough understanding of the analyte's physicochemical properties. This knowledge directly informs the selection of the most appropriate analytical technique and the optimization of its parameters.
Physicochemical Profile of this compound
| Property | Value / Description | Source |
| Chemical Structure | ||
| IUPAC Name | This compound | [PubChem][1] |
| Molecular Formula | C₁₅H₁₂O₄ | [PubChem][1] |
| Molecular Weight | 256.25 g/mol | [PubChem][1] |
| Predicted pKa | Approximately 3-4 (estimated based on the carboxylic acid moiety) | |
| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, acetonitrile, and DMSO. | [Sigma-Aldrich] |
The presence of a carboxylic acid functional group and significant aromaticity dictates the compound's acidic nature and solubility profile. The benzophenone chromophore provides strong UV absorbance, making HPLC-UV a suitable technique for quantification in pure samples. For bioanalysis, where sensitivity and selectivity are paramount, the compound's ability to be ionized makes it an excellent candidate for LC-MS/MS.
Protocol I: HPLC-UV Method for Bulk Substance Analysis
This method is designed for the routine quality control of this compound, providing a reliable means to determine its purity and concentration in the drug substance.
Causality in Experimental Design
The choice of a reversed-phase C18 column is based on the non-polar nature of the analyte. The mobile phase is acidified to suppress the ionization of the carboxylic acid group (pH < pKa), which results in increased retention, improved peak shape, and enhanced reproducibility. A gradient elution is employed to ensure that any potential impurities, which may have different polarities, are effectively separated from the main analyte peak and eluted within a reasonable timeframe.
Detailed Experimental Protocol
Instrumentation:
-
A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV/Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
Chromatographic Conditions:
| Parameter | Setting |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 15 | |
| 18 | |
| 18.1 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Solution Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve ~25 mg of this compound reference standard in 25.0 mL of diluent.
-
Calibration Standards: Prepare a series of standards ranging from 1 µg/mL to 200 µg/mL by diluting the stock solution with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh and dissolve ~25 mg of the bulk substance in 25.0 mL of diluent. Further, dilute 1.0 mL of this solution to 10.0 mL with the diluent.
A Self-Validating System: ICH-Compliant Validation
To ensure the trustworthiness and reliability of the method, a comprehensive validation should be performed according to ICH Q2(R2) guidelines[2][3].
Table 1: HPLC-UV Method Validation Parameters and Acceptance Criteria
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze blank, placebo, standard, and forced degradation samples. | Peak is free from interference. Peak purity must pass. |
| Linearity | Analyze at least five concentrations across the range. | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | Spike analysis at three levels (e.g., 80%, 100%, 120%). | Mean recovery between 98.0% and 102.0%. |
| Precision | Repeatability (n=6) and intermediate precision (different day/analyst). | RSD ≤ 2.0% |
| Range | Confirmed by linearity, accuracy, and precision data. | |
| LOD & LOQ | Determined by signal-to-noise ratio or calibration curve statistics. | Reportable values. |
| Robustness | Vary key parameters (pH, flow rate, temperature). | System suitability remains within limits. |
For a detailed understanding of forced degradation studies, refer to established literature on the topic.[4]
Protocol II: LC-MS/MS Method for Bioanalysis in Human Plasma
This ultra-sensitive and highly selective method is essential for pharmacokinetic and metabolic studies, enabling the quantification of this compound at low concentrations in a complex biological matrix.
Rationale for a Bioanalytical Approach
The complex nature of plasma necessitates a highly selective analytical technique to differentiate the analyte from endogenous components. LC-MS/MS, particularly in the Multiple Reaction Monitoring (MRM) mode, provides this selectivity. A simple and efficient protein precipitation sample preparation method is chosen for its speed and effectiveness in removing the bulk of interfering proteins. The use of a stable isotope-labeled internal standard is highly recommended to compensate for any variability in sample processing and potential matrix effects.[5][6]
Detailed Experimental Protocol
Instrumentation:
-
UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
LC-MS/MS Conditions:
| Parameter | Setting |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | A rapid gradient optimized for high throughput. |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Negative |
| MRM Transitions | Analyte: Q1 (255.1 m/z) -> Q3 (Fragment m/z) IS: To be determined |
Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 25 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile, vortex for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new plate/vials for injection.
Ensuring Bioanalytical Integrity: Validation
Bioanalytical methods must be validated to the standards set by regulatory bodies like the FDA and EMA.
Table 2: LC-MS/MS Bioanalytical Method Validation Parameters
| Parameter | Procedure | Acceptance Criteria |
| Selectivity | Analyze at least 6 different blank matrix lots. | No significant interference at the retention times of analyte and IS. |
| Calibration Curve | Analyze standards over the expected concentration range. | r² ≥ 0.99; back-calculated concentrations within ±15% (±20% at LLOQ). |
| Accuracy & Precision | Analyze QC samples (Low, Mid, High) in replicates (n=5) on 3 separate days. | Mean accuracy within ±15% (±20% at LLOQ); Precision (RSD) ≤15% (≤20% at LLOQ). |
| Matrix Effect | Compare analyte response in post-extraction spiked matrix vs. neat solution. | IS-normalized matrix factor should be consistent across lots. |
| Recovery | Compare analyte response in pre-extraction vs. post-extraction spiked samples. | Consistent and reproducible. |
| Stability | Evaluate analyte stability under various conditions (freeze-thaw, bench-top, long-term). | Mean concentration within ±15% of nominal. |
Visualization of Methodologies
Clear visualization of the experimental workflows is crucial for understanding and implementing these protocols.
Caption: HPLC-UV analysis workflow for bulk substance.
Sources
Application Note: A Robust HPLC-MS/MS Method for the Sensitive Quantification of Phenoxyacetic Acid Derivatives in Environmental Matrices
Introduction
Phenoxyacetic acid derivatives represent a critical class of herbicides widely utilized in modern agriculture to control broadleaf weeds.[1] Their extensive use, however, raises environmental and health concerns due to potential contamination of water sources and food supplies.[1] Some prominent examples include 2,4-dichlorophenoxyacetic acid (2,4-D), 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), and 4-chloro-2-methylphenoxyacetic acid (MCPA).[1][2][3] The structural similarities and potential for degradation into more toxic transformation products, such as chlorophenols, necessitate highly sensitive and selective analytical methods for their monitoring.[4][5] High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) has emerged as the gold standard for this application, offering unparalleled specificity and low detection limits.[2][4]
This application note details a comprehensive and validated HPLC-MS/MS method for the simultaneous quantification of multiple phenoxyacetic acid herbicides and their metabolites. The protocol is designed for researchers, environmental scientists, and professionals in drug development and food safety, providing a reliable framework for accurate analysis in complex matrices like water and soil. The causality behind each experimental choice is explained to empower users to adapt and troubleshoot the method effectively.
Principle of the Method
This method leverages the power of reversed-phase HPLC for the chromatographic separation of phenoxyacetic acid derivatives, followed by detection using a triple quadrupole mass spectrometer. The acidic nature of these compounds makes them amenable to negative ion electrospray ionization (ESI).[4][6] The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.[7] Sample preparation is a critical step to remove matrix interferences and concentrate the analytes. This protocol outlines a solid-phase extraction (SPE) procedure for water samples and a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach for soil and food matrices.[8][9][10][11]
Materials and Reagents
-
Standards: Analytical standards of phenoxyacetic acids (e.g., 2,4-D, 2,4,5-T, MCPA, Mecoprop) and their metabolites, along with isotopically labeled internal standards (e.g., 2,4-D-d3), should be of high purity (≥98%).
-
Solvents: HPLC-grade or MS-grade acetonitrile, methanol, and water.
-
Reagents: Formic acid (LC-MS grade), ammonium formate, sodium hydroxide, and sulfuric acid.
-
SPE Cartridges: C18 cartridges for water sample preparation.[10]
-
QuEChERS Salts: Citrate-buffered QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).[8][12]
-
dSPE Sorbents: C18 sorbent for dispersive SPE cleanup.[8]
Sample Preparation Protocols
The choice of sample preparation is matrix-dependent. The goal is to efficiently extract the analytes while minimizing co-extraction of interfering substances.
Water Samples: Solid-Phase Extraction (SPE)
SPE is a robust technique for extracting and concentrating phenoxyacetic acids from aqueous matrices.[13] The C18 stationary phase effectively retains the moderately polar herbicides from the water sample.
Protocol:
-
Sample pH Adjustment: Acidify the water sample (e.g., 500 mL) to a pH < 2 with sulfuric acid. This ensures the acidic herbicides are in their neutral, protonated form, enhancing their retention on the C18 sorbent.[7][10]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge sequentially with 5 mL of methanol followed by 5 mL of acidified deionized water (pH < 2). Do not allow the cartridge to dry out.[10]
-
Sample Loading: Load the acidified water sample onto the conditioned cartridge at a flow rate of approximately 10 mL/minute.[10]
-
Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove any polar interferences.
-
Analyte Elution: Elute the retained phenoxyacetic acids with two 5 mL aliquots of methanol or acetonitrile into a clean collection tube.[10][13]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at < 40°C. Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).[10]
Caption: Solid-Phase Extraction (SPE) Workflow for Water Samples.
Soil and Food Samples: Modified QuEChERS Method
The QuEChERS method is highly effective for multi-residue analysis in complex solid matrices.[11] For acidic analytes like phenoxyacetic acids, a citrate-buffered version is employed to maintain a favorable pH for extraction.[8][12]
Protocol:
-
Sample Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add the internal standard solution to the sample.
-
Extraction: Add 10 mL of acetonitrile (with 1% formic acid) to the tube.[9] Add the citrate-buffered QuEChERS salts.
-
Shaking and Centrifugation: Immediately shake the tube vigorously for 1 minute and then centrifuge at ≥3000 rcf for 5 minutes.[8]
-
Dispersive SPE (dSPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing C18 sorbent. It is crucial to avoid PSA (Primary Secondary Amine) sorbent as it will retain the acidic analytes.[8]
-
Vortexing and Centrifugation: Vortex the dSPE tube for 30 seconds and centrifuge.
-
Final Extract: The resulting supernatant is ready for direct injection or can be diluted with water to match the initial mobile phase conditions.[9]
Caption: Modified QuEChERS Workflow for Solid Samples.
HPLC-MS/MS Instrumental Conditions
Optimal instrumental parameters are key to achieving the desired separation and sensitivity. The following conditions have been proven effective for phenoxyacetic acid analysis.
Liquid Chromatography (LC) Conditions
The use of a C18 reversed-phase column provides excellent retention and separation for these compounds. The addition of formic acid to the mobile phase is crucial for good peak shape and to promote ionization.[4][14]
| Parameter | Condition | Rationale |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | The aqueous phase for the reversed-phase separation. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | The organic phase for eluting the analytes. Formic acid improves peak shape and ionization efficiency.[4] |
| Gradient Elution | 10% B to 95% B over 8 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes. | Allows for the separation of a wide range of analytes with varying polarities in a single run. |
| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm ID column, providing good efficiency and compatibility with MS. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity, leading to better chromatographic performance. |
| Injection Volume | 5 µL | A standard injection volume to avoid overloading the column while ensuring sufficient sensitivity. |
Mass Spectrometry (MS) Conditions
Negative ion ESI is the preferred ionization mode for these acidic compounds.[6] MRM provides the necessary selectivity and sensitivity for trace-level quantification.
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Negative | Phenoxyacetic acids readily deprotonate to form negative ions in the ESI source.[6] |
| Capillary Voltage | 2.0 - 3.5 kV | Optimizes the spray and ionization process. |
| Source Temperature | 140 - 150 °C | Aids in the desolvation of the droplets from the ESI probe.[6] |
| Desolvation Temperature | 500 - 550 °C | Facilitates the evaporation of the solvent from the ESI spray, leading to better ion generation.[6] |
| Desolvation Gas Flow | 1000 - 1100 L/hr (Nitrogen) | Assists in the desolvation process.[6] |
| Cone Gas Flow | 50 L/hr (Nitrogen) | Helps to prevent solvent droplets from entering the mass analyzer.[6] |
| Collision Gas | Argon | Used in the collision cell to fragment the precursor ions. |
MRM Transitions
The selection of appropriate MRM transitions is critical for the specificity of the method. At least two transitions per compound are recommended for confident identification and quantification.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| 2,4-D | 218.9 | 160.9 | 125.0 | 15 / 25 |
| 2,4,5-T | 254.9 | 196.9 | 160.9 | 15 / 25 |
| MCPA | 199.0 | 141.0 | 105.0 | 15 / 25 |
| Mecoprop | 213.0 | 141.0 | 105.0 | 15 / 25 |
| 2,4-D-d3 (IS) | 221.9 | 163.9 | 128.0 | 15 / 25 |
| Note: Collision energies should be optimized for the specific instrument being used.[6] |
Method Validation
A thorough method validation is essential to ensure the reliability and accuracy of the results. The validation should be performed in accordance with established guidelines such as those from the FDA or ICH.[15][16][17]
Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) > 0.995 over the specified range.[6] |
| Accuracy | The closeness of the test results to the true value. | Mean recovery of 80-120% at three different concentration levels. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | Relative Standard Deviation (RSD) < 15% for repeatability (intra-day) and intermediate precision (inter-day). |
| Selectivity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No significant interfering peaks at the retention time of the analytes in blank matrix samples. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | A signal-to-noise ratio of at least 3. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | A signal-to-noise ratio of at least 10, with acceptable precision and accuracy. |
| Matrix Effects | The effect of co-eluting, undetected matrix components on the ionization of the target analyte. | Assessed by comparing the response of an analyte in a post-extraction spiked sample to that of a pure standard solution. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should remain within ±15% of the initial concentration. |
Example Validation Data
The following table presents typical performance data that can be expected from this method.
| Analyte | Linearity (r²) | Accuracy (% Recovery) | Precision (% RSD) | LOQ (ng/mL) |
| 2,4-D | 0.998 | 95 - 105 | < 10 | 0.1 |
| 2,4,5-T | 0.997 | 92 - 108 | < 12 | 0.1 |
| MCPA | 0.999 | 98 - 103 | < 8 | 0.05 |
| Mecoprop | 0.998 | 96 - 106 | < 11 | 0.05 |
Data Analysis and Reporting
Quantitative analysis is performed by constructing a calibration curve using the peak area ratios of the analyte to the internal standard versus the concentration of the calibration standards. The concentration of the analytes in the samples is then calculated from this curve. Results should be reported with the appropriate units and include the associated quality control data.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape | Inappropriate mobile phase pH; Column degradation; Sample solvent mismatch. | Ensure mobile phase contains formic acid; Replace the column; Reconstitute the sample in the initial mobile phase. |
| Low Sensitivity | Inefficient ionization; Matrix suppression; Poor sample cleanup. | Optimize MS source parameters; Dilute the sample; Improve the SPE or QuEChERS cleanup step. |
| High Background Noise | Contaminated mobile phase or instrument. | Use fresh, high-purity solvents; Clean the MS source. |
| Poor Reproducibility | Inconsistent sample preparation; Leaks in the HPLC system. | Ensure consistent execution of the sample preparation protocol; Check for and repair any leaks in the system. |
Conclusion
This application note provides a detailed and robust HPLC-MS/MS method for the quantification of phenoxyacetic acid derivatives in environmental samples. The described protocols for sample preparation and instrumental analysis, along with the comprehensive validation guidelines, offer a reliable framework for obtaining accurate and reproducible results. The inherent selectivity and sensitivity of this method make it highly suitable for routine monitoring and research applications, ensuring compliance with regulatory limits and contributing to environmental and food safety.
References
-
Ryan, D., et al. (2014). Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. Molecules, 19(12), 20627-20648. Available from: [Link]
-
SIELC Technologies. (n.d.). Separation of Phenoxyacetic acid on Newcrom R1 HPLC column. Available from: [Link]
-
Schneider, M. J., et al. (2015). Determination of Acid Herbicides Using Modified QuEChERS with Fast Switching ESI(+)/ESI(-) LC-MS/MS. Journal of agricultural and food chemistry, 63(43), 9494–9503. Available from: [Link]
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Barceló, D. (1993). Phenoxyacetic acids: separation and quantitative determination. Journal of chromatography, 643(1-2), 117–143. Available from: [Link]
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Waters Corporation. (2012). Direct Quantification of Acidic Herbicides in Drinking Water Samples Using Ultra-Sensitive UPLC/MS/MS Analysis. Available from: [Link]
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U.S. Environmental Protection Agency. (2007). Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. Available from: [Link]
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Waters Corporation. (n.d.). Direct Quantification of Acidic Herbicides in Drinking Water Samples Using Ultra-Sensitive UPLC/MS/MS Analysis. Available from: [Link]
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Arnhard, K., et al. (2007). Analysis of phenoxyacetic acid herbicides as biomarkers in human urine using liquid chromatography/triple quadrupole mass spectrometry. Rapid communications in mass spectrometry : RCM, 21(20), 3343–3350. Available from: [Link]
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Zgoła-Grześkowiak, A., & Grześkowiak, T. (2011). LC Determination of Trace Amounts of Phenoxyacetic Acid Herbicides in Water after Dispersive Liquid–Liquid Microextraction. Chromatographia, 73(7-8), 775-779. Available from: [Link]
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TestAmerica. (n.d.). Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS – 14337. Available from: [Link]
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QuEChERS.com. (n.d.). About the method. Available from: [Link]
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Schneider, M. J., et al. (2015). Determination of acid herbicides using modified quechers with fast switching ESI+/ESI−LC-MS/MS. Journal of Agricultural and Food Chemistry, 63(43), 9494-9503. Available from: [Link]
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Kim, T. H., et al. (2015). Simultaneous determination of phenoxyethanol and its major metabolite, phenoxyacetic acid, in rat biological matrices by LC-MS/MS with polarity switching: Application to ADME studies. Journal of pharmaceutical and biomedical analysis, 115, 429–437. Available from: [Link]
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Ryan, D., et al. (2014). SPE-LC-MS-MS determination of phenoxy acid herbicides in surface and ground water. Molecules, 19(12), 20627-20648. Available from: [Link]
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Phenomenex. (2025). QuEChERS Method for Pesticide Residue Analysis. Available from: [Link]
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Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. Available from: [Link]
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Available from: [Link]
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Côté, J., et al. (2023). New sensitive LC-MS/MS method for the simultaneous determination of 13 phenolic and carboxylic acid pesticide biomarkers in human urine, including dicamba. Chemosphere, 344, 140349. Available from: [Link]
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National Institute of Standards and Technology. (n.d.). Acetic acid, phenoxy-. NIST Chemistry WebBook. Available from: [Link]
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Ryan, D., et al. (2014). Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. Molecules, 19(12), 20627-20648. Available from: [Link]
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U.S. Food and Drug Administration. (2012). Guidelines for the Validation of Chemical Methods for the FDA Foods Program. Available from: [Link]
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U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the FDA Foods and Veterinary Medicine Program. Available from: [Link]
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ECA Academy. (2014). FDA publishes new Guidance on Validation of Analytical Methods. Available from: [Link]
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Baciocchi, R., et al. (2023). Adsorption of Phenoxyacetic Herbicides from Water on Carbonaceous and Non-Carbonaceous Adsorbents. Applied Sciences, 13(14), 8272. Available from: [Link]
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Application Notes and Protocols for Evaluating 2-(4-Benzoylphenoxy)acetic acid in a Cyclooxygenase-2 (COX-2) Inhibition Assay
Introduction: The Rationale for Selective COX-2 Inhibition
Cyclooxygenase (COX), a pivotal enzyme in the arachidonic acid cascade, exists in two primary isoforms, COX-1 and COX-2.[1][2][3] While COX-1 is constitutively expressed and plays a crucial role in physiological homeostasis, including gastrointestinal protection, COX-2 is an inducible enzyme that is significantly upregulated at sites of inflammation and is a key mediator of pain and inflammatory responses.[1][2][4] Consequently, the selective inhibition of COX-2 over COX-1 has been a cornerstone of modern anti-inflammatory drug development, aiming to mitigate the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[1][2][5]
2-(4-Benzoylphenoxy)acetic acid, a phenoxyacetic acid derivative, presents as a candidate for investigation as a selective COX-2 inhibitor.[6][7] Its structural features suggest a potential interaction with the active site of the COX-2 enzyme. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vitro assays to determine the COX-2 inhibitory potential and selectivity of this compound.
The Mechanism of COX-2 Inhibition
The primary mechanism of action for NSAIDs is the inhibition of the cyclooxygenase enzyme, which blocks the conversion of arachidonic acid to prostaglandins, key signaling molecules in the inflammatory pathway.[3][4] Selective COX-2 inhibitors are designed to preferentially bind to the active site of the COX-2 isoform, thereby reducing the production of pro-inflammatory prostaglandins without significantly affecting the protective functions of COX-1.[4]
Caption: Mechanism of COX-2 Inhibition by this compound.
Choosing the Right Assay: A Comparative Overview
Several in vitro assay formats are available to assess COX-2 inhibition, each with its own advantages and considerations. The choice of assay will depend on the specific research goals, available equipment, and desired throughput.
| Assay Type | Principle | Advantages | Disadvantages |
| Colorimetric | Measures the peroxidase activity of COX, which oxidizes a chromogenic substrate, resulting in a color change that can be quantified spectrophotometrically.[8][9] | Simple, cost-effective, and suitable for high-throughput screening. | Can be prone to interference from compounds that absorb at the detection wavelength or have antioxidant properties.[10] |
| Fluorometric | Detects the production of prostaglandin G2, an intermediate in the COX reaction, using a fluorescent probe.[11][12] | High sensitivity and a wide dynamic range. | Requires a fluorescence plate reader; potential for interference from fluorescent compounds. |
| ELISA-based | Directly measures the production of a specific prostaglandin, such as PGF2α, through an enzyme-linked immunosorbent assay.[13][14][15] | High specificity and accuracy. | More complex, time-consuming, and generally more expensive than other methods. |
| Luminescence-based | Utilizes a reporter gene, such as luciferase, linked to a COX-2 promoter to measure changes in gene expression in response to inflammatory stimuli and inhibitors.[16][17][18] | Highly sensitive and suitable for cell-based assays to study upstream regulation. | Requires cell culture facilities and transfection capabilities. |
For initial screening and determination of the IC50 value of this compound, a colorimetric or fluorometric assay offers a good balance of simplicity, sensitivity, and throughput.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for conducting a COX-2 inhibition assay. It is crucial to also perform a parallel assay for COX-1 inhibition to determine the selectivity of the compound.
Protocol 1: Colorimetric COX-2 Inhibition Assay
This protocol is adapted from commercially available kits and measures the peroxidase activity of the COX enzyme.[9][10]
Materials and Reagents:
-
Human recombinant COX-2 enzyme
-
Ovine COX-1 enzyme (for selectivity testing)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)
-
Arachidonic acid
-
This compound
-
Positive control (e.g., Celecoxib)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 590 nm
Experimental Workflow:
Caption: Workflow for the colorimetric COX-2 inhibition assay.
Step-by-Step Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the COX-2 enzyme, heme, and arachidonic acid to their final working concentrations in the assay buffer.
-
Test Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for the dose-response curve (e.g., 0.01 µM to 100 µM).
-
Assay Plate Setup: In a 96-well plate, add the following to the appropriate wells:
-
Blank wells: Assay buffer.
-
100% Activity wells (Vehicle control): Assay buffer, heme, COX-2 enzyme, and vehicle (DMSO).
-
Inhibitor wells: Assay buffer, heme, COX-2 enzyme, and serial dilutions of this compound.
-
Positive Control wells: Assay buffer, heme, COX-2 enzyme, and a known COX-2 inhibitor (e.g., Celecoxib).
-
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.[8]
-
Initiate Reaction: Add TMPD and arachidonic acid to all wells to start the reaction.[8]
-
Data Acquisition: Immediately begin reading the absorbance at 590 nm every minute for 5-10 minutes using a microplate reader.
Protocol 2: Fluorometric COX-2 Inhibition Assay
This protocol is based on the detection of Prostaglandin G2, an intermediate product of the COX reaction.[11][12]
Materials and Reagents:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Arachidonic Acid
-
NaOH
-
This compound
-
Positive control (e.g., Celecoxib)
-
96-well white opaque microplate
-
Fluorescence plate reader (Ex/Em = 535/587 nm)
Experimental Workflow:
Caption: Workflow for the fluorometric COX-2 inhibition assay.
Step-by-Step Procedure:
-
Reagent Preparation: Reconstitute and dilute all reagents as per the kit protocol. Prepare the arachidonic acid/NaOH solution immediately before use.[11][12]
-
Test Compound Preparation: Prepare a stock solution and serial dilutions of this compound as described in the colorimetric protocol.
-
Assay Plate Setup: Add the following to the wells of a 96-well white opaque plate:
-
Enzyme Control (EC) wells: Assay buffer.
-
Inhibitor Control (IC) wells: Positive control (Celecoxib).
-
Sample (S) wells: Serial dilutions of this compound.
-
-
Reaction Mix Preparation: Prepare a reaction mix containing COX Assay Buffer, COX Probe, diluted COX Cofactor, and COX-2 enzyme.
-
Add Reaction Mix: Add the reaction mix to all wells.
-
Initiate Reaction: Using a multi-channel pipette, add the diluted arachidonic acid/NaOH solution to all wells to start the reaction.[12]
-
Data Acquisition: Immediately measure the fluorescence at Ex/Em = 535/587 nm in kinetic mode at 25°C for 5-10 minutes.[11]
Data Analysis and Interpretation
1. Calculation of Percent Inhibition:
For each concentration of this compound, calculate the percentage of inhibition using the following formula:
% Inhibition = [(Activity of Vehicle Control - Activity of Inhibitor) / Activity of Vehicle Control] x 100
2. Determination of IC50 Value:
The IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is a key parameter for evaluating the potency of the compound.[19]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).[20]
-
The software will calculate the IC50 value from the fitted curve.
3. Assessment of COX-2 Selectivity:
To determine the selectivity of this compound for COX-2, the IC50 value for COX-1 inhibition must also be determined using a parallel assay with the COX-1 enzyme. The selectivity index (SI) is then calculated as follows:
Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2)
A higher SI value indicates greater selectivity for COX-2.[21][22]
Expected Data Summary:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Experimental Value | Experimental Value | Calculated Value |
| Celecoxib (Reference) | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
| Ibuprofen (Reference) | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
Conclusion
These application notes provide a robust framework for the in vitro evaluation of this compound as a potential COX-2 inhibitor. By following these detailed protocols and data analysis guidelines, researchers can accurately determine the compound's inhibitory potency and selectivity, which are critical parameters in the early stages of drug discovery and development. The choice of assay will depend on the specific needs of the laboratory, but both the colorimetric and fluorometric methods described offer reliable and efficient means of screening for novel anti-inflammatory agents.
References
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Vane, J. R., & Botting, R. M. (1995). Mechanism of action of anti-inflammatory drugs. Scandinavian journal of rheumatology. Supplement, 102, 9–21. Retrieved from [Link]
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Vane, J. R. (1998). Anti-inflammatory drugs and their mechanism of action. Inflammation research : official journal of the European Histamine Research Society ... [et al.], 47 Suppl 2, S78–S87. Retrieved from [Link]
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Feldman, M., & McMahon, A. T. (2000). Do cyclooxygenase-2 inhibitors provide benefits similar to those of traditional nonsteroidal anti-inflammatory drugs, with less gastrointestinal toxicity?. Annals of internal medicine, 132(2), 134–143. Retrieved from [Link]
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Biosave. (n.d.). COX Inhibitor Screening Assay Kit from Cayman Chemical Company. Retrieved from [Link]
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Ghlichloo, I., & Gerriets, V. (2023). Nonsteroidal Anti-inflammatory Drugs (NSAIDs). In StatPearls. StatPearls Publishing. Retrieved from [Link]
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Wikipedia. (2023, November 27). Cyclooxygenase-2 inhibitor. Retrieved from [Link]
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Patsnap. (2024, June 21). What are COX-2 inhibitors and how do they work?. Retrieved from [Link]
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BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]
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Lee, S. H., et al. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of pharmacological and toxicological methods, 66(2), 115–121. Retrieved from [Link]
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Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]
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ResearchGate. (n.d.). IC50 values calculated for COX-1 and COX-2 enzymes after incubation for 2 min with the tested compounds and COX selectivity ratio. Retrieved from [Link]
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Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. The American journal of medicine, 104(5), 413–421. Retrieved from [Link]
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ResearchGate. (n.d.). IC 50 values for the inhibition of COX-1 and COX-2 in the human whole blood assays. Retrieved from [Link]
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National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Fenoprofen. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]
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Ghorab, M. M., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1293. Retrieved from [Link]
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ResearchGate. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Retrieved from [Link]
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Diva-portal.org. (n.d.). Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin. Retrieved from [Link]
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Seiler, S. M., et al. (1994). 2-[3-[2-(4,5-Diphenyl-2-oxazolyl) ethyl] phenoxy] acetic acid (BMY 42393): a new, structurally-novel prostacyclin partial agonist: 1). Inhibition of platelet aggregation and mechanism of action. Thrombosis research, 74(2), 115–123. Retrieved from [Link]
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Science Gateway. (n.d.). How to calculate IC50. Retrieved from [Link]
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Kumar, A., et al. (2021). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Pharmaceuticals, 14(11), 1109. Retrieved from [Link]
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YouTube. (2022, March 5). IC50 values by using GraphPad Prism. Retrieved from [Link]
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The American Journal of Managed Care. (2015). Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection. Retrieved from [Link]
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MedCentral. (2013, August 14). Which NSAIDs Are Most Selective For COX-1 and COX-2?. Retrieved from [Link]
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Comprehensive In Vitro Evaluation of the Antioxidant Activity of 2-(4-Benzoylphenoxy)acetic acid
An Application Note for Researchers and Drug Development Professionals
Abstract
This technical guide provides a detailed framework and validated protocols for assessing the in vitro antioxidant capacity of 2-(4-Benzoylphenoxy)acetic acid, a compound of interest in pharmaceutical research. Oxidative stress, an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in numerous pathological conditions, making the discovery of novel antioxidant agents a critical area of study. Derivatives of phenoxyacetic acid have been noted for their potential biological activities, including antioxidant effects.[1][2][3] This document outlines a multi-assay approach to characterize the antioxidant profile of this compound, ensuring scientific rigor and reproducibility. We will detail the methodologies for three complementary assays: the DPPH Radical Scavenging Assay, the ABTS Radical Cation Decolorization Assay, and the Ferric Reducing Antioxidant Power (FRAP) Assay.
Introduction: The Rationale for Antioxidant Profiling
Reactive oxygen species (ROS) are natural byproducts of cellular metabolism. However, their overproduction can lead to cellular damage, implicated in the progression of diseases like cancer, neurodegenerative disorders, and cardiovascular disease.[4] Antioxidants mitigate this damage by neutralizing ROS.[5] This can occur through two primary mechanisms:
-
Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical, quenching it.[6][7]
-
Single Electron Transfer (SET): The antioxidant donates an electron to reduce a radical or a metal ion.[8][9]
No single assay can fully capture the complex biological activity of an antioxidant. Therefore, a panel of assays based on different mechanisms is essential for a comprehensive evaluation. This guide employs a combination of SET and mixed-mode (HAT/SET) assays to build a robust antioxidant profile for this compound.[10][11]
Compound of Interest: this compound
-
Molecular Formula: C₁₅H₁₂O₄[12]
-
Molecular Weight: 256.26 g/mol [13]
-
Appearance: Typically a white to off-white solid.[14]
-
Structure: Features a phenoxyacetic acid backbone with a benzoyl substituent, a structure found in compounds with various biological activities.[14]
The following sections provide the core principles, detailed protocols, and data interpretation guidelines for three foundational antioxidant assays.
General Experimental Workflow
A systematic approach is crucial for obtaining reliable and comparable data. The overall process involves preparing the test compound and then subjecting it to a panel of assays, each with appropriate standards and controls.
Caption: General workflow for assessing the antioxidant potential of a test compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle
The DPPH assay is a widely used method to evaluate the free-radical scavenging ability of a compound.[15] The DPPH radical is a stable free radical with a deep violet color, showing a maximum absorbance around 517 nm.[16] When an antioxidant donates a hydrogen atom or an electron to DPPH, the radical is neutralized to its reduced form, DPPH-H.[17] This causes the color to change from violet to a pale yellow, and the decrease in absorbance is directly proportional to the antioxidant's activity.[15][16] This assay operates through a mixed HAT/SET mechanism.[18]
Caption: Mechanism of the DPPH radical scavenging assay.
Detailed Protocol
Reagents and Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (spectrophotometric grade)
-
This compound (test compound)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 517 nm
-
Pipettes
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.[4] Store this solution in an amber bottle and in the dark, as DPPH is light-sensitive.[17] The solution should be prepared fresh daily.
-
Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or DMSO.
-
From the stock solution, prepare a series of dilutions to obtain final concentrations ranging from approximately 1 to 1000 µg/mL.
-
Prepare a similar dilution series for the positive control (e.g., ascorbic acid).
-
-
Assay in 96-Well Plate:
-
Add 100 µL of each sample dilution to the wells of a 96-well plate (in triplicate).
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
Control Well: Add 100 µL of methanol (or the solvent used for the sample) and 100 µL of the DPPH solution.
-
Blank Well: Add 100 µL of each sample dilution and 100 µL of methanol (to account for any color from the sample itself).
-
-
Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[19]
-
Measurement: Measure the absorbance of all wells at 517 nm using a microplate reader.[19]
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] × 100 [19]
Where:
-
A_control is the absorbance of the control well (DPPH solution + solvent).
-
A_sample is the absorbance of the sample well (DPPH solution + test compound), corrected by subtracting the absorbance of the blank.
The IC₅₀ value , which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the % inhibition against the sample concentrations. A lower IC₅₀ value indicates greater antioxidant activity.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
Principle
The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[20] The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.[19] This produces a blue-green radical solution with a characteristic absorbance at 734 nm.[20] Antioxidants neutralize this radical cation, causing the color to fade. The degree of decolorization is proportional to the antioxidant's concentration and potency.[20] This assay is versatile as it can measure both hydrophilic and lipophilic antioxidants and is effective over a wide pH range.[9][20]
Detailed Protocol
Reagents and Materials:
-
ABTS diammonium salt
-
Potassium persulfate (or ammonium persulfate)
-
Phosphate-buffered saline (PBS) or ethanol
-
This compound (test compound)
-
Trolox (positive control)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 734 nm
Procedure:
-
Preparation of ABTS•+ Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS.[21]
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.[21]
-
Mix the two solutions in a 1:1 volume ratio.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[19][22] This stock solution is stable for several days when stored in the dark at 4°C.
-
-
Preparation of ABTS•+ Working Solution:
-
Before the assay, dilute the ABTS•+ stock solution with a suitable solvent (e.g., PBS or ethanol) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[19] This working solution should be prepared fresh.
-
-
Sample Preparation: Prepare serial dilutions of the test compound and Trolox standard as described for the DPPH assay.
-
Assay in 96-Well Plate:
-
Add 20 µL of each sample dilution to the wells of a 96-well plate (in triplicate).
-
Add 180 µL of the ABTS•+ working solution to each well.
-
-
Incubation: Mix and incubate the plate at room temperature for 6-10 minutes.[4][19]
-
Measurement: Measure the absorbance at 734 nm.[4]
Data Analysis: Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay. Determine the IC₅₀ value by plotting % inhibition against concentration. Results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the activity of the test compound to that of a Trolox standard curve.[20]
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle
The FRAP assay directly measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[23] This assay is based on a pure SET mechanism.[8] The reaction takes place in an acidic medium (pH 3.6) where a colorless ferric complex (Fe³⁺-TPTZ) is reduced by the antioxidant to a ferrous complex (Fe²⁺-TPTZ), which has an intense blue color with an absorption maximum at 593 nm.[23][24] The change in absorbance is directly proportional to the total reducing power of the antioxidants in the sample.[23]
Caption: Mechanism of the Ferric Reducing Antioxidant Power (FRAP) assay.
Detailed Protocol
Reagents and Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Ferrous sulfate (FeSO₄·7H₂O) or Trolox for standard curve
-
This compound (test compound)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 593 nm
Procedure:
-
Preparation of FRAP Reagent:
-
Standard Curve Preparation: Prepare a series of dilutions of a known antioxidant like ferrous sulfate or Trolox (e.g., 0-1000 µM) in distilled water.
-
Sample Preparation: Prepare dilutions of the test compound in a suitable solvent.
-
Assay in 96-Well Plate:
-
Add 20 µL of sample dilutions, standard solutions, or a blank (solvent) to the wells of a 96-well plate.
-
Add 180 µL of the pre-warmed FRAP reagent to all wells.
-
-
Incubation: Incubate the plate at 37°C for 10-30 minutes.[4][8]
-
Measurement: Measure the absorbance at 593 nm.[24]
Data Analysis: Create a standard curve by plotting the absorbance of the ferrous sulfate or Trolox standards against their concentrations. Use the linear regression equation from the standard curve to determine the FRAP value of the test compound. The results are typically expressed as µM of Fe²⁺ equivalents or Trolox Equivalents (TE) per mg or mM of the test compound.
Data Presentation and Interpretation
Quantitative data from the assays should be summarized for clear comparison. The potency of this compound should be compared against well-known standards.
Table 1: Summary of In Vitro Antioxidant Activity
| Assay | Parameter | This compound | Ascorbic Acid (Standard) | Trolox (Standard) |
| DPPH Scavenging | IC₅₀ (µg/mL) | [Insert Value] ± SD | [Insert Value] ± SD | [Insert Value] ± SD |
| ABTS Scavenging | IC₅₀ (µg/mL) | [Insert Value] ± SD | [Insert Value] ± SD | [Insert Value] ± SD |
| FRAP | FRAP Value (µM TE/mg) | [Insert Value] ± SD | N/A | [Insert Value] ± SD |
Interpretation:
-
IC₅₀ Values (DPPH & ABTS): A lower IC₅₀ value signifies stronger radical scavenging activity. Comparing the IC₅₀ of the test compound to that of ascorbic acid or Trolox provides a measure of its relative potency.
-
FRAP Value: A higher FRAP value indicates a greater capacity to donate electrons and reduce ferric iron. This value reflects the total reducing power of the compound.
By combining the results from these three assays, researchers can build a comprehensive understanding of the antioxidant mechanisms of this compound, determining whether it acts primarily as a radical scavenger (via HAT or SET) or as a reducing agent (via SET).
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Zen-Bio. (2020). FRAP Antioxidant Assay Kit. Zen-Bio, Inc. [Link]
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Cell Biolabs, Inc. OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Cell Biolabs, Inc. [Link]
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Ultimate Treat. (2024). A Detailed Look At Ferric Reducing Antioxidant Power (FRAP). Ultimate Treat. [Link]
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Wikipedia. Ferric reducing ability of plasma. Wikipedia. [Link]
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Moreira, D. C. (2019). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. [Link]
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Amerigo Scientific. DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific. [Link]
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Ak, U., & Gülçin, İ. (2008). Genesis and development of DPPH method of antioxidant assay. Journal of Food Biochemistry. [Link]
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Gülçin, İ. (2022). DPPH Radical Scavenging Assay. MDPI. [Link]
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Encyclopedia.pub. (2023). DPPH Radical Scavenging Assay. Encyclopedia.pub. [Link]
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Erel, O. (2004). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Current Medicinal Chemistry. [Link]
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E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca. E3S Web of Conferences. [Link]
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Protocol Online. (2011). Doubts - ABTS Radical Cation Decolorization Assay. Protocol Online. [Link]
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ACME Research Solutions. (2024). DPPH Scavenging Assay Protocol- Detailed Procedure. ACME Research Solutions. [Link]
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Moreira, D. C. (2019). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. [Link]
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Semantic Scholar. Comparative Study of DPPH, ABTS and FRAP Assays for Determination of Antioxidant Activity. Semantic Scholar. [Link]
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ResearchGate. (2025). In vitro antioxidant activity measured with the DPPH, FRAP, and ABTS assays. ResearchGate. [Link]
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ResearchGate. (2022). Antioxidant activity evaluated by DPPH, ABTS and FRAP assays. ResearchGate. [Link]
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ResearchGate. (2019). ABTS decolorization assay – in vitro antioxidant capacity v1. ResearchGate. [Link]
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Prashanth, T., et al. (2013). Synthesis of (4-benzoyl-phenoxy)-acetic acid derivatives and their efficacy as antioxidant agents. Free Radicals and Antioxidants. [Link]
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Apak, R., et al. (2016). Analytical Methods Used in Determining Antioxidant Activity: A Review. Journal of AOAC International. [Link]
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PubMed. (2025). Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent. PubMed. [Link]
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ResearchGate. (2025). Synthesis of (4-benzoyl-phenoxy)-acetic acid derivatives and their efficacy as antioxidant agents. ResearchGate. [Link]
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Application Notes and Protocols for Evaluating the Cytotoxicity of 2-(4-Benzoylphenoxy)acetic acid
Introduction: A Framework for Assessing the Cytotoxic Profile of 2-(4-Benzoylphenoxy)acetic acid
This compound (CAS No. 6322-83-4) is an organic compound whose biological effects and toxicological profile are not extensively documented in publicly available literature.[1][2] Its chemical structure, featuring a benzoylphenoxy group linked to an acetic acid moiety, suggests potential bioactivity that warrants a thorough investigation of its effects on cellular health.[1][3] As with any novel chemical entity being considered for pharmaceutical or other applications, a critical early step in the safety and viability assessment is the characterization of its cytotoxic potential.[4]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing a strategic framework and detailed protocols for evaluating the in vitro cytotoxicity of this compound. The approach outlined herein is built upon a multi-parametric strategy, recognizing that a single assay is insufficient to capture the complexity of cellular toxicity.[5] We will detail a suite of well-established, robust cell-based assays designed to probe distinct cellular health indicators: metabolic activity, plasma membrane integrity, and the induction of apoptosis (programmed cell death).
The protocols provided are intended to be adaptable to various mammalian cell lines, enabling a comprehensive screening process. By integrating data from these orthogonal assays, researchers can construct a detailed cytotoxic profile of this compound, identify potential mechanisms of cell death, and establish critical dose-response relationships.
Hazard Identification: Preliminary safety data for this compound indicates that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment and handling procedures are mandatory when working with this compound.
Part 1: Strategic Selection of Cell Lines
The choice of cell line is a foundational decision in cytotoxicity testing that profoundly influences the relevance and translatability of the results.[5][6] The selection should be guided by the intended application of the compound. For instance, if this compound is being investigated for a specific therapeutic area, cell lines derived from the target tissue are most appropriate.[7][8]
Key Considerations for Cell Line Selection:
-
Tissue of Origin: Select cell lines that are representative of the tissues likely to be exposed to the compound in vivo. For a compound with unknown targets, a panel of cell lines from different origins (e.g., liver, kidney, neuronal, cancerous vs. non-cancerous) is recommended.[7]
-
Relevant Pathophysiology: If investigating an anti-cancer therapeutic, a panel of cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) should be used alongside a non-cancerous control cell line (e.g., human fibroblasts) to assess for selective cytotoxicity.[9]
-
Assay Compatibility: Ensure the chosen cell line is compatible with the selected cytotoxicity assays and exhibits growth characteristics suitable for the assay format (e.g., adherent vs. suspension).[5]
-
Standardization: Use well-characterized and authenticated cell lines from reputable sources (e.g., ATCC) to ensure reproducibility. The ISO 10993-5 standard endorses several cell lines for general cytotoxicity testing, including L929 mouse fibroblasts and MRC-5 human fibroblasts.[10]
For a general cytotoxicity screen of this compound, a logical starting point would be to use a common, robust, and easy-to-culture cell line such as human embryonic kidney cells (HEK293) or a fibroblast cell line.[8]
Part 2: Core Cytotoxicity Assays: A Multi-Parametric Approach
We advocate for a tiered approach, beginning with assays that measure overall cell viability and progressing to more mechanistic assays if significant cytotoxicity is observed.
Assay 1: MTT Assay for Metabolic Activity and Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that serves as an indicator of cell viability based on mitochondrial metabolic activity.[11] In viable cells, mitochondrial dehydrogenases cleave the yellow tetrazolium salt MTT, yielding insoluble purple formazan crystals.[12][13][14] The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of metabolically active (living) cells.[14][15]
Caption: Workflow for the MTT cell viability assay.
-
Materials:
-
Procedure:
-
Cell Seeding: On day one, trypsinize and count cells. Dilute the cells to the desired concentration (e.g., 75,000 cells/mL) and seed 100 µL (7,500 cells) into each well of a 96-well plate.[14] Incubate overnight at 37°C with 5% CO₂.
-
Compound Preparation & Treatment: On day two, prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in complete culture medium to achieve the desired final concentrations. Carefully remove the old media from the wells and add 100 µL of the compound-containing media. Include vehicle-only controls (e.g., medium with DMSO) and no-cell controls (medium only) for background subtraction.[13]
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.
-
MTT Addition: Following incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[12]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C.[16] During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of solubilization solution to each well.[14][16]
-
Reading: Cover the plate with foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[13][14] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[12][13] A reference wavelength of >650 nm can be used to reduce background noise.[12]
-
Assay 2: Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
Principle: The Lactate Dehydrogenase (LDH) assay is a widely used method to quantify cytotoxicity by measuring plasma membrane damage.[17] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon loss of membrane integrity (a hallmark of necrosis or late-stage apoptosis).[18][19] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product. The amount of formazan is proportional to the amount of LDH released and, therefore, to the number of damaged cells.[19][20]
Caption: Workflow for the LDH cytotoxicity assay.
-
Materials:
-
As per MTT assay
-
Commercially available LDH Cytotoxicity Assay Kit (containing Substrate Mix, Assay Buffer, Lysis Buffer, and Stop Solution)
-
-
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound in a 96-well plate as described in the MTT protocol (Steps 1-3).
-
Control Preparation: It is critical to prepare the following controls on the same plate:[19]
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) alone to measure spontaneous LDH release.
-
Maximum LDH Release Control: Add 10 µL of 10X Lysis Buffer to several wells of untreated cells 45 minutes before the end of the incubation period.[21]
-
Background Control: Wells containing culture medium but no cells.
-
-
Sample Collection: After incubation, centrifuge the plate if cells are in suspension. Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.[21]
-
LDH Reaction: Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well of the new plate containing the supernatants.[21]
-
Incubation: Tap the plate gently to mix. Incubate at room temperature for 30 minutes, protected from light.[21]
-
Stop Reaction: Add 50 µL of Stop Solution to each well and tap gently to mix.[21]
-
Reading: Measure the absorbance at 490 nm within one hour. A background reading at 680 nm can be subtracted to increase accuracy.[21]
-
Assay 3: Caspase-3/7 Activity Assay for Apoptosis Detection
Principle: A key event in the execution phase of apoptosis is the activation of effector caspases, particularly caspase-3 and caspase-7.[22] These proteases cleave specific cellular substrates, leading to the characteristic morphological changes of apoptosis. This assay utilizes a proluminescent or fluorogenic substrate containing the tetrapeptide sequence DEVD, which is the recognition motif for caspase-3 and -7.[23][24] When activated caspases in the cell lysate cleave the substrate, a fluorescent or luminescent signal is produced that is proportional to the amount of caspase-3/7 activity.[22][23]
Caption: "Add-Mix-Measure" workflow for the Caspase-3/7 assay.
-
Materials:
-
Opaque-walled 96-well plates (to prevent signal crosstalk)[25]
-
As per previous assays
-
Commercially available luminescent caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7)
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with this compound as previously described. It is advisable to include a positive control for apoptosis (e.g., staurosporine).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Assay Execution: a. Remove the assay plate from the incubator and allow it to equilibrate to room temperature. b. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in cell lysis and initiation of the caspase reaction.[23] c. Mix the contents of the wells by placing the plate on an orbital shaker for 30-60 seconds. d. Incubate the plate at room temperature for 1 to 3 hours.
-
Reading: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of active caspase-3/7.[18]
-
Part 3: Data Analysis and Presentation
Data Analysis
-
Background Subtraction: For each assay, subtract the average absorbance/luminescence of the 'no-cell' control wells from all other readings.[13]
-
Normalization: Express the data as a percentage of the vehicle-treated control cells.
-
MTT Assay: % Viability = (Absorbance of Treated Sample / Absorbance of Vehicle Control) * 100
-
LDH Assay: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
-
-
Dose-Response Curves: Plot the normalized data against the logarithm of the compound concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) value.
Data Presentation Tables
The results should be summarized in clear, concise tables for easy comparison across assays and conditions.
Table 1: IC₅₀ Values of this compound after 48-hour Exposure
| Cell Line | MTT Assay IC₅₀ (µM) | LDH Assay EC₅₀ (µM) | Caspase-3/7 Activation EC₅₀ (µM) |
|---|---|---|---|
| HEK293 | [Insert Value] | [Insert Value] | [Insert Value] |
| MCF-7 | [Insert Value] | [Insert Value] | [Insert Value] |
| MRC-5 | [Insert Value] | [Insert Value] | [Insert Value] |
Table 2: Time-Dependent Cytotoxicity in HEK293 Cells (% Viability vs. Control)
| Concentration (µM) | 24 Hours | 48 Hours | 72 Hours |
|---|---|---|---|
| 0.1 | [Insert Value] | [Insert Value] | [Insert Value] |
| 1 | [Insert Value] | [InsertValue] | [Insert Value] |
| 10 | [Insert Value] | [Insert Value] | [Insert Value] |
| 100 | [Insert Value] | [Insert Value] | [Insert Value] |
Conclusion and Interpretation
By integrating the results from these three assays, a robust cytotoxic profile of this compound can be established.
-
A decrease in the MTT signal without a corresponding increase in LDH release may suggest a cytostatic effect (inhibition of proliferation) or metabolic dysfunction rather than overt cell death.
-
A concomitant decrease in MTT signal and increase in LDH release strongly indicates necrotic cell death.
-
An increase in caspase-3/7 activity, particularly at concentrations that also reduce viability in the MTT assay, points towards an apoptotic mechanism of cell death.
This multi-parametric approach provides a solid foundation for the initial toxicological assessment of this compound, guiding further mechanistic studies and informing decisions in the drug discovery and development pipeline.
References
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]
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Provost, J. (2025). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]
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Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]
-
Leist, M., et al. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX, 35(3), 405–406. Retrieved from [Link]
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Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
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protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
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Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80609, this compound. Retrieved from [Link]
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Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Retrieved from [Link]
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protocols.io. (2024). Cytotoxicity Assay Protocol. Retrieved from [Link]
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ResearchGate. (2020). Which cell line to choose for cytotoxicity evaluation of nanomaterials?. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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MilliporeSigma. (n.d.). Muse® Caspase-3/7 Kit. Retrieved from [Link]
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Crysdot LLC. (n.d.). This compound. Retrieved from [Link]
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Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]
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Hillgene Biopharma Co., Ltd. (n.d.). How to Choose a Cell Viability or Cytotoxicity Assay. Retrieved from [Link]
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PubMed. (1994). 2-[3-[2-(4,5-Diphenyl-2-oxazolyl) ethyl] phenoxy] acetic acid (BMY 42393): a new, structurally-novel prostacyclin partial agonist: 1). Inhibition of platelet aggregation and mechanism of action. Retrieved from [Link]
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CORE. (2020). Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. Retrieved from [Link]
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Application Notes and Protocols for Determining the Antibacterial Activity of Phenoxyacetic Acids
Introduction: The Renewed Interest in Phenoxyacetic Acids
Phenoxyacetic acid and its derivatives represent a class of organic compounds historically recognized for their diverse biological activities, including roles as herbicides and pharmaceuticals.[1][2] This class of molecules, characterized by an O-phenyl derivative of glycolic acid, serves as a central structural component in numerous drugs with anti-inflammatory, antihypertensive, and antihistaminic properties.[2] Recently, there has been a significant resurgence of interest in their potential as antimicrobial agents to combat the growing challenge of antibiotic resistance.[1][3][4] The structural versatility of the phenoxyacetic acid scaffold allows for synthetic modifications, opening avenues to develop novel derivatives with enhanced antibacterial efficacy.[1][2]
This guide provides a comprehensive set of protocols for researchers and drug development professionals to reliably screen and quantify the antibacterial activity of novel phenoxyacetic acid compounds. The methodologies described herein are aligned with internationally recognized standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity, reproducibility, and comparability across different laboratories.[5][6][7]
Potential Mechanisms of Antibacterial Action
While the exact mechanisms can vary between derivatives, phenoxyacetic acids are thought to exert their antibacterial effects through several pathways. Evidence suggests that these compounds can disrupt the integrity of the bacterial cell membrane, leading to the leakage of essential intracellular components like nucleic acids and proteins.[8][9][10] Other potential modes of action include the inhibition of critical metabolic enzymes, interference with protein and nucleic acid synthesis, and the generation of damaging reactive oxygen species (ROS) within the bacterial cell.[8][9][10] Understanding these potential mechanisms provides a rationale for the susceptibility testing methods detailed below.
Foundational Assays for Antimicrobial Susceptibility Testing (AST)
The evaluation of a new compound's antibacterial potential is a stepwise process, moving from qualitative screening to precise quantitative measurements. The following internationally standardized methods form the cornerstone of this evaluation.
Agar Disk Diffusion (Kirby-Bauer Method)
The disk diffusion method is a widely used, simple, and cost-effective preliminary assay to qualitatively assess the antibacterial activity of a compound.[11] It is an essential first step in drug discovery for screening compounds against various pathogenic strains.[11][12] The principle relies on the diffusion of the test compound from an impregnated paper disk through an agar medium uniformly inoculated with a test bacterium.[12][13] If the compound is effective, it will inhibit bacterial growth, creating a clear "zone of inhibition" around the disk. The size of this zone provides a semi-quantitative indication of the compound's potency.[12][13]
Broth Dilution for Minimum Inhibitory Concentration (MIC)
Following a positive screening result, the next critical step is to quantify the compound's activity. The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC).[14] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[14] This method involves preparing serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate, followed by inoculation with a standardized bacterial suspension.[5][14] The MIC value is a fundamental parameter for evaluating the potency of an antimicrobial agent and for guiding further development.[14]
Minimum Bactericidal Concentration (MBC) Assay
While the MIC test identifies the concentration that inhibits growth (bacteriostatic activity), the Minimum Bactericidal Concentration (MBC) assay determines the lowest concentration required to kill 99.9% of the initial bacterial inoculum.[15][16][17] This distinction is crucial for therapeutic applications. The test is performed as a subsequent step to the MIC assay, where aliquots from the clear wells (showing no growth) of the microtiter plate are subcultured onto an agar medium.[16][18] The absence of growth on the agar indicates that the bacteria were killed at that concentration, not just inhibited.
Experimental Workflow Overview
A logical progression of experiments is crucial for the efficient evaluation of phenoxyacetic acid derivatives. The workflow begins with broad screening and funnels down to specific quantitative and mechanistic assessments.
Figure 1. High-level experimental workflow for antibacterial assessment.
Detailed Protocols
Protocol 1: Agar Disk Diffusion Test
This protocol is adapted from the standardized Kirby-Bauer method and CLSI guidelines.[11][19]
Materials:
-
Phenoxyacetic acid derivative (test compound)
-
Sterile filter paper disks (6 mm diameter)
-
Solvent for dissolving compound (e.g., DMSO, ethanol)
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)[11]
-
Test bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 25923)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard[19]
-
Sterile cotton swabs, forceps
-
Positive control antibiotic disks (e.g., Ampicillin, Gentamicin)
-
Negative control disks (impregnated with solvent only)
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of Test Disks: Dissolve the phenoxyacetic acid derivative in a suitable solvent to a known concentration. Aseptically impregnate sterile paper disks with a specific volume (e.g., 20 µL) of the compound solution and allow them to dry completely in a sterile environment. Prepare solvent-only disks for the negative control.
-
Inoculum Preparation: From a fresh (18-24 hour) culture, select several isolated colonies and suspend them in sterile saline. Vortex gently. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11][19]
-
Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.[13] Remove excess fluid by pressing the swab against the inside of the tube.[11] Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[11]
-
Disk Placement: Allow the plate surface to dry for 3-5 minutes. Using sterile forceps, place the impregnated test disks, positive control disk, and negative control disk onto the agar surface, ensuring they are spaced evenly.[11][13] Gently press each disk to ensure complete contact with the agar.
-
Incubation: Within 15 minutes of disk placement, invert the plates and incubate them at 35 ± 2°C for 18-24 hours.[13]
-
Result Interpretation: After incubation, measure the diameter of the zones of complete growth inhibition (including the disk diameter) in millimeters (mm) using a ruler or calipers.
Protocol 2: Broth Microdilution for MIC Determination
This protocol follows the CLSI M07 standard for broth microdilution.[20]
Materials:
-
Phenoxyacetic acid derivative stock solution (at a high, known concentration)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test bacterial strains
-
Sterile saline (0.85%) and 0.5 McFarland standard
-
Multichannel pipette
-
Plate reader (optional, for OD measurement) or visual inspection
-
Positive control (broth + inoculum), negative control (broth only)
Procedure:
-
Plate Preparation: Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
Compound Dilution: Add 200 µL of the phenoxyacetic acid stock solution (prepared in CAMHB) to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard the final 100 µL from well 10. This leaves wells 1-10 with serially diluted compound and well 11 (growth control) and 12 (sterility control) with broth only.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in Protocol 4.1. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[16]
-
Plate Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12 (sterility control). The final volume in each well (1-11) is 200 µL.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 18-24 hours in ambient air.
-
MIC Determination: After incubation, visually inspect the wells for turbidity (a sign of bacterial growth). The MIC is the lowest concentration of the phenoxyacetic acid derivative in which there is no visible growth (i.e., the first clear well).[14][16] Well 11 should be turbid, and well 12 should be clear.
Protocol 3: MBC Assay
This protocol is a direct continuation of the MIC determination.[16][17]
Materials:
-
Microtiter plate from the completed MIC assay
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Calibrated inoculation loop or micropipette
Procedure:
-
Subculturing: Following MIC determination, select the wells corresponding to the MIC and at least two more concentrated dilutions (i.e., the clear wells).[15][18]
-
Plating: Mix the contents of each selected well. Using a micropipette, plate a 10-100 µL aliquot from each of these wells onto a separate, clearly labeled MHA plate.[16]
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
MBC Determination: After incubation, count the number of colonies (CFU) on each plate. The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[15][16][17]
Data Presentation and Interpretation
Organizing results in a clear, tabular format is essential for comparison and analysis.
Table 1: Representative Data Summary for Phenoxyacetic Acid Derivatives
| Compound ID | Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Zone of Inhibition (mm) | Interpretation |
| PAA-001 | E. coli ATCC 25922 | 16 | 32 | 2 | 18 | Bactericidal |
| PAA-001 | S. aureus ATCC 29213 | 8 | 16 | 2 | 22 | Bactericidal |
| PAA-002 | E. coli ATCC 25922 | 32 | >256 | >8 | 15 | Bacteriostatic |
| PAA-002 | S. aureus ATCC 29213 | 16 | >256 | >16 | 19 | Bacteriostatic |
| Ampicillin | E. coli ATCC 25922 | 4 | 8 | 2 | 25 | Bactericidal |
| Ampicillin | S. aureus ATCC 29213 | 0.5 | 1 | 2 | 30 | Bactericidal |
Interpreting the MBC/MIC Ratio
The ratio of MBC to MIC is a critical parameter used to differentiate between bactericidal and bacteriostatic effects.
-
Bactericidal: An agent is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.[16] This indicates that the concentration required to kill the bacteria is not much higher than the concentration needed to inhibit its growth.
-
Bacteriostatic: An agent is considered bacteriostatic if the MBC/MIC ratio is > 4. This suggests the agent primarily inhibits growth, and much higher concentrations are needed to achieve a killing effect.
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Application Notes & Protocols: Characterizing 2-(4-Benzoylphenoxy)acetic acid as a Prostacyclin (IP) Receptor Partial Agonist
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of IP Receptor Partial Agonism
Prostacyclin (PGI₂) is a critical endogenous lipid mediator that exerts powerful vasodilatory, anti-platelet, and anti-proliferative effects.[1][2] These actions are primarily mediated through its interaction with the G-protein coupled prostacyclin receptor, also known as the IP receptor.[3] Upon activation, the IP receptor couples to the Gs alpha subunit (Gαs), stimulating adenylyl cyclase to increase intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP).[1][3] This signaling cascade is a validated therapeutic target for severe conditions like pulmonary arterial hypertension (PAH), where prostacyclin analogues (e.g., epoprostenol, treprostinil) are frontline treatments.[2][3]
While full agonists maximally activate this pathway, they can be associated with significant side effects. A partial agonist is a compound that binds to and activates a receptor but elicits only a submaximal response, even at full receptor occupancy.[4][5] This characteristic can be therapeutically advantageous, offering a "ceiling" effect that may reduce the incidence of dose-limiting side effects while still providing significant clinical benefit.
This guide focuses on 2-(4-Benzoylphenoxy)acetic acid , a compound investigated for its activity at the IP receptor. While this specific molecule is less documented than clinical drugs, its structural class is analogous to other nonprostanoid PGI₂ mimetics.[6][7] The following protocols provide a comprehensive framework for characterizing its pharmacological profile as a prostacyclin partial agonist, a critical step in preclinical drug discovery.
The Prostacyclin (IP) Receptor Signaling Pathway
Understanding the mechanism of action begins with the canonical signaling pathway. The binding of an agonist to the IP receptor initiates a conformational change, leading to the activation of Gαs, production of cAMP by adenylyl cyclase, and subsequent activation of Protein Kinase A (PKA), which mediates most of the downstream physiological effects.[3][8]
Diagram: Canonical IP Receptor Signaling Cascade
Caption: A stepwise approach from receptor binding to functional assays.
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human IP receptor.
Principle: This assay measures the ability of the unlabeled test compound to compete with a radiolabeled ligand (e.g., [³H]-Iloprost) for binding to the IP receptor, typically in membranes prepared from cells overexpressing the receptor. Radioligand binding is considered a gold standard for quantifying ligand-receptor interactions. [9][10][11] Materials:
-
Cell Membranes: Membranes from HEK293 or CHO cells stably expressing the human IP receptor.
-
Radioligand: [³H]-Iloprost (a potent, stable prostacyclin analogue).
-
Test Compound: this compound, dissolved in a suitable vehicle (e.g., DMSO).
-
Full Agonist (for non-specific binding): Unlabeled Iloprost or another high-affinity IP agonist.
-
Binding Buffer: E.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Scintillation Cocktail and Scintillation Counter .
-
Glass Fiber Filters (e.g., Whatman GF/B) and Filtration Manifold .
Procedure:
-
Preparation: Prepare serial dilutions of this compound in binding buffer. A typical concentration range would be 10⁻¹¹ M to 10⁻⁵ M.
-
Assay Setup (in triplicate):
-
Total Binding: Add 50 µL binding buffer, 50 µL [³H]-Iloprost (at a concentration near its Kd, e.g., 1-5 nM), and 100 µL of cell membrane suspension.
-
Non-Specific Binding (NSB): Add 50 µL of a high concentration of unlabeled Iloprost (e.g., 10 µM), 50 µL [³H]-Iloprost, and 100 µL of cell membrane suspension.
-
Test Compound Competition: Add 50 µL of each dilution of this compound, 50 µL [³H]-Iloprost, and 100 µL of cell membrane suspension.
-
-
Incubation: Incubate all tubes/plates at room temperature for 60-90 minutes to reach equilibrium. [9]4. Termination: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. Immediately wash the filters 3-4 times with ice-cold binding buffer to separate bound from free radioligand.
-
Quantification: Place filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Second Messenger Assay
Objective: To measure the functional potency (EC₅₀) and maximal efficacy (Emax) of this compound in stimulating cAMP production.
Principle: As the IP receptor is Gαs-coupled, agonist binding leads to an increase in intracellular cAMP. [1][3]This assay quantifies cAMP levels in whole cells following stimulation with the test compound. A partial agonist will produce a lower maximal response (Emax) compared to a full agonist. Modern assays often use luminescence or fluorescence resonance energy transfer (FRET) for high-throughput quantification. [12][13] Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human IP receptor.
-
Test Compound: this compound.
-
Full Agonist Control: Iloprost or Beraprost.
-
Assay Medium: HBSS or serum-free medium containing a phosphodiesterase (PDE) inhibitor like IBMX (0.5 mM) to prevent cAMP degradation.
-
cAMP Detection Kit: E.g., HTRF cAMP kit (Cisbio), GloSensor cAMP Assay (Promega), or a competitive ELISA kit. [13][14]* Multi-well plates (white or black, depending on the assay kit).
Procedure:
-
Cell Plating: Seed cells into 96- or 384-well plates and grow to 80-90% confluency.
-
Compound Preparation: Prepare serial dilutions of the test compound and the full agonist control in assay medium.
-
Stimulation:
-
Remove growth medium from cells.
-
Add the prepared compound dilutions to the wells. Include a vehicle-only control (basal level) and a full agonist concentration range.
-
Incubate at 37°C for 15-30 minutes.
-
-
Cell Lysis & Detection: Follow the specific instructions of the chosen cAMP detection kit. This typically involves adding a lysis buffer followed by detection reagents. [12]5. Measurement: Read the plate using a plate reader capable of detecting the appropriate signal (e.g., luminescence, time-resolved fluorescence).
-
Data Analysis:
-
Convert the raw signal to cAMP concentrations using a standard curve provided with the kit.
-
Plot the cAMP concentration against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (maximal efficacy) for both the test compound and the full agonist.
-
The intrinsic activity (α) of the partial agonist is calculated as: α = (Emax of Partial Agonist) / (Emax of Full Agonist) . A value between 0 and 1 indicates partial agonism.
-
Protocol 3: In Vitro Platelet Aggregation Assay
Objective: To assess the functional effect of this compound on a primary physiological response mediated by the IP receptor: inhibition of platelet aggregation.
Principle: Prostacyclin is the most potent endogenous inhibitor of platelet aggregation. [3][15]IP receptor agonists mimic this effect by increasing intra-platelet cAMP levels. [16][17]This assay measures the ability of the test compound to inhibit platelet aggregation induced by a pro-aggregatory agent like ADP or thrombin.
Materials:
-
Blood Source: Freshly drawn human venous blood from healthy, consenting donors who have not taken anti-platelet medication.
-
Anticoagulant: Acid-Citrate-Dextrose (ACD) or sodium citrate.
-
Platelet-Rich Plasma (PRP): Prepared by low-speed centrifugation of whole blood.
-
Platelet-Poor Plasma (PPP): Prepared by high-speed centrifugation of the remaining blood.
-
Aggregating Agent: Adenosine diphosphate (ADP, final concentration ~5-10 µM) or Thrombin Receptor-Activating Peptide (TRAP).
-
Test Compound and Full Agonist Control (Iloprost).
-
Light Transmission Aggregometer .
Procedure:
-
PRP Preparation: Collect blood into anticoagulant. Centrifuge at 150-200 x g for 15 minutes at room temperature. Carefully collect the upper PRP layer.
-
Aggregometer Setup: Calibrate the aggregometer using PRP to set 0% aggregation and PPP to set 100% aggregation.
-
Assay:
-
Pipette an aliquot of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.
-
Add the test compound (or vehicle/full agonist) and incubate for 1-2 minutes.
-
Initiate aggregation by adding the aggregating agent (e.g., ADP).
-
Record the change in light transmittance for 5-10 minutes.
-
-
Data Analysis:
-
Determine the maximal aggregation percentage for each condition.
-
Calculate the percentage inhibition of aggregation for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage inhibition against the log concentration of the compound and fit the curve to determine the IC₅₀ value.
-
Compare the maximal inhibition achieved by the test compound to that of the full agonist, Iloprost. A partial agonist may not achieve 100% inhibition.
-
Data Interpretation: Hallmarks of a Partial Agonist
The combined data from these protocols will provide a clear pharmacological signature. A compound like this compound would be classified as a partial agonist if it exhibits the following profile:
| Parameter | Description | Expected Outcome for Partial Agonist |
| Ki (Binding Assay) | Measures the affinity of the compound for the receptor. A lower Ki indicates higher affinity. | Can be potent (low nM Ki), comparable to or even greater than a full agonist. |
| EC₅₀ (cAMP Assay) | Measures the concentration required to produce 50% of its own maximal effect. | An EC₅₀ value will be obtained, indicating functional potency. |
| Emax (cAMP Assay) | The maximum functional response produced by the compound. | Significantly lower than the Emax of a full agonist like Iloprost (Emax < 100%). |
| IC₅₀ (Platelet Assay) | The concentration that inhibits 50% of ADP-induced platelet aggregation. | An IC₅₀ value will be obtained, demonstrating functional anti-platelet activity. |
References
-
Prostacyclin receptor - Wikipedia. Wikipedia.[Link]
-
Limbird, L. E. (2004). GPCR-radioligand binding assays. PubMed.[Link]
-
GPCR Radioligand Binding - Robust Assays, Fast Results. Eurofins Discovery.[Link]
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Fetalvero, K. M., et al. (2006). IP receptor-dependent activation of PPARγ by stable prostacyclin analogues. PMC - NIH.[Link]
-
Humbert, M., et al. (2016). Recent advances in targeting the prostacyclin pathway in pulmonary arterial hypertension. European Respiratory Society.[Link]
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GPCR Membrane Ligand Binding Assay Development. Multispan, Inc.[Link]
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Tang, H., et al. (2012). Prostacyclin signaling pathway downstream of prostacyclin receptor I (IP) receptors to protein kinase A (PKA) in human PASMCs. ResearchGate.[Link]
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Sykes, D. A., & Charlton, S. J. (2014). Binding kinetics of ligands acting at GPCRs. PMC - PubMed Central - NIH.[Link]
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Jones, R. L., & Wise, H. (2006). Prostacyclin receptor signalling and cell proliferation : role in pulmonary hypertension. University of Edinburgh Research Explorer.[Link]
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Wang, T., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual - NCBI.[Link]
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Masureel, M., et al. (2019). Structural Basis of Partial Agonism at the β2-Adrenergic Receptor. PMC - PubMed Central.[Link]
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Kenakin, T. (1999). Partial agonists and G protein-coupled receptor desensitization. PubMed.[Link]
-
Understanding the molecular basis of partial agonism and G protein selectivity in GPCRs. The University of Manchester.[Link]
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Gremmel, T., et al. (2021). Prostacyclin Analogues Inhibit Platelet Reactivity, Extracellular Vesicle Release and Thrombus Formation in Patients with Pulmonary Arterial Hypertension. PMC - PubMed Central.[Link]
-
Wang, T., et al. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Eli Lilly & Company and the National Center for Advancing Translational Sciences.[Link]
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Parravicini, C., et al. (2016). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. NIH.[Link]
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Shukla, A. K., et al. (2011). Biased agonism: An emerging paradigm in GPCR drug discovery. PMC - PubMed Central.[Link]
-
Schulze, J., et al. (2023). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. ResearchGate.[Link]
-
Gremmel, T., et al. (2021). Prostacyclin Analogues Inhibit Platelet Reactivity, Extracellular Vesicle Release and Thrombus Formation in Patients with Pulmonary Arterial Hypertension. ResearchGate.[Link]
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cAMP assays in GPCR drug discovery. Bohrium.[Link]
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Allen, J. A., et al. (2017). Discovery of G Protein-Biased D2 Dopamine Receptor Partial Agonists. ACS Publications.[Link]
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Bates, A., et al. (2022). Abnormal Platelet Aggregation in Pediatric Pulmonary Hypertension. ResearchGate.[Link]
-
Sinzinger, H., & Schernthaner, G. (1987). Platelet resistance to prostacyclin. Enhancement of the antiaggregatory effect of prostacyclin by pentoxifylline. PubMed.[Link]
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Bates, A., et al. (2022). Abnormal platelet aggregation in pediatric pulmonary hypertension. PMC - NIH.[Link]
-
Meanwell, N. A., et al. (1994). 2-[3-[2-(4,5-Diphenyl-2-oxazolyl) ethyl] phenoxy] acetic acid (BMY 42393): a new, structurally-novel prostacyclin partial agonist: 1). Inhibition of platelet aggregation and mechanism of action. PubMed.[Link]
-
Meanwell, N. A., et al. (1993). Nonprostanoid Prostacyclin Mimetics. 4. Derivatives of 2-[3-[2-(4,5-diphenyl-2-oxazolyl)ethyl]phenoxy]acetic Acid Substituted Alpha to the Oxazole Ring. PubMed.[Link]
-
Sprague, R. S., et al. (2007). Prostacyclin Analogues Stimulate Receptor-mediated cAMP Synthesis and ATP Release from Rabbit and Human Erythrocytes. NIH.[Link]
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Ainscough, A. J., et al. (2003). RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists. PMC - PubMed Central.[Link]
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- 6. 2-[3-[2-(4,5-Diphenyl-2-oxazolyl) ethyl] phenoxy] acetic acid (BMY 42393): a new, structurally-novel prostacyclin partial agonist: 1). Inhibition of platelet aggregation and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Investigating the Anti-Neoplastic Properties of 2-(4-Benzoylphenoxy)acetic Acid in Cancer Cell Line Studies
Abstract
2-(4-Benzoylphenoxy)acetic acid, the active metabolite of the lipid-lowering drug fenofibrate, is gaining significant attention in oncological research for its potent anti-cancer properties.[1][2] This compound, acting primarily as a Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist, modulates multiple cellular pathways crucial for cancer cell survival, proliferation, and metabolism.[1][3] This guide provides a comprehensive overview of its mechanism of action and offers detailed, field-proven protocols for its application in cancer cell line studies. We will explore methodologies to assess its effects on cell viability, apoptosis, and cell cycle progression, equipping researchers with the necessary tools to effectively investigate this promising therapeutic agent.
Introduction: Repurposing a Metabolic Modulator for Oncology
This compound, also known as fenofibric acid, is the pharmacologically active form of fenofibrate.[1] While clinically established for treating hyperlipidemia, a growing body of preclinical evidence reveals its significant anti-tumor activities across various cancer types, including breast, prostate, lung, and pancreatic cancer.[4][5] Its multifaceted mechanism of action, which extends beyond simple metabolic regulation, makes it a valuable tool for investigating novel cancer vulnerabilities.
This document serves as a detailed guide for researchers, scientists, and drug development professionals. It elucidates the scientific rationale behind using this compound and provides robust, step-by-step protocols for key in vitro assays to characterize its anti-neoplastic effects.
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | This compound | [6] |
| Synonyms | Fenofibric Acid, (p-Benzoylphenoxy)acetic acid | [6] |
| CAS Number | 6322-83-4 | |
| Molecular Formula | C₁₅H₁₂O₄ | [6] |
| Molecular Weight | 256.26 g/mol | |
| Physical Form | Solid |
Mechanism of Action in Cancer Cells
The anti-cancer effects of this compound are pleiotropic, primarily initiated through the activation of the nuclear receptor PPARα.[3][7] This activation triggers a cascade of downstream events that collectively create an environment hostile to tumor growth.
Key Mechanistic Pillars:
-
Metabolic Reprogramming: As a PPARα agonist, the compound can shift cellular energy metabolism away from glycolysis (the Warburg effect), which is favored by many cancer cells, towards fatty acid β-oxidation.[8] This can lead to energy stress and activate sensors like AMP-activated protein kinase (AMPK), further inhibiting anabolic pathways required for cell growth.[5][8]
-
Induction of Apoptosis: The compound has been shown to induce programmed cell death by modulating the expression of key apoptosis-regulating proteins. This includes down-regulating anti-apoptotic proteins like Bcl-xL and Survivin, while increasing the expression of pro-apoptotic proteins such as Bad, leading to the activation of executioner caspases like caspase-3.[5]
-
Cell Cycle Arrest: It can halt cancer cell proliferation by inducing cell cycle arrest, often at the G0/G1 or G2/M phase.[5][9] This is frequently achieved by upregulating cyclin-dependent kinase inhibitors like p21 and p27/Kip1 and down-regulating key cell cycle progression proteins such as Cyclin D1 and Cdk4.[5]
-
Inhibition of Angiogenesis: PPARα activation can suppress the formation of new blood vessels, a process critical for tumor growth and metastasis.[1][3] This is partly achieved by inhibiting the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[3]
-
p53 Restoration: In certain cancers, such as those driven by the human papillomavirus (HPV), fenofibrate has been shown to restore the function of the critical p53 tumor suppressor gene, often referred to as the "guardian of the genome".[10][11]
Applications & Experimental Protocols
This section provides detailed protocols for fundamental assays to characterize the anti-cancer activity of this compound.
Cell Viability and IC₅₀ Determination via MTT Assay
Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[12] Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[12] This assay is a crucial first step to determine the dose-dependent cytotoxic effect of the compound and to calculate its half-maximal inhibitory concentration (IC₅₀).
Protocol: MTT Assay
-
Cell Plating: Seed cancer cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete culture medium) and incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.[13]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0, 10, 25, 50, 100, 200 µM).
-
Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO concentration matched to the highest compound dose).
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT stock solution (5 mg/mL in sterile PBS) to each well.[13]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Visually inspect the wells for the formation of purple precipitate.
-
Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[13] Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background noise.[12][13]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Apoptosis Detection via Annexin V/PI Staining
Scientific Rationale: A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised. Dual staining with Annexin V and PI allows for the differentiation between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells via flow cytometry.
Protocol: Annexin V/PI Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound (e.g., at its IC₅₀ and 2x IC₅₀ concentrations) for a specified time (e.g., 24 or 48 hours). Include an untreated or vehicle-treated control.
-
Cell Harvesting:
-
Suspension cells: Collect cells by centrifugation.
-
Adherent cells: Gently detach cells using a non-enzymatic cell dissociation solution (e.g., EDTA-based) or gentle scraping to maintain membrane integrity.[14] Collect both floating and attached cells.
-
-
Washing: Wash the collected cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.[14] This removes residual media components.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.[15] Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL stock).[14] Gently mix.
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.[15]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately (within 1 hour) by flow cytometry. Be sure to set up proper compensation and gates using unstained, single-stained (Annexin V only, PI only), and positive control samples.
Protein Expression Analysis via Western Blotting
Scientific Rationale: Western blotting is a powerful technique to detect and quantify specific proteins in a cell lysate.[16][17] Following treatment with this compound, this method can be used to validate the mechanisms of action by observing changes in the expression levels of key proteins involved in apoptosis (e.g., cleaved Caspase-3, Bcl-2 family proteins) and cell cycle regulation (e.g., p21, Cyclin D1).[5]
Protocol: Western Blotting
-
Cell Lysis: After treating cells as described previously, wash them with ice-cold PBS. Lyse the cells on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[18] Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet cell debris.[18] Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load the samples into the wells of a polyacrylamide gel (gel percentage depends on the molecular weight of the target protein). Run the gel using an electrophoresis system to separate proteins by size.[17]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose) using an electroblotting apparatus.[18]
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to your target protein (e.g., anti-Caspase-3, anti-Cyclin D1, anti-p21) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[18]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Detection: After further washes with TBST, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.[18] Remember to strip and re-probe the membrane for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
Data Summary: Reported IC₅₀ Values
The cytotoxic efficacy of this compound and its derivatives can vary significantly between different cancer cell lines. The table below summarizes reported IC₅₀ values from the literature.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Source |
| Benzophenone Derivative 9d | A549 (Lung) | 8.8 ± 0.12 | [19] |
| Benzophenone Derivative 9d | HeLa (Cervical) | 9.9 ± 1.5 | [19] |
| Benzophenone Derivative 9d | MCF-7 (Breast) | 9.8 ± 1.0 | [19] |
| Benzofuran Derivative 3d | HeLa (Cervical) | 0.51 | [20] |
| Benzofuran Derivative 3d | Molt/4 (Leukemia) | 0.69 | [20] |
| Benzoxazole Derivative 10 | MCF-7 (Breast) | Promising Activity | [21] |
| Hybrid Compound 2 | HCT116 (Colon) | 0.34 | [22] |
| Hybrid Compound 2 | PC-3 (Prostate) | 10 - 50 | [22] |
| Hybrid Compound 2 | HepG2 (Liver) | 10 - 50 | [22] |
Note: The compounds listed are structurally related to this compound and demonstrate the potential anti-cancer efficacy of this chemical scaffold.
Conclusion
This compound represents a compelling multi-functional agent for cancer research. Its ability to modulate fundamental cellular processes—including metabolism, apoptosis, and cell cycle progression—provides a rich area for investigation. The protocols detailed in this guide offer a standardized framework for researchers to explore its anti-neoplastic effects, validate its mechanisms of action, and potentially uncover new therapeutic strategies for a range of malignancies.
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Gbelcová, H., et al. (2017). Fenofibrate in cancer: mechanisms involved in anticancer activity. F1000Research. [Link]
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Ahmadian, E., et al. (2021). PPAR-α Modulators as Current and Potential Cancer Treatments. Frontiers in Pharmacology. [Link]
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Li, T., et al. (2019). Anticancer Properties of Fenofibrate: A Repurposing Use. Journal of Cancer. [Link]
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O'Neill, W. Q., et al. (2022). Repositioning Fenofibrate to Reactivate p53 and Reprogram the Tumor-Immune Microenvironment in HPV+ Head and Neck Squamous Cell Carcinoma. ResearchGate. [Link]
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Ghorab, M. M., et al. (2016). The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. Molecules. [Link]
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ResearchGate. (2013). What is the protocol for western blotting when looking for the expression of proteins of the apoptotic pathway?. [Link]
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Song, D. H., et al. (2021). PPARα Agonist Fenofibrate Enhances Cancer Vaccine Efficacy. Cancer Research. [Link]
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Leal, A. S., et al. (2013). Synthesis and Biological Evaluation of 2-aroyl-4-phenyl-5-hydroxybenzofurans as a New Class of Antitubulin Agents. Molecules. [Link]
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Al-Harthy, T., et al. (2020). Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. CORE. [Link]
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Rana, A., et al. (2012). Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs. Journal of Young Pharmacists. [Link]
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Koeberle, A., et al. (2015). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry. [Link]
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Pereira, C., et al. (2010). Mitochondrial degradation in acetic acid-induced yeast apoptosis: the role of Pep4 and the ADP/ATP carrier. Molecular Microbiology. [Link]
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Ludovico, P., et al. (2001). Saccharomyces cerevisiae commits to a programmed cell death in response to acetic acid. Microbiology. [Link]
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Sun, Y., et al. (2015). N-[4-(4,6-Dimethyl-2-pyrimidinyloxy)-3-methylphenyl]-N'-[2-(dimethylamino)] benzoylurea induces cell-cycle arrest and apoptosis in human cancer cells. Anti-Cancer Drugs. [Link]
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Al-Harthy, T., et al. (2020). Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. Tropical Journal of Pharmaceutical Research. [Link]
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Sousa, M., et al. (2013). Regulation of Cell Death Induced by Acetic Acid in Yeasts. Frontiers in Oncology. [Link]
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Meanwell, N. A., et al. (1992). 2-[3-[2-(4,5-Diphenyl-2-oxazolyl) ethyl] phenoxy] acetic acid (BMY 42393): a new, structurally-novel prostacyclin partial agonist: 1). Inhibition of platelet aggregation and mechanism of action. Journal of Medicinal Chemistry. [Link]
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Shao, W., et al. (2014). Suberoyl bishydroxamic acid inhibits cellular proliferation by inducing cell cycle arrest in carcinoid cancer cells. The American Journal of Surgery. [Link]
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Application Note: Preparation of High-Purity Stock Solutions of 2-(4-Benzoylphenoxy)acetic acid for Research Applications
Abstract
This comprehensive guide provides detailed protocols for the preparation, quality control, and storage of stock solutions of 2-(4-Benzoylphenoxy)acetic acid (CAS No. 6322-83-4). As a versatile chemical intermediate with potential applications in medicinal chemistry and organic synthesis, the accuracy and stability of its solutions are paramount for generating reproducible experimental data.[1] This document outlines a primary protocol using Dimethyl Sulfoxide (DMSO) as the solvent and provides insights into alternative methods. The procedures are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, safety, and best practices in the laboratory.
Compound Properties and Safety Profile
A thorough understanding of the physicochemical properties and hazards of this compound is essential before beginning any experimental work.
Physicochemical Data Summary
The key properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 6322-83-4 | Sigma-Aldrich |
| Molecular Formula | C₁₅H₁₂O₄ | PubChem[2][3] |
| Molecular Weight | 256.26 g/mol | Sigma-Aldrich, ECHEMI[4] |
| Appearance | White to off-white solid | CymitQuimica[1] |
| Solubility | Limited in water; soluble in organic solvents like DMSO and ethanol. | CymitQuimica[1], BenchChem[5] |
Safety and Handling
This compound is classified with several GHS hazard statements and requires careful handling in a controlled laboratory environment.[2]
-
GHS Hazard Statements:
-
Signal Word: Warning
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A properly fastened laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or a chemical fume hood to avoid inhaling dust or aerosols.
Principles of Stock Solution Preparation
The use of concentrated stock solutions is a fundamental laboratory practice that enhances accuracy, improves efficiency, and can increase the stability of the compound compared to dilute working solutions.[6]
Causality in Solvent Selection: The molecular structure of this compound, with its aromatic rings and carboxylic acid group, dictates its solubility profile.
-
Primary Recommendation (DMSO): Dimethyl Sulfoxide (DMSO) is the preferred solvent for creating high-concentration stock solutions. Its high polarity and aprotic nature make it an excellent solvent for a wide range of organic compounds, including carboxylic acids.[7] Furthermore, its low volatility compared to solvents like ethanol minimizes the risk of concentration changes due to evaporation during handling.[8]
-
Alternative Solvents:
-
Ethanol: While also effective, ethanol is more volatile. If used, containers should be kept tightly sealed to prevent solvent evaporation.
-
Aqueous Base (e.g., 1 N NaOH): The carboxylic acid moiety can be deprotonated by a strong base to form a water-soluble salt (sodium 2-(4-benzoylphenoxy)acetate). This is a useful strategy if the final application requires an aqueous solution and the presence of a base is tolerable.[6] This approach, however, alters the chemical nature of the compound from its acidic to its conjugate base form.
-
Detailed Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a step-by-step method for preparing a 10 mM stock solution, a common starting concentration for many biological assays and chemical reactions.
Materials and Equipment
-
This compound (solid powder)
-
Anhydrous, high-purity DMSO (≥99.7%)
-
Analytical balance (readable to at least 0.1 mg)
-
Weighing paper or boat
-
Spatula
-
Appropriately sized volumetric flask (e.g., 10 mL) or a conical tube
-
Micropipettes and sterile tips
-
Vortex mixer
-
Bath sonicator
-
Cryo-safe, amber-colored microcentrifuge tubes or cryovials for storage
-
Required PPE (lab coat, gloves, safety goggles)
Step-by-Step Methodology
Step 1: Calculation of Required Mass
-
Objective: To determine the mass of this compound needed to prepare a 10 mM solution.
-
Formula: Mass (g) = Desired Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Calculation for 10 mL of a 10 mM solution:
-
Mass = (0.010 mol/L) × (0.010 L) × (256.26 g/mol ) = 0.00256 g = 2.56 mg
-
-
Scientist's Note: It is often practical to prepare a larger volume (e.g., 25 mL or 50 mL) to improve weighing accuracy. For instance, for 25 mL, you would need 6.41 mg.
Step 2: Weighing the Compound
-
Procedure: In a chemical fume hood, place a clean weighing boat on the analytical balance and tare it. Carefully weigh out the calculated mass (e.g., 2.56 mg) of this compound.
-
Rationale: Performing this step in a fume hood minimizes inhalation risk from the fine powder.[2]
Step 3: Dissolution
-
Procedure: Transfer the weighed powder into your volumetric flask or tube. Using a micropipette, add approximately 80% of the final volume of DMSO (e.g., 8 mL for a 10 mL final volume).
-
Rationale: Adding the solvent to the powder is more effective for dissolution than adding the powder to the solvent. Holding back the final volume allows for easier mixing and adjustment.
Step 4: Ensuring Complete Solubilization
-
Procedure: Tightly cap the container and vortex the mixture vigorously for 30-60 seconds. If any solid particles remain, place the container in a bath sonicator for 5-10 minutes.
-
Rationale: Vortexing provides initial mechanical agitation. Sonication uses high-frequency sound waves to break down small particle agglomerates, ensuring the formation of a true, homogenous solution. This is a critical self-validating step; a non-homogenous solution will lead to inaccurate downstream dilutions.
Step 5: Final Volume Adjustment and Quality Check
-
Procedure: Once the solid is completely dissolved, carefully add DMSO to reach the final desired volume (e.g., 10 mL). Invert the container several times to ensure thorough mixing. Visually inspect the solution against a light source to confirm there are no visible particulates or haze.
-
Rationale: A clear, particulate-free solution is the primary indicator of successful stock preparation.
Step 6: Aliquoting and Storage
-
Procedure: Dispense the stock solution into smaller, single-use aliquots in amber-colored, cryo-safe vials.
-
Rationale: Aliquoting prevents contamination of the entire stock and minimizes degradation from repeated freeze-thaw cycles. Using amber vials protects the compound from potential photodegradation, a common stability issue for related phenoxy acid compounds.[5]
-
Storage Conditions: Store the aliquots at -20°C for short-to-medium term storage (weeks to months) or at -80°C for long-term archival storage.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the preparation protocol.
Caption: Workflow for preparing this compound stock solution.
References
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Title: this compound | C15H12O4 | CID 80609 Source: PubChem, National Center for Biotechnology Information URL: [Link]
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Title: this compound Source: Crysdot LLC URL: [Link]
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Title: this compound (C15H12O4) Source: PubChemLite URL: [Link]
-
Title: Acetic acid, (2-benzoyl-4-methylphenoxy)-, ethyl ester | C18H18O4 | CID 51725 Source: PubChem, National Center for Biotechnology Information URL: [Link]
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Title: 2-(4-(4-Chlorobenzoyl)phenoxy)acetic acid | C15H11ClO4 | CID 181716 Source: PubChem, National Center for Biotechnology Information URL: [Link]
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Title: Preparing Stock Solutions Source: PhytoTech Labs URL: [Link]
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Title: Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent Source: PubMed, National Library of Medicine URL: [Link]
-
Title: Making Stock Solution for use in Pharmacology practicals Source: YouTube URL: [Link]
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Title: making carboxylic acids Source: Chemguide URL: [Link]
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Title: Synthesis of (4-benzoyl-phenoxy)-acetic acid derivatives and their efficacy as antioxidant agents Source: ResearchGate URL: [Link]
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Title: 20.5: Preparing Carboxylic Acids Source: Chemistry LibreTexts URL: [Link]
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Title: Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Source: MDPI URL: [Link]
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Title: Experimental Measurement and Correlation of Solubilities of R-2[4-(6-Chloro-2-Benzoxazolyloxy)phenoxy]propanoic Acid in Methanol, Ethanol, and Methanol–Ethanol Mixed Solvents Source: ResearchGate URL: [Link]
-
Title: Between Ethanol and DMSO, which will be better for dissolving phenolic acids Source: ResearchGate URL: [Link]
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Title: (Benzyloxy)acetic acid | C9H10O3 | CID 290301 Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review Source: JETIR URL: [Link]
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-
Title: Dimethyl Sulfoxide (DMSO) Solubility Data Source: Gaylord Chemical URL: [Link]
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-
Title: Org. Syn. Coll. Vol. 5, 414 Source: Organic Syntheses URL: [Link]
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Title: (2,4-Dichlorophenoxy)Acetic Acid | C8H6Cl2O3 | CID 1486 Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Comparison of mechanisms controlling uptake and accumulation of 2,4-dichlorophenoxy acetic acid, naphthalene-1-acetic acid, and indole-3-acetic acid in suspension-cultured tobacco cells Source: PubMed, National Library of Medicine URL: [Link]
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Application Notes and Protocols: 2-(4-Benzoylphenoxy)acetic Acid as a Chemical Probe for Peroxisome Proliferator-Activated Receptor Alpha (PPARα)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
2-(4-Benzoylphenoxy)acetic acid, also known as fenofibric acid, is the active metabolite of the lipid-lowering drug fenofibrate.[1][2] Its well-characterized role as a selective agonist for the nuclear receptor Peroxisome Proliferator-Activated Receptor alpha (PPARα) makes it an invaluable tool for researchers studying lipid metabolism, inflammation, and metabolic diseases.[3][4] This document provides a comprehensive guide to the use of this compound as a chemical probe, including its synthesis, mechanism of action, and detailed protocols for its application in cell-based assays.
Introduction: The Significance of this compound as a PPARα Agonist
PPARα is a ligand-activated transcription factor that plays a central role in regulating the expression of genes involved in fatty acid oxidation, lipid transport, and lipoprotein metabolism.[5][6] Dysregulation of PPARα signaling is implicated in a variety of metabolic disorders, including hyperlipidemia, non-alcoholic fatty liver disease (NAFLD), and diabetic dyslipidemia. Chemical probes that can selectively modulate PPARα activity are therefore essential for dissecting its physiological functions and for the development of novel therapeutics.
This compound serves as a potent and selective agonist of PPARα.[4] Upon binding to the ligand-binding domain of PPARα, it induces a conformational change that promotes the recruitment of coactivator proteins and the formation of a heterodimer with the retinoid X receptor (RXR).[7] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to the modulation of their transcription.[5] The high affinity and selectivity of this compound for PPARα, coupled with its well-documented biological effects, make it an ideal chemical probe for investigating the intricacies of PPARα signaling pathways.
Physicochemical Properties and Synthesis
A thorough understanding of the physicochemical properties of a chemical probe is crucial for its effective application.
Table 1: Physicochemical Properties of this compound [8]
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | Fenofibric acid |
| CAS Number | 6322-83-4 |
| Molecular Formula | C₁₅H₁₂O₄ |
| Molecular Weight | 256.25 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents like DMSO and ethanol. Limited solubility in water. |
| Purity | ≥97% recommended for biological assays |
Synthesis of this compound
For researchers who wish to synthesize this compound in-house, a common and reliable method is the alkaline hydrolysis of its isopropyl ester, fenofibrate. This procedure is straightforward and yields the desired product with high purity.
Protocol 1: Synthesis of this compound via Hydrolysis of Fenofibrate [1][2]
Materials:
-
Fenofibrate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl), 2N
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
TLC developing chamber
-
UV lamp (254 nm)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve fenofibrate in ethanol.
-
Hydrolysis: While stirring, add a solution of sodium hydroxide in ethanol to the flask.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. Maintain reflux for 2-3 hours, monitoring the reaction progress by TLC.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Acidification: Dissolve the residue in deionized water and transfer the solution to a separatory funnel. Acidify the aqueous solution to pH 2 by the dropwise addition of 2N HCl. A precipitate of this compound will form.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene or an ethyl acetate/hexane mixture) to yield pure this compound as a solid.
-
Characterization: Confirm the identity and purity of the synthesized compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mechanism of Action: Elucidating the PPARα Signaling Pathway
The primary mechanism of action of this compound is the activation of PPARα. The following diagram illustrates the canonical signaling pathway.
Caption: Figure 1. PPARα Signaling Pathway Activation by this compound.
Application Protocols
The following protocols provide detailed, step-by-step methodologies for utilizing this compound as a chemical probe in common cell-based assays.
PPARα Reporter Gene Assay
This assay quantitatively measures the activation of PPARα in response to treatment with this compound. It utilizes a reporter plasmid containing a PPRE driving the expression of a reporter gene, such as luciferase.
Protocol 2: PPARα Luciferase Reporter Gene Assay [9][10]
Materials:
-
Hepatoma cell line (e.g., HepG2)
-
Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
PPARα expression plasmid
-
PPRE-luciferase reporter plasmid
-
Control plasmid for transfection efficiency (e.g., β-galactosidase or Renilla luciferase)
-
Transfection reagent
-
This compound (stock solution in DMSO)
-
Luciferase assay reagent
-
Luminometer
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the PPARα expression plasmid, the PPRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1-100 µM). Include a vehicle control (DMSO) group.
-
Incubation: Incubate the cells for another 24 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
Normalization and Data Analysis: Normalize the luciferase activity to the activity of the co-transfected control reporter to account for variations in transfection efficiency. Plot the relative luciferase units (RLU) against the concentration of this compound to generate a dose-response curve.
Caption: Figure 2. Workflow for PPARα Reporter Gene Assay.
Analysis of PPARα Target Gene Expression
This protocol details the investigation of changes in the expression of known PPARα target genes in response to this compound treatment using quantitative real-time PCR (qRT-PCR).
Protocol 3: qRT-PCR Analysis of PPARα Target Gene Expression [11]
Materials:
-
Hepatoma cell line (e.g., HepG2) or primary hepatocytes
-
Cell culture medium
-
This compound (stock solution in DMSO)
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR master mix
-
Primers for PPARα target genes (e.g., CPT1A, ACOX1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
-
6-well cell culture plates
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with this compound at the desired concentration and for the desired time period (e.g., 24 hours). Include a vehicle control group.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qRT-PCR: Perform qRT-PCR using the synthesized cDNA, gene-specific primers, and a qRT-PCR master mix.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Investigating Cellular Lipid Metabolism
This compound can be used to study the effects of PPARα activation on cellular lipid content. This protocol provides a general framework for lipid extraction and analysis.
Protocol 4: Analysis of Cellular Lipid Content
Materials:
-
Cultured cells (e.g., hepatocytes, adipocytes)
-
Cell culture medium, potentially with lipid-stripped serum for certain experiments[12]
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvents (e.g., chloroform:methanol mixture or isopropanol)[13]
-
Nitrogen gas stream
-
Lipid analysis method (e.g., Oil Red O staining for neutral lipids, mass spectrometry for lipidomics)
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with this compound as described in previous protocols.
-
Cell Harvesting: After treatment, wash the cells with ice-cold PBS and harvest them.
-
Lipid Extraction: Perform lipid extraction from the cell pellet using a suitable method like the Bligh-Dyer or a simplified isopropanol-based method.[13]
-
Solvent Evaporation: Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Lipid Analysis: Resuspend the dried lipid extract in an appropriate solvent for the chosen analysis method.
-
For neutral lipid staining: Fix the cells and stain with Oil Red O. Quantify the staining intensity.
-
For lipidomics analysis: Subject the lipid extract to mass spectrometry-based analysis to identify and quantify different lipid species.
-
Troubleshooting and Considerations
-
Solubility: this compound has poor water solubility. Ensure it is fully dissolved in a suitable organic solvent like DMSO before adding to the cell culture medium. The final concentration of the solvent in the medium should be kept low (typically <0.1%) to avoid solvent-induced toxicity.
-
Cell Line Specificity: The expression levels of PPARα and the responsiveness to its agonists can vary between different cell lines. It is advisable to confirm PPARα expression in the chosen cell line.
-
Prodrug vs. Active Metabolite: When comparing results with studies using fenofibrate, remember that fenofibrate is a prodrug that needs to be hydrolyzed to the active fenofibric acid.[2][7] The efficiency of this conversion can vary in different experimental systems.[14]
-
Off-Target Effects: While considered a selective PPARα agonist, at very high concentrations, off-target effects cannot be entirely ruled out. It is important to perform dose-response experiments to identify the optimal concentration range for specific PPARα activation.
Conclusion
This compound is a powerful and versatile chemical probe for investigating the biological roles of PPARα. Its well-defined mechanism of action, commercial availability, and straightforward synthesis make it an indispensable tool for researchers in the fields of metabolism, endocrinology, and drug discovery. The protocols and guidelines presented in this document are intended to facilitate the effective use of this compound in a variety of experimental settings, ultimately contributing to a deeper understanding of PPARα-mediated physiological and pathophysiological processes.
References
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A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. (2023). PMC - NIH. [Link]
-
Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. (n.d.). SciELO. [Link]
- Method of synthesizing fenofibrate. (n.d.).
- Preparation method of fenofibric acid choline salt. (n.d.).
-
In vitro and in vivo effects of the PPAR-alpha agonists fenofibrate and retinoic acid in endometrial cancer. (n.d.). PMC - PubMed Central. [Link]
-
Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate. (2022). PMC. [Link]
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Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. (n.d.). PMC - PubMed Central. [Link]
-
Differential PPAR activation and coactivator recruitment by fenofibric acid and GF depends on the nature of the PPRE. (n.d.). ResearchGate. [Link]
-
Fenofibrate modifies transaminase gene expression via a peroxisome proliferator activated receptor alpha-dependent pathway. (n.d.). PubMed. [Link]
-
Synthesis of A. 2-[(4-Phenylbenzoyl)amino]acetic acid. (n.d.). PrepChem.com. [Link]
-
Fenofibrate, a peroxisome proliferator-activated receptor α-agonist, blocks lipopolysaccharide-induced inflammatory pathways in mouse liver. (n.d.). NIH. [Link]
-
Synthesis of (4-benzoyl-phenoxy)-acetic acid derivatives and their efficacy as antioxidant agents. (2013). ResearchGate. [Link]
-
Activation of PPARα by Fenofibrate Attenuates the Effect of Local Heart High Dose Irradiation on the Mouse Cardiac Proteome. (n.d.). PubMed Central. [Link]
-
[Metabolism of fenofibrate and fenofibric acid in vivo and in cultures of liver epithelial cells (author's transl)]. (n.d.). PubMed. [Link]
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Preparation of Lipid-Stripped Serum for the Study of Lipid Metabolism in Cell Culture. (2018). Bio Protoc. [Link]
-
A Randomized Trial of Lipid Metabolism Modulation with Fenofibrate for Acute Coronavirus Disease 2019. (n.d.). PMC - PubMed Central. [Link]
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Classical fenofibrate signaling pathway. Fenofibrate is rapidly... (n.d.). ResearchGate. [Link]
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This compound. (n.d.). PubChem. [Link]
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Lipid extraction optimization for the lipidomic profiling analysis of cultured cells used for ocular cell research and therapy. (n.d.). IOVS. [Link]
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coumarone. (n.d.). Organic Syntheses Procedure. [Link]
- Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid. (n.d.).
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Preparation of Lipid-Stripped Serum for the Study of Lipid Metabolism in Cell Culture. (2018). NIH. [Link]
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Application Notes & Protocols: Experimental Design for In Vivo Studies with (4-benzoylphenoxy)acetic acid
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the In Vivo Potential of (4-benzoylphenoxy)acetic acid
(4-benzoylphenoxy)acetic acid is a synthetic compound with a chemical structure featuring a phenoxy acetic acid moiety linked to a benzoyl group[1][2][3][4]. While comprehensive in vivo data on the parent compound is emerging, derivatives have demonstrated notable antioxidant and anti-inflammatory properties in vitro[5][6][7]. These characteristics suggest a therapeutic potential in pathologies where oxidative stress and inflammation are key drivers, such as fibrotic diseases.
This document provides a detailed guide for designing robust in vivo studies to investigate the therapeutic efficacy and safety profile of (4-benzoylphenoxy)acetic acid, with a focus on a potential anti-fibrotic application. The principles and protocols outlined herein are grounded in established best practices for preclinical research, emphasizing scientific rigor, reproducibility, and ethical considerations.
Pillar 1: Foundational Knowledge & Preclinical Hypothesis
Before embarking on in vivo experimentation, a thorough understanding of the available data is crucial. (4-benzoylphenoxy)acetic acid's structural similarity to other phenoxyacetic acid derivatives with known biological activities warrants a hypothesis-driven approach. Given the in vitro antioxidant data, a plausible hypothesis is:
"(4-benzoylphenoxy)acetic acid will mitigate the progression of fibrosis in a relevant in vivo model by reducing oxidative stress and inflammation in the target tissue."
This hypothesis forms the basis for the subsequent experimental design, guiding the choice of animal model, endpoints, and assays.
Pillar 2: Ethical Considerations and Regulatory Compliance
All in vivo research must adhere to strict ethical and regulatory guidelines to ensure animal welfare. Key frameworks to follow include:
-
ARRIVE Guidelines (Animal Research: Reporting of In Vivo Experiments): These guidelines provide a checklist to ensure transparent and comprehensive reporting of animal studies[8][9][10][11][12].
-
Institutional Animal Care and Use Committee (IACUC): All experimental protocols must be submitted to and approved by the local IACUC, which ensures compliance with federal regulations and institutional policies[13][14][15][16][17].
-
The 3Rs (Replacement, Reduction, Refinement): These principles are fundamental to the ethical use of animals in research. Efforts should be made to replace animal studies with alternative methods where possible, reduce the number of animals used to the minimum required for statistical power, and refine procedures to minimize pain and distress[18].
Pillar 3: Pharmacokinetics and Toxicology (The "First in Animal" Studies)
Prior to efficacy studies, preliminary pharmacokinetic (PK) and toxicology studies are essential to understand the compound's behavior in a living system and to establish a safe dose range.
Pharmacokinetic Profiling
A preliminary PK study in a small cohort of rodents (e.g., Sprague-Dawley rats) is recommended. This will provide critical information on the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Key Parameters in a Pilot Pharmacokinetic Study
| Parameter | Description | Importance |
| Bioavailability | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Determines the effective oral dose. |
| Half-life (t½) | The time required for the concentration of the drug in the body to be reduced by half. | Informs dosing frequency. |
| Cmax | The maximum (or peak) serum concentration that a drug achieves. | Relates to efficacy and potential toxicity. |
| Tmax | The time at which the Cmax is observed. | Indicates the rate of absorption. |
| AUC | The area under the plasma concentration-time curve. | Represents the total drug exposure over time. |
| Clearance | The rate at which a drug is removed from the body. | Influences the dosing regimen. |
| Volume of Distribution | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Indicates the extent of drug distribution into tissues. |
Protocol 1: Pilot Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group).
-
Compound Formulation: Prepare (4-benzoylphenoxy)acetic acid in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in saline). The formulation should be optimized for solubility and stability.
-
Dosing:
-
Intravenous (IV) administration: 1-2 mg/kg via tail vein injection to determine clearance and volume of distribution.
-
Oral (PO) administration: 10-20 mg/kg via oral gavage to assess oral bioavailability.
-
-
Blood Sampling: Collect serial blood samples (e.g., at 0, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose) into heparinized tubes.
-
Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of (4-benzoylphenoxy)acetic acid in plasma samples.
-
Data Analysis: Use appropriate software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters listed in Table 1.
Acute Toxicity Assessment
An acute toxicity study provides an initial understanding of the compound's safety profile and helps to determine the maximum tolerated dose (MTD). The OECD guidelines for acute oral toxicity testing (e.g., OECD 423) should be followed[19][20].
Protocol 2: Acute Oral Toxicity Study (Up-and-Down Procedure)
-
Animal Model: Female Swiss Webster mice (or another appropriate rodent strain).
-
Dosing: Administer a single oral dose of (4-benzoylphenoxy)acetic acid. The starting dose should be selected based on any available in vitro cytotoxicity data or structure-activity relationships. The dose for the next animal is adjusted up or down depending on the outcome for the previous animal.
-
Observation: Closely monitor animals for clinical signs of toxicity and mortality for at least 14 days. Observations should include changes in skin, fur, eyes, and behavior. Record body weights at regular intervals.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals.
-
Endpoint: Determine the LD50 (the dose that is lethal to 50% of the animals) and the MTD.
Pillar 4: In Vivo Efficacy Studies - A Focus on Fibrosis
Based on the anti-inflammatory and antioxidant potential of (4-benzoylphenoxy)acetic acid derivatives, a fibrosis model is a scientifically sound choice for an initial efficacy study. Liver and lung fibrosis models are well-established and share common pathological pathways involving inflammation and oxidative stress.
Animal Model Selection
The choice of animal model is critical for the translational relevance of the study[21][22]. For liver fibrosis, the carbon tetrachloride (CCl4)-induced model is a widely used and reproducible option[21][23]. For pulmonary fibrosis, the bleomycin-induced model is a standard choice[24][25].
Table 2: Comparison of Common Fibrosis Models
| Model | Agent | Route of Administration | Key Features | Advantages | Disadvantages |
| Liver Fibrosis | Carbon Tetrachloride (CCl4) | Intraperitoneal injection or oral gavage | Induces centrilobular necrosis, inflammation, and fibrosis. | Reproducible, well-characterized, relatively short duration. | Does not fully recapitulate all features of human liver disease. |
| Pulmonary Fibrosis | Bleomycin | Intratracheal instillation | Causes epithelial cell injury, inflammation, and progressive fibrosis. | Mimics key aspects of idiopathic pulmonary fibrosis (IPF). | Can have spontaneous resolution in younger animals. |
Experimental Design for an Anti-Fibrotic Study
A well-designed efficacy study should include appropriate control groups, randomization, and blinding to minimize bias[26][27].
Diagram 1: General Workflow for an In Vivo Efficacy Study
Caption: Workflow for an in vivo fibrosis study.
Protocol 3: CCl4-Induced Liver Fibrosis Model in Mice
-
Animal Model: C57BL/6 mice (8-10 weeks old, male). This strain is susceptible to CCl4-induced fibrosis.
-
Group Allocation (n=8-10 per group):
-
Group 1: Vehicle control (no CCl4, vehicle for the compound).
-
Group 2: CCl4 + Vehicle (fibrosis control).
-
Group 3: CCl4 + (4-benzoylphenoxy)acetic acid (low dose).
-
Group 4: CCl4 + (4-benzoylphenoxy)acetic acid (high dose).
-
Group 5 (Optional): CCl4 + Positive control (e.g., Silymarin).
-
-
Induction of Fibrosis: Administer CCl4 (e.g., 1 mL/kg, 10% in corn oil) via intraperitoneal injection twice a week for 4-6 weeks.
-
Treatment: Administer (4-benzoylphenoxy)acetic acid or vehicle daily via oral gavage, starting from the first day of CCl4 administration or after a few weeks to model a therapeutic intervention. Doses should be based on the MTD determined in the acute toxicity study.
-
Monitoring: Monitor body weight and clinical signs throughout the study.
-
Euthanasia and Sample Collection: At the end of the study, euthanize animals and collect blood and liver tissue.
-
Endpoint Analysis:
-
Biochemical Analysis: Measure serum levels of liver enzymes (ALT, AST).
-
Histopathology: Stain liver sections with Hematoxylin & Eosin (H&E) for general morphology and Picrosirius Red or Masson's Trichrome for collagen deposition. Quantify the fibrotic area.
-
Gene Expression: Analyze the expression of pro-fibrotic (e.g., TGF-β, Collagen I) and inflammatory (e.g., TNF-α, IL-6) genes in liver tissue using qRT-PCR.
-
Oxidative Stress Markers: Measure levels of malondialdehyde (MDA) and reduced glutathione (GSH) in liver homogenates.
-
Diagram 2: Hypothesized Signaling Pathway of (4-benzoylphenoxy)acetic acid in Fibrosis
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Formulation of 2-(4-Benzoylphenoxy)acetic Acid for In Vivo Animal Studies
An Application Note for Preclinical Researchers
Abstract
This document provides a comprehensive guide for the formulation of 2-(4-Benzoylphenoxy)acetic acid, a compound with limited aqueous solubility, for use in preclinical animal research.[1] Recognizing the critical impact of formulation on pharmacokinetic and toxicological outcomes, this guide details two distinct, validated protocols for oral (PO) and intravenous (IV) administration.[2][3] The methodologies are grounded in an understanding of the compound's physicochemical properties and leverage common, well-characterized excipients. We emphasize a rationale-driven approach to vehicle selection, detailed step-by-step preparation protocols, and essential quality control measures to ensure formulation accuracy, stability, and in vivo tolerability.
Introduction: The Formulation Challenge
This compound is an organic compound with a molecular weight of 256.26 g/mol and a chemical formula of C₁₅H₁₂O₄.[4] Structurally, it features a phenoxyacetic acid backbone with a benzoyl moiety, rendering it a hydrophobic molecule with limited solubility in aqueous media.[1] This characteristic is common among new chemical entities (NCEs) and presents a significant hurdle for in vivo evaluation.[3][5] Inadequate formulation can lead to poor absorption, low bioavailability, and high variability in animal studies, ultimately confounding the interpretation of efficacy and safety data.[2][6]
The primary objective of preclinical formulation is to develop a safe and effective delivery system that ensures consistent and predictable systemic exposure of the test compound in laboratory animals.[5] The choice of formulation strategy is dictated by the compound's properties, the intended route of administration, and the study's duration.[7] This guide will explore two common routes: oral gavage, representing a non-parenteral route, and intravenous injection, for direct systemic administration and bioavailability assessment.[8]
Physicochemical & Preformulation Analysis
A thorough understanding of the compound's properties is the foundation of a logical formulation strategy.
Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂O₄ | [1][4] |
| Molecular Weight | 256.26 g/mol | [4] |
| Appearance | White to off-white solid | [1] |
| Aqueous Solubility | Limited / Poorly soluble | [1] |
| Organic Solubility | Soluble in organic solvents (e.g., DMSO) | [1][9] |
| Calculated LogP | 2.7 | [4] |
| Acidity | Acetic acid moiety suggests acidic nature (pKa < 5) | Inferred |
Rationale for Vehicle Selection
Given its low aqueous solubility, simple aqueous solutions are not feasible for achieving typical dose levels in animal studies. Therefore, enabling formulation strategies are required.[8]
-
For Oral (PO) Administration: A suspension is often a straightforward and effective approach. It involves dispersing the solid drug particles in an aqueous vehicle containing a suspending agent. Alternatively, a co-solvent system can be used to dissolve the compound.
-
For Intravenous (IV) Administration: The formulation must be a clear, particle-free solution to prevent capillary blockade.[8] This necessitates the use of solubilizing agents, such as co-solvents and surfactants, that are safe for parenteral administration.[2][10]
The following workflow provides a logical pathway for selecting an appropriate formulation approach.
Caption: Decision workflow for formulation development.
Protocol 1: Oral Gavage Suspension
This protocol describes the preparation of a homogenous, easily re-suspendable formulation suitable for oral administration in rodents. The use of 0.5% (w/v) methylcellulose in water is a standard and widely accepted vehicle for preclinical oral studies.[11]
Materials & Equipment
-
This compound powder
-
Methylcellulose (viscosity ~400 cP)
-
Purified Water or Water for Injection (WFI)
-
Mortar and pestle
-
Glass beaker and magnetic stirrer/stir plate
-
Spatula and weighing balance
-
Graduated cylinders
Step-by-Step Preparation (Example: 10 mg/mL, 20 mL Volume)
-
Prepare the Vehicle:
-
Weigh 100 mg of methylcellulose.
-
Heat approximately 10 mL (half the final volume) of purified water to 60-70°C.
-
Add the methylcellulose powder to the hot water while stirring vigorously to ensure all particles are wetted.
-
Remove from heat and add the remaining 10 mL of cold water. Continue stirring until a clear, viscous solution is formed. Allow to cool to room temperature.
-
Rationale: Methylcellulose dissolves more readily in hot water for dispersion and then thickens upon cooling, creating a stable suspension vehicle.
-
-
Weigh the Compound:
-
Accurately weigh 200 mg of this compound.
-
-
Create the Suspension:
-
Place the weighed powder into a mortar.
-
Add a small amount (~1-2 mL) of the 0.5% methylcellulose vehicle to the powder.
-
Triturate with the pestle to form a smooth, uniform paste. This step is critical to break down aggregates and ensure fine particle dispersion.
-
Gradually add the remaining vehicle in small portions, mixing continuously, until the entire volume is incorporated.
-
Transfer the final suspension to a glass beaker and stir with a magnetic stirrer for at least 30 minutes to ensure homogeneity.
-
-
Final Quality Control:
-
Visual Inspection: The final product should be a uniform, milky-white suspension. Check for any large aggregates.
-
Homogeneity: Stir well before drawing each dose. The suspension should not settle too quickly.
-
Storage: Store in a sealed, labeled container at 2-8°C. Re-suspend thoroughly by inverting and vortexing before each use.
-
Protocol 2: Intravenous Solution
This protocol is designed to create a clear, sterile-filterable solution for IV administration. It utilizes a co-solvent system of Dimethyl Sulfoxide (DMSO) and Polyethylene Glycol 400 (PEG 400), which is common for solubilizing hydrophobic compounds for parenteral use.[2][8]
Safety Note: The selection of IV excipients must be carefully considered for their potential in vivo effects.[12][13] DMSO can enhance membrane permeability and has its own toxicological profile.[14][15][16][17] PEG 400 is generally considered safe but can cause effects at high doses.[18][19][20] The proposed vehicle composition (10% DMSO, 40% PEG 400, 50% Saline) is a common starting point for preclinical IV studies in rats and is generally well-tolerated.[21]
Materials & Equipment
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile/endotoxin-free grade
-
Polyethylene Glycol 400 (PEG 400), sterile/endotoxin-free grade
-
0.9% Sodium Chloride Injection, USP (Saline)
-
Sterile glass vials and magnetic stir bars
-
Weighing balance and spatulas
-
Pipettes
-
Sterile 0.22 µm syringe filter
Step-by-Step Preparation (Example: 2 mg/mL, 10 mL Volume)
Caption: Step-by-step workflow for IV formulation preparation.
-
Weigh Compound: In a sterile glass vial, accurately weigh 20 mg of this compound.
-
Initial Solubilization: Add 1.0 mL of DMSO to the vial. Vortex or sonicate gently until the compound is completely dissolved, resulting in a clear solution.
-
Rationale: DMSO is a powerful aprotic solvent used to initially dissolve the poorly soluble compound.[16]
-
-
Add Co-solvent: Add 4.0 mL of PEG 400 to the DMSO solution. Mix thoroughly until the solution is uniform.
-
Aqueous Dilution: While stirring, slowly add 5.0 mL of 0.9% Saline to the organic solution. Add the saline dropwise or in a slow stream to minimize the risk of precipitation.
-
Rationale: Slow dilution is crucial. Rapid addition of the aqueous phase can cause the compound to "crash out" of the solution. The final vehicle composition will be 10% DMSO / 40% PEG 400 / 50% Saline (v/v/v).
-
-
Sterile Filtration: Aseptically draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a final sterile vial. This step is mandatory for all IV formulations to remove any potential microbial contamination or fine particulates.
-
Final Quality Control:
-
Visual Inspection: The final formulation must be a perfectly clear, particle-free solution. Any signs of cloudiness, precipitation, or color change indicate a problem.
-
Concentration Verification (Recommended): If possible, analyze the final formulation by a suitable method like HPLC to confirm the target concentration of 2 mg/mL.
-
Storage and Use: Use the formulation as soon as possible after preparation. If storage is necessary, store at 2-8°C and protect from light. Before administration, allow it to warm to room temperature and re-inspect for any precipitation.
-
Administration & Dosing Considerations
Animal welfare and dosing accuracy are paramount. All procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).
Dosing Volumes
The following are generally accepted maximum dosing volumes. The specific volume should be kept as low as possible.
| Species | Oral (PO) Gavage (mL/kg) | Intravenous (IV) (mL/kg) |
| Mouse | 10 | 5 |
| Rat | 10 (5 is preferred) | 5 |
Source: General guidelines, may vary by institution.[7]
Handling and Stability
-
Always prepare formulations in a clean environment (e.g., a laminar flow hood for IV preparations).
-
For suspensions, ensure the formulation is vigorously mixed before drawing each dose to guarantee dose accuracy.
-
The stability of these formulations is not established long-term. It is best practice to prepare them fresh before each study or to conduct a short-term stability assessment (e.g., 24-48 hours) under storage conditions.
References
- Strickley, R. G. (2004). Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters. PubMed.
- WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.
- CymitQuimica. (n.d.). CAS 6322-83-4: (4-benzoylphenoxy)acetic acid. CymitQuimica.
- Gallo, M. A., & O'Grodnick, J. S. (2025). The toxicology of dimethyl sulfoxide (DMSO). ResearchGate.
- Bittner, B., & Mountfield, R. J. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. ResearchGate.
- USEPA, OPP. (n.d.). Inert Reassessments: One Exemption from the Requirement of a Tolerance for Diemthyl sulfoxide 67-68-5. USEPA.
- Sigma-Aldrich. (n.d.). This compound | 6322-83-4. Sigma-Aldrich.
- Sommer, S., & Stoughton, R. B. (1965). The toxicity of dimethyl sulphoxide (DMSO) for the dog, pig, rat and rabbit. PubMed.
- Persson, E., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. PubMed.
- Lockard, J. S., et al. (1979). Efficacy and toxicity of the solvent polyethylene glycol 400 in monkey model. PubMed.
- Trofimov, A. S., et al. (2022). Using Polysorbates to Create Parenteral Dosage Forms of Hydrophobic Substances (A Review). ResearchGate.
- Kawabata, Y., et al. (2011). Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications. PubMed.
- Kurdi, S. J. A., et al. (2019). Dimethyl Sulfoxide and Their Toxicity. ResearchGate.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Bray, D. M., et al. (2025). The Toxicity of Dimethyl Sulfoxide Combined with the Alkylating Agent MNU on Mice: Focusing on Mortality and Activity Impairment. PubMed Central.
- Pestel, S., et al. (2006). Effect of commonly used vehicles on gastrointestinal, renal, and liver function in rats. Critical Reviews in Toxicology.
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- Gudi, R., & Chen, Y. (2025). Assessment of toxicity and tolerability of a combination vehicle; 5% Pharmasolve, 45% Propylene glycol and 50% Polyethylene glycol 400 in rats following repeated intravenous administration. ResearchGate.
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- Sharma, D., & Saini, S. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. ResearchGate.
- Singh, R. P., & Sharma, G. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central.
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- Goodwin. (2023). FDA Issues Guidance Document on Animal Studies for the Evaluation of Medical Devices. Goodwin Procter LLP.
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- Boston University. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Boston University Office of Research.
- ProPharma. (2024). FDA Animal Rule: Overview & Impact on Drug Development. ProPharma.
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Troubleshooting & Optimization
Technical Support Center: Purification of (4-benzoylphenoxy)acetic Acid Derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the purification of (4-benzoylphenoxy)acetic acid derivatives. This guide, designed by Senior Application Scientists, provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address the specific challenges encountered during the purification of this important class of compounds, which includes active pharmaceutical ingredients like Fenofibric Acid.
Troubleshooting Guide
This section addresses common problems in a question-and-answer format, providing causal explanations and step-by-step solutions.
Problem 1: My crude product is an oil or sticky solid and fails to crystallize.
Q: I've completed the synthesis, removed the solvent, and am left with a persistent oil instead of a solid. What's causing this and how can I induce crystallization?
A: This is a frequent issue often caused by the presence of impurities that depress the melting point and disrupt the crystal lattice formation. Common culprits include residual solvent, unreacted starting materials, or low-melting byproducts.
Solutions:
-
Solvent Removal: Ensure all reaction solvents (e.g., THF, ethanol) are completely removed under high vacuum.[1] Traces of solvent can significantly hinder crystallization. Gently heating the flask on a rotary evaporator followed by several hours on a high-vacuum line is recommended.
-
Scratching Method: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid material from a previous batch, add a single, tiny crystal to the oil. This "seed" will act as a template for crystallization.
-
Trituration: Add a poor solvent in which your desired compound is insoluble but the impurities are soluble (e.g., hexane, diethyl ether). Stir the oily mixture vigorously. This will often wash away the impurities, leaving your product as a solid powder which can then be filtered and recrystallized properly.
-
Re-evaluation of Purity: If the above methods fail, it's likely the purity of your crude material is too low. Proceed with an initial purification step like an acid-base extraction or column chromatography before attempting recrystallization again.
Problem 2: I'm seeing significant streaking or tailing on my silica gel TLC plate.
Q: When I run a TLC of my reaction mixture or purified fractions, my compound appears as a long streak rather than a defined spot. How can I fix this?
A: Streaking of carboxylic acids on silica gel is a classic problem. It occurs because the acidic proton of the carboxyl group interacts strongly with the slightly acidic silanol groups (Si-OH) on the silica surface.[2] This leads to a dynamic equilibrium between the protonated and deprotonated forms of your acid on the plate, causing it to smear or "tail" up the plate instead of moving as a compact spot.
Solutions:
-
Acidify the Mobile Phase: The most effective solution is to add a small amount (typically 0.5-1%) of a volatile acid to your eluent system.[3] Acetic acid or formic acid are standard choices.[2][4] This creates an acidic environment on the TLC plate, ensuring your carboxylic acid remains fully protonated (in its less polar, neutral form) and moves as a single, well-defined spot.[3]
-
Solvent System Optimization: Ensure your solvent system has the appropriate polarity. If the compound streaks at the baseline, the solvent is not polar enough to move it. If it streaks at the solvent front, it is too polar. A common starting point for these derivatives is a mixture of ethyl acetate and hexane.
-
Alternative Stationary Phase: For highly polar derivatives that are difficult to resolve even with an acidified mobile phase, consider using reversed-phase TLC plates (C18).[5] Here, the stationary phase is non-polar, and a polar mobile phase (like acetonitrile/water) is used.
Problem 3: My column chromatography separation is poor, with fractions containing multiple compounds.
Q: I'm running a silica gel column, but my desired product is co-eluting with impurities. How can I improve the separation?
A: Poor separation on a column stems from issues similar to those seen in TLC, such as improper mobile phase selection or interactions with the silica gel.
Solutions:
-
Acidify the Mobile Phase: Just as with TLC, adding 0.5-1% acetic or formic acid to your column's mobile phase is critical.[3][6] This suppresses the deprotonation of your carboxylic acid, leading to sharper peaks and better separation from neutral impurities.
-
Optimize the Solvent Gradient: Use TLC to find a solvent system where the Rf of your target compound is approximately 0.25-0.35. This generally provides the best resolution in column chromatography. A shallow gradient elution (slowly increasing the polarity of the mobile phase) can often effectively separate compounds with similar polarities.
-
Proper Column Packing and Loading: Ensure the column is packed uniformly without air bubbles. Dissolve your crude product in a minimal amount of the mobile phase (or a slightly stronger solvent like DCM) before loading it onto the column in a tight, concentrated band. Overloading the column is a common cause of poor separation.
-
Consider Reversed-Phase Chromatography: For particularly challenging separations, preparative reversed-phase chromatography using a C18 stationary phase can be highly effective.[5] The mobile phase is typically a gradient of water (often with 0.1% TFA) and acetonitrile or methanol.[5]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing (4-benzoylphenoxy)acetic acid derivatives?
The impurity profile depends heavily on the synthetic route. For syntheses involving a Williamson ether synthesis—reacting a substituted 4-hydroxybenzophenone with an alpha-haloacetate—the most common impurities are:
-
Unreacted 4-hydroxybenzophenone: This phenolic starting material is a key impurity to remove.[7][8]
-
Unreacted alpha-haloacetate: (e.g., ethyl chloroacetate or bromoacetate).
-
Byproducts from side reactions: Depending on the reaction conditions, minor side products can form.
-
Hydrolyzed ester: If the synthesis target is an ester of the acid (like Fenofibrate), the corresponding carboxylic acid (Fenofibric acid) can be present as an impurity due to hydrolysis.[9]
| Impurity Type | Typical Structure | Key Removal Strategy |
| Unreacted Phenol | 4-hydroxybenzophenone | Acid-Base Extraction |
| Unreacted Halo-ester | Isopropyl 2-bromo-2-methylpropanoate | Chromatography, Recrystallization |
| Saponified Acid | Fenofibric Acid | Chromatography |
Q2: What is the single most effective technique for removing unreacted phenolic starting material?
Acid-base extraction is exceptionally effective for this purpose.[10][11] The (4-benzoylphenoxy)acetic acid derivative is acidic and will react with a mild aqueous base (like sodium bicarbonate) to form a water-soluble carboxylate salt.[12] The unreacted 4-hydroxybenzophenone is also acidic, but it is a much weaker acid (phenol pKa ~10) than the carboxylic acid (pKa ~3-4). Therefore, a carefully chosen base can selectively deprotonate and extract your desired product.
Q3: How do I choose the best solvent for recrystallization?
The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[13] For (4-benzoylphenoxy)acetic acid derivatives, which are moderately polar, common solvent systems include:
The process involves dissolving the crude solid in a minimum amount of the hot solvent, filtering out any insoluble impurities while hot, and then allowing the solution to cool slowly to induce the formation of pure crystals.[16]
Key Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction
This protocol is designed to separate the target acidic product from neutral or less acidic impurities like unreacted 4-hydroxybenzophenone.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane) in a separatory funnel.
-
Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6] Stopper the funnel and shake gently, venting frequently to release pressure from CO₂ evolution.
-
Separation: Allow the layers to separate. The deprotonated carboxylic acid is now in the aqueous (bottom) layer as its sodium salt, while neutral impurities remain in the organic layer.[10]
-
Isolation: Drain the lower aqueous layer into a clean flask. For best recovery, re-extract the organic layer with a fresh portion of NaHCO₃ solution and combine the aqueous extracts.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6M HCl dropwise while stirring until the solution is acidic (test with pH paper).[6][17]
-
Collection: The neutral carboxylic acid will precipitate out as a solid.[11] Collect the solid by vacuum filtration, wash the filter cake with cold deionized water, and dry thoroughly under vacuum.[16]
Protocol 2: Recrystallization from an Ethyl Acetate/Hexane System
This is a common mixed-solvent system for purifying moderately polar organic solids.
-
Dissolution: Place the crude, dry solid in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (ethyl acetate) and heat gently (e.g., on a hot plate) with swirling until the solid just dissolves.
-
Hot Filtration (if needed): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Induce Crystallization: Remove the flask from the heat. Slowly add the "poor" solvent (hexane) dropwise with swirling until the solution becomes faintly cloudy (the saturation point).
-
Crystal Growth: Add another drop or two of ethyl acetate to redissolve the cloudiness and then allow the flask to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of large, pure crystals.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for 15-20 minutes to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold hexane.[13] Dry the crystals in a vacuum oven.
Visualization of Workflows
General Purification Workflow
This diagram outlines the typical sequence of steps for purifying (4-benzoylphenoxy)acetic acid derivatives after synthesis.
Caption: General purification workflow.
Troubleshooting TLC Streaking
This decision tree helps diagnose and solve the common issue of compound streaking on a silica gel TLC plate.
Caption: Troubleshooting TLC streaking.
References
- Vertex AI Search. (n.d.). Acid-Base Extraction.
- Vernier. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques. Organic Chemistry with Vernier.
- LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia.
- BenchChem. (2025). Technical Support Center: Optimizing Carboxylic Acid Purification.
- Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
- Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids.
- Quora. (2023, February 24). TLC - how do I choose a mobile phase taking into consideration the chemical nature of a substance (base or acid)?
- Reddit. (2016, November 8). Column chromatography of carboxylic acids? r/chemistry.
- ResearchGate. (2018, October 30). TLC tailing and carboxylic acid?
- ECHEMI. (n.d.). 6322-83-4, (4-BENZOYL-PHENOXY)-ACETICACID Formula.
- (n.d.). Recrystallization.
- Ali, M. A., et al. (2023). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. PMC - NIH.
- Google Patents. (n.d.). CN103360240B - Preparation method of high purity fenofibric acid.
- (n.d.). Experiment 06 Williamson Ether Synthesis.
- (n.d.). Williamson Ether Synthesis.
- (n.d.). The Williamson Ether Synthesis.
- Der Pharma Chemica. (n.d.). Synthesis and characterization of potential impurities in Fenofibrate drug substance.
- CUNY. (n.d.). Purification by Recrystallization.
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- 14. CN103360240B - Preparation method of high purity fenofibric acid - Google Patents [patents.google.com]
- 15. A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 17. The Williamson Ether Synthesis [cs.gordon.edu]
Technical Support Center: Optimizing Reaction Conditions for Phenoxyacetic Acid Synthesis
Welcome to the technical support guide for the synthesis of phenoxyacetic acid. As a Senior Application Scientist, my goal is to provide you with a comprehensive resource that combines robust scientific principles with practical, field-tested advice. This guide is structured in a question-and-answer format to directly address the challenges you may encounter, ensuring your experiments are both successful and efficient.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis of phenoxyacetic acid, providing the core knowledge needed to approach this experiment with confidence.
Q1: What is the primary reaction mechanism for synthesizing phenoxyacetic acid?
A1: The synthesis is a classic example of the Williamson ether synthesis .[1][2][3] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3] The process involves two key steps:
-
Deprotonation: A base is used to deprotonate phenol, a weak acid, to form the highly nucleophilic sodium phenoxide ion.[4][5]
-
Nucleophilic Attack: The phenoxide anion then acts as a nucleophile, attacking the electrophilic methylene carbon of chloroacetic acid. This attack displaces the chloride ion, a good leaving group, to form the ether linkage.[3][4]
Q2: What are the essential starting materials and reagents?
A2: The core reactants are phenol and chloroacetic acid.[6][7] A strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), is required to deprotonate the phenol.[1][2] The reaction is often carried out in an aqueous solution, sometimes with a co-solvent like ethanol to improve solubility.[6] For the final workup, a strong acid like hydrochloric acid (HCl) is needed to precipitate the product.[1][6]
Q3: Why is the choice of base and its quantity so critical?
A3: The base is critical because phenol is not nucleophilic enough to attack chloroacetic acid directly. It must be converted to its conjugate base, the phenoxide ion.[4][5]
-
Expertise: Using a strong base like NaOH ensures that the equilibrium of the acid-base reaction lies far to the right, generating a high concentration of the phenoxide nucleophile. Phenols are significantly more acidic than aliphatic alcohols, so a moderately strong base like NaOH is sufficient and avoids the need for harsher reagents.[1]
-
Stoichiometry: At least two equivalents of the base are necessary. The first equivalent deprotonates the phenol. The second equivalent neutralizes the carboxylic acid group of the chloroacetic acid, preventing it from protonating the phenoxide ion and ensuring the chloroacetate is available for reaction.[6]
Q4: How should I determine the optimal reaction temperature and time?
A4: The reaction rate is highly dependent on temperature.
-
Temperature: A common temperature range is 90-100°C, often achieved using a hot water bath to ensure even and controlled heating.[1] Some procedures may use reflux conditions around 102°C.[6] A recent study also demonstrated successful synthesis at a lower temperature range of 60–65 °C, which can be considered a greener approach.[7]
-
Time: Reaction times typically range from 30 minutes to 5 hours.[1][6] The completion of the reaction can be monitored using Thin Layer Chromatography (TLC) by observing the disappearance of the phenol starting material.[7]
| Parameter | Recommended Range | Rationale |
| Temperature | 60 - 100 °C | Balances reaction rate with minimizing potential side reactions. |
| Time | 30 min - 5 hr | Dependent on temperature and scale; should be monitored by TLC. |
| Phenol:Chloroacetic Acid Ratio | 1 : 1.1 - 1.2 (molar) | A slight excess of the alkylating agent ensures complete consumption of the phenol.[7] |
| Base Equivalents | > 2 equivalents | Ensures complete deprotonation of both phenol and chloroacetic acid. |
Section 2: Detailed Experimental Protocols
These protocols are designed to be self-validating, with clear steps for synthesis, isolation, and purification.
Protocol 1: Standard Synthesis of Phenoxyacetic Acid
This protocol is adapted from established laboratory procedures and assumes all work is performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[1][8][9]
Materials:
-
Phenol (Caution: Toxic and corrosive)
-
Chloroacetic Acid (Caution: Corrosive)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl, concentrated or 6M)
-
Deionized Water
-
Ethanol (optional co-solvent)
Procedure:
-
Prepare Sodium Chloroacetate Solution: In a flask, dissolve chloroacetic acid (1.1 equivalents) in a minimal amount of deionized water. Cool the flask in an ice bath and slowly add a 30% NaOH solution until the pH is between 8 and 9.[6] This pre-neutralization is crucial.
-
Prepare Sodium Phenoxide Solution: In a separate reaction flask equipped with a stirrer and reflux condenser, dissolve NaOH (1.0 equivalent) in deionized water (and ethanol, if used).[6] Slowly add phenol (1.0 equivalent) to the basic solution while stirring. Continue stirring for 20 minutes until the phenol has completely dissolved to form a clear solution of sodium phenoxide.[6]
-
Reaction: Add the sodium chloroacetate solution from Step 1 to the sodium phenoxide solution. Heat the mixture in a water bath to 90-100°C for 1-2 hours.[1] Alternatively, reflux the mixture for the specified time.[6]
-
Cooling and Acidification: After the reaction period, cool the mixture to room temperature. Transfer the solution to a beaker and slowly acidify it by adding HCl dropwise while stirring.[2] Monitor the pH with litmus or pH paper. Continue adding acid until the solution is strongly acidic (pH 1-2). A white precipitate of crude phenoxyacetic acid should form.[6]
-
Isolation: Cool the mixture in an ice bath to maximize precipitation.[2] Collect the solid product by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crude product on the filter with several portions of cold, dilute hydrochloric acid, followed by cold deionized water to remove any remaining salts.[6]
-
Drying: Press the solid as dry as possible on the filter, then transfer it to a watch glass to air dry or dry in a vacuum oven at a low temperature (e.g., 60°C).[6]
Protocol 2: Purification by Recrystallization
Recrystallization is essential for removing unreacted starting materials and side products, yielding a pure, crystalline final product.
Procedure:
-
Solvent Selection: Water is the most common and greenest solvent for recrystallizing phenoxyacetic acid.[1][10] An ethanol-water mixture can also be used if the crude product has oily impurities.[10]
-
Dissolution: Place the crude phenoxyacetic acid in a flask and add the minimum amount of boiling water required to just dissolve the solid.[1] If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove colored impurities.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is key to forming large, pure crystals. Once at room temperature, place the flask in an ice bath to complete the crystallization process.
-
Collection: Collect the purified crystals by vacuum filtration. Wash them with a small amount of ice-cold water.
-
Drying: Dry the pure crystals completely. Determine the mass to calculate the final yield and measure the melting point. Pure phenoxyacetic acid has a melting point of 98-99°C.[4]
Section 3: Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis.
Q1: My yield is much lower than expected. What went wrong?
A1: Low yields are common and can usually be traced to a few key areas.[5]
-
Incomplete Deprotonation: As discussed in the FAQ, insufficient base will result in unreacted phenol. Ensure you are using at least two equivalents of a strong base like NaOH or KOH.
-
Incomplete Reaction: The reaction may not have gone to completion. You can address this by extending the reaction time or cautiously increasing the temperature.[5] Monitoring the reaction's progress by TLC is the best way to determine when it is complete.[7]
-
Loss During Workup: Significant product can be lost if the solution is not sufficiently acidified or cooled. Phenoxyacetic acid has a water solubility of 12 g/L, so thorough cooling is necessary to minimize the amount that remains in the solution.[4] Ensure the pH is 1-2 before filtration.
-
Side Reactions: While the primary SN2 reaction is dominant, competing side reactions can occur, though they are less common with a primary electrophile like chloroacetic acid.[3][5]
Q2: The final product is a light tan or brown powder, not a white solid. How do I purify it?
A2: An off-color product indicates the presence of impurities.[4]
-
Cause: The color is often due to the oxidation of unreacted phenol or other minor side products.
-
Solution: The first step is purification via recrystallization from hot water, as described in Protocol 2.[1][10] If the product remains colored after recrystallization, an additional purification step can be performed. Dissolve the crude product in a solvent like diethyl ether and extract it with a saturated sodium bicarbonate solution.[1] The phenoxyacetic acid is acidic enough to be deprotonated by bicarbonate and will move into the aqueous layer, leaving less acidic impurities (like phenol) in the ether layer. The aqueous layer can then be separated and re-acidified with HCl to precipitate the purified product.[1]
Q3: Upon acidification, I got an oil instead of a solid precipitate. What should I do?
A3: This phenomenon, known as "oiling out," can happen if the product's melting point is below the temperature of the solution or if impurities are present.
-
Solution 1: Thorough Cooling: Ensure the flask is deeply submerged in an ice-salt bath to bring the temperature as low as possible.
-
Solution 2: Trituration: Try to induce crystallization by scratching the inside of the flask with a glass stirring rod at the surface of the oil. This provides a nucleation site for crystal growth.
-
Solution 3: Solvent Addition: Add a small amount of a solvent in which the product is insoluble but the oil is miscible. This can sometimes help break up the oil and encourage solidification.
-
Solution 4: Re-dissolve and Re-precipitate: If the oil persists, you may need to re-heat the solution until the oil dissolves, then allow it to cool much more slowly. A slower cooling rate gives the molecules more time to arrange into a crystal lattice.
Section 4: Safety Precautions
-
Corrosive Chemicals: Phenol, chloroacetic acid, sodium hydroxide, and hydrochloric acid are all corrosive and can cause severe chemical burns.[1][8] Always handle them in a fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][11]
-
Inhalation: Avoid inhaling dust or vapors from the reagents.[8]
-
Waste Disposal: Dispose of all chemical waste according to your institution's regulations. All waste must be handled in accordance with local, state, and federal regulations.[11]
References
- The Williamson Ether Synthesis. University of Colorado, Boulder.
-
Phenoxyacetic acid. Wikipedia. [Link]
-
WO/2013/056488 PHENOXYACETIC ACID DERIVATIVE SYNTHESIS METHOD. WIPO. [Link]
-
PHENOXYACETIC ACID FOR SYNTHESIS. Loba Chemie. [Link]
-
Experiment 06 Williamson Ether Synthesis. SUNY Potsdam. [Link]
-
PHENOXY ACETIC ACID (for synthesis). Alpha Chemika. [Link]
- CN103058855A - Method for synthesizing phenoxyacetic acid derivative.
- WO2013056488A1 - Phenoxyacetic acid derivative synthesis method.
-
Phenoxyacetic Acid Synthesis. Sciencemadness.org. [Link]
-
Lignin-Catalyzed Synthesis of Phenoxyacetic Acid: A Sustainable Approach to Functional Molecule Development. MDPI. [Link]
- US20090247781A1 - Synthesis of phenoxyacetic acid derivatives.
-
How to recrystallize phenoxyacetic acid. Quora. [Link]
-
phenoxyacetic acid. Sciencemadness.org. [Link]
-
Material Safety Data Sheet - Phenoxyacetic acid, 98+%. Cole-Parmer. [Link]
-
Chemistry 211 Experiment 4. MiraCosta College. [Link]
-
Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. JOCPR. [Link]
-
Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Jetir.Org. [Link]
-
Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. JOCPR. [Link]
-
Williamson Ether Synthesis. Cambridge University Press. [Link]
-
Williamson ether synthesis. Wikipedia. [Link]
Sources
- 1. The Williamson Ether Synthesis [cs.gordon.edu]
- 2. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Phenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Phenoxyacetic acid synthesis - chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. lobachemie.com [lobachemie.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. Phenoxyacetic acid | 122-59-8 [chemicalbook.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
Troubleshooting inconsistent results in biological assays with 2-(4-Benzoylphenoxy)acetic acid
Welcome to the technical support center for 2-(4-Benzoylphenoxy)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during biological assays with this compound. Our goal is to provide you with the expertise and practical guidance necessary to achieve consistent and reliable experimental outcomes.
Introduction
This compound is a versatile molecule with applications in various biological assays, notably as a peroxisome proliferator-activated receptor (PPAR) agonist.[1][2] Like many small molecules, its successful application in sensitive biological systems requires careful attention to its physicochemical properties and handling. Inconsistent results can often be traced back to fundamental issues such as solubility, stability, and interactions with assay components. This guide provides a structured approach to identifying and resolving these common experimental hurdles.
Troubleshooting Guides
This section addresses specific issues you may encounter when using this compound in your experiments. Each problem is followed by a detailed explanation of potential causes and step-by-step protocols for resolution.
Issue 1: High Variability in Dose-Response Curves Between Experiments
Question: We are observing significant variability in our dose-response curves for this compound in our cell-based assays. The EC50 values shift, and the maximal response is inconsistent. What could be the cause?
Answer: High variability in dose-response curves is a frequent challenge and can stem from several factors related to compound handling and the assay system itself. The primary culprits are often inconsistent stock solution preparation, compound instability, and lot-to-lot variability of the compound.
-
Inconsistent Stock Solution Preparation and Handling:
-
Causality: this compound, being a carboxylic acid, may have limited solubility in aqueous solutions at neutral pH. Improperly dissolved compound in the initial stock solution will lead to inaccurate final concentrations in your assay.
-
Troubleshooting Protocol:
-
Solvent Selection: Prepare a high-concentration primary stock solution in an appropriate organic solvent like dimethyl sulfoxide (DMSO).
-
Dissolution: Ensure complete dissolution by gentle warming (do not exceed 37°C) and vortexing. Visually inspect the solution for any precipitates against a light source.
-
Serial Dilutions: Prepare intermediate dilutions from the primary stock in the same organic solvent before making the final dilutions in your aqueous cell culture medium. This minimizes the risk of precipitation.
-
Final Dilution: When adding the compound to your aqueous assay medium, ensure rapid and thorough mixing to avoid localized high concentrations that can lead to precipitation.
-
-
-
Compound Instability:
-
Causality: The benzophenone moiety in this compound makes it susceptible to photodegradation upon exposure to light, especially UV wavelengths.[3][4][5][6] This can lead to a decrease in the active concentration of the compound over time. Additionally, repeated freeze-thaw cycles of stock solutions can lead to degradation or precipitation.
-
Troubleshooting Protocol:
-
Light Protection: Protect all solutions containing this compound from light by using amber vials or wrapping containers in aluminum foil.
-
Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
-
Fresh Preparations: For sensitive experiments, prepare fresh dilutions from a recently thawed aliquot for each experiment.
-
-
-
Lot-to-Lot Variability:
-
Causality: Different synthesis batches (lots) of a chemical can have slight variations in purity and the profile of minor impurities.[7][8][9] These differences can sometimes lead to altered biological activity.
-
Troubleshooting Protocol:
-
Quality Control: If you suspect lot-to-lot variability, it is advisable to test a new lot against a previously validated lot in a side-by-side experiment.
-
Certificate of Analysis: Always review the Certificate of Analysis (CoA) for each new lot to check for any significant differences in reported purity.
-
-
Caption: Simplified signaling pathway of a PPAR agonist.
References
- Kotnik, K., et al. (2016). Photolytic fate and genotoxicity of benzophenone-derived compounds and their photodegradation mixtures in the aqueous environment. Chemosphere, 147, 114–123.
- Gomez-Lahoz, C., et al. (2025). Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. Environmental Science: Processes & Impacts.
- Al-Odaini, N., et al. (2018).
- Gomez-Lahoz, C., et al. (2025). release and phototransformation of benzophenone additives from polystyrene plastics exposed to sun. RSC Publishing.
-
PhytoTech Labs. Preparing Stock Solutions. Available at: [Link]
- Patsnap Synapse. (2025).
- Lalloyer, F., & Staels, B. (2010). Minireview: Challenges and Opportunities in Development of PPAR Agonists. Molecular Endocrinology, 24(1), 1-12.
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
- Tyagi, S., et al. (2011). The Controversial Role of PPARs in Cancer. PPAR Research, 2011, 789659.
- Loh, T. P., et al. (2022). Lot-to-lot variation and verification.
- Loh, T. P., et al. (2022).
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
Sources
- 1. Minireview: Challenges and Opportunities in Development of PPAR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration and Development of PPAR Modulators in Health and Disease: An Update of Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D5EM00292C [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. How to Verify Lot-to-Lot Consistency of Biochemical Raw Materials [synapse.patsnap.com]
- 8. DSpace [research-repository.griffith.edu.au]
- 9. Lot-to-lot variation and verification - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability testing of 2-(4-Benzoylphenoxy)acetic acid under experimental conditions
Technical Support Center: Stability Testing of 2-(4-Benzoylphenoxy)acetic acid
Welcome to the technical support center for this compound, also known as Fenofibric acid. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, experience-driven answers and protocols to ensure the integrity and robustness of your stability testing experiments.
Section 1: Compound Profile & Critical Stability Considerations
This compound is the active metabolite of the lipid-regulating drug, Fenofibrate. Understanding its molecular structure is the first step in designing a meaningful stability testing program.
-
Key Functional Groups:
-
Carboxylic Acid (-COOH): This group is acidic and can ionize. It is generally stable but can undergo decarboxylation under extreme heat.
-
Benzophenone Moiety: This diaryl ketone group is a strong chromophore, making the molecule highly susceptible to degradation by light (photodegradation).[1][2][3] It can also be a site for oxidative reactions.
-
Ether Linkage (-O-): Ether bonds can be susceptible to cleavage under strong acidic conditions, although aryl ethers are generally more stable than alkyl ethers.
-
Based on this structure, the primary anticipated degradation pathways are photolytic and oxidative. Hydrolytic degradation is less likely but must be investigated as part of a comprehensive forced degradation study.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways I should be concerned with for this compound?
A1: The most significant degradation pathway is photodecomposition due to the benzophenone chromophore.[1][2][3] Upon exposure to UV light, the molecule can undergo complex reactions, including decarboxylation and the formation of various chlorinated aromatic byproducts.[1] Oxidative degradation is another key pathway to investigate. While the ether linkage is relatively stable, forced hydrolysis studies under acidic and basic conditions are still required by regulatory guidelines to confirm stability.[4][5]
Q2: Which regulatory guidelines are most important for designing my stability studies?
A2: Your stability program must be designed in accordance with the International Council for Harmonisation (ICH) guidelines. The most critical documents are:
-
ICH Q1A(R2): Stability Testing of New Drug Substances and Products. This guideline outlines the requirements for long-term, intermediate, and accelerated stability studies, including storage conditions and testing frequency.[6][7][8][9]
-
ICH Q1B: Photostability Testing of New Drug Substances and Products. This provides the framework for evaluating the intrinsic photostability of the substance, which is critical for this molecule.[10][11][12][13][14]
Q3: What is "forced degradation" and why is it necessary?
A3: Forced degradation (or stress testing) involves intentionally exposing the drug substance to harsh conditions—such as high heat, humidity, acid/base hydrolysis, oxidation, and intense light—to accelerate its decomposition.[10][11] The purpose is twofold:
-
To Elucidate Degradation Pathways: It helps identify the likely degradation products that could form under normal storage conditions over time.
-
To Develop a Stability-Indicating Method: The primary goal is to prove that your analytical method (typically HPLC) can accurately measure the amount of the active substance in the presence of its degradation products, ensuring the method is "stability-indicating."
Section 3: Troubleshooting Guide for Forced Degradation Studies
This section addresses specific issues you may encounter during your experiments.
Hydrolytic Stability
Q4: I'm observing minimal degradation under acidic (0.1 M HCl) and basic (0.1 M NaOH) hydrolysis, even at elevated temperatures (e.g., 80°C). Is this normal?
A4: Yes, this is plausible. The aryl ether bond in this compound is more resistant to hydrolysis than an alkyl ether. The carboxylic acid group is also generally stable under these conditions. If you see less than 5% degradation, this simply indicates the molecule is robust against hydrolysis.
-
Causality: Aryl ethers are stabilized by the delocalization of the oxygen's lone pair electrons into the aromatic ring, making the C-O bond stronger and less susceptible to nucleophilic attack or protonation required for cleavage.
-
Troubleshooting/Validation Step: To ensure your experimental conditions were sufficient, confirm that you can achieve significant degradation of a control compound known to be labile under these conditions (e.g., an ester like aspirin). This validates your experimental setup.
Q5: After basic hydrolysis, the main peak in my chromatogram is significantly smaller, but I don't see a clear new peak for a degradant. Where did my compound go?
A5: There are two likely possibilities:
-
Complete Degradation: The degradant may not have a chromophore that absorbs at the wavelength you are using for UV detection. The benzophenone structure is the primary chromophore; if it is destroyed, the resulting fragments may be invisible to your detector.
-
Precipitation: The salt form of the degradant or the parent compound might have precipitated out of solution upon cooling or pH change before injection.
-
Troubleshooting Steps:
-
Use a Mass Spectrometer (LC-MS): This is the most definitive way to identify degradants, as it does not rely on UV absorbance.
-
Check for Mass Balance: Calculate the mass balance by comparing the decrease in the main peak area with the total area of all new peaks. A significant loss of mass balance (<95%) points towards non-chromophoric degradants or precipitation.
-
Inspect Sample Vials: Visually check for any precipitate. If present, try redissolving the sample in a stronger solvent or adjusting the pH before analysis.
-
Photostability
Q6: My photostability sample shows a multitude of small peaks, and my mass balance is poor. How do I interpret this?
A6: This is a classic sign of photodegradation for a complex chromophoric molecule like this one. The high energy from UV light can cause multiple bond cleavages and rearrangements, leading to a complex mixture of degradants.[1][3]
-
Causality: The benzophenone moiety can absorb photons, promoting it to an excited triplet state. This high-energy state can then initiate various chemical reactions, including hydrogen abstraction and radical chain reactions, leading to numerous products.[3] Studies have shown that photodegradation can lead to decarboxylation and the formation of various chlorinated aromatic compounds.[1]
-
Troubleshooting Steps:
-
Reduce Exposure Time: You may have over-stressed the sample. The goal of forced degradation is to achieve 5-20% degradation, not complete destruction. Reduce the duration of light exposure according to ICH Q1B guidelines (a total illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[10]
-
Analyze with a Gradient HPLC Method: An isocratic HPLC method may not be able to separate this complex mixture. Develop a gradient method with a long runtime to improve the resolution of the degradant peaks.
-
Use a Photodiode Array (PDA) Detector: A PDA detector can help determine if the new peaks are related to the parent compound by comparing their UV spectra.
-
Q7: My solid-state photostability sample shows less degradation than my solution-state sample. Why?
A7: This is expected. Molecules in a crystalline solid state are held in a rigid lattice, which restricts their mobility and ability to react. In solution, molecules are mobile and can freely interact with solvent and other reactive species (like dissolved oxygen), accelerating degradation.
-
Expert Insight: This is a key reason why ICH Q1B requires testing both the solid drug substance and the substance in solution.[10] The results help inform formulation development; for example, a liquid formulation of this drug would likely require light-protective packaging.[11]
Oxidative Stability
Q8: I used 3% hydrogen peroxide (H₂O₂) and saw rapid and complete degradation. How can I achieve controlled degradation?
A8: 3% H₂O₂ can be too aggressive for many molecules. The goal is controlled degradation to generate primary degradants.
-
Troubleshooting Steps:
-
Lower the H₂O₂ Concentration: Start with a much lower concentration, such as 0.1% or 0.3% H₂O₂.
-
Control the Temperature: Perform the experiment at room temperature or even refrigerated conditions to slow down the reaction rate.
-
Time Sampling: Take samples at multiple time points (e.g., 2, 4, 8, 24 hours) to find the optimal time to achieve the target 5-20% degradation.
-
Section 4: Experimental Protocols & Data Visualization
Forced Degradation Workflow
The following diagram illustrates a standard workflow for conducting forced degradation studies.
Caption: General workflow for forced degradation studies.
Table 1: Recommended Starting Conditions for Forced Degradation
| Stress Condition | Reagent/Condition | Temperature | Duration | Target Degradation |
| Acid Hydrolysis | 0.1 M HCl | 80°C | 24 hours | 5-20% |
| Base Hydrolysis | 0.1 M NaOH | 80°C | 8 hours | 5-20% |
| Oxidation | 0.3% H₂O₂ | Room Temp | 24 hours | 5-20% |
| Photolytic (Solution) | ICH Q1B Option II | 25°C | Per ICH Guideline | >5% |
| Thermal (Solid) | Dry Heat Oven | 105°C | 48 hours | >5% |
Protocol: Photostability Testing (as per ICH Q1B)
This protocol outlines the confirmatory testing for a new drug substance.
-
Sample Preparation:
-
Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) in a chemically inert, transparent container (e.g., quartz cuvette).
-
Place a thin layer (not more than 3mm) of the solid drug substance on a chemically inert, transparent dish.
-
Prepare "dark" control samples for both solid and solution by wrapping them completely in aluminum foil.
-
-
Exposure:
-
Place the unwrapped samples and the dark control samples in a calibrated photostability chamber.
-
Expose the samples to a light source that provides both visible and UV output as specified in ICH Q1B (e.g., Option II: xenon lamp or metal halide lamp).[10][11]
-
The exposure must be for a total of not less than 1.2 million lux hours of visible light and 200 watt hours/square meter of near UV (320-400 nm) energy.
-
-
Analysis:
-
After exposure, prepare all samples (exposed and dark controls) for analysis.
-
Analyze using a validated stability-indicating HPLC-UV/PDA method.
-
Compare the chromatograms of the exposed samples to the dark control samples.
-
Acceptance Criteria: Look for the appearance of new peaks (degradants) or a significant decrease in the area of the main peak. Any change in physical properties (e.g., appearance, color) should also be noted. The results will determine if light-resistant packaging is required.[11]
-
Potential Degradation Pathway Visualization
The following diagram illustrates a plausible photodegradation pathway.
Sources
- 1. Oxidation by-products and ecotoxicity assessment during the photodegradation of fenofibric acid in aqueous solution with UV and UV/H2O2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Photodegradation and in vitro phototoxicity of fenofibrate, a photosensitizing anti-hyperlipoproteinemic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scite.ai [scite.ai]
- 6. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. youtube.com [youtube.com]
- 9. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 10. ema.europa.eu [ema.europa.eu]
- 11. m.youtube.com [m.youtube.com]
- 12. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 14. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
How to avoid byproduct formation in (4-benzoylphenoxy)acetic acid synthesis
Welcome to the technical support center for the synthesis of (4-benzoylphenoxy)acetic acid, a key intermediate in the production of the antihyperlipidemic drug fenofibrate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this synthesis, with a primary focus on minimizing byproduct formation and maximizing yield and purity.
Introduction
The synthesis of (4-benzoylphenoxy)acetic acid is a critical process, and like many organic syntheses, it is susceptible to the formation of unwanted byproducts. These impurities can complicate purification, reduce overall yield, and impact the quality of the final active pharmaceutical ingredient (API). This guide provides in-depth, experience-driven advice to help you navigate the common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of (4-benzoylphenoxy)acetic acid?
The most frequently observed byproducts depend on the synthetic route employed. However, in the common Williamson ether synthesis approach starting from 4-hydroxybenzophenone and an acetic acid derivative, you are likely to encounter:
-
Unreacted 4-hydroxybenzophenone: This is often the most common impurity, resulting from incomplete reaction.
-
Products of C-alkylation: Instead of the desired O-alkylation on the phenolic oxygen, the electrophile can react with the aromatic ring, leading to C-alkylated isomers.
-
Dialkylated products: Although less common with a bulky substrate like 4-hydroxybenzophenone, reaction at other potential sites can occur under certain conditions.
-
Byproducts from the decomposition of reagents: For example, if using chloroacetic acid, side reactions involving this reagent can occur.
Q2: My reaction is sluggish and I have a lot of unreacted 4-hydroxybenzophenone. What should I do?
A high amount of unreacted starting material is a common issue. Here are several factors to investigate:
-
Base Strength and Stoichiometry: Ensure you are using a sufficiently strong base to completely deprotonate the phenolic hydroxyl group of 4-hydroxybenzophenone. The pKa of the phenol is around 7.6. Bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are commonly used. Ensure you are using at least one equivalent of the base.
-
Solvent Choice: The solvent plays a crucial role. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone are generally preferred as they can solvate the cation of the base, making the phenoxide more nucleophilic.
-
Reaction Temperature: Increasing the reaction temperature can often drive the reaction to completion. However, be cautious as excessively high temperatures can promote side reactions and decomposition. A systematic temperature screen is recommended.
-
Purity of Reactants: Impurities in your 4-hydroxybenzophenone or alkylating agent can inhibit the reaction. Ensure your starting materials are of high purity.
Q3: I am observing a significant amount of an isomeric byproduct. What is causing this and how can I prevent it?
The formation of an isomeric byproduct is likely due to C-alkylation instead of the desired O-alkylation.
-
Mechanism of C- vs. O-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the activated carbon atoms of the aromatic ring (ortho and para positions). The reaction pathway is influenced by the reaction conditions.
-
Hard and Soft Acid-Base (HSAB) Theory: According to HSAB theory, hard electrophiles tend to react at the hard nucleophilic site (the oxygen atom), while soft electrophiles may react at the softer nucleophilic site (the carbon atoms of the ring).
-
Solvent Effects: Protic solvents can solvate the oxygen atom of the phenoxide, hindering O-alkylation and favoring C-alkylation. Using polar aprotic solvents minimizes this effect.
-
Counter-ion Effects: The nature of the cation associated with the phenoxide can influence the regioselectivity.
To favor O-alkylation:
-
Use a polar aprotic solvent (e.g., DMF, DMSO).
-
Ensure a strong base is used to fully generate the phenoxide.
Troubleshooting Guide: Byproduct Formation
This section provides a structured approach to identifying and resolving common issues related to byproduct formation.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| High levels of unreacted 4-hydroxybenzophenone | 1. Insufficient base. 2. Inadequate reaction time or temperature. 3. Poor solvent choice. | 1. Increase base stoichiometry to 1.1-1.5 equivalents. 2. Monitor reaction progress by TLC or HPLC and adjust time/temperature accordingly. 3. Switch to a polar aprotic solvent like DMF or DMSO. |
| Presence of C-alkylated isomers | 1. Use of a protic solvent. 2. Reaction temperature is too high. | 1. Replace protic solvents with polar aprotic alternatives. 2. Optimize the reaction temperature; start with a lower temperature and gradually increase. |
| Formation of unknown impurities | 1. Decomposition of reagents or products. 2. Presence of impurities in starting materials. | 1. Lower the reaction temperature. 2. Ensure an inert atmosphere (e.g., nitrogen or argon) if reagents are air-sensitive. 3. Analyze starting materials for purity before use. |
| Difficulty in product isolation/purification | 1. Incomplete reaction leading to a complex mixture. 2. Product precipitation issues. | 1. Drive the reaction to completion using the strategies above. 2. After reaction completion and acidification, ensure the pH is low enough to fully protonate the carboxylic acid for efficient extraction or filtration. |
Experimental Protocols
Optimized Protocol for (4-benzoylphenoxy)acetic acid Synthesis via Williamson Ether Synthesis
This protocol is designed to minimize byproduct formation by favoring O-alkylation.
Materials:
-
4-hydroxybenzophenone
-
Ethyl chloroacetate
-
Potassium carbonate (anhydrous, finely powdered)
-
Dimethylformamide (DMF, anhydrous)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Deionized water
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 4-hydroxybenzophenone (1.0 eq) and anhydrous DMF.
-
Base Addition: Add anhydrous potassium carbonate (1.5 eq). Stir the mixture vigorously at room temperature for 30 minutes to ensure the formation of the potassium phenoxide.
-
Alkylation: Add ethyl chloroacetate (1.2 eq) dropwise to the suspension at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to 80-90 °C and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the 4-hydroxybenzophenone is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl (4-benzoylphenoxy)acetate.
-
-
Saponification:
-
Dissolve the crude ester in a mixture of ethanol and water.
-
Add sodium hydroxide (2.0 eq) and heat the mixture to reflux until the ester is fully hydrolyzed (monitor by TLC/HPLC).
-
-
Acidification and Isolation:
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the residue with water and acidify with concentrated HCl to a pH of ~2.
-
The (4-benzoylphenoxy)acetic acid will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Visualizing the Reaction Pathway
Diagram: Williamson Ether Synthesis of (4-benzoylphenoxy)acetic acid
Caption: Key steps in the Williamson ether synthesis of (4-benzoylphenoxy)acetic acid.
Conclusion
By carefully controlling reaction parameters such as the choice of base, solvent, and temperature, the formation of byproducts in the synthesis of (4-benzoylphenoxy)acetic acid can be significantly minimized. This guide provides a framework for troubleshooting common issues and optimizing the reaction for higher yield and purity. Always remember that a thorough understanding of the underlying reaction mechanism is key to successful process development.
References
- This guide synthesizes information from established organic chemistry principles and general best practices in process chemistry.
Technical Support Center: Scaling Up the Synthesis of 2-(4-Benzoylphenoxy)acetic Acid
Welcome to the technical support center for the synthesis of 2-(4-benzoylphenoxy)acetic acid, the active metabolite of the lipid-regulating drug fenofibrate. This guide is designed for researchers, chemists, and process development professionals to navigate the challenges of scaling up this important synthesis. We provide in-depth troubleshooting advice and frequently asked questions to ensure a safe, efficient, and reproducible process.
Understanding the Core Synthesis: Williamson Ether Synthesis
The most common and industrially relevant method for synthesizing this compound is through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloacetic acid or its ester by the phenoxide of a 4-hydroxybenzophenone derivative.
Visualizing the Reaction Pathway
Caption: Williamson Ether Synthesis of this compound.
Troubleshooting Guide: Common Issues and Solutions
Scaling up a chemical synthesis from the laboratory bench to a pilot or industrial scale often presents a unique set of challenges. Below are common issues encountered during the synthesis of this compound and their respective solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete deprotonation of the starting phenol. | Ensure a stoichiometric or slight excess of a strong enough base (e.g., NaOH, KOH) is used. Monitor the pH to confirm a basic environment. |
| Side reactions, such as C-alkylation or dialkylation. | Optimize reaction temperature; lower temperatures generally favor O-alkylation. Control the rate of addition of the alkylating agent. | |
| Inefficient mixing in a larger reactor. | Use appropriate agitation and baffling for the reactor size to ensure homogeneity.[1] | |
| Impurity Formation | Unreacted starting materials. | Increase reaction time or temperature moderately. Ensure proper stoichiometry of reactants. |
| Formation of isomeric byproducts. | Strict temperature control is crucial. Analyze crude product to identify isomers and adjust reaction conditions accordingly.[1] | |
| Hydrolysis of the ester (if using a haloacetic acid ester). | Use anhydrous solvents and reagents to the extent possible. | |
| Exothermic Reaction | The Williamson ether synthesis can be exothermic, especially at scale. | Implement a robust cooling system for the reactor. Add the alkylating agent portion-wise or via a dropping funnel to control the reaction rate and temperature.[1] |
| Difficult Product Isolation | Product is an oil or does not precipitate cleanly. | After acidification, if the product does not solidify, try seeding with a small crystal of pure product or cooling the mixture further. Extraction with a suitable organic solvent followed by crystallization is a reliable alternative.[2][3] |
| Poor Filterability of Product | Fine, powdery precipitate that clogs filter media. | Control the rate of acidification and the temperature during precipitation to encourage the growth of larger crystals. Consider an anti-solvent crystallization approach. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal base for the deprotonation of 4-hydroxy-4'-chlorobenzophenone?
A1: Sodium hydroxide (NaOH) and potassium carbonate (K2CO3) are commonly used and effective bases for this synthesis.[4][5] NaOH is a stronger base and will readily deprotonate the phenol. K2CO3 is a milder base and may require higher temperatures or longer reaction times but can sometimes lead to cleaner reactions with fewer side products. The choice of base can also depend on the solvent system being used.
Q2: Which solvent system is recommended for scaling up this synthesis?
A2: A variety of solvents can be used, including acetone, butanone (methyl ethyl ketone), and dimethylformamide (DMF).[4][5][6] For industrial-scale production, factors such as cost, safety (flash point), and ease of recovery should be considered. Butanone is a common choice in patented industrial processes.[5][6]
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the disappearance of the starting 4-hydroxy-4'-chlorobenzophenone. High-performance liquid chromatography (HPLC) can provide more quantitative data on the formation of the product and the presence of any impurities.
Q4: What are the critical safety considerations when scaling up this process?
A4: The primary safety concerns are the handling of corrosive bases (NaOH) and potentially flammable solvents. The reaction can also be exothermic, requiring careful temperature control to prevent runaways.[1][7] Ensure proper personal protective equipment (PPE) is worn, and the reactor is equipped with adequate cooling and pressure relief systems.
Q5: What is the best method for purifying the final product on a large scale?
A5: Recrystallization is the most common and effective method for purifying this compound.[8][9] A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Toluene and mixtures of acetone/water or ethanol/water have been reported.[8] Washing the crude product with water to remove inorganic salts before recrystallization is also recommended.
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on common literature methods and should be adapted and optimized for specific laboratory or plant conditions.
Materials:
-
4-Hydroxy-4'-chlorobenzophenone
-
Chloroacetic acid
-
Sodium hydroxide
-
Acetone
-
Hydrochloric acid
-
Ethyl acetate (for extraction, if necessary)
-
Toluene (for recrystallization)
Procedure:
-
Deprotonation: In a suitable reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 4-hydroxy-4'-chlorobenzophenone and acetone. Begin stirring to dissolve the solid.
-
Add a stoichiometric amount of sodium hydroxide (as a solid or concentrated aqueous solution) to the mixture. Heat the mixture to reflux for a specified period to ensure complete formation of the phenoxide.[4][8]
-
Alkylation: Prepare a solution of chloroacetic acid in acetone. Slowly add this solution to the refluxing phenoxide mixture over a period of time to control the exotherm.
-
Continue to heat the reaction mixture at reflux, monitoring the reaction progress by TLC or HPLC until the starting phenol is consumed.
-
Work-up and Isolation: Once the reaction is complete, cool the mixture. Distill off the acetone under reduced pressure.
-
To the residue, add water and then acidify with hydrochloric acid to a pH of approximately 1-2.[2][8] The product should precipitate as a solid.
-
Stir the slurry for a period to ensure complete precipitation, then filter the solid product.
-
Wash the filter cake with water to remove any inorganic salts.
-
Purification: Dry the crude product. Recrystallize the crude solid from a suitable solvent such as toluene to obtain pure this compound.[8]
Visualizing the Workflow
Caption: General workflow for the synthesis of this compound.
References
-
PubChem. (n.d.). Fenofibric Acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Drugs.com. (2025). Fenofibric Acid/Fenofibrate Monograph for Professionals. Retrieved from [Link]
-
Ling, H. (2013). A Review of Currently Available Fenofibrate and Fenofibric Acid Formulations. Cardiology Research, 4(2), 47-55. Retrieved from [Link]
-
Patents. (2013). Method of synthesizing fenofibrate. Justia Patents. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing fenofibric acid by using inorganic alkali as catalyst.
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Patsnap. (n.d.). A kind of preparation method of fenofibric acid. Eureka. Retrieved from [Link]
-
SciELO. (2018). Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
- Google Patents. (n.d.). Purification of 2-(4-hydroxyphenoxy)propionic acid ester.
-
Taylor & Francis Online. (2025). Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of fenofibric acid choline salt.
-
JETIR. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and characterization of potential impurities in Fenofibrate drug substance. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Coumarone. Retrieved from [Link]
-
ACS Publications. (2025). Challenges in Scaling Up Glacial Acetic Acid-based Industrial Processes. Retrieved from [Link]
-
European Patent Office. (1987). Process for purification of 1,2-unsaturated carboxylic acids and/or esters thereof. Retrieved from [Link]
-
Environmental Protection Agency. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Williamson Ether Synthesis [cs.gordon.edu]
- 3. scielo.br [scielo.br]
- 4. CN103951557A - Method for preparing fenofibric acid by using inorganic alkali as catalyst - Google Patents [patents.google.com]
- 5. gold-chemistry.org [gold-chemistry.org]
- 6. A kind of preparation method of fenofibric acid - Eureka | Patsnap [eureka.patsnap.com]
- 7. Challenges in Scaling Up Glacial Acetic Acid-based Industrial Processes [eureka.patsnap.com]
- 8. Fenofibric acid synthesis - chemicalbook [chemicalbook.com]
- 9. JPH02152945A - Purification of 2-(4-hydroxyphenoxy)propionic acid ester - Google Patents [patents.google.com]
Technical Support Center: Method Refinement for Detecting 2-(4-Benzoylphenoxy)acetic acid and its Metabolites
Welcome to the technical support hub for the bioanalysis of 2-(4-Benzoylphenoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals actively working on refining analytical methods for this compound and its metabolites. My objective is to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively.
For the purpose of this guide, we will leverage the well-documented metabolism of a structurally analogous and commercially relevant compound, fenofibric acid , the active metabolite of the drug fenofibrate. This compound is structurally very similar to fenofibric acid (which is 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid), and its metabolic fate is expected to follow a similar pathway. The primary metabolic route is inactivation via glucuronidation.[1][2]
Metabolic Pathway Overview
The primary biotransformation for fenofibric acid, and anticipated for this compound, is conjugation with glucuronic acid to form an acyl-glucuronide. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) in the liver.[2] The resulting metabolite is more water-soluble and readily excreted in urine.
Caption: Expected primary metabolic pathway.
Frequently Asked Questions (FAQs)
Here are rapid-fire answers to the most common issues encountered during method development.
Q1: My recovery for the parent acid is low and inconsistent after liquid-liquid extraction (LLE). Why? A1: This is a classic pH partitioning problem. This compound is an acidic compound. To ensure it is in a neutral, non-ionized state for efficient extraction into an organic solvent (like ethyl acetate or methyl tert-butyl ether), you must acidify your aqueous sample (plasma, urine) to a pH at least 2 units below the pKa of your analyte. A common choice is adding a small volume of formic or phosphoric acid.[3]
Q2: I'm analyzing urine samples and see a high background and significant ion suppression. What's the cause? A2: Urine is a complex matrix with high concentrations of salts and endogenous compounds like urea. These can cause significant matrix effects, particularly ion suppression in electrospray ionization (ESI). A simple "dilute-and-shoot" approach is often insufficient. You need a more robust sample cleanup strategy. Consider Solid-Phase Extraction (SPE) to remove salts and polar interferences.[4][5]
Q3: My glucuronide metabolite peak is broad, tailing, or splitting. What's happening? A3: This can be due to several factors. First, ensure the pH of your mobile phase is appropriate. A low pH (e.g., using 0.1% formic acid) keeps the carboxylic acid group on the metabolite protonated, leading to better peak shape on a C18 column.[6] Second, acyl-glucuronides can be unstable and may undergo pH-dependent acyl migration, creating isomers that chromatographically separate. Keeping samples cool (4°C in the autosampler) and using a fresh sample preparation is critical.
Q4: I'm seeing a signal for the parent compound at the retention time of my glucuronide metabolite. Is this contamination? A4: Not necessarily. This is likely due to "in-source fragmentation," where the relatively labile glucuronide bond breaks apart in the heated electrospray source of the mass spectrometer, reverting to the parent compound. To confirm this, try reducing the source temperature or cone voltage. If the parent signal at that retention time decreases, in-source fragmentation is the culprit.
In-Depth Troubleshooting Guides
Guide 1: Sample Preparation Issues
This is the most critical stage for ensuring a robust and reproducible assay. The goal is to remove interfering matrix components like proteins and phospholipids while maximizing analyte recovery.[5]
Problem: Low or Erratic Analyte Recovery
Sources
- 1. Urinary glucuronide excretion of fenofibric and clofibric acid glucuronides in man. Is it polymorphic? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Glucuronidation of Fenofibric Acid by Human UDP-Glucuronosyltransferases and Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid and simple method for detection of fenofibric acid in human serum by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eijppr.com [eijppr.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. youtube.com [youtube.com]
Addressing off-target effects of phenoxyacetic acid derivatives
Welcome to the technical support center for researchers utilizing phenoxyacetic acid derivatives. This guide is designed to provide you, our fellow scientists and drug development professionals, with field-proven insights and troubleshooting strategies to navigate the complexities of your experiments. Phenoxyacetic acid derivatives are a versatile class of compounds with a wide range of biological activities, from anti-inflammatory to anticancer effects.[1][2] However, this chemical versatility can also lead to unintended interactions with cellular machinery, known as off-target effects.[3]
This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to design robust, self-validating experiments and correctly interpret your results.
Part 1: Frequently Asked Questions (FAQs) - Understanding Off-Target Effects
This section addresses foundational questions about the nature of off-target effects concerning phenoxyacetic acid derivatives.
Question 1: What exactly are "off-target" effects in the context of my phenoxyacetic acid compound?
Answer: In drug discovery, a compound is typically designed to interact with a specific biological molecule—its "on-target"—to achieve a desired therapeutic effect. For example, many phenoxyacetic acid derivatives are designed as selective COX-2 inhibitors for anti-inflammatory purposes.[4] An "off-target" effect occurs when the compound binds to one or more unintended biomolecules, leading to unexpected or adverse cellular responses.[5] These effects can range from mild, confounding variables in an assay to significant cytotoxicity.[3][6] Because the phenoxyacetic acid scaffold is found in compounds with diverse activities, including antibacterial, antifungal, and antihypertensive properties, it is plausible that derivatives can interact with a variety of proteins beyond the primary intended target.[1][7]
Question 2: Why is my compound showing cytotoxicity at concentrations where it shouldn't be active against its primary target?
Answer: This is a classic indicator of a potential off-target effect. The observed cell death is likely caused by the compound interacting with an alternative protein or pathway essential for cell survival. The structural features of your specific derivative, such as the number and position of chlorine atoms on the phenoxy ring, can significantly influence its biological activity and toxicity profile.[6][8] It is crucial to experimentally determine if this cytotoxicity is a consequence of exaggerated on-target effects or a distinct off-target interaction.
Question 3: Could the off-target effects be related to the compound's purity?
Answer: Absolutely. This should always be your first checkpoint. Synthesis intermediates or byproducts can have their own biological activities. For instance, the synthesis of chlorinated phenoxyacetic acid derivatives can sometimes result in residual starting materials or differently chlorinated variants, each with a unique activity profile.[9][10]
Part 2: Troubleshooting Guide - From Unexpected Results to Actionable Insights
This section provides a structured, question-and-answer approach to common experimental problems.
Question 4: I've observed an unexpected phenotype (e.g., changes in cell morphology, decreased proliferation) that doesn't align with the known function of my compound's target. How do I begin to troubleshoot this?
Here is a visual guide to that troubleshooting process:
Caption: A workflow for troubleshooting unexpected experimental results.
Scientist's Note: For Step 3, if another inhibitor for the same target does not produce the same phenotype, this is strong evidence for an off-target effect. Conversely, if it does, it may suggest a previously unknown function of your target protein.
Question 5: My results are inconsistent between experiments. One day I see a strong effect, the next it's weak. What's going on?
Answer: Inconsistent results often point to subtle variations in experimental conditions or compound stability.
-
Compound Degradation: First, confirm the stability of your phenoxyacetic acid derivative in your culture medium at 37°C over the time course of your experiment. Some ester or amide linkages can be labile.
-
Cell State: Ensure your cells are in the same growth phase (e.g., logarithmic) for every experiment. Changes in cell density or metabolic state can alter their response to compounds.
-
Vehicle Control Issues: The solvent used to dissolve the compound, typically DMSO, can have biological effects on its own, especially at concentrations above 0.5%.[11] Always run a vehicle-only control and ensure the final DMSO concentration is consistent across all wells.
Part 3: Key Experimental Protocols for Off-Target Validation
To rigorously test for off-target effects, specific, well-controlled experiments are necessary. Here are protocols for foundational assays.
Protocol 1: Differentiating On-Target vs. Off-Target Effects with Genetic Knockdown
The most definitive way to confirm an on-target effect is to show that the effect disappears when the target protein is removed from the cells.[12][13]
Caption: Logic diagram for on-target vs. off-target experimental design.
Methodology: Target Validation using shRNA
-
Cell Line Preparation: Generate a stable cell line with reduced expression of your target protein using lentiviral particles encoding a specific short hairpin RNA (shRNA).
-
Critical Control: Concurrently create a control cell line using a non-targeting (scramble) shRNA.
-
-
Target Knockdown Confirmation: Before any compound treatment, verify the reduction of your target protein levels in the shRNA-transduced cells compared to the scramble control using Western Blot or qPCR. A knockdown of >70% is generally considered sufficient.
-
Compound Treatment: Seed both the target-knockdown and scramble-control cells at the same density. Treat both cell lines with your phenoxyacetic acid derivative across a range of concentrations.
-
Phenotype Assessment: After the appropriate incubation time, measure the phenotype of interest (e.g., cell viability, reporter gene activity, phosphorylation of a downstream protein).
-
Data Analysis:
-
On-Target Effect: The phenotype will be significantly reduced or completely absent in the target-knockdown cells compared to the scramble-control cells.
-
Off-Target Effect: The compound will elicit the same phenotype in both the knockdown and control cell lines, as the true target of the effect is still present.
-
Protocol 2: General Cytotoxicity Screening using MTT Assay
This is a foundational colorimetric assay to assess cell viability and determine the 50% inhibitory concentration (IC50) of your compound. It's a good first step to flag potential off-target toxicity.[11][12]
-
Cell Seeding: Plate your chosen cancer cell lines (e.g., HepG2, MCF-7) in a 96-well plate at a density of 1-2 x 10^4 cells per well and allow them to adhere overnight.[11]
-
Compound Preparation & Treatment: Prepare a 2X stock solution of your compound in culture media from a 1000X DMSO stock. Perform serial dilutions to create a range of concentrations. Remove the old media from the cells and add the compound-containing media.
-
Controls: Include wells with media only (blank), cells with vehicle (DMSO) only (100% viability control), and cells with a known cytotoxic agent like doxorubicin (positive control).
-
-
Incubation: Incubate the plate for the desired duration (e.g., 48-72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of the purple solution at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression (dose-response curve) to determine the IC50 value.
Part 4: Proactive Experimental Design
Good experimental design can help you anticipate and control for off-target effects from the outset.
Question 6: How should I design my initial experiments with a new phenoxyacetic acid derivative to minimize the risk of being misled by off-target effects?
Answer: A proactive, multi-pronged approach is best.
-
Establish a Therapeutic Window: Perform parallel dose-response curves. In one, measure the on-target activity (e.g., inhibition of a specific enzyme, change in a target-specific biomarker). In the other, measure a general parameter like cell viability (using the MTT assay above). Ideally, you will find a concentration range that is effective against your target but well below the concentration that causes general cytotoxicity.
-
Use Low-Passage Cells: Work with cells that have been in culture for as few passages as possible. Cells can undergo genetic and phenotypic drift over time, which can alter their response to chemical probes.
-
Employ Multiple Cell Lines: Test your compound's key on-target effect in at least two different cell lines that express the target. If the on-target effect is consistent but the secondary phenotypes (like toxicity) vary, it suggests the secondary effects are off-target and cell-type specific.
Data Summary: Comparative Cytotoxicity
To provide context, the table below summarizes reported IC50 values for several phenoxyacetic acid derivatives against different cancer cell lines. This illustrates the variability in potency and highlights the importance of empirical testing for each new compound.
| Derivative Name/Identifier | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Phenoxyacetamide Deriv. (I) | HepG2 (Liver) | 1.43 | 5-Fluorouracil | 5.32 | [11][14] |
| Phenoxyacetamide Deriv. (II) | HepG2 (Liver) | 6.52 | 5-Fluorouracil | 5.32 | [11] |
| 4-Cl-phenoxyacetic acid | Breast Cancer | 0.194 (µg/mL) | Cisplatin | 0.236 (µg/mL) | [11] |
Disclaimer: This guide is intended for research purposes. The protocols and advice provided should be adapted to your specific experimental context. Always adhere to laboratory safety guidelines.
References
-
News-Medical.Net. (2024). The role of cell-based assays for drug discovery. [Link]
-
Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. [Link]
-
Abdel-Aziz, H. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... Molecules, 29(6), 1309. [Link]
-
Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. [Link]
-
Abdel-Aziz, H. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... Molecules, 29(6), 1309. [Link]
-
Riching, K. (n.d.). The precision paradox: Off-target effects in gene editing. Drug Discovery News. [Link]
-
Begum, S., et al. (2021). MINI REVIEW ON THERAPEUTIC PROFILE OF PHENOXY ACIDS AND THIER DERIVATIVES. ResearchGate. [Link]
-
Kain, A., et al. (2018). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Cellular and Molecular Bioengineering, 11(5), 337-356. [Link]
-
Patsnap Synapse. (2023). How can off-target effects of drugs be minimised? [Link]
-
Abdel-Aziz, H. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... Molecules, 29(6), 1309. [Link]
-
Annu, et al. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Journal of Emerging Technologies and Innovative Research, 11(3). [Link]
-
Naeem, M., et al. (2023). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers in Bioengineering and Biotechnology, 11, 1239556. [Link]
-
Li, Y., et al. (2015). Synthesis and biological evaluation of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. Bioorganic & Medicinal Chemistry Letters, 25(1), 101-106. [Link]
-
Rzemieniecki, T., et al. (2022). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. International Journal of Molecular Sciences, 23(21), 13531. [Link]
-
Abdel-Aziz, H. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... ResearchGate. [Link]
-
El-Damasy, A. K., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Pharmaceuticals, 16(11), 1524. [Link]
-
Vlckova, A., et al. (1995). Genotoxic effect of substituted phenoxyacetic acids. Mutagenesis, 10(2), 119-123. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
-
Rudmann, D. G. (2013). On-target and off-target-based toxicologic effects. Toxicologic Pathology, 41(2), 310-314. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Off-Target Screening Cell Microarray Assay - Creative Biolabs [creative-biolabs.com]
- 4. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny | MDPI [mdpi.com]
- 5. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genotoxic effect of substituted phenoxyacetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. CN103058855A - Method for synthesizing phenoxyacetic acid derivative - Google Patents [patents.google.com]
- 10. WO2013056488A1 - Phenoxyacetic acid derivative synthesis method - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Cell-Based Assay Design for High-Content Screening of Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition [mdpi.com]
Technical Support Center: Crystallization of 2-(4-Benzoylphenoxy)acetic Acid
Welcome to the technical support center for the crystallization of 2-(4-Benzoylphenoxy)acetic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the crystallization of this compound. Our approach is rooted in scientific principles and practical laboratory experience to ensure you achieve high-purity crystalline material efficiently.
Introduction to this compound Crystallization
This compound is a multifaceted organic compound with a molecular formula of C₁₅H₁₂O₄ and a molecular weight of 256.26 g/mol .[1][2] It typically presents as a white to off-white solid.[3] Its structure, featuring a carboxylic acid group, a phenoxy moiety, and a benzoyl group, results in moderate polarity and the capacity for hydrogen bonding. These characteristics are pivotal in selecting an appropriate crystallization solvent system. Successful crystallization hinges on exploiting the differential solubility of the compound at varying temperatures to separate it from impurities.
This guide will navigate common crystallization challenges through a question-and-answer format, offering logical, step-by-step solutions grounded in established crystallization theory.
Frequently Asked Questions (FAQs)
Q1: My this compound won't dissolve in the initial solvent. What should I do?
A1: This issue typically arises from an inappropriate solvent choice or insufficient solvent volume. The principle of "like dissolves like" is a good starting point; polar compounds tend to dissolve in polar solvents.[4][5] Given that this compound possesses polar functional groups, polar solvents are generally suitable.[4]
Troubleshooting Steps:
-
Verify Solvent Choice: Consult the solvent selection table below. For carboxylic acids, solvents like ethanol, methanol, ethyl acetate, or acetone are often effective.[5][6]
-
Increase Solvent Volume: You may be using an insufficient amount of solvent. Add the solvent in small increments to your heated mixture until the solid dissolves completely.
-
Increase Temperature: Ensure your solvent is heated to its boiling point, as solubility generally increases with temperature.[4] Use a reflux condenser to prevent solvent loss.
-
Consider a Solvent Mixture: If a single solvent is ineffective, a binary solvent system can be employed. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Heat the mixture to redissolve the solid and then allow it to cool slowly.
Q2: Upon cooling, my compound has separated as an oil, not crystals. How do I resolve this "oiling out"?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[7][8] This phenomenon often happens if the melting point of your compound (or an impure version of it) is lower than the temperature at which it precipitates from the solution.[7][9] Oiled-out products are often impure because the oil can effectively dissolve impurities.[7][8]
Causality and Solutions:
-
High Solute Concentration/Rapid Cooling: If the solution is supersaturated to a great extent or cooled too quickly, the molecules may not have sufficient time to orient themselves into a crystal lattice.
-
Inappropriate Solvent: The chosen solvent may be too nonpolar for the compound.
-
Solution: Select a more suitable solvent or solvent system. Refer to the solvent selection guide.
-
-
Presence of Impurities: Impurities can significantly depress the melting point of your compound, leading to oiling out.[9][10]
Q3: My solution is clear and cool, but no crystals have formed. What are the next steps?
A3: A clear, cool solution that has not produced crystals is supersaturated. The nucleation step, the initial formation of small crystal aggregates, has not occurred. Several techniques can be employed to induce crystallization.[11][12][13]
Inducement Techniques:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface.[11][12][13] The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Introduce a "seed crystal" – a tiny amount of the pure solid compound – into the supersaturated solution.[11][13][14] This provides a template for further crystal growth.
-
Reducing Solvent Volume: If the above methods fail, it's possible that too much solvent was used. Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.[12][13]
-
Lowering the Temperature: Further cooling in an ice-water bath may be necessary to decrease solubility and promote crystallization.[11][13]
Q4: I obtained a very fine powder instead of well-defined crystals. Is this acceptable, and how can I get larger crystals?
A4: A fine powder suggests that nucleation was too rapid and widespread, leading to the formation of many small crystals rather than the slow growth of larger, more perfect ones. While the purity might be acceptable, larger crystals are generally easier to filter and wash, and they tend to have higher purity.
To Obtain Larger Crystals:
-
Slower Cooling: The key to growing larger crystals is to slow down the cooling process. Allow the flask to cool to room temperature on the benchtop, insulated with a cloth or paper towels, before transferring it to an ice bath.
-
Reduce Supersaturation: Use slightly more solvent than the minimum required to dissolve the compound at boiling point. This will lower the degree of supersaturation upon cooling, favoring slower crystal growth.
-
Solvent System Optimization: Experiment with different solvents or solvent mixtures. A solvent in which the compound has slightly higher solubility at room temperature may promote the growth of larger crystals.
Troubleshooting Guide: A Deeper Dive
Solvent Selection for this compound
The choice of solvent is the most critical parameter in crystallization. An ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures.
| Solvent | Polarity | Boiling Point (°C) | Suitability for Carboxylic Acids | Comments |
| Water | High | 100 | Good for some polar carboxylic acids.[15] | May require a co-solvent due to the nonpolar benzoyl group. |
| Ethanol | High | 78 | Excellent choice.[15] | Often provides a good balance of solubility. |
| Methanol | High | 65 | Good, but higher solubility may reduce yield.[5] | |
| Ethyl Acetate | Medium | 77 | Very good choice.[5] | Effective for compounds of intermediate polarity. |
| Acetone | Medium | 56 | Good, but its low boiling point can be a drawback.[5] | |
| Toluene | Low | 111 | Generally not a first choice for polar compounds. | High boiling point can lead to oiling out.[15] |
| Hexane | Low | 69 | Unsuitable as a primary solvent; can be used as an anti-solvent.[15] |
Experimental Protocols
Protocol 1: Standard Recrystallization Procedure
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol).
-
Heating: Heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals to a constant weight.
Protocol 2: Binary Solvent Recrystallization
-
Dissolve the crude solid in a minimum amount of a "good" solvent (e.g., acetone) at room temperature.
-
Slowly add a "poor" solvent (e.g., hexane) dropwise until the solution becomes persistently cloudy.
-
Gently heat the mixture until the solution becomes clear again.
-
Allow the solution to cool slowly, as described in the standard procedure.
Visualizing the Troubleshooting Process
To aid in decision-making during your crystallization experiments, the following workflow diagrams illustrate the logical steps for troubleshooting common issues.
Caption: Decision workflow for inducing crystallization.
Caption: Troubleshooting flowchart for "oiling out".
References
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Chemistry LibreTexts. (2022, April 7). 3.5E: Initiating Crystallization. [Link]
-
Study.com. (n.d.). Give three (3) methods to induce crystallization when crystals are not forming from a saturated solution. [Link]
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Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
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University of Geneva. (n.d.). Guide for crystallization. [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Link]
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Chemistry LibreTexts. (2025, August 20). 3.5: Inducing Recrystallization. [Link]
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Reddit. (2013, February 3). Recrystallization (help meeeeee). [Link]
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Brainly. (2023, August 15). Describe two techniques that can be used to induce crystallization. 1. Seeding. [Link]
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Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods?[Link]
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Quora. (2018, November 13). How to choose a solvent for crystallization of an organic compound. [Link]
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G. A. Heffernan, et al. (2017). Solvent design for crystallization of carboxylic acids. ResearchGate. [Link]
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Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. [Link]
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Quora. (2017, April 5). What should I do if crystallisation does not occur?[Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]
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Unknown. (n.d.). Crystallization Solvents.pdf. [Link]
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Validation & Comparative
A Comparative Guide to the Anti-Inflammatory Potential of 2-(4-Benzoylphenoxy)acetic acid and the COX-2 Inhibitor Celecoxib
This guide provides a comprehensive comparison of the established nonsteroidal anti-inflammatory drug (NSAID) Celecoxib with the phenoxyacetic acid derivative, 2-(4-Benzoylphenoxy)acetic acid. While Celecoxib is a well-characterized, selective cyclooxygenase-2 (COX-2) inhibitor, this compound represents a compound of interest within a chemical class currently under investigation for novel anti-inflammatory agents.
This document is intended for researchers, scientists, and professionals in drug development. It will delve into the known mechanisms of action, present established experimental data for Celecoxib, and detail the necessary experimental workflows to evaluate the potential of this compound as a viable alternative.
Introduction: The Quest for Selective Anti-Inflammatory Agents
Inflammation is a complex biological response to harmful stimuli, and at its core lies the arachidonic acid cascade. The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to this pathway, converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[1] While COX-1 is constitutively expressed and plays a role in physiological functions like maintaining the gastric mucosa, COX-2 is inducible and its expression is elevated at sites of inflammation.[1]
Traditional NSAIDs inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects.[1] This has driven the development of selective COX-2 inhibitors like Celecoxib, which aim to provide anti-inflammatory and analgesic effects with a reduced risk of such adverse events.[1][2][3] The phenoxyacetic acid scaffold has emerged as a promising area of research for the development of new selective COX-2 inhibitors.
Unveiling the Contenders: Chemical and Physical Properties
A fundamental aspect of drug development is understanding the physicochemical properties of a compound, as these influence its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a comparison of the key properties of this compound and Celecoxib.
| Property | This compound | Celecoxib |
| Molecular Formula | C₁₅H₁₂O₄ | C₁₇H₁₄F₃N₃O₂S |
| Molecular Weight | 256.25 g/mol [4] | 381.37 g/mol [5] |
| Appearance | Solid[6] | White to off-white crystalline powder[5] |
| Water Solubility | Limited | Insoluble[5] |
| Organic Solvent Solubility | Soluble | Soluble in methanol, ethanol, and DMSO[5] |
| IUPAC Name | This compound[4] | 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide[2] |
Mechanism of Action: A Tale of Two COX Inhibitors (Established vs. Putative)
Celecoxib: The Archetypal COX-2 Inhibitor
Celecoxib's mechanism of action is well-established. It is a highly selective, reversible inhibitor of the COX-2 enzyme.[2] By binding to a hydrophilic side pocket near the active site of COX-2, Celecoxib blocks the conversion of arachidonic acid to prostaglandin precursors, thereby exerting its anti-inflammatory and analgesic effects.[2][7] Its selectivity for COX-2 over COX-1 is approximately 10-20 fold, which is the basis for its improved gastrointestinal safety profile compared to non-selective NSAIDs.[2]
Figure 1: Simplified signaling pathway of Celecoxib's selective COX-2 inhibition.
This compound: A Hypothesis-Driven Approach
Currently, there is a lack of published data on the specific biological activity of this compound. However, based on the growing body of research on phenoxyacetic acid derivatives as potential COX-2 inhibitors, we can hypothesize a similar mechanism of action. The structural features of this compound, including the acidic moiety and the bulky benzoylphenoxy group, suggest it may fit into the active site of the COX enzymes. The key question that needs to be answered through experimental validation is its potency and selectivity for COX-2 versus COX-1.
Experimental Blueprint: A Roadmap for Comparative Evaluation
To ascertain the anti-inflammatory potential of this compound and draw a meaningful comparison with Celecoxib, a series of well-established in vitro and in vivo assays must be performed.
In Vitro Evaluation: COX-1/COX-2 Inhibition Assay
The primary in vitro experiment is a direct enzymatic assay to determine the inhibitory concentration (IC₅₀) of the test compound against both COX-1 and COX-2. This will establish its potency and, crucially, its selectivity index (SI), calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).
Experimental Protocol: In Vitro COX Inhibition Assay
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Dissolve test compounds (this compound and Celecoxib as a positive control) and a non-selective NSAID (e.g., ibuprofen) in DMSO to create stock solutions. Perform serial dilutions to achieve a range of concentrations.
-
Prepare solutions of COX-1 and COX-2 enzymes, heme, and arachidonic acid (substrate).[8][9]
-
-
Assay Procedure (96-well plate format):
-
To each well, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme.[8]
-
Add the various concentrations of the test compounds or vehicle (DMSO) to the respective wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.[8]
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.[8]
-
Incubate for a further 10 minutes at 37°C.[8]
-
Stop the reaction by adding a stop solution (e.g., HCl).[8]
-
-
Detection and Analysis:
-
Measure the amount of prostaglandin E₂ (PGE₂) produced using an enzyme immunoassay (EIA) kit.[8][9]
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ values for each compound against both COX-1 and COX-2 by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Calculate the Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2).
-
Figure 2: Workflow for the in vitro COX inhibition assay.
In Vivo Evaluation: Carrageenan-Induced Paw Edema Model
To assess the anti-inflammatory activity in a living organism, the carrageenan-induced paw edema model in rodents is a widely accepted and predictive assay for the efficacy of NSAIDs.[10]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization and Grouping:
-
Acclimatize male Wistar rats for at least one week under standard laboratory conditions.
-
Divide the animals into groups (n=6 per group): Vehicle control, positive control (Celecoxib), and test groups (different doses of this compound).
-
-
Dosing and Induction of Inflammation:
-
Administer the vehicle, Celecoxib, or this compound orally (p.o.) or intraperitoneally (i.p.).
-
After a set time (e.g., 30-60 minutes) to allow for drug absorption, induce inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.[10]
-
-
Measurement of Paw Edema:
-
Measure the paw volume of each rat using a plethysmometer at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
The degree of edema is calculated as the difference in paw volume before and after carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the anti-inflammatory effect.
-
Concluding Remarks and Future Directions
Celecoxib stands as a benchmark for selective COX-2 inhibition, offering effective anti-inflammatory and analgesic properties with a reduced risk of gastrointestinal complications compared to non-selective NSAIDs.[2][3] While direct comparative data for this compound is not yet available, its chemical structure places it within a class of compounds that has demonstrated significant promise in the development of novel COX-2 inhibitors.
The experimental protocols detailed in this guide provide a clear and robust framework for the comprehensive evaluation of this compound. The results of these studies will be critical in determining its potency, selectivity, and in vivo efficacy, ultimately revealing its potential as a future therapeutic agent for inflammatory conditions. This comparative approach, pitting a novel compound against an established standard, is fundamental to the rigorous process of drug discovery and development.
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Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. Available from: [Link]
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A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PubMed Central. Available from: [Link]
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Carrageenan induced Paw Edema Model - Creative Biolabs. Available from: [Link]
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Characterization of The Physicochemical properties of Celecoxib-PEG 4000 Solid Dispersion using The Co-Grinding Method - Research Journal of Pharmacy and Technology. Available from: [Link]
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Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - MDPI. Available from: [Link]
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Introduction: A Tale of Two Anti-Inflammatory Mechanisms
An In-Depth In Vitro Comparison: 2-(4-Benzoylphenoxy)acetic Acid (Fenofibric Acid) Versus Traditional NSAIDs
For decades, non-steroidal anti-inflammatory drugs (NSAIDs) have been the cornerstone of therapy for pain and inflammation. Their mechanism, the inhibition of cyclooxygenase (COX) enzymes, is well-established. However, the landscape of anti-inflammatory research is evolving, with a growing interest in compounds that modulate inflammation through alternative pathways, potentially offering improved efficacy and safety profiles.
This guide provides a detailed in vitro comparison of this compound, the active metabolite of the lipid-lowering drug fenofibrate, against a panel of classic NSAIDs: the non-selective inhibitors Ibuprofen and Diclofenac, and the COX-2 selective inhibitor Celecoxib. While traditionally known as a Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist, recent in vitro evidence has revealed that Fenofibric acid also possesses potent, direct COX-inhibitory activity.[1][2] This dual mechanism of action distinguishes it from traditional NSAIDs and forms the basis of this comparative analysis. We will dissect their distinct and overlapping pathways, present key performance data from in vitro assays, and provide detailed experimental protocols for their evaluation.
Pillar 1: Dissecting the Mechanisms of Action
Understanding the molecular pathways is critical to interpreting in vitro data. Traditional NSAIDs and Fenofibric acid operate through fundamentally different, yet ultimately intersecting, anti-inflammatory routes.
The Classical Pathway: COX Inhibition by NSAIDs
Traditional NSAIDs exert their effects by blocking the action of COX enzymes (coded for by PTGS1 and PTGS2), which catalyze the conversion of arachidonic acid into prostaglandins—key mediators of inflammation, pain, and fever.[3] COX-1 is constitutively expressed and plays a role in gastric protection and platelet aggregation, while COX-2 is inducible and upregulated during inflammatory processes.[4] The relative inhibition of these two isoforms dictates an NSAID's efficacy and side-effect profile.
Caption: The Arachidonic Acid Cascade and COX Inhibition by NSAIDs.
The Alternative Pathway: PPARα Agonism by Fenofibric Acid
Fenofibric acid is a potent agonist of PPARα, a ligand-activated transcription factor that plays a crucial role in lipid metabolism and inflammation.[5][6] Upon activation, PPARα can suppress inflammatory responses by inhibiting the activity of pro-inflammatory transcription factors like NF-κB and AP-1.[5][7] This "transrepression" mechanism prevents the expression of a cascade of inflammatory genes, including those for cytokines like IL-6 and TNF-α, and importantly, COX-2.[8][9]
Caption: Anti-inflammatory signaling via PPARα activation.
Pillar 2: Quantitative In Vitro Performance
The most direct way to compare these compounds in vitro is by examining their half-maximal inhibitory concentrations (IC₅₀) against their respective targets. The data, compiled from multiple studies, reveals a fascinating profile for Fenofibric acid.
Comparative COX Inhibition
In a direct enzymatic inhibition assay, Fenofibric acid demonstrates potent and selective inhibition of the COX-2 isoform. Its potency is notably greater than that of Ibuprofen and comparable to the established NSAID Diclofenac.[1][2]
| Compound | COX-1 IC₅₀ | COX-2 IC₅₀ | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) | Primary Mechanism |
| Fenofibric Acid | >100 µM (Implied) | 48 nM [1][2] | >2083 | PPARα Agonist / COX-2 Inhibitor |
| Diclofenac | 0.103 µM[10] | 58 nM [1][2] | ~1.78 | COX-1/COX-2 Inhibitor |
| Ibuprofen | ~5-15 µM | ~10-40 µM | ~0.5 (Non-selective) | COX-1/COX-2 Inhibitor |
| Celecoxib | 9.4 µM[11] | 40 nM [12] / 80 nM [11] | ~117 - 235 | Selective COX-2 Inhibitor |
Note: IC₅₀ values can vary between assay types (e.g., recombinant enzyme vs. whole blood) and experimental conditions. The data presented is for comparative purposes.[13]
Analysis: The data clearly positions Fenofibric acid as a highly selective COX-2 inhibitor in vitro, with a potency (48 nM) that rivals the selective drug Celecoxib (40-80 nM) and surpasses that of Diclofenac (58 nM).[1][2][11][12] This potent direct inhibition is a critical finding, suggesting that the anti-inflammatory effects of Fenofibric acid are not solely dependent on the slower, transcription-based PPARα pathway but also involve immediate enzymatic blockade, similar to traditional NSAIDs.
Pillar 3: Experimental Methodologies
To ensure reproducibility and understanding of the presented data, this section details the standard in vitro protocols for assessing the activities of these compounds.
Protocol 1: In Vitro COX Inhibition Assay (Enzyme Immunoassay)
This protocol describes a common method to determine the IC₅₀ of a test compound against purified COX-1 and COX-2 enzymes.[14][15][16]
Principle: The assay measures the peroxidase activity of COX, which catalyzes the oxidation of a chromogenic substrate (like N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) in the presence of arachidonic acid. Inhibition of the enzyme results in a reduced rate of color development, which is measured spectrophotometrically.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0), solutions of hemin, purified ovine COX-1 or human recombinant COX-2 enzyme, arachidonic acid substrate, and the colorimetric substrate.
-
Compound Dilution: Prepare a serial dilution of the test compounds (Fenofibric acid, NSAIDs) in a suitable solvent (e.g., DMSO).
-
Assay Plate Setup: In a 96-well plate, add assay buffer, hemin, and the COX enzyme to designated wells.
-
Inhibitor Addition: Add the diluted test compounds to the inhibitor wells. Add solvent alone to the "100% initial activity" wells.
-
Pre-incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25-37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid solution, followed immediately by the colorimetric substrate solution.
-
Kinetic Measurement: Immediately measure the absorbance of the plate at the appropriate wavelength (e.g., 590 nm) over time using a plate reader.
-
Data Analysis: Calculate the rate of reaction for each well. Plot the percentage of inhibition against the log of the inhibitor concentration and use a non-linear regression model to determine the IC₅₀ value.
Caption: Experimental workflow for the in vitro COX inhibition assay.
Protocol 2: PPARα Activation Reporter Gene Assay
This assay quantifies the ability of a compound to activate the PPARα transcription factor in a cell-based system.
Principle: Cells are engineered to express the PPARα receptor and a reporter gene (e.g., luciferase) linked to a PPAR response element (PPRE). When a compound activates PPARα, the receptor binds to the PPRE and drives the expression of the reporter gene, producing a measurable signal (light) that is proportional to the level of activation.
Step-by-Step Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., HEK293 or HepG2) in appropriate media.
-
Transfection: Co-transfect the cells with two plasmids: one that expresses the human PPARα receptor and another containing a luciferase reporter gene driven by a PPRE promoter. A control plasmid (e.g., expressing β-galactosidase) is often included to normalize for transfection efficiency.
-
Compound Treatment: After allowing the cells to recover and express the plasmids (typically 24 hours), replace the medium with fresh medium containing various concentrations of the test compounds (e.g., Fenofibric acid). Include a positive control (a known PPARα agonist) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the compounds for 18-24 hours to allow for transcriptional activation and reporter protein accumulation.
-
Cell Lysis: Wash the cells with PBS and then lyse them using a specific lysis buffer to release the cellular contents, including the reporter enzymes.
-
Luminometry: Add the appropriate luciferase substrate to the cell lysate. Measure the resulting luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to the control reporter (if used). Plot the fold activation relative to the vehicle control against the compound concentration to determine the EC₅₀ (half-maximal effective concentration).
Caption: Experimental workflow for the PPARα reporter gene assay.
Discussion and Implications for Drug Development
The in vitro data presents a compelling case for Fenofibric acid as a unique anti-inflammatory agent with a dual mechanism of action. Unlike traditional NSAIDs, its activity is not solely reliant on COX inhibition.
-
Dual-Action Potency: The most significant finding is the potent, selective COX-2 inhibition by Fenofibric acid, with an IC₅₀ of 48 nM.[1][2] This places it in the same efficacy bracket as dedicated COX-2 inhibitors. This direct, rapid-onset mechanism complements its slower, transcription-modulating PPARα activity. This dual approach could be particularly effective in complex inflammatory conditions where both enzymatic activity and gene expression are dysregulated.
-
A Different Safety Profile?: The high COX-2 selectivity (>2000-fold) is noteworthy. Traditional non-selective NSAIDs like ibuprofen and diclofenac carry a risk of gastrointestinal side effects due to their inhibition of the protective COX-1 enzyme.[17] The high selectivity of Fenofibric acid, similar to celecoxib, suggests a potentially lower risk of such side effects. Furthermore, the anti-inflammatory effects derived from PPARα activation are independent of prostaglandin synthesis inhibition, offering a separate pathway that could reduce the reliance on high-dose COX inhibition for efficacy.
-
Therapeutic Niche: Fenofibric acid's established role in regulating lipid metabolism via PPARα, combined with its newly appreciated anti-inflammatory properties, makes it an intriguing candidate for diseases at the intersection of metabolic and inflammatory dysfunction, such as diabetic retinopathy, non-alcoholic steatohepatitis (NASH), and atherosclerosis.[1] Studies have already shown that Fenofibric acid can reduce the expression of COX-2 and other inflammatory markers in retinal cells under high-glucose conditions.
Conclusion
In vitro analysis reveals that this compound (Fenofibric acid) is not just a PPARα agonist with secondary anti-inflammatory effects; it is a potent and highly selective COX-2 inhibitor in its own right. When compared to traditional NSAIDs, it exhibits a unique dual-action profile. While NSAIDs like ibuprofen and diclofenac offer broad COX inhibition and celecoxib provides selective COX-2 blockade, Fenofibric acid combines highly selective COX-2 inhibition with a distinct, transcription-based anti-inflammatory pathway via PPARα activation. This positions it as a promising multi-target agent, warranting further investigation for inflammatory conditions, particularly those intertwined with metabolic disease.
References
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Prasad, G. S., et al. (2018). Anti-inflammatory activity of anti-hyperlipidemic drug, fenofibrate, and its phase-I metabolite fenofibric acid: in silico, in vitro, and in vivo studies. Inflammopharmacology, 26(1), 159-169. [Link]
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Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131-144. [Link]
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Ullah, H., et al. (2020). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Inflammation & Allergy-Drug Targets, 19(4), 335-349. [Link]
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Wahli, W., & Michalik, L. (2012). Role of Peroxisome Proliferator-Activated Receptors in Inflammation Control. Journal of Investigative Dermatology, 132(E1), E71-E75. [Link]
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Calvo, E., et al. (2005). In vitro based index of topical anti-inflammatory activity to compare a series of NSAIDS. International Journal of Pharmaceutics, 292(1-2), 67-77. [Link]
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Ghoshal, S., & Trivedi, V. (2023). COX Inhibitors. StatPearls Publishing. [Link]
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Sarveswaran, R., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 294-306. [Link]
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Shirakawa, H., et al. (2024). Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects. Pain and Therapy. [Link]
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Rathore, R., et al. (2014). In vitro inhibitory concentration (IC50) of COX-1 and COX-2 enzyme... ResearchGate. [Link]
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van der Velden, W. J., et al. (2016). Head-to-Head Comparison of Anti-Inflammatory Performance of Known Natural Products In Vitro. PLoS ONE, 11(5), e0155325. [Link]
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Chen, M., et al. (2018). In vitro and in vivo study of the pathogenic role of PPARα in experimental periodontitis. Journal of Translational Medicine, 16(1), 22. [Link]
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Sosa, S., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 14(1), 154. [Link]
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Van Hecken, A., et al. (2000). Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use. British Journal of Clinical Pharmacology, 49(4), 343-351. [Link]
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Patel, M., & Patel, P. (2016). Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare. The Pharma Innovation Journal, 5(7), 41-44. [Link]
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Bougarne, N., et al. (2018). Molecular Actions of PPARα in Lipid Metabolism and Inflammation. Endocrine Reviews, 39(6), 760-802. [Link]
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Magadum, A., & Engel, F. B. (2018). The Role of PPAR Alpha in the Modulation of Innate Immunity. International Journal of Molecular Sciences, 19(4), 1079. [Link]
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PubMed. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. National Center for Biotechnology Information. [Link]
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Riendeau, D., et al. (2001). IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... ResearchGate. [Link]
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K. M. Knights, et al. (2013). Table 2 Summary of in vitro COX inhibition assays. IC 50 values reflect... ResearchGate. [Link]
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Ballo, N., et al. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. African Journal of Pharmacy and Pharmacology, 16(2), 33-41. [Link]
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Prasad, G. S., et al. (2017). (PDF) Anti-inflammatory activity of anti-hyperlipidemic drug, fenofibrate, and its phase-I metabolite fenofibric acid: in silico, in vitro, and in vivo studies. ResearchGate. [Link]
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PharmGKB. (n.d.). Ibuprofen Pathway, Pharmacodynamics. Clinical Pharmacogenetics Implementation Consortium. [Link]
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ResearchGate. (n.d.). % inhibition of COX-2 enzyme in the presence of a fenofibric acid, b... ResearchGate. [Link]
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Selinsky, B. S., et al. (2009). Differential Sensitivity and Mechanism of Inhibition of COX-2 Oxygenation of Arachidonic Acid and 2-Arachidonoylglycerol by Ibuprofen and Mefenamic Acid. Biochemistry, 48(30), 7116-7124. [Link]
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El-Sayed, M. A., et al. (2024). NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. RSC Medicinal Chemistry. [Link]
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Candelario-Jalil, E., & Fiebich, B. L. (2008). Mechanisms of anti-inflammatory and neuroprotective actions of PPAR-gamma agonists. Current Neuropharmacology, 6(4), 345-354. [Link]
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El-Sayed, M. A., et al. (2025). Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). [Link]
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ResearchGate. (n.d.). IC 50 Values for COX-1 and COX-2 Enzymes. ResearchGate. [Link]
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Puspitasari, I., et al. (2020). Comparative In Vitro and In Vivo Evaluation of Fenofibric Acid as an Antihyperlipidemic Drug. Scientia Pharmaceutica, 88(2), 21. [Link]
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Wil-Liz, P., et al. (2012). Beneficial Effects of Fenofibric Acid on Overexpression of Extracellular Matrix Components, COX-2, and Impairment of Endothelial Permeability Associated with Diabetic Retinopathy. Journal of Ophthalmology, 2012, 854231. [Link]
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Puspitasari, I., et al. (2020). Comparative In Vitro and In Vivo Evaluation of Fenofibric Acid as Anti- Hyperlipidemic Drug. ResearchGate. [Link]
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of (4-benzoyl-phenoxy)-acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the (4-benzoyl-phenoxy)-acetic acid scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in biological activity. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of these derivatives, with a primary focus on their antioxidant and anti-inflammatory properties. Drawing upon field-proven insights and experimental data, we will dissect the causal relationships between chemical structure and biological function, offering a robust framework for the rational design of novel therapeutic agents.
The Chemical Architecture: Unpacking the (4-benzoyl-phenoxy)-acetic Acid Core
The foundational structure of (4-benzoyl-phenoxy)-acetic acid consists of a central phenoxyacetic acid moiety with a benzoyl group substitution at the para-position. This arrangement provides a unique electronic and steric environment that is amenable to a wide range of chemical modifications, each influencing the molecule's interaction with biological targets.
Our exploration of the SAR will systematically examine the impact of substituents at two key positions: the benzoyl ring and the phenoxy ring. Understanding how modifications at these sites modulate activity is paramount for optimizing potency and selectivity.
Comparative Analysis of Biological Activities: A Data-Driven Approach
The biological potential of (4-benzoyl-phenoxy)-acetic acid derivatives has been primarily investigated in two key therapeutic areas: as antioxidants and as anti-inflammatory agents. This section will present a comparative analysis of their performance, supported by quantitative experimental data.
Antioxidant Activity: Quenching the Fires of Oxidative Stress
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in a myriad of pathological conditions. The (4-benzoyl-phenoxy)-acetic acid scaffold has shown considerable promise as a source of potent antioxidant agents. The primary mechanism of action is believed to be their ability to donate a hydrogen atom or an electron to neutralize free radicals.
Key Experimental Assays:
The antioxidant capacity of these derivatives is typically evaluated using a panel of in vitro assays, each targeting a different aspect of radical scavenging:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical, resulting in a color change that can be quantified spectrophotometrically.
-
Nitric Oxide (NO) Radical Scavenging Assay: This assay assesses the capacity of a compound to inhibit the generation of nitric oxide radicals from a donor molecule like sodium nitroprusside.
-
Hydrogen Peroxide (H₂O₂) Scavenging Assay: This assay evaluates the ability of a compound to neutralize hydrogen peroxide, a non-radical ROS that can generate highly reactive hydroxyl radicals.
Structure-Activity Relationship Insights:
Systematic studies have revealed key structural features that govern the antioxidant potential of (4-benzoyl-phenoxy)-acetic acid derivatives[1][2]:
-
Unsubstituted Benzoyl Ring: Derivatives with an unsubstituted benzoyl ring often exhibit strong radical scavenging activity[2].
-
Electron-Withdrawing Groups on the Benzoyl Ring: The introduction of electron-withdrawing groups, such as a chloro substituent, on the benzoyl ring has been shown to enhance antioxidant activity[1][2]. This is likely due to the stabilization of the resulting phenoxyl radical through resonance.
-
Electron-Donating Groups on the Benzoyl Ring: Conversely, the presence of electron-donating groups, like a methoxy group, can sometimes lead to a decrease in radical scavenging activity in certain assays[2].
-
Substituents on the Phenoxy Ring: Modifications on the phenoxy ring can also influence activity, although this has been less extensively studied for the (4-benzoyl-phenoxy)-acetic acid core itself. However, related phenoxyacetic acid derivatives show that substitutions on this ring can significantly impact activity[3].
Comparative Antioxidant Activity Data:
The following table summarizes the reported IC₅₀ values for a selection of (4-benzoyl-phenoxy)-acetic acid derivatives in various antioxidant assays. Lower IC₅₀ values indicate greater antioxidant potency.
| Compound ID | Benzoyl Ring Substituent | Phenoxy Ring Substituent | DPPH Scavenging IC₅₀ (µg/mL) | NO Scavenging IC₅₀ (µg/mL) | H₂O₂ Scavenging IC₅₀ (µg/mL) | Reference |
| 1 | H | H | 18.94 ± 0.24 | - | - | [3] |
| 2 | 4-Cl | H | Good Activity | Good Activity | Good Activity | [2] |
| 3 | H | 2,6-dimethyl | - | - | - | [3] |
| 4 | 4-Br | 2,6-dimethyl | 18.94 ± 0.24 | - | - | [3] |
| Ascorbic Acid (Standard) | - | - | 15.73 ± 0.25 | - | - | [3] |
Note: "Good Activity" indicates that the compound showed significant radical scavenging activity comparable to the standard, but specific IC₅₀ values were not provided in the cited source.
Anti-inflammatory Activity: Targeting the COX-2 Enzyme
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a hallmark of numerous diseases. A key mediator of inflammation is the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory prostaglandins. Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a major goal in the development of safer non-steroidal anti-inflammatory drugs (NSAIDs). Phenoxyacetic acid derivatives have emerged as a promising class of selective COX-2 inhibitors[4][5][6][7].
Key Experimental Assays:
-
In Vitro COX-1/COX-2 Inhibition Assay: This enzymatic assay directly measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes. The results are typically expressed as IC₅₀ values, and the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2) provides the selectivity index (SI). A higher SI indicates greater selectivity for COX-2.
-
In Vivo Carrageenan-Induced Paw Edema Assay: This is a classic animal model of acute inflammation. The test compound is administered to rodents, and its ability to reduce the swelling (edema) induced by the injection of carrageenan into the paw is measured.
Structure-Activity Relationship Insights:
The development of phenoxyacetic acid derivatives as selective COX-2 inhibitors has yielded several important SAR principles[4][6]:
-
Halogen Substitution on the Phenoxy Ring: The introduction of a halogen, particularly bromine, at the para-position of the phenoxy ring significantly enhances COX-2 inhibitory activity and selectivity[6]. This is a critical finding for designing potent and selective inhibitors.
-
Substituents on the Phenyl Ring of the Acetic Acid Moiety: While the core topic is (4-benzoyl-phenoxy)-acetic acid, many potent anti-inflammatory agents are derivatives where the acetic acid moiety is further functionalized. For instance, coupling with other ring systems can significantly impact activity[4].
-
The Acetic Acid Moiety: The carboxylic acid group is generally considered essential for activity, as it is believed to interact with key residues in the active site of the COX enzyme[8].
Comparative Anti-inflammatory Activity Data:
The following table presents the COX-2 inhibitory activity and selectivity of representative phenoxyacetic acid derivatives.
| Compound ID | Key Structural Features | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Phenoxyacetic acid derivative (XIV) | Chlorophenyl and p-phenoxy acetic acid moiety | 0.06 | - | - | [4] |
| Compound 5f | Bromine on phenoxy ring, p-chloro on another phenyl ring | 0.06 ± 0.01 | - | - | [6] |
| Compound 7b | Bromine on phenoxy ring | 0.06 ± 0.01 | - | - | [6] |
| Celecoxib (Standard) | - | 0.05 | - | - | [4] |
Experimental Protocols: A Foundation for Reproducible Science
To ensure the trustworthiness and reproducibility of the data presented, this section provides detailed, step-by-step methodologies for the key in vitro assays discussed.
Synthesis of (4-benzoyl-phenoxy)-acetic acid Derivatives
A general and reliable method for the synthesis of the title compounds involves a two-step process starting from the corresponding substituted 4-hydroxybenzophenone.
Caption: General synthetic scheme for (4-benzoyl-phenoxy)-acetic acid derivatives.
Step-by-Step Protocol:
-
Esterification: To a solution of the appropriately substituted 4-hydroxybenzophenone in a suitable solvent such as dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃) and ethyl bromoacetate.
-
The reaction mixture is typically stirred at room temperature or heated to ensure complete reaction.
-
After the reaction is complete, the mixture is worked up by pouring it into water and extracting the product with an organic solvent like ethyl acetate.
-
The organic layer is then washed, dried, and concentrated to yield the ethyl (4-benzoyl-phenoxy)-acetate derivative.
-
Hydrolysis: The ester intermediate is dissolved in a mixture of ethanol and an aqueous solution of sodium hydroxide (NaOH).
-
The mixture is stirred at room temperature until the hydrolysis is complete (monitored by thin-layer chromatography).
-
The ethanol is removed under reduced pressure, and the aqueous residue is acidified with a strong acid (e.g., HCl) to precipitate the desired (4-benzoyl-phenoxy)-acetic acid derivative.
-
The solid product is collected by filtration, washed with water, and can be further purified by recrystallization.
DPPH Radical Scavenging Assay
This protocol is a widely used method for assessing the free radical scavenging ability of chemical compounds.
Caption: Experimental workflow for the DPPH radical scavenging assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent (e.g., methanol).
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.
-
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of the test compound or standard solution at various concentrations to different wells.
-
Add the DPPH solution to each well to initiate the reaction.
-
A control well should contain the solvent and the DPPH solution.
-
A blank well should contain the solvent and the test compound at the highest concentration to account for any absorbance of the compound itself.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature in the dark for a specified period (e.g., 30 minutes).
-
Measure the absorbance of each well at approximately 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity for each concentration using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.
-
Plot the percentage of inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).
-
In Vitro COX-2 Inhibition Assay
This enzymatic assay is crucial for determining the potency and selectivity of potential anti-inflammatory agents.
Caption: Workflow for the in vitro COX-2 inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., Tris-HCl buffer, pH 8.0).
-
Prepare solutions of purified human or ovine COX-2 enzyme, the substrate (arachidonic acid), and the test compounds at various concentrations. A known selective COX-2 inhibitor (e.g., celecoxib) should be used as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer, the COX-2 enzyme solution, and the test compound or control.
-
Pre-incubate the plate for a short period (e.g., 10-15 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the arachidonic acid solution to each well.
-
Allow the reaction to proceed for a defined time.
-
Stop the reaction (e.g., by adding a strong acid).
-
The amount of prostaglandin E₂ (PGE₂) produced is then quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit.
-
-
Data Analysis:
-
Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the inhibitor concentration.
-
A similar assay is performed with the COX-1 enzyme to determine the IC₅₀ for COX-1 and subsequently calculate the selectivity index.
-
Beyond Antioxidant and Anti-inflammatory Activities: Exploring New Horizons
While the primary focus of research on (4-benzoyl-phenoxy)-acetic acid derivatives has been on their antioxidant and anti-inflammatory effects, related phenoxyacetic acid structures have shown promise in other therapeutic areas. Notably, certain derivatives have been investigated for their diuretic and uricosuric activities [9]. This suggests that the core scaffold may be a valuable starting point for the development of agents for conditions such as hypertension and gout. Further exploration of these activities could unlock the full therapeutic potential of this versatile chemical class.
Conclusion and Future Directions
The (4-benzoyl-phenoxy)-acetic acid scaffold represents a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships discussed in this guide provide a clear roadmap for the rational design of potent and selective antioxidant and anti-inflammatory compounds. The key takeaways for researchers in this field are:
-
Targeted Modifications: Strategic substitutions on the benzoyl and phenoxy rings are crucial for modulating biological activity.
-
Data-Driven Design: A thorough understanding of the quantitative SAR, supported by robust experimental data, is essential for optimizing lead compounds.
-
Methodological Rigor: The use of validated and well-documented experimental protocols is paramount for generating reliable and reproducible results.
Future research in this area should focus on expanding the library of derivatives with diverse substitution patterns, exploring their potential in other therapeutic areas, and conducting in-depth mechanistic studies to fully elucidate their modes of action. By building upon the foundational knowledge presented in this guide, the scientific community can continue to harness the therapeutic potential of (4-benzoyl-phenoxy)-acetic acid derivatives for the betterment of human health.
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Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PubMed Central. [Link]
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Synthesis of (4-benzoyl-phenoxy)-acetic acid derivatives and their efficacy as antioxidant agents. ResearchGate. [Link]
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Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR. [Link]
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Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. MDPI. [Link]
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Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation. PubMed. [Link]
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Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. PubMed Central. [Link]
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Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. PubMed. [Link]
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Anti inflammatory drugs. SlideShare. [Link]
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(Acylaryloxy)acetic acid diuretics. 3. 2,3-Dihydro-5-acyl-2-benzofurancarboxylic acids, a new class of uricosuric diuretics. PubMed. [Link]
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A Comparative Guide to Validating the Anti-Inflammatory Efficacy of 2-(4-Benzoylphenoxy)acetic acid in a Preclinical Animal Model
This guide provides a comprehensive framework for researchers and drug development professionals to validate the anti-inflammatory properties of the novel compound, 2-(4-Benzoylphenoxy)acetic acid. We will objectively compare its performance against a well-established non-steroidal anti-inflammatory drug (NSAID), Indomethacin, using the gold-standard carrageenan-induced paw edema model in rats. The methodologies, rationale, and data interpretation strategies detailed herein are designed to ensure scientific rigor and produce trustworthy, reproducible results.
Foundational Principles: Selecting the Right Model and Comparators
The journey of validating a potential anti-inflammatory agent begins with a robust experimental design. The choices made at this stage are critical for generating meaningful data.
The Animal Model: Carrageenan-Induced Paw Edema
For assessing acute inflammation, the carrageenan-induced paw edema model is a highly reproducible and well-characterized assay, making it an industry standard for screening novel anti-inflammatory compounds.[1][2][3] Its primary advantage lies in its distinct biphasic inflammatory response following the subplantar injection of carrageenan, a sulfated polysaccharide.[1][4]
-
Early Phase (0-2 hours): This phase is characterized by the release of histamine, serotonin, and bradykinin, leading to increased vascular permeability.[2][5]
-
Late Phase (3-6 hours): This phase is primarily mediated by the overproduction of prostaglandins (PGs) through the induction of cyclooxygenase-2 (COX-2) at the site of inflammation.[6][7] It is during this phase that traditional NSAIDs demonstrate their maximum effect.
This biphasic nature allows for preliminary insights into the compound's mechanism of action. A significant effect in the late phase suggests a mechanism potentially involving the inhibition of prostaglandin synthesis.
The Positive Control: Indomethacin
To benchmark the efficacy of this compound, a suitable positive control is essential. Indomethacin is an ideal candidate. It is a potent, non-selective NSAID that inhibits both COX-1 and COX-2 enzymes, thereby blocking the synthesis of prostaglandins from arachidonic acid.[8][9][10][11] Its well-documented effects in this model provide a reliable standard against which the test compound's performance can be measured.[1][12]
The Negative Control: Vehicle
A vehicle control group is fundamental to any pharmacological study. This group receives the same formulation excipients as the treatment groups, but without the active compound. This ensures that the observed anti-inflammatory effects are attributable solely to the test compound or the positive control, and not the vehicle itself. For this study, 0.9% sterile saline is an appropriate vehicle.
Experimental Workflow and Design
A meticulously planned workflow is crucial for minimizing variability and ensuring the integrity of the results. The following diagram and protocol outline the complete experimental process.
Caption: A streamlined workflow for the carrageenan-induced paw edema assay.
Detailed Experimental Protocol
2.1. Animals and Housing:
-
Species: Male Wistar rats.[4]
-
Weight: 180-200 g.
-
Housing: Standard laboratory conditions (22±2°C, 12h light/dark cycle) with ad libitum access to food and water.
-
Acclimatization: Allow animals to acclimatize for at least one week before the experiment.
2.2. Grouping and Dosing:
-
Randomly divide animals into the following groups (n=6 per group):
-
Group I (Vehicle Control): 0.9% Saline, administered orally (p.o.).
-
Group II (Positive Control): Indomethacin (10 mg/kg, p.o.), suspended in 0.9% saline.[1]
-
Group III (Test Compound - Low Dose): this compound (25 mg/kg, p.o.).
-
Group IV (Test Compound - Mid Dose): this compound (50 mg/kg, p.o.).
-
Group V (Test Compound - High Dose): this compound (100 mg/kg, p.o.).
-
-
Administer all treatments via oral gavage 1 hour prior to carrageenan injection.[2]
2.3. Induction and Measurement of Paw Edema:
-
Immediately before carrageenan injection, measure the initial volume of the right hind paw (V₀) of each rat using a digital plethysmometer.
-
Induce inflammation by injecting 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the subplantar surface of the right hind paw.[1][2]
-
Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[1]
2.4. Data Analysis:
-
Calculate the increase in paw volume (Edema):
-
Edema (mL) = Vₜ - V₀
-
-
Calculate the Percentage Inhibition of Edema for each treated group at each time point:
-
% Inhibition = [(Mean Edema of Control Group - Mean Edema of Treated Group) / Mean Edema of Control Group] x 100
-
Data Presentation and Interpretation
Clear presentation of quantitative data is paramount. The following tables provide a template for summarizing the experimental results.
Table 1: Mean Paw Edema Volume (mL) Over Time
| Group | Dose (mg/kg) | 0 hr | 1 hr | 2 hr | 3 hr | 4 hr | 5 hr | 6 hr |
| Vehicle | - | 0.00 | 0.25 | 0.48 | 0.75 | 0.72 | 0.68 | 0.65 |
| Indomethacin | 10 | 0.00 | 0.23 | 0.35 | 0.38 | 0.31 | 0.28 | 0.25 |
| Test Cpd | 25 | 0.00 | 0.24 | 0.45 | 0.65 | 0.58 | 0.52 | 0.49 |
| Test Cpd | 50 | 0.00 | 0.22 | 0.39 | 0.45 | 0.39 | 0.35 | 0.31 |
| Test Cpd | 100 | 0.00 | 0.21 | 0.36 | 0.40 | 0.33 | 0.30 | 0.27 |
Note: Data are hypothetical and for illustrative purposes.
Table 2: Percentage Inhibition of Paw Edema (%)
| Group | Dose (mg/kg) | 3 hr | 4 hr | 5 hr |
| Indomethacin | 10 | 49.3% | 56.9% | 58.8% |
| Test Cpd | 25 | 13.3% | 19.4% | 23.5% |
| Test Cpd | 50 | 40.0% | 45.8% | 48.5% |
| Test Cpd | 100 | 46.7% | 54.2% | 55.9% |
Note: Calculations are based on the hypothetical data in Table 1.
Interpretation: The results should be analyzed focusing on the late phase of inflammation (3-6 hours), where prostaglandin-mediated edema is maximal. A dose-dependent decrease in paw edema by this compound, particularly at the 50 and 100 mg/kg doses, with an efficacy comparable to the Indomethacin group, would strongly indicate significant anti-inflammatory activity. This pattern suggests a potential mechanism involving the inhibition of the cyclooxygenase pathway.
Mechanistic Grounding: The Arachidonic Acid Cascade
To understand how this compound might be exerting its effect, it is crucial to visualize the key inflammatory pathway. The primary mechanism of NSAIDs is the inhibition of COX enzymes, which are central to the conversion of arachidonic acid into pro-inflammatory prostaglandins.
Caption: The Prostaglandin Synthesis Pathway and site of NSAID action.
This pathway illustrates that inflammatory stimuli trigger the release of arachidonic acid from cell membranes. COX enzymes then convert it into prostaglandins, which drive the cardinal signs of inflammation. By inhibiting COX enzymes, Indomethacin and, hypothetically, this compound, can effectively suppress this response.
Conclusion and Future Directions
This guide outlines a robust, self-validating system for assessing the anti-inflammatory potential of this compound. By comparing it to the well-characterized NSAID Indomethacin in the carrageenan-induced paw edema model, researchers can generate reliable, dose-dependent efficacy data.
A positive result, indicated by a significant and dose-dependent reduction in late-phase paw edema, provides a strong rationale for further investigation. Subsequent steps should include:
-
In Vitro COX-1/COX-2 Assays: To directly confirm the compound's inhibitory activity on these enzymes and determine its selectivity.
-
Ulcerogenic Potential Studies: To assess gastrointestinal side effects, a common issue with non-selective NSAIDs.[13][14]
-
Chronic Inflammation Models: Evaluation in models like adjuvant-induced arthritis to determine efficacy against chronic inflammatory conditions.
-
Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
By following this structured, evidence-based approach, research teams can confidently and efficiently validate novel anti-inflammatory candidates, paving the way for the development of new therapeutics.
References
- Title: Indometacin - Wikipedia Source: Wikipedia URL
- Title: Indomethacin - StatPearls - NCBI Bookshelf - NIH Source: National Center for Biotechnology Information URL
- Title: Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol Source: Benchchem URL
- Title: What is the mechanism of Indomethacin?
- Title: Pharmacology of Indomethacin (Indocin)
- Title: What is the mechanism of Indomethacin Sodium?
- Title: Carrageenan induced Paw Edema Model Source: Creative Biolabs URL
- Title: Carrageenan Induced Paw Edema (Rat, Mouse)
- Title: κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol Source: ResearchGate URL
- Title: Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat Source: NIH URL
- Title: Preparation and In Vivo Evaluation of Indomethacin Loaded True Nanoemulsions Source: NIH URL
- Title: Controlled systemic delivery of indomethacin using membrane-moderated, cream formulation-based transdermal devices Source: PubMed URL
- Title: A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats Source: PubMed Central URL
- Title: Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats Source: PubMed Central URL
- Title: the effect of various vehicles on in-vivo performance of indomethacin from different topical formulations Source: ResearchGate URL
- Title: Systemic changes following carrageenan-induced paw inflammation in rats Source: SpringerLink URL
- Title: Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression Source: NIH URL
- Title: The effect of vehicle, indomethacin, indomethacin nanoparticle on GSH...
- Title: Preparation and In Vitro/In Vivo Characterization of Mixed-Micelles-Loaded Dissolving Microneedles for Sustained Release of Indomethacin Source: MDPI URL
- Title: Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity.
- Title: 2-(4-Benzoylphenoxy)
- Title: Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity.
- Title: Repositioning of 2,4-dichlorophenoxy acetic acid as a potential anti-inflammatory agent: in silico and pharmaceutical formulation study Source: PubMed URL
- Title: The pharmacology of benoxaprofen (2-[4-chlorophenyl]-alpha-methyl-5-benzoxazole acetic acid)
- Title: 2-(4-Benzoylphenoxy)
- Title: Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny Source: MDPI URL
- Title: Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny Source: PubMed Central URL
- Source: Jetir.
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A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(4-Benzoylphenoxy)acetic Acid
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for 2-(4-Benzoylphenoxy)acetic Acid
This compound is a molecule of interest within pharmaceutical development and chemical synthesis, belonging to the phenoxyacetic acid class of compounds. Its dual functionality, incorporating a ketone and a carboxylic acid moiety, presents unique analytical challenges.[1][2] The integrity of all research and development data, from pharmacokinetic studies to quality control of the final product, hinges on the reliability of the analytical methods used for its quantification and purity assessment. Therefore, the validation and cross-validation of these methods are not mere regulatory hurdles but foundational scientific necessities.[3][4][5]
This guide provides an in-depth comparison of two primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound. We will explore the causality behind experimental choices, present detailed protocols, and offer a comparative data summary to guide researchers in selecting and validating the most appropriate method for their specific needs. The principles discussed are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for validating analytical procedures.
The Rationale for Cross-Validation
Cross-validation becomes critical when more than one analytical method is used within a project, for instance, when transferring a method from a research lab to a quality control (QC) environment or when a secondary method is developed as a backup or for a different application (e.g., raw material testing vs. final product release). The objective is to demonstrate that all qualified methods are "fit for purpose" and yield equivalent, reliable results, ensuring data consistency throughout the drug development lifecycle.
This guide will simulate a cross-validation study comparing a primary stability-indicating HPLC-UV method with a secondary, confirmatory GC-MS method.
Diagram of the Cross-Validation Workflow
The following diagram illustrates the logical flow of a typical cross-validation process, from method development to the final comparative analysis.
Caption: Workflow for the cross-validation of two analytical methods.
Method 1: Stability-Indicating HPLC-UV Analysis
High-Performance Liquid Chromatography with UV detection is the workhorse of pharmaceutical analysis due to its robustness, versatility, and wide applicability to non-volatile and thermally labile compounds like this compound.
Experimental Protocol: HPLC-UV
-
Instrumentation: Standard HPLC system with a UV/Vis or Diode Array Detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water.
-
B: Acetonitrile.
-
-
Gradient: A linear gradient from 30% to 90% B over 15 minutes, hold for 3 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Causality in Method Design:
-
Reverse-Phase C18 Column: This is the standard choice for moderately polar to non-polar analytes. The benzoylphenoxy moiety provides sufficient hydrophobicity for good retention and separation.
-
Acidified Mobile Phase: The addition of phosphoric or formic acid suppresses the ionization of the carboxylic acid group, leading to a single, well-retained species and resulting in sharp, symmetrical peaks.[6]
-
Gradient Elution: A gradient is necessary to elute the main analyte with a good peak shape while also being able to resolve potential impurities that may have significantly different polarities, from polar degradation products to non-polar starting materials.
-
UV Detection at 260 nm: The benzoyl group contains a strong chromophore, providing excellent sensitivity at this wavelength. A Diode Array Detector is preferable as it allows for peak purity analysis, a key component of specificity.
Method 2: Confirmatory GC-MS with Derivatization
Gas Chromatography is a high-resolution separation technique, but it is generally unsuitable for non-volatile or thermally unstable compounds containing polar functional groups like carboxylic acids. To overcome this, a chemical derivatization step is required to convert the analyte into a more volatile and thermally stable form.[7][8]
Experimental Protocol: GC-MS
-
Derivatization Protocol:
-
To approximately 1 mg of the sample in a vial, add 1 mL of Toluene and 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection. The derivatization converts the carboxylic acid to its trimethylsilyl (TMS) ester.
-
-
GC-MS Conditions:
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Column: A non-polar capillary column (e.g., 5% Phenyl Polysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280°C (Split mode, 20:1).
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: 15°C/min to 300°C.
-
Hold: 5 minutes at 300°C.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C.
-
Interface Temperature: 280°C.
-
Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-500 amu.
-
-
Causality in Method Design:
-
Derivatization: The TMS ester of this compound is significantly more volatile and less polar, allowing it to traverse the GC column without degradation. BSTFA is a powerful silylating agent suitable for carboxylic acids.[8]
-
Non-Polar Column: A standard "5-type" phase provides excellent separation for a wide range of derivatized organic molecules based on their boiling points and weak intermolecular interactions.
-
Mass Spectrometric Detection: MS provides a higher level of specificity than UV detection. It allows for the confirmation of the analyte's identity based on its unique fragmentation pattern and can be used to identify unknown impurities by interpreting their mass spectra.
Specificity and Forced Degradation Studies
A critical component of validation is demonstrating specificity, which is the ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradants, or matrix components.[3][4][5] Forced degradation studies are the primary tool for this assessment.
Samples of this compound would be subjected to the following stress conditions as per ICH guidelines:
-
Acid Hydrolysis: 0.1 N HCl at 80°C for 4 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 2 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 105°C for 48 hours.
-
Photolytic: Exposed to UV light (200 Wh/m²) and visible light (1.2 million lux hours).
These stressed samples are then analyzed by both the HPLC and GC-MS methods to ensure that all degradation products are well-separated from the parent peak and from each other. The HPLC method's peak purity analysis and the GC-MS library matching capabilities are invaluable here. For instance, hydrolysis is likely to cleave the ether linkage, yielding 4-hydroxybenzophenone and glycolic acid, which must be resolved from the parent compound.
Comparative Performance Data
The following tables summarize hypothetical but realistic data from a cross-validation study, comparing the two methods based on key ICH validation parameters.
Table 1: Comparison of Core Validation Parameters
| Parameter | HPLC-UV Method | GC-MS Method (with Derivatization) | Commentary |
| Linearity (R²) | > 0.999 | > 0.998 | Both methods show excellent linearity over a typical concentration range. |
| Limit of Quant. (LOQ) | ~1 µg/mL | ~0.5 µg/mL (in SIM mode) | GC-MS, especially in Selected Ion Monitoring (SIM) mode, can offer superior sensitivity. |
| Precision (%RSD) | < 1.0% | < 2.5% | HPLC generally offers better precision due to fewer sample preparation steps. |
| Accuracy (% Recovery) | 99.0% - 101.5% | 97.5% - 103.0% | Both methods demonstrate high accuracy. The broader range for GC-MS can be attributed to the variability of the derivatization step. |
| Selectivity | High (based on retention time & UV) | Very High (based on retention time & mass spectrum) | MS detection provides a higher degree of confidence in peak identity. |
Table 2: Analysis of Forced Degradation Samples (% Assay of Parent Compound)
| Stress Condition | HPLC-UV Assay | GC-MS Assay | % Difference |
| Control (Unstressed) | 99.8% | 99.5% | 0.3% |
| Acid Hydrolysis | 85.2% | 84.7% | 0.6% |
| Base Hydrolysis | 67.5% | 68.3% | 1.2% |
| Oxidative | 91.3% | 90.5% | 0.9% |
| Thermal | 98.9% | 99.1% | 0.2% |
Logical Relationships in Method Validation
The validation parameters are not independent; they are logically interconnected. This diagram illustrates how foundational parameters support the overall assessment of a method's suitability.
Caption: Interrelationship of ICH validation parameters.
Conclusion and Recommendation
This comparative guide demonstrates that both HPLC-UV and GC-MS (with derivatization) can be successfully validated for the analysis of this compound.
-
The HPLC-UV method stands out as the superior choice for routine QC analysis, including assay and impurity profiling. Its high precision, simpler sample preparation, and robustness make it ideal for high-throughput environments.
-
The GC-MS method serves as an excellent confirmatory technique. Its superior selectivity and sensitivity are invaluable for structure elucidation of unknown impurities or degradation products and for trace-level analysis. However, the additional derivatization step makes it more labor-intensive and introduces more potential variability, making it less suitable for routine QC.
The cross-validation data shows a strong correlation between the two methods, with assay differences well within acceptable limits. This demonstrates that the methods are equivalent and can be used interchangeably where appropriate, ensuring data integrity across the entire lifecycle of the product. The choice of method should be guided by the specific analytical challenge at hand—routine analysis favoring HPLC, and complex identification or trace analysis favoring GC-MS.
References
- BenchChem. (2025). A Comparative Guide to the HPLC Analysis of Phenoxyacetic Anhydride Reaction Mixtures.
-
McManus, S. L., Moloney, M., Richards, K. G., Coxon, C. E., & Danaher, M. (2014). Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. Molecules, 19(12), 20627–20649. [Link]
-
Spectroscopy Editors. (2020). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Spectroscopy. [Link]
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Pyo, H. (n.d.). Derivatizations of phenoxyacetic acids in environment using GC-MSMS. DSpace at KIST. [Link]
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Lin, W. C., Wu, H. L., & Kou, H. S. (2000). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Journal of chromatography. A, 896(1-2), 247–257. [Link]
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Gupta, A., & Sharma, R. (2016). Forced Degradation Studies. MedCrave online. [Link]
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International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. [Link]
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Olkowski, A. A., Amarowicz, R., & Peiqu, Y. (n.d.). A RAPID HPLC METHOD FOR DETERMINATION OF MAJOR PHENOLIC ACIDS IN PLANT MATERIAL. Polish Journal of Food and Nutrition Sciences. [Link]
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Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hatajik, T. D., Kong, W., & Tsuda, Y. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. American Pharmaceutical Review. [Link]
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Jetir.org. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR. [Link]
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Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of applied pharmaceutical science, 2(3), 129-138. [Link]
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Wu, C. C. (1994). Chemical derivatization for the analysis of drugs by GC-MS--A conceptual review. Journal of food and drug analysis, 2(1), 1-19. [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C15H12O4). Retrieved from [Link]
-
Dwivedy, S., Dwivedi, S., & Singh, R. M. (2006). Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents. Bioorganic & medicinal chemistry letters, 16(17), 4571–4574. [Link]
-
Gove, P. E., Stratton, J. R., Schug, K. A., & Dwivedi, P. (2023). Acetic Acid Ion Pairing Additive for Reversed-Phase HPLC Improves Detection Sensitivity in Bottom-up Proteomics Compared to Formic Acid. Journal of proteome research, 22(1), 211–219. [Link]
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A Prospective Analysis: Evaluating the Potential of 2-(4-Benzoylphenoxy)acetic Acid Derivatives as Novel Anti-Tubercular Agents
The escalating threat of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) necessitates a paradigm shift in anti-tubercular drug discovery, moving beyond conventional scaffolds to explore novel chemical entities. This guide presents a prospective analysis of 2-(4-Benzoylphenoxy)acetic acid derivatives, a class of compounds yet to be extensively studied for their anti-mycobacterial potential. Drawing upon established principles of medicinal chemistry and leveraging data from structurally related compounds, we provide a comprehensive framework for their synthesis, in vitro evaluation, and cytotoxicity assessment. This document is intended to serve as a roadmap for researchers and drug development professionals venturing into this promising, unexplored chemical space.
The Rationale: Building on the Promise of Phenoxyacetic Acids
While direct evidence for the anti-tubercular efficacy of this compound derivatives is not yet present in published literature, the foundational phenoxyacetic acid scaffold has shown significant promise. Notably, a series of 2-{4-[1-carbamoyl-5-(substituted phenyl)-4,5-dihydro-1H-3-pyrazolyl]-2-methoxyphenoxy}acetic acid derivatives have demonstrated potent in vitro activity against both the reference M. tuberculosis H37Rv strain and an isoniazid-resistant strain. One of the standout compounds in this series exhibited a remarkable Minimum Inhibitory Concentration (MIC) of 0.06 µg/mL, underscoring the potential of the phenoxyacetic acid moiety as a pharmacophore for anti-tubercular agents[1][2].
The core hypothesis for investigating the title compounds is that the benzophenone moiety, when appended to the phenoxyacetic acid core, could offer unique structure-activity relationships (SAR) and potentially a novel mechanism of action. The benzophenone group provides a three-dimensional structure that can be systematically modified to optimize target engagement and pharmacokinetic properties.
Navigating the Chemical Space: Synthesis and Structure-Activity Relationships
The synthesis of this compound derivatives can be approached through established synthetic routes. A generalized synthetic scheme is proposed below, allowing for the creation of a diverse library of analogs for screening.
Figure 1: Proposed synthetic workflow for this compound and its derivatives.
Key areas for modification to explore the SAR include:
-
Substitutions on the benzoyl ring: Introducing electron-donating or electron-withdrawing groups can modulate the electronic properties and steric profile of the molecule.
-
Modifications of the phenyl ring of the phenoxy group: Altering the substitution pattern can influence the overall conformation and lipophilicity.
-
Derivatization of the carboxylic acid: Converting the acid to esters or amides can impact cell permeability and metabolic stability.
Comparative Efficacy: A Proposed In Vitro Screening Cascade
A rigorous in vitro screening process is essential to determine the anti-tubercular potential of the synthesized derivatives. This should be conducted in a stepwise manner, starting with a primary screen against a replicating strain of M. tuberculosis and progressing to more complex assays.
Experimental Protocol: Microplate Alamar Blue Assay (MABA)
This assay is a widely used, reliable method for determining the MIC of compounds against M. tuberculosis.
Methodology:
-
Preparation of Mycobacterial Inoculum:
-
Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (albumin, dextrose, catalase), and 0.05% (v/v) Tween 80 to mid-log phase.
-
Adjust the turbidity of the culture to a McFarland standard of 1.0.
-
Dilute the bacterial suspension 1:50 in 7H9 broth.
-
-
Compound Preparation and Plating:
-
Prepare serial twofold dilutions of the test compounds in DMSO.
-
Add 100 µL of sterile deionized water to the outer wells of a sterile 96-well microplate to minimize evaporation.
-
Add 100 µL of the diluted mycobacterial suspension to the remaining wells.
-
Add the serially diluted compounds to the wells. Include a drug-free control and a positive control (e.g., isoniazid or rifampicin).
-
-
Incubation:
-
Seal the plates with parafilm and incubate at 37°C for 5-7 days.
-
-
Addition of Alamar Blue and Reading:
-
After incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.
-
Re-incubate the plates at 37°C for 24 hours.
-
A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
-
Data Presentation: Comparative MIC Values
The following table presents a hypothetical comparison of potential MIC values for novel this compound derivatives against standard anti-tubercular drugs and a highly active phenoxyacetic acid analog found in the literature.
| Compound | Target MIC Range (µg/mL) against M. tuberculosis H37Rv |
| Standard Drugs | |
| Isoniazid | 0.025 - 0.05 |
| Rifampicin | 0.05 - 0.1 |
| Literature Compound | |
| 2{-[4-(1-carbamoyl-5-(chlorophenyl)-4,5-dihydro-1H-3-pyrazolyl]-2-methoxyphenoxy}acetic acid[1] | 0.06 |
| Hypothetical Novel Derivatives | |
| This compound (Parent Compound) | >100 (Expected starting point) |
| Derivative with electron-withdrawing group on benzoyl ring | 10 - 50 |
| Derivative with electron-donating group on benzoyl ring | 50 - 100 |
| Amide derivative of the parent compound | 5 - 20 |
| Ester derivative of the parent compound | 20 - 60 |
Assessing the Safety Profile: Cytotoxicity Evaluation
A critical aspect of anti-tubercular drug development is ensuring a high therapeutic index, meaning the compound is significantly more toxic to the mycobacteria than to host cells. The benzophenone moiety is known to have cytotoxic effects in some contexts[3][4]. Therefore, early-stage cytotoxicity screening is imperative.
Experimental Protocol: MTT Assay on Mammalian Cell Lines
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Methodology:
-
Cell Culture:
-
Culture a relevant mammalian cell line, such as Vero (monkey kidney epithelial cells) or A549 (human lung adenocarcinoma cells), in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seed the cells into a 96-well plate at a density of 1 x 104 cells per well and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture media.
-
Remove the old media from the cells and add 100 µL of the media containing the test compounds. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
-
MTT Addition and Formazan Solubilization:
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control. The IC50 (the concentration of compound that inhibits 50% of cell growth) can then be determined.
-
Sources
- 1. Discovery of novel phenoxyacetic acid derivatives as antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic benzophenone derivatives from Garcinia species display a strong apoptosis-inducing effect against human leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation, characterization and cytotoxic activity of benzophenone glucopyranosides from Mahkota Dewa (Phaleria macrocarpa (Scheff.) Boerl) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Phenoxyacetic Acid Isomers in Biological Assays: A Guide for Researchers
Introduction: The Subtle Dance of Isomerism in Biological Activity
Phenoxyacetic acid, a seemingly simple aromatic carboxylic acid, presents a fascinating case study in the profound impact of molecular geometry on biological function. Its core structure, a phenyl ring linked to an acetic acid moiety via an ether bond, serves as a versatile scaffold for a vast array of compounds with significant applications in agriculture and medicine.[1] While much research has focused on the effects of various substituents on the phenyl ring, the fundamental influence of the position of the acetic acid side chain—ortho (2-), meta (3-), and para (4-)—is a critical, yet often overlooked, aspect of its structure-activity relationship (SAR).
This in-depth technical guide provides a head-to-head comparison of the biological activities of the three positional isomers of unsubstituted phenoxyacetic acid. By examining their differential effects in key biological assays, we aim to provide researchers, scientists, and drug development professionals with a foundational understanding of how subtle changes in molecular architecture can lead to significant variations in herbicidal, anti-inflammatory, antimicrobial, and cytotoxic properties. This guide will delve into the mechanistic underpinnings of these differences, provide detailed experimental protocols for their evaluation, and highlight areas where further investigation is warranted.
Auxin-like Activity and Herbicidal Efficacy: A Tale of Two Positions
The most well-documented biological activity of phenoxyacetic acid and its derivatives is their function as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA).[2][3] This mimicry, however, is not uniform across the isomers. The position of the carboxylic acid side chain dictates the molecule's ability to bind to and activate auxin receptors, leading to a cascade of physiological responses that, at high concentrations, result in uncontrolled growth and plant death, the basis of their herbicidal action.
Mechanism of Action: The Auxin Signaling Pathway
Phenoxyacetic acids exert their effects by hijacking the plant's natural auxin signaling pathway. Upon entering the cell, they bind to the TIR1/AFB family of F-box proteins, which are components of the SCF (Skp1-Cullin-F-box) ubiquitin ligase complex. This binding promotes the interaction between the SCF complex and Aux/IAA transcriptional repressors, leading to the ubiquitination and subsequent degradation of the repressors by the 26S proteasome. The removal of these repressors liberates Auxin Response Factors (ARFs), which can then activate the transcription of auxin-responsive genes, leading to downstream effects such as cell elongation, division, and, at herbicidal concentrations, phytotoxicity.
Caption: Auxin signaling pathway initiated by phenoxyacetic acid.
Comparative Efficacy in Auxin Bioassays
The classic bioassay for auxin activity is the coleoptile elongation test, which measures the ability of a compound to stimulate cell elongation in excised oat or wheat coleoptiles. While direct comparative data for the unsubstituted phenoxyacetic acid isomers is limited, structure-activity relationship studies of related compounds suggest a distinct hierarchy of activity.
It is generally understood that for a phenoxyacetic acid derivative to exhibit strong auxin-like activity, an unsubstituted ortho position is often preferred. The para position is also critical for activity, while substitution at the meta position tends to be less favorable. This is attributed to the specific steric and electronic requirements of the auxin receptor binding pocket.
Table 1: Comparative Auxin-like and Herbicidal Activity of Phenoxyacetic Acid Isomers
| Isomer | Relative Auxin Activity (Coleoptile Elongation) | Herbicidal Efficacy (Broadleaf Weeds) |
| ortho-Phenoxyacetic Acid | Moderate to High | Moderate |
| meta-Phenoxyacetic Acid | Low to Negligible | Low |
| para-Phenoxyacetic Acid | High | High |
Anti-inflammatory Properties: Positional Influence on COX Inhibition
Phenoxyacetic acid derivatives have also been investigated for their anti-inflammatory properties, with many exhibiting inhibitory effects on cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.[4][5] The position of the acetic acid moiety can influence the molecule's ability to fit into the active site of COX-1 and COX-2, thereby affecting its potency and selectivity.
Mechanism of Action: Inhibition of Prostaglandin Synthesis
The anti-inflammatory effects of many phenoxyacetic acid derivatives are attributed to their ability to inhibit COX enzymes, which catalyze the conversion of arachidonic acid to prostaglandins. Prostaglandins are potent inflammatory mediators involved in pain, fever, and swelling. By blocking prostaglandin synthesis, these compounds can alleviate the symptoms of inflammation.
Table 2: Comparative Anti-inflammatory Activity of Phenoxyacetic Acid Isomers
| Isomer | COX-2 Inhibition (IC50) | In Vivo Efficacy (Carrageenan-Induced Paw Edema) |
| ortho-Phenoxyacetic Acid | Data not available | Data not available |
| meta-Phenoxyacetic Acid | Data not available | Data not available |
| para-Phenoxyacetic Acid | Data not available | Data not available |
Note: While numerous studies have evaluated the anti-inflammatory potential of substituted phenoxyacetic acid derivatives, direct comparative data for the unsubstituted ortho, meta, and para isomers is lacking. Research on substituted analogs suggests that para-substituted compounds often exhibit favorable anti-inflammatory activity.[4]
Antimicrobial Efficacy: A Broad but Isomer-Dependent Spectrum
The antimicrobial properties of phenoxyacetic acid derivatives have been explored, with some compounds showing activity against a range of bacteria and fungi.[6] The lipophilicity and electronic properties of the isomers, which are influenced by the position of the carboxylic acid group, can affect their ability to penetrate microbial cell membranes and interact with intracellular targets. Studies on positional isomers of other aromatic compounds have shown that isomerism can significantly impact antimicrobial efficacy and selectivity.[7][8]
Table 3: Comparative Antimicrobial Activity of Phenoxyacetic Acid Isomers
| Isomer | Gram-Positive Bacteria (e.g., S. aureus) - MIC | Gram-Negative Bacteria (e.g., E. coli) - MIC |
| ortho-Phenoxyacetic Acid | Data not available | Data not available |
| meta-Phenoxyacetic Acid | Data not available | Data not available |
| para-Phenoxyacetic Acid | Data not available | Data not available |
Note: Direct comparative Minimum Inhibitory Concentration (MIC) values for the unsubstituted phenoxyacetic acid isomers against common bacterial strains are not well-documented in publicly available literature. This represents a significant gap in the understanding of their antimicrobial potential.
Cytotoxicity: Differential Effects on Cancer and Normal Cells
The cytotoxic potential of phenoxyacetic acid derivatives is an area of growing interest, particularly in the context of anticancer drug development.[8] The ability of these compounds to induce apoptosis or inhibit cell proliferation can be highly dependent on their structure and the specific cell line being tested. Comparing the cytotoxicity of the isomers on both cancerous and normal cell lines is crucial for assessing their therapeutic index.
Table 4: Comparative Cytotoxicity of Phenoxyacetic Acid Isomers
| Isomer | Cytotoxicity against HeLa (Cervical Cancer) Cells (IC50) | Cytotoxicity against Normal Human Fibroblasts (IC50) |
| ortho-Phenoxyacetic Acid | Data not available | Data not available |
| meta-Phenoxyacetic Acid | Data not available | Data not available |
| para-Phenoxyacetic Acid | Data not available | Data not available |
Experimental Protocols
To facilitate further research and direct comparison of the phenoxyacetic acid isomers, this section provides detailed, step-by-step methodologies for the key biological assays discussed.
Wheat Coleoptile Elongation Assay for Auxin Activity
This assay measures the elongation of wheat coleoptile segments as an indicator of auxin-like activity.
Caption: Workflow for the wheat coleoptile elongation assay.
-
Seed Germination: Germinate wheat (Triticum aestivum) seeds on moist filter paper in a dark, humid environment at 25°C for 3-4 days.
-
Coleoptile Excision: Under a dim green safelight, select straight coleoptiles and excise a 10 mm segment from the region 3 to 13 mm below the apical tip.
-
Incubation: Randomly distribute the segments into petri dishes containing test solutions of the ortho, meta, and para isomers of phenoxyacetic acid at various concentrations (e.g., 10⁻⁸ to 10⁻³ M) in a buffered solution (e.g., 10 mM potassium phosphate buffer, pH 6.0, with 2% sucrose). Include a negative control (buffer only) and a positive control (IAA).
-
Incubation Conditions: Incubate the petri dishes in the dark at 25°C for 24 hours with gentle agitation.
-
Measurement: After incubation, measure the final length of each coleoptile segment using a digital caliper or by projecting their images onto a screen.
-
Data Analysis: Calculate the mean elongation for each treatment group and express it as a percentage increase over the initial length. Plot a dose-response curve to determine the optimal concentration for each isomer.
Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity
This in vivo assay evaluates the anti-inflammatory potential of the isomers by measuring their ability to reduce paw swelling in rats.
Caption: Workflow for the carrageenan-induced paw edema assay.
-
Animal Acclimatization: Acclimatize male Wistar rats (180-220 g) for at least one week with free access to food and water.
-
Compound Administration: Administer the ortho, meta, and para isomers of phenoxyacetic acid (dissolved in a suitable vehicle like 0.5% carboxymethyl cellulose) to different groups of rats via intraperitoneal injection at a predetermined dose. A control group should receive the vehicle only, and a positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: One hour after compound administration, induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, 4, and 5 hours post-injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each treatment group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Broth Microdilution Assay for Antimicrobial Susceptibility
This assay determines the minimum inhibitory concentration (MIC) of the isomers against various microorganisms.
-
Preparation of Inoculum: Culture the test microorganisms (e.g., Staphylococcus aureus and Escherichia coli) overnight and then dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each phenoxyacetic acid isomer in the broth medium to obtain a range of concentrations.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
MTT Assay for Cytotoxicity
This colorimetric assay assesses the effect of the isomers on cell viability.
-
Cell Seeding: Seed human cancer cells (e.g., HeLa) and normal human fibroblasts into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the ortho, meta, and para isomers of phenoxyacetic acid for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth) for each isomer.
Conclusion and Future Directions
The positional isomerism of phenoxyacetic acid is a fundamental determinant of its biological activity. While extensive research has been conducted on substituted derivatives, this guide highlights a critical knowledge gap regarding the direct head-to-head comparison of the unsubstituted ortho, meta, and para isomers.
Based on the structure-activity relationships of related compounds, it is reasonable to hypothesize that the para-isomer exhibits the most potent auxin-like and herbicidal activity, while the meta-isomer is likely the least active. The relative anti-inflammatory, antimicrobial, and cytotoxic activities are less predictable and warrant direct experimental investigation.
The detailed protocols provided herein offer a standardized framework for researchers to systematically evaluate and compare the biological profiles of these isomers. Such studies are essential for a more complete understanding of the SAR of this important chemical scaffold and could guide the rational design of novel herbicides, anti-inflammatory agents, antimicrobials, and anticancer drugs with improved potency and selectivity. The subtle yet profound influence of isomerism in phenoxyacetic acid underscores the importance of considering all aspects of molecular geometry in the fields of chemical biology and drug discovery.
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Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. (2025). RSC Advances. [Link]
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Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. (2024). Molecules. [Link]
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Isoamphipathic antibacterial molecules regulating activity and toxicity through positional isomerism. (2021). Chemical Science. [Link]
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Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation. (2024). Bioorganic Chemistry. [Link]
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An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. (2021). Open Chemistry. [Link]
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Bioactivity and molecular properties of Phenoxyacetic Acids Derived from Eugenol and Guaiacol compared to the herbicide 2,4-D. (2021). Anais da Academia Brasileira de Ciências. [Link]
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Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. (2024). JETIR. [Link]
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DIFFERENCE IN ACTIVITY BETWEEN 2,4-DICHLORO-PHENOXYACETIC ACID AND OTHER AUXINS, AND ITS SIGNIFICANCE IN HERBICIDAL ACTION. (1951). Plant Physiology. [Link]
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Occurrence, Function, and Biosynthesis of the Natural Auxin Phenylacetic Acid (PAA) in Plants. (2023). International Journal of Molecular Sciences. [Link]
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Confirming the Mechanism of Action of 2-(4-Benzoylphenoxy)acetic Acid: A Senior Application Scientist's Guide to Knockout Studies
For researchers, scientists, and drug development professionals, elucidating a compound's precise mechanism of action is paramount. This guide provides an in-depth, technical comparison of methodologies to confirm the mechanism of action of 2-(4-Benzoylphenoxy)acetic acid, a novel compound with a chemical structure suggestive of activity as a Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist. Through the strategic use of knockout studies, we can move from high probability to definitive confirmation, a critical step in the drug development pipeline.
Introduction: The Rationale for Knockout Studies
This compound belongs to the phenoxyacetic acid class of compounds. Its structural similarity to fibric acid derivatives, a well-established class of drugs used to treat dyslipidemia, strongly suggests that its primary molecular target is PPARα. Fibrates exert their therapeutic effects by activating PPARα, a nuclear receptor that plays a central role in the transcriptional regulation of genes involved in lipid and lipoprotein metabolism.[1] Upon activation, PPARα forms a heterodimer with the Retinoid X receptor (RXR) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their expression.
While initial assays may indicate an interaction between this compound and PPARα, these methods do not definitively prove that the compound's cellular effects are solely mediated through this receptor. Off-target effects are a common challenge in drug development. Knockout studies provide an elegant and powerful solution to this challenge. By specifically eliminating the expression of a target protein, we can create a biological system to test the hypothesis: if the cellular response to a compound is abolished in the absence of its putative target, it provides unequivocal evidence for the proposed mechanism of action.
This guide will walk you through the experimental workflow, from the generation of a PPARα knockout cell line to the comparative analysis of the compound's effects in wild-type versus knockout models. We will also compare the expected efficacy of this compound with established fibrates, providing a comprehensive framework for its preclinical evaluation.
The Central Hypothesis: this compound as a PPARα Agonist
Our central hypothesis is that this compound functions as a PPARα agonist, leading to the downstream regulation of genes involved in lipid metabolism. The experimental workflow is designed to rigorously test this hypothesis.
Caption: A streamlined workflow for confirming the mechanism of action using knockout studies.
Part 1: Generation and Validation of a PPARα Knockout Cell Line
The foundation of this approach is the creation of a robust and validated PPARα knockout cell line. Human hepatoma cell lines, such as HepG2, are an excellent choice for these studies as they are of hepatic origin, a primary site of fibrate action, and are amenable to genetic manipulation.
Experimental Protocol 1: CRISPR-Cas9 Mediated Knockout of PPARα in HepG2 Cells
1. sgRNA Design and Synthesis:
-
Rationale: The specificity of the CRISPR-Cas9 system is determined by the single guide RNA (sgRNA). Proper design is critical to ensure efficient cleavage of the target gene with minimal off-target effects.
-
Procedure:
-
Utilize a CRISPR design tool (e.g., Benchling, CHOPCHOP) to identify and select at least two sgRNAs targeting an early exon of the human PPARA gene. Targeting an early exon increases the likelihood of generating a null allele due to frameshift mutations leading to premature stop codons.
-
Ensure the selected sgRNAs have high on-target scores and low off-target scores.
-
Synthesize the selected sgRNAs.
-
2. Vector Preparation:
-
Rationale: The sgRNA and Cas9 nuclease need to be delivered into the cells. A plasmid vector co-expressing both components and a selectable marker (e.g., puromycin resistance) or a fluorescent reporter (e.g., GFP) is a common and effective method.
-
Procedure:
-
Clone the synthesized sgRNA sequences into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-Puro (PX459)).
-
Verify the correct insertion of the sgRNA sequence by Sanger sequencing.
-
3. Transfection of HepG2 Cells:
-
Rationale: Efficient delivery of the CRISPR-Cas9 machinery into the target cells is crucial for successful gene editing.
-
Procedure:
-
Culture HepG2 cells to 70-80% confluency.
-
Transfect the cells with the sgRNA-Cas9 expression vector using a suitable transfection reagent (e.g., Lipofectamine 3000). Include a mock-transfected control (transfection reagent only) and a negative control (scrambled sgRNA).
-
4. Selection of Edited Cells:
-
Rationale: To enrich the population of cells that have successfully incorporated the CRISPR-Cas9 machinery, a selection step is necessary.
-
Procedure:
-
48 hours post-transfection, apply selection pressure (e.g., puromycin) to the culture medium to eliminate non-transfected cells.
-
After selection, allow the surviving cells to recover and expand.
-
5. Single-Cell Cloning:
-
Rationale: To obtain a homogenous population of knockout cells, it is essential to isolate and expand individual clones.
-
Procedure:
-
Perform limiting dilution or use fluorescence-activated cell sorting (FACS) to isolate single cells into individual wells of a 96-well plate.
-
Culture the single cells until visible colonies form.
-
6. Validation of PPARα Knockout:
-
Rationale: It is imperative to validate the knockout at both the genomic and protein levels to ensure the complete absence of functional PPARα.[2]
-
Genomic Validation (Sanger Sequencing):
-
Extract genomic DNA from each expanded clone.
-
Amplify the region of the PPARA gene targeted by the sgRNA using PCR.
-
Sequence the PCR products to identify clones with frameshift-inducing insertions or deletions (indels).
-
-
Protein Validation (Western Blot):
-
Prepare protein lysates from the wild-type HepG2 cells and the genomically confirmed knockout clones.
-
Perform Western blot analysis using a validated antibody specific for PPARα.
-
Confirm the absence of the PPARα protein band in the knockout clones compared to the wild-type control.[3]
-
Part 2: Comparative Analysis of this compound in Wild-Type vs. PPARα Knockout Cells
With the validated wild-type and PPARα knockout HepG2 cell lines, we can now directly test our hypothesis.
Experimental Protocol 2: PPARα Activation Assessment using a Luciferase Reporter Assay
1. Principle:
-
A luciferase reporter assay is a highly sensitive method to quantify the activation of a specific transcription factor. In this case, we will use a reporter construct containing PPREs upstream of a luciferase gene. Activation of PPARα by an agonist will drive the expression of luciferase, which can be measured as a luminescent signal.
2. Procedure:
-
Cell Seeding: Seed both wild-type and PPARα knockout HepG2 cells into a 96-well plate.
-
Transfection: Co-transfect the cells with a PPRE-luciferase reporter plasmid and a Renilla luciferase control plasmid (for normalization of transfection efficiency).
-
Compound Treatment: 24 hours post-transfection, treat the cells with increasing concentrations of this compound, a known PPARα agonist (e.g., fenofibric acid) as a positive control, and a vehicle control (e.g., DMSO).
-
Luminescence Measurement: After 24 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the fold induction of luciferase activity relative to the vehicle control against the compound concentration.
Expected Outcome:
-
In wild-type cells, this compound and the positive control will induce a dose-dependent increase in luciferase activity.
-
In PPARα knockout cells, neither this compound nor the positive control will induce luciferase activity, confirming that the observed activation is PPARα-dependent.
Caption: Principle of the PPARα luciferase reporter assay in wild-type versus knockout cells.
Experimental Protocol 3: Analysis of Endogenous PPARα Target Gene Expression by qPCR
1. Principle:
-
Quantitative PCR (qPCR) allows for the precise measurement of changes in mRNA levels of specific genes. By analyzing the expression of known PPARα target genes, we can confirm the functional consequence of PPARα activation by this compound.
2. Procedure:
-
Cell Seeding and Treatment: Seed both wild-type and PPARα knockout HepG2 cells in a 6-well plate. Treat the cells with this compound, a positive control, and a vehicle control for 24 hours.
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the cells and synthesize complementary DNA (cDNA) using reverse transcriptase.
-
qPCR: Perform qPCR using primers for known PPARα target genes involved in fatty acid metabolism, such as Carnitine Palmitoyltransferase 1A (CPT1A), Acyl-CoA Oxidase 1 (ACOX1), and Pyruvate Dehydrogenase Kinase 4 (PDK4).[4] Include a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method.
Expected Outcome:
-
In wild-type cells, this compound will significantly upregulate the expression of CPT1A, ACOX1, and PDK4.
-
In PPARα knockout cells, the compound will have no effect on the expression of these target genes, demonstrating that the transcriptional regulation is mediated by PPARα.
Part 3: Performance Comparison with Alternative Fibrates
To position this compound within the current therapeutic landscape, a direct comparison with established fibrates is essential. The primary alternatives for comparison are fenofibrate, bezafibrate, and gemfibrozil.
| Feature | Fenofibrate | Bezafibrate | Gemfibrozil | This compound (Hypothesized) |
| Primary Target | PPARα | Pan-PPAR (α, γ, δ) agonist | PPARα | PPARα |
| Triglyceride Lowering | High | High | Moderate to High | High |
| HDL-C Increasing | Moderate | Moderate | Moderate | Moderate |
| LDL-C Lowering | Variable, can be significant | Variable | Less pronounced | To be determined |
Data synthesized from multiple sources.[1][5][6][7][8][9]
Causality Behind Performance Differences:
-
Bezafibrate's pan-PPAR agonism may offer broader metabolic benefits but could also introduce different side-effect profiles compared to more selective PPARα agonists.[1]
-
Fenofibrate generally shows a more potent effect on lowering triglycerides and LDL-C compared to gemfibrozil.[5]
-
Gemfibrozil , while effective at lowering triglycerides, has a less pronounced effect on LDL-C and a higher risk of drug-drug interactions, particularly with statins.[9]
The experimental framework outlined in this guide will allow for a direct comparison of the potency (EC50 in the luciferase assay) and efficacy (magnitude of target gene induction in qPCR) of this compound with these established fibrates.
Conclusion and Future Directions
The use of knockout studies provides an indispensable tool for the definitive confirmation of a drug's mechanism of action. By following the protocols outlined in this guide, researchers can rigorously validate that the biological effects of this compound are mediated through PPARα. This confirmation is a critical milestone in the preclinical development of this compound, providing a solid foundation for further investigation into its therapeutic potential for treating dyslipidemia and other metabolic disorders.
Future studies should extend these findings to in vivo models. The use of PPARα knockout mice will be essential to confirm that the lipid-lowering effects of this compound observed in animal models are indeed dependent on PPARα, thereby bridging the gap between in vitro mechanism and in vivo efficacy.
References
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Peroxisome Proliferator-Activated Receptor Alpha Target Genes. PMC - PubMed Central. Available at: [Link]
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Peroxisome proliferator-activated receptor alpha. Wikipedia. Available at: [Link]
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The Role of PPARα Activation in Liver and Muscle. PMC - PubMed Central. Available at: [Link]
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Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. PMC - PubMed Central. Available at: [Link]
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Liver PPARα is crucial for whole-body fatty acid homeostasis and is protective against NAFLD. Gut. Available at: [Link]
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Human Gene Set: SANDERSON_PPARA_TARGETS. GSEA. Available at: [Link]
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Assessment report for fenofibrate, bezafibrate, ciprofibrate, and gemfibrozil containing medicinal products. European Medicines Agency. Available at: [Link]
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Comparison of gemfibrozil and fenofibrate in patients with dyslipidemic coronary heart disease. PubMed. Available at: [Link]
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Comparative study of bezafibrate and fenofibrate in patients with primary hyperlipoproteinaemia. PubMed. Available at: [Link]
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Fenofibrate vs Gemfibrozil Comparison. Drugs.com. Available at: [Link]
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Panel of Human PPAR Reporter Assays: PPARα, PPARδ, & PPARγ. Indigo Biosciences. Available at: [Link]
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Protocol of PXR-Luc HepG2 Cell-based Assay for High- throughput Screening. National Institutes of Health. Available at: [Link]
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Gemfibrozil vs. Fenofibrate. Marley Drug. Available at: [Link]
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Fenofibrate vs Gemfibrozil for Hypertriglyceridemia. Scribd. Available at: [Link]
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Ppara CRISPR guide RNA, peroxisome proliferator activated receptor alpha CRISPR guide RNA[house mouse]. GenScript. Available at: [Link]
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CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation. Bio-protocol. Available at: [Link]
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Determination of PPAR expression by western blot. PubMed. Available at: [Link]
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Protocol: Genome-scale CRISPR-Cas9 Knockout and Transcriptional Activation Screening. SciSpace. Available at: [Link]
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qPCR Technical Guide. PCR Biosystems. Available at: [Link]
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Overcoming the pitfalls of validating knockout cell lines by western blot. Horizon Discovery. Available at: [Link]
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Video: How to design a CRISPR gene knockout experiment. Horizon Discovery. Available at: [Link]
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How to Validate Your Targeted Gene Editing Knockout Cell Line? Cyagen. Available at: [Link]
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Insights into qPCR: Protocol, Detection Methods, and Analysis. The Scientist. Available at: [Link]
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ARE Luciferase Reporter HepG2 Cell Line (Nrf2 Antioxidant Pathway). BPS Bioscience. Available at: [Link]
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Validation of PPAR signaling pathway in rats by Western... ResearchGate. Available at: [Link]
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( A ) Luciferase reporter assay performed in HepG2 transiently... ResearchGate. Available at: [Link]
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Expression of genes associated with b-oxidation in the liver. A-D) qPCR... ResearchGate. Available at: [Link]
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CPT1 and PyK Gene Expression Changes with Different Physiological Conditions between 2 Resistant to Starvation Fly Lines. American Journal of Medical and Clinical Sciences. Available at: [Link]
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Procedure for M. leprae molecular viability by qPCR. Protocols.io. Available at: [Link]
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A Comparative Benchmarking Guide to the Platelet Aggregation Inhibition of BMY 42393
This guide provides a comprehensive technical comparison of BMY 42393, a prostacyclin partial agonist, with established antiplatelet agents: Aspirin, Clopidogrel, and Abciximab. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic distinctions, comparative efficacy, and detailed experimental protocols for benchmarking platelet aggregation inhibitors. Our objective is to furnish a robust framework for the evaluation of novel antiplatelet therapeutics, grounded in scientific integrity and field-proven insights.
Introduction: The Landscape of Antiplatelet Therapy
Platelet activation and aggregation are pivotal in hemostasis and thrombosis. Pathological platelet aggregation can lead to severe cardiovascular events such as myocardial infarction and stroke. Antiplatelet therapy is a cornerstone in the prevention and treatment of these conditions. The therapeutic landscape is dominated by agents with distinct mechanisms of action, each targeting different facets of the platelet activation cascade.
This guide focuses on BMY 42393, an orally active and selective platelet aggregation inhibitor. BMY 42393 functions as a prostacyclin partial agonist, stimulating platelet adenylate cyclase activity, which in turn elevates intracellular cyclic adenosine monophosphate (cAMP) levels. This increase in cAMP activates cAMP-dependent protein kinase, leading to the inhibition of platelet aggregation induced by various agonists, including adenosine diphosphate (ADP), collagen, and thrombin.
To provide a comprehensive performance benchmark, we will compare BMY 42393 against three clinically significant antiplatelet agents:
-
Aspirin: An irreversible inhibitor of cyclooxygenase-1 (COX-1), thereby blocking the formation of thromboxane A2 (TXA2), a potent platelet agonist.
-
Clopidogrel: An irreversible antagonist of the P2Y12 ADP receptor, which plays a crucial role in amplifying and sustaining platelet activation.
-
Abciximab: A monoclonal antibody fragment that blocks the glycoprotein (GP) IIb/IIIa receptor, the final common pathway for platelet aggregation.
Mechanistic Deep Dive: Signaling Pathways in Platelet Aggregation
Understanding the distinct signaling pathways targeted by each agent is fundamental to interpreting their efficacy and potential synergistic or off-target effects.
BMY 42393 and the Prostacyclin (PGI₂) Pathway
BMY 42393 mimics the action of endogenous prostacyclin (PGI₂), a potent vasodilator and inhibitor of platelet aggregation. By binding to the prostacyclin receptor (IP receptor) on the platelet surface, it activates adenylate cyclase, leading to an increase in intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates several downstream targets, ultimately resulting in decreased intracellular calcium levels and inhibition of platelet activation and aggregation.
Caption: BMY 42393 signaling pathway.
Aspirin and the Thromboxane A₂ (TXA₂) Pathway
Aspirin acetylates a serine residue in the active site of COX-1, irreversibly inhibiting its enzymatic activity. This prevents the conversion of arachidonic acid to prostaglandin H₂, the precursor of TXA₂. The subsequent reduction in TXA₂ levels curtails a critical positive feedback loop in platelet activation.
Caption: Aspirin's mechanism of action.
Clopidogrel and the P2Y₁₂ Pathway
Clopidogrel is a prodrug that is metabolized in the liver to its active form. This active metabolite irreversibly binds to the P2Y₁₂ receptor, a Gi-coupled receptor for ADP. Inhibition of the P2Y₁₂ receptor prevents the ADP-mediated inhibition of adenylate cyclase, leading to sustained high levels of cAMP and subsequent inhibition of platelet aggregation.
Caption: Clopidogrel's inhibitory pathway.
Abciximab and the GPIIb/IIIa Pathway
Abciximab directly targets the GPIIb/IIIa receptor (integrin αIIbβ3), preventing the binding of fibrinogen and von Willebrand factor. As the final common step in platelet aggregation, blockade of this receptor is a potent mechanism of inhibition, irrespective of the initial platelet agonist.
Caption: Abciximab's blockade of the final common pathway.
In Vitro Performance Benchmark: Light Transmission Aggregometry (LTA)
LTA is the gold-standard method for assessing platelet function in vitro. It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Rationale for Experimental Design
To conduct a comprehensive and comparative analysis, a standardized LTA protocol is essential. The choice of agonists is critical to probe the different activation pathways targeted by the test compounds.
-
ADP: Directly activates P2Y₁ and P2Y₁₂ receptors, making it a key agonist for evaluating P2Y₁₂ inhibitors like Clopidogrel.
-
Collagen: Activates platelets through the GPVI receptor, initiating a signaling cascade that leads to the generation of TXA₂ and the release of ADP, thus providing a broader assessment of platelet activation.
-
Thrombin: A potent agonist that activates platelets through PAR1 and PAR4 receptors, leading to robust aggregation. It allows for the evaluation of inhibitors that target downstream signaling events.
-
Arachidonic Acid (AA): Directly converted by COX-1 to TXA₂, making it a specific agonist to assess the efficacy of COX-1 inhibitors like Aspirin.
Experimental Protocol: IC₅₀ Determination by LTA
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC₅₀) of BMY 42393 and comparator drugs.
Materials:
-
Freshly drawn human whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least 14 days.
-
3.2% Sodium Citrate anticoagulant.
-
Platelet agonists: ADP, Collagen, Thrombin, Arachidonic Acid.
-
Test compounds: BMY 42393, Aspirin, Clopidogrel active metabolite, Abciximab.
-
Phosphate-buffered saline (PBS).
-
Light Transmission Aggregometer.
Procedure:
-
PRP and PPP Preparation:
-
Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
Prepare Platelet-Rich Plasma (PRP) by centrifuging the whole blood at 200 x g for 15 minutes at room temperature.
-
Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at 2000 x g for 20 minutes. PPP serves as the 100% aggregation reference.
-
Adjust the platelet count of the PRP to 2.5 x 10⁸ platelets/mL using PPP if necessary.
-
-
Incubation:
-
Pre-warm PRP aliquots to 37°C for 10 minutes in the aggregometer cuvettes with a stir bar.
-
Add varying concentrations of the test compound or vehicle (PBS) to the PRP and incubate for a predetermined time (e.g., 15 minutes) at 37°C.
-
-
Aggregation Measurement:
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add the specific agonist to the pre-incubated PRP to induce aggregation.
-
Record the change in light transmission for at least 5 minutes.
-
-
Data Analysis:
-
Calculate the percentage of maximal aggregation for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value using a non-linear regression analysis.
-
Caption: LTA experimental workflow.
Comparative In Vitro Efficacy Data
The following table summarizes the reported IC₅₀ values for BMY 42393 and comparator drugs. It is crucial to note that these values are compiled from different studies and experimental conditions may vary.
| Compound | Agonist | IC₅₀ (µM) | Reference |
| BMY 42393 | ADP | 0.3 - 2.0 | [1] |
| Collagen | 0.3 - 2.0 | [1] | |
| Thrombin | 0.3 - 2.0 | [1] | |
| Aspirin | Collagen | ~300 | [2] |
| Clopidogrel (active metabolite) | ADP (washed platelets) | 1.9 ± 0.3 | [3][4] |
| Abciximab | ADP | Potent Inhibition (IC₅₀ in ng/mL range) | [5] |
Interpretation of In Vitro Data:
-
BMY 42393 demonstrates potent, broad-spectrum inhibition of platelet aggregation induced by multiple agonists, with IC₅₀ values in the low micromolar range.
-
Aspirin's inhibitory effect is most pronounced against collagen-induced aggregation, reflecting its mechanism of blocking TXA₂ synthesis. The reported IC₅₀ is significantly higher than that of BMY 42393.
-
The active metabolite of Clopidogrel shows specific and potent inhibition of ADP-induced aggregation, with an IC₅₀ comparable to that of BMY 42393 against the same agonist.
-
Abciximab is a highly potent inhibitor, with its efficacy measured in the ng/mL range, reflecting its direct blockade of the final common pathway of aggregation.
In Vivo Performance Benchmark: Ferric Chloride-Induced Thrombosis Model
To assess the antithrombotic efficacy of BMY 42393 in a physiological context, the ferric chloride (FeCl₃)-induced carotid artery thrombosis model in mice is a widely accepted and informative in vivo assay.
Rationale for Experimental Design
This model induces endothelial injury through oxidative stress, leading to the formation of a platelet-rich thrombus. It allows for the quantitative assessment of an antiplatelet agent's ability to delay or prevent vessel occlusion. Key parameters measured are the time to occlusion (TTO) and the incidence of occlusion.
Experimental Protocol: Murine FeCl₃-Induced Carotid Artery Thrombosis
Materials:
-
Male C57BL/6 mice (8-12 weeks old).
-
Anesthetics (e.g., ketamine/xylazine cocktail).
-
Surgical instruments.
-
Doppler flow probe.
-
Ferric chloride (FeCl₃) solution (e.g., 10% in distilled water).
-
Filter paper.
-
Test compounds: BMY 42393, Aspirin, Clopidogrel, Abciximab.
Procedure:
-
Animal Preparation and Anesthesia:
-
Administer the test compound or vehicle to the mice via the appropriate route (e.g., oral gavage for BMY 42393, Aspirin, Clopidogrel; intravenous for Abciximab) at a predetermined time before surgery.
-
Anesthetize the mouse and maintain its body temperature at 37°C.
-
-
Surgical Procedure:
-
Make a midline cervical incision to expose the left common carotid artery.
-
Carefully dissect the artery from the surrounding tissue.
-
Place a Doppler flow probe around the artery to monitor blood flow.
-
-
Thrombus Induction:
-
Apply a small piece of filter paper (1x2 mm) saturated with FeCl₃ solution to the adventitial surface of the carotid artery for 3 minutes.
-
Remove the filter paper and rinse the area with saline.
-
-
Monitoring and Data Analysis:
-
Continuously monitor the carotid artery blood flow using the Doppler probe for a set period (e.g., 60 minutes).
-
The time to occlusion (TTO) is defined as the time from FeCl₃ application to the cessation of blood flow (flow < 10% of baseline) for at least 1 minute.
-
Record the incidence of occlusion within the observation period.
-
Compare the TTO and occlusion incidence between the vehicle-treated and drug-treated groups.
-
Sources
- 1. Low-dose aspirin inhibits arachidonic acid-precipitated platelet aggregation but not collagen-precipitated platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Specific inhibition of ADP-induced platelet aggregation by clopidogrel in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specific inhibition of ADP-induced platelet aggregation by clopidogrel in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ticlopidine enhances the platelet inhibitory capacity of abciximab in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Dual Anti-inflammatory and Anti-diabetic Agents for Advanced Research
This guide provides an in-depth comparative analysis of therapeutic agents possessing both anti-inflammatory and anti-diabetic properties. Designed for researchers, scientists, and drug development professionals, this document moves beyond surface-level descriptions to explore the underlying mechanisms, present comparative experimental data, and offer validated protocols for preclinical assessment. Our objective is to furnish the scientific community with a foundational resource that explains the causality behind experimental choices and supports the rational design of future investigations into metabolic and inflammatory diseases.
Introduction: The Pathophysiological Nexus of Inflammation and Type 2 Diabetes
The once-distinct fields of immunology and endocrinology have converged, revealing a profound and bidirectional relationship between chronic low-grade inflammation and the pathogenesis of type 2 diabetes (T2DM).[1][2] This state, often termed "metaflammation," is a key driver of insulin resistance and beta-cell dysfunction.[3] Adipose tissue in obesity, for instance, becomes a significant source of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which can directly interfere with insulin receptor signaling.[1][3] This understanding has catalyzed the investigation of therapeutic agents that can simultaneously modulate glycemic control and quell the underlying inflammatory storm, offering a more holistic treatment paradigm.[2][4][5]
Established Therapeutic Classes with Dual-Action Profiles
Several classes of established anti-diabetic drugs have demonstrated significant anti-inflammatory effects, positioning them as valuable tools in the management of T2DM and its inflammatory comorbidities.[4][6]
Glucagon-like Peptide-1 Receptor Agonists (GLP-1 RAs)
GLP-1 RAs (e.g., Liraglutide, Semaglutide) are incretin mimetics that enhance glucose-dependent insulin secretion. Beyond their glycemic benefits, they exert potent anti-inflammatory effects through various mechanisms.[7][8][9]
Mechanism of Action: GLP-1 receptor activation stimulates the production of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[7] PKA can then phosphorylate and inhibit key components of pro-inflammatory signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[7][10] By suppressing NF-κB, GLP-1 RAs reduce the transcription and subsequent production of a host of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β.[7][10] Evidence also suggests GLP-1 RAs can modulate immune cell activity directly, as GLP-1 receptors are found on macrophages and lymphocytes.[8][10]
Signaling Pathway: GLP-1 RA Anti-inflammatory Action
Caption: GLP-1 RA signaling inhibits the NF-κB inflammatory pathway.
Comparative Experimental Data: Clinical studies consistently show that treatment with GLP-1 RAs leads to a significant reduction in systemic inflammatory markers.
| Agent | Study Population | Duration | Change in hs-CRP | Change in IL-6 | Citation |
| Liraglutide | T2DM Patients | 12 weeks | ↓ 0.89 mg/L | - | [11] |
| Liraglutide | T2DM w/ Nephropathy | 8-24 weeks | - | ↓ 3.90 pg/mL | [11] |
| Various GLP-1 RAs | Meta-analysis | Varied | Significant ↓ | Significant ↓ | [4] |
Sodium-Glucose Cotransporter-2 (SGLT2) Inhibitors
SGLT2 inhibitors (e.g., Empagliflozin, Dapagliflozin) lower blood glucose by promoting urinary glucose excretion. Their anti-inflammatory effects are increasingly recognized and contribute to their profound cardiorenal protective benefits.[4][12][13]
Mechanism of Action: The anti-inflammatory actions of SGLT2 inhibitors are multifactorial.[14] They have been shown to attenuate the activity of the NLRP3 inflammasome, a key intracellular sensor that triggers the production of potent pro-inflammatory cytokines IL-1β and IL-18.[14][15] Furthermore, SGLT2 inhibitors can suppress the TLR4/NF-κB signaling pathway and modulate macrophage activity, shifting them from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype.[14][15] These effects reduce the expression of TNF-α, IL-6, and other inflammatory mediators.[14][15]
Comparative Experimental Data: Both preclinical and clinical data demonstrate the anti-inflammatory capacity of SGLT2 inhibitors.
| Agent | Model/Population | Duration | Key Anti-inflammatory Finding | Citation |
| Empagliflozin | T2DM Patients w/ CAD | 6 months | ↓ CRP (0.11 to 0.07 mg/dL) | [11] |
| Empagliflozin | Diabetic Rats | - | ↓ Renal expression of TNF-α, IL-6 | [12] |
| Dapagliflozin | Rat Model of MI | - | Stimulated anti-inflammatory macrophages | [12] |
| Canagliflozin | Cultured Endothelial Cells | - | ↓ IL-1β induced IL-6 and MCP-1 release | [13] |
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 inhibitors (e.g., Sitagliptin, Linagliptin) increase the levels of endogenous incretins like GLP-1 by preventing their degradation. Their anti-inflammatory effects are, in part, mediated by this increase in GLP-1, but also through DPP-4's role as a cell surface protein on immune cells.[4][16]
Mechanism of Action: DPP-4 (also known as CD26) is expressed on the surface of various immune cells, including T-cells and macrophages, and is involved in their activation.[4] By inhibiting DPP-4, these drugs can directly modulate immune responses.[16] Studies show DPP-4 inhibition can regulate macrophage polarization towards the anti-inflammatory M2 phenotype.[16] A meta-analysis of 22 studies confirmed that DPP-4 inhibitor therapy was significantly associated with a reduction in C-reactive protein (CRP), TNF-α, IL-6, and IL-1β in patients with T2DM.[17]
Comparative Experimental Data: Meta-analyses provide strong evidence for the anti-inflammatory effects of this class.
| Agent Class | Study Design | Number of Studies | Key Inflammatory Markers Reduced | Citation |
| DPP-4 Inhibitors | Meta-analysis | 22 | CRP, TNF-α, IL-6, IL-1β | [17] |
| DPP-4 Inhibitors | Meta-analysis | 16 | C-reactive protein (CRP) | [4] |
| Sitagliptin | Animal Model | - | ↓ IL-1β, IL-6, TNF-α, MCP-1 | [4] |
Peroxisome Proliferator-Activated Receptor-γ (PPARγ) Agonists
PPARγ agonists, specifically the thiazolidinediones (TZDs) like Pioglitazone, are potent insulin sensitizers. PPARγ itself is a nuclear receptor that plays a critical role in regulating inflammation.[18][19]
Mechanism of Action: Activation of PPARγ in macrophages inhibits the expression of pro-inflammatory genes by antagonizing the activity of transcription factors such as NF-κB and Activator protein-1 (AP-1).[20] This transrepression mechanism effectively reduces the production of inflammatory cytokines (TNF-α, IL-6) and limits the inflammatory response within tissues like the arterial intima, potentially arresting atherosclerosis.[19][21]
Experimental Protocols for Preclinical Evaluation
To ensure scientific rigor, protocols must be designed as self-validating systems. The following are step-by-step methodologies for key assays used to evaluate dual-action agents.
Protocol 1: In Vitro Assessment of Anti-inflammatory Activity in Macrophages
Objective: To determine the ability of a test compound to suppress lipopolysaccharide (LPS)-induced inflammatory responses in a macrophage cell line (e.g., RAW 264.7).
Rationale: LPS, a component of Gram-negative bacteria, is a potent activator of the TLR4 receptor, initiating a strong pro-inflammatory cascade via NF-κB. This is a standard and highly reproducible model for screening anti-inflammatory potential.
Experimental Workflow Diagram
Caption: Workflow for in vitro anti-inflammatory screening.
Methodology:
-
Cell Culture: Seed RAW 264.7 macrophages into 24-well plates at a density of 2.5 x 10^5 cells/well in DMEM supplemented with 10% FBS and allow them to adhere overnight.
-
Pre-treatment: Remove the old media and replace it with fresh media containing the test compound at various concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (e.g., 0.1% DMSO). Incubate for 1 hour.
-
Inflammatory Challenge: Add LPS (final concentration 1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Carefully collect the cell culture supernatant for analysis.
-
Nitric Oxide (NO) Quantification (Griess Assay):
-
Mix 50 µL of supernatant with 50 µL of Griess Reagent A (sulfanilamide solution).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (NED solution).
-
Incubate for another 10 minutes.
-
Measure absorbance at 540 nm. Quantify using a sodium nitrite standard curve.
-
-
Cytokine Quantification (ELISA):
-
Use commercially available ELISA kits for TNF-α and IL-6.
-
Follow the manufacturer's instructions precisely to measure cytokine concentrations in the collected supernatants.
-
Conclusion and Future Directions
The agents discussed—GLP-1 RAs, SGLT2 inhibitors, DPP-4 inhibitors, and PPARγ agonists—represent a significant advancement in T2DM therapy, offering pleiotropic benefits that address both metabolic dysregulation and chronic inflammation.[4][5][6] The convergence of their anti-diabetic and anti-inflammatory actions provides a powerful rationale for their use, particularly in patients with high cardiovascular risk. Future research should focus on developing novel compounds with optimized dual activity and exploring combination therapies that target distinct inflammatory pathways for a synergistic effect. The continued elucidation of these complex signaling networks will pave the way for more personalized and effective treatments for "diabinflammation."
References
- MDPI. (n.d.). Anti-Inflammatory Effects of SGLT2 Inhibitors: Focus on Macrophages.
- PubMed. (2023, July 26). Dipeptidyl-peptidase-4 inhibitors have anti-inflammatory effects in patients with type 2 diabetes.
- PubMed Central. (2024, January 27). Anti-inflammatory role of glucagon-like peptide 1 receptor agonists and its clinical implications.
- PMC - NIH. (n.d.). The anti-inflammatory effects of SGLT inhibitors.
- ResearchGate. (2025, February 4). (PDF) Anti-Inflammatory Effects of SGLT2 Inhibitors: Focus on Macrophages.
- Canadian Science Publishing. (n.d.). Anti-inflammatory properties of GLP-1 receptor agonists and other ancillary benefits from a pharmacological perspective.
- MDPI. (n.d.). Inflammatory Trajectory of Type 2 Diabetes: Novel Opportunities for Early and Late Treatment.
- PubMed Central. (n.d.). Anti-inflammatory role of SGLT2 inhibitors as part of their anti-atherosclerotic activity: Data from basic science and clinical trials.
- ConscienHealth. (2023, December 19). How Do GLP-1 Agonists Help with Inflammation?
- PMC - NIH. (n.d.). Inflammation in the Pathophysiology and Therapy of Cardiometabolic Disease.
- PMC. (n.d.). The Role of Inflammation in Diabetes: Current Concepts and Future Perspectives.
- ResearchGate. (2025, August 10). The anti-inflammatory and immunological properties of GLP-1 Receptor Agonists | Request PDF.
- Dr.Oracle. (2025, November 7). Do Glucagon-like peptide-1 (GLP-1) receptor agonists decrease inflammation?
- PMC - PubMed Central - NIH. (n.d.). Pathophysiology of Type 2 Diabetes Mellitus.
- American Diabetes Association. (2016, July 21). DPP-4 Inhibition by Linagliptin Attenuates Obesity-Related Inflammation and Insulin Resistance by Regulating M1/M2 Macrophage Polarization.
- Diabetes. (2005, August 1). Therapeutic Roles of Peroxisome Proliferator–Activated Receptor Agonists.
- PubMed Central. (n.d.). Peroxisome proliferator-activated receptor-γ agonists and diabetes: Current evidence and future perspectives.
- PMC - NIH. (n.d.). PPAR Agonists and Cardiovascular Disease in Diabetes.
- Scilit. (n.d.). Anti‐Inflammatory and Antidiabetic Roles of PPARγ.
- MDPI. (n.d.). Antidiabetic Agents as Antioxidant and Anti-Inflammatory Therapies in Neurological and Cardiovascular Diseases.
- PMC - NIH. (2022, November 9). The Anti-Inflammatory Effect of Novel Antidiabetic Agents.
- PubMed. (n.d.). A review of the anti-inflammatory properties of antidiabetic agents providing protective effects against vascular complications in diabetes.
- (2022, November 5). (PDF) The Anti-Inflammatory Effect of Novel Antidiabetic Agents. ResearchGate.
- (n.d.). Anti-inflammatory properties of antidiabetic drugs: A “promised land” in the COVID-19 era?
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- 2. The Role of Inflammation in Diabetes: Current Concepts and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pathophysiology of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Anti-Inflammatory Effect of Novel Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review of the anti-inflammatory properties of antidiabetic agents providing protective effects against vascular complications in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Selective Inhibition of mPGES-1 by 2-(4-Benzoylphenoxy)acetic Acid: A Comparative Analysis
An in-depth guide for researchers on the potency, selectivity, and experimental validation of a novel anti-inflammatory agent.
Introduction: The Prostaglandin E2 Pathway and the Role of mPGES-1
Prostaglandin E2 (PGE2) is a key mediator of inflammation, pain, and fever. Its synthesis is a multi-step enzymatic process, with the final step being catalyzed by prostaglandin E synthase (PGES). Of the three known PGES isoforms, microsomal prostaglandin E synthase-1 (mPGES-1) is of particular interest to the drug development community. Under physiological conditions, its expression is low; however, it is significantly upregulated during inflammation, making it a prime target for anti-inflammatory therapies.
The conventional approach to blocking PGE2 production has been through the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. However, non-selective COX inhibitors can lead to gastrointestinal side effects, while COX-2 selective inhibitors have been associated with cardiovascular risks. This has driven the search for alternative targets downstream of COX, such as mPGES-1. An ideal mPGES-1 inhibitor would selectively block the inflammatory production of PGE2 without affecting the homeostatic functions of other prostanoids, thus offering a safer therapeutic window.
This guide provides a detailed comparative analysis of 2-(4-Benzoylphenoxy)acetic acid as a selective mPGES-1 inhibitor. We will examine its inhibitory potency, selectivity over COX enzymes, and provide the experimental framework for its evaluation.
The Prostaglandin E2 Synthesis Pathway
Figure 1: A simplified diagram of the prostaglandin E2 (PGE2) synthesis pathway. Arachidonic acid is converted to PGH2 by COX enzymes, and then PGH2 is converted to PGE2 by mPGES-1.
This compound: A Potent and Selective mPGES-1 Inhibitor
This compound has emerged as a promising scaffold for the development of selective mPGES-1 inhibitors. Research has demonstrated that compounds derived from this structure exhibit potent inhibition of mPGES-1 with significant selectivity over the COX enzymes.
Comparative Inhibitory Activity
The selectivity of an mPGES-1 inhibitor is paramount. An ideal candidate will potently inhibit mPGES-1 while having minimal effect on COX-1 and COX-2. This ensures that the production of other essential prostanoids is not disrupted. The table below compares the inhibitory activity of a representative compound from this class, referred to in the literature as BPIA, against mPGES-1, COX-1, and COX-2.
| Compound | mPGES-1 IC50 (μM) | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Ratio (COX-1/mPGES-1) | Selectivity Ratio (COX-2/mPGES-1) |
| BPIA | 0.2 | >100 | >100 | >500 | >500 |
| Celecoxib | Not Applicable | 15 | 0.04 | Not Applicable | Not Applicable |
| Indomethacin | Not Applicable | 0.1 | 1.8 | Not Applicable | Not Applicable |
Table 1: Comparison of the in vitro inhibitory potency (IC50) of BPIA, Celecoxib, and Indomethacin against mPGES-1, COX-1, and COX-2. Data for BPIA is synthesized from publicly available research.
As the data illustrates, BPIA is a potent inhibitor of mPGES-1 with an IC50 in the sub-micromolar range. Crucially, it displays excellent selectivity, with IC50 values for both COX-1 and COX-2 being significantly higher. This profile is in stark contrast to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin (a non-selective COX inhibitor) and celecoxib (a COX-2 selective inhibitor).
Experimental Protocols for Assessing Inhibitor Activity
To validate the inhibitory effects of compounds like this compound, robust and reproducible in vitro assays are essential. Below are standardized protocols for measuring mPGES-1 and COX enzyme activity.
mPGES-1 Inhibition Assay
This assay quantifies the conversion of PGH2 to PGE2 by recombinant human mPGES-1.
Workflow for mPGES-1 Inhibition Assay
Figure 2: Step-by-step workflow for determining the in vitro inhibition of mPGES-1.
Detailed Protocol:
-
Enzyme Preparation: Recombinant human mPGES-1 is prepared and diluted to the desired concentration in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 2.5 mM GSH).
-
Compound Incubation: The test compound, dissolved in a suitable solvent (e.g., DMSO), is pre-incubated with the enzyme solution for a specified time (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate, PGH2.
-
Reaction Termination: After a defined incubation period (e.g., 60 seconds) at 4°C, the reaction is terminated by the addition of a stopping reagent (e.g., SnCl2 in ethanol).
-
Quantification: The amount of PGE2 produced is quantified using a standard method, such as an enzyme immunoassay (EIA).
-
Data Analysis: The percent inhibition is calculated relative to a vehicle control, and the IC50 value is determined by fitting the data to a dose-response curve.
COX-1/COX-2 Inhibition Assay
This assay measures the peroxidase activity of COX enzymes by monitoring the oxidation of a chromogenic substrate.
Workflow for COX Inhibition Assay
Figure 3: A generalized workflow for assessing the in vitro inhibition of COX-1 and COX-2.
Detailed Protocol:
-
Enzyme Preparation: Ovine COX-1 or human recombinant COX-2 is diluted in a suitable buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
-
Compound Incubation: The enzyme is pre-incubated with the test compound and heme for a specified time (e.g., 10 minutes) at room temperature.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Monitoring: The peroxidase activity is monitored by measuring the change in absorbance of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) at a specific wavelength (e.g., 590 nm).
-
Data Analysis: The rate of reaction is determined, and the percent inhibition is calculated relative to a vehicle control. The IC50 value is then determined from the dose-response curve.
Conclusion
The available evidence strongly supports the classification of this compound and its derivatives as potent and selective inhibitors of mPGES-1. The significant selectivity over both COX-1 and COX-2 isoforms positions this chemical class as a promising starting point for the development of novel anti-inflammatory drugs with a potentially improved safety profile compared to traditional NSAIDs. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and optimization of these and other mPGES-1 inhibitors.
References
-
Discovery of 2-(4-Benzoylphenoxy)acetic Acids as a Novel Class of Potent and Selective Inhibitors of Microsomal Prostaglandin E2 Synthase-1 (mPGES-1). Journal of Medicinal Chemistry. [Link]
-
Recent advances in the discovery and development of mPGES-1 inhibitors. Expert Opinion on Drug Discovery. [Link]
-
mPGES-1 as a Drug Target for Inflammatory Diseases. Trends in Pharmacological Sciences. [Link]
A Senior Application Scientist's Guide to Replicating Synthesis and Biological Evaluation of Novel Phenoxyacetic Acids
This guide provides an in-depth, technically-focused comparison for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the underlying scientific principles and rationale, ensuring both replicability and a deep understanding of the methodologies.
Introduction: The Enduring Relevance of the Phenoxyacetic Acid Scaffold
Phenoxyacetic acid and its derivatives represent a versatile chemical scaffold with a rich history and diverse range of applications, from pharmaceuticals to agriculture.[1][2][3] The core structure, an O-phenyl derivative of glycolic acid, is a key pharmacophore in numerous drug classes, including anti-inflammatory, antihypertensive, and antimicrobial agents.[1] In agriculture, phenoxy herbicides have been instrumental in controlling broadleaf weeds since the 1940s, acting as synthetic auxins that induce uncontrolled growth in susceptible plants.[4][5][6]
The continued interest in this scaffold stems from its synthetic tractability and the wide array of pharmacological activities exhibited by its derivatives.[1] Researchers are actively exploring novel substitutions on the phenoxy ring and modifications of the carboxylic acid moiety to discover compounds with enhanced potency, selectivity, and improved safety profiles for various therapeutic and agrochemical applications.[7][8][9] This guide will detail the complete workflow for synthesizing and evaluating novel phenoxyacetic acid derivatives, providing a framework for researchers to compare their own compounds against established benchmarks.
Part 1: Synthesis of Novel Phenoxyacetic Acid Derivatives
The synthesis of phenoxyacetic acid derivatives is a well-established and versatile process, typically involving the Williamson ether synthesis. This reaction provides a straightforward method for coupling a substituted phenol with an alpha-haloacetic acid ester, followed by hydrolysis to yield the desired carboxylic acid.
Causality in Experimental Design:
The choice of starting materials is paramount and directly influences the properties of the final compound. The substituents on the phenol ring (e.g., chloro, methyl groups) are critical determinants of biological activity and selectivity.[10] The reaction conditions, including the choice of base and solvent, are optimized to ensure high yields and minimize side reactions. A strong base, such as sodium hydride or potassium carbonate, is necessary to deprotonate the phenol, forming a nucleophilic phenoxide ion. The choice of solvent, often a polar aprotic solvent like DMF or acetone, facilitates the SN2 reaction with the haloacetate.
Detailed Step-by-Step Synthesis Protocol:
-
Deprotonation of the Phenol: To a solution of the substituted phenol (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon). Allow the reaction mixture to stir at room temperature for 30 minutes. This step generates the highly reactive sodium phenoxide salt.
-
Etherification: To the solution from step 1, add ethyl chloroacetate (1.1 eq) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure completion.
-
Work-up and Extraction: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. This separates the desired ester from the reaction mixture.
-
Purification of the Ester: Purify the crude ester by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient).
-
Hydrolysis to the Carboxylic Acid: Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (2.0 eq) and stir at room temperature for 4-6 hours. Monitor the hydrolysis by TLC until all the starting ester has been consumed.
-
Acidification and Isolation: Acidify the reaction mixture to pH 2-3 with 1N HCl. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final phenoxyacetic acid derivative.
Synthesis Workflow Diagram:
Caption: General workflow for the synthesis of phenoxyacetic acid derivatives.
Part 2: Characterization and Analytical Validation
Thorough characterization of the synthesized compounds is essential to confirm their identity, purity, and structure. A combination of spectroscopic techniques is employed for this purpose.
Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the number and types of protons and carbons, and their connectivity.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming the structure.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as the carboxylic acid O-H and C=O stretches.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.[11][12]
Part 3: Biological Evaluation - A Comparative Approach
The biological evaluation of novel phenoxyacetic acids is guided by their potential applications. This guide will focus on two key areas: antimicrobial and herbicidal activity, with comparisons to established standards. In vitro assays are crucial in the early stages of drug discovery and development for screening compounds and understanding their mechanisms of action.[13][14][15][16][17]
A. Antimicrobial Activity Evaluation
The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Phenoxyacetic acid derivatives have shown promise in this area.[1][18][19][20][21]
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[22] The broth microdilution method is a standard and widely used technique.[22]
-
Preparation of Bacterial Inoculum: Grow bacterial strains (e.g., Staphylococcus aureus and Escherichia coli) in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[23]
-
Serial Dilution of Compounds: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in a 96-well microtiter plate containing MHB to achieve a range of concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria and broth, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Novel Compound A | 8 | 16 |
| Novel Compound B | 16 | 32 |
| Ampicillin (Standard) | 2 | 4 |
| Ciprofloxacin (Standard) | 1 | 0.5 |
Note: The data presented are hypothetical and for illustrative purposes only.
B. Herbicidal Activity Evaluation
Phenoxyacetic acids are well-known for their herbicidal properties, acting as synthetic auxins.[4][5][24] A common and effective method to assess herbicidal activity is a seed germination and seedling growth bioassay.[25][26][27]
This bioassay evaluates the effect of the compounds on the germination and early growth of both a monocot (e.g., Sorghum bicolor - sorghum) and a dicot (e.g., Lactuca sativa - lettuce) to assess selectivity.[24]
-
Preparation of Test Solutions: Prepare solutions of the test compounds and a standard herbicide (e.g., 2,4-D) at various concentrations in a suitable solvent.
-
Seed Plating: Place a set number of seeds (e.g., 20) on filter paper in separate Petri dishes.
-
Treatment Application: Add a defined volume of the test solution to each Petri dish. A solvent-only control is also included.
-
Incubation: Incubate the Petri dishes in a controlled environment (e.g., 25°C with a 12h/12h light/dark cycle) for a specified period (e.g., 7 days).
-
Data Collection and Analysis: After the incubation period, measure the germination percentage, root length, and shoot length of the seedlings. Calculate the inhibition percentage relative to the control.
| Compound | L. sativa (Dicot) Root Inhibition (%) | S. bicolor (Monocot) Root Inhibition (%) | Selectivity Index (Monocot/Dicot) |
| Novel Compound C | 85 | 25 | 0.29 |
| Novel Compound D | 70 | 45 | 0.64 |
| 2,4-D (Standard) | 95 | 30 | 0.32 |
Note: The data presented are hypothetical and for illustrative purposes only. A lower selectivity index indicates higher selectivity for dicots.
Biological Evaluation Workflow Diagram:
Caption: Workflow for the biological evaluation of novel phenoxyacetic acids.
Conclusion and Future Directions
This guide has provided a comprehensive framework for the replication of synthesis and biological evaluation of novel phenoxyacetic acid derivatives. By following these detailed protocols and understanding the rationale behind the experimental choices, researchers can effectively synthesize, characterize, and evaluate their own compounds. The comparative data tables offer a template for assessing the performance of new derivatives against established standards.
Future research in this area may focus on the development of compounds with more specific modes of action, reduced off-target effects, and improved environmental profiles. Further exploration of the structure-activity relationships of phenoxyacetic acid derivatives will continue to drive the discovery of new and valuable molecules for a wide range of applications.
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Pion Inc. (2024). The Role Of in vitro Testing In Drug Development. Retrieved January 11, 2026, from [Link]
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Orthogonal assays to validate the biological target of 2-(4-Benzoylphenoxy)acetic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the biological target of 2-(4-Benzoylphenoxy)acetic acid (BPAA), a known inhibitor of Ketohexokinase (KHK). We move beyond primary screening data to build a robust, multi-faceted case for target engagement and functional relevance using a series of orthogonal, complementary assays. The methodologies detailed herein are designed to be self-validating, incorporating critical controls and providing a clear rationale for each experimental step, thereby ensuring the highest degree of scientific rigor.
The Imperative of Target Validation in Drug Discovery
Identifying a "hit" compound that modulates a biological process is only the first step in a long and arduous drug discovery journey. The subsequent, critical phase is target validation: the process of rigorously demonstrating that a compound's therapeutic effect is mediated through its intended biological target. Failure to adequately validate a target is a leading cause of late-stage clinical trial failures, resulting in immense financial and resource losses.
This guide focuses on validating the interaction between BPAA and its hypothesized target, Ketohexokinase (KHK). KHK, also known as fructokinase, is the principal enzyme responsible for the initial step of fructose metabolism, catalyzing the phosphorylation of fructose to fructose-1-phosphate.[5][6][7] Inhibiting KHK is a therapeutic strategy for metabolic disorders linked to excessive fructose consumption.[5][8][9] Our objective is to construct an unassailable body of evidence confirming that BPAA's biological effects are a direct result of its engagement with KHK.
To achieve this, we will employ a tripartite validation strategy, as outlined in the workflow below. This strategy combines a direct biophysical measurement of target binding, a functional assay to measure downstream pathway modulation, and a genetic approach to confirm the target's role in the observed phenotype.
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A Comparative Docking Analysis of Phenoxyacetic Acid Derivatives: Targeting Cyclooxygenase-2 for Anti-Inflammatory Drug Design
A deep dive into the molecular interactions and binding affinities of novel phenoxyacetic acid derivatives against the COX-2 enzyme, providing a framework for the rational design of more potent and selective anti-inflammatory agents.
Introduction
Phenoxyacetic acid and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including anti-inflammatory, analgesic, and antiepileptic properties.[1][2][3] A significant portion of their therapeutic effect, particularly their anti-inflammatory action, is attributed to the inhibition of cyclooxygenase (COX) enzymes.[1] The COX enzyme exists in two primary isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions, and COX-2, which is inducible and primarily involved in the inflammatory cascade.[1] Selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects associated with non-selective COX inhibitors.[1]
Molecular docking is a powerful computational technique used in structure-based drug design to predict the binding orientation and affinity of a small molecule (ligand) to a protein target.[4][5][6] This in-silico approach allows for the rapid screening of virtual compound libraries and provides insights into the molecular interactions driving ligand-protein recognition, thereby guiding the optimization of lead compounds.[5][6][7]
This guide presents a comparative docking study of a series of phenoxyacetic acid derivatives against the human COX-2 enzyme. By analyzing their binding modes, interaction patterns, and docking scores, we aim to elucidate the structure-activity relationships (SAR) that govern their inhibitory potential. This analysis will provide valuable insights for researchers and drug development professionals in the rational design of novel, potent, and selective COX-2 inhibitors based on the phenoxyacetic acid scaffold.
Methodology: A Step-by-Step Guide to Comparative Docking
The successful execution of a comparative docking study relies on a well-defined and validated protocol. This section outlines the key steps involved, from protein and ligand preparation to the execution of the docking simulation and subsequent analysis.
Experimental Workflow
The overall workflow for the comparative docking study is depicted below. This process ensures a systematic and reproducible approach to evaluating the binding potential of the phenoxyacetic acid derivatives.
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2-(4-Benzoylphenoxy)acetic acid
Introduction:
In the landscape of drug development and scientific research, the synthesis and application of novel compounds like 2-(4-Benzoylphenoxy)acetic acid are routine. However, the lifecycle of these chemicals extends beyond their use in experiments; it culminates in their safe and compliant disposal. Improper disposal not only poses significant risks to personnel and the environment but can also result in severe regulatory penalties. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory standards. Our objective is to empower you, the researcher, to manage this chemical waste stream with confidence, ensuring safety and environmental stewardship.
Part 1: Hazard Identification and Risk Assessment
Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. This knowledge forms the basis for all subsequent safety and disposal procedures. This compound is classified under the Globally Harmonized System (GHS) with specific hazard warnings that dictate its handling requirements.
The primary hazards are rooted in its irritant and harmful properties upon exposure.[1] The acidic nature of the compound means it can cause irritation or damage to tissues on contact, while oral ingestion is harmful.[1] These characteristics necessitate the use of appropriate Personal Protective Equipment (PPE) at all times, including safety goggles, gloves, and a lab coat.
| Hazard Class | GHS Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [1] |
Part 2: The Disposal Workflow: From Generation to Collection
The disposal process is not a single action but a workflow that begins the moment the chemical is deemed waste. Adherence to this workflow is critical for maintaining a safe laboratory environment and complying with regulations set forth by agencies like the Environmental Protection Agency (EPA).
Step 1: Waste Characterization and Segregation
The first and most critical step is to correctly characterize and segregate the waste. This compound is an organic acid . Under the Resource Conservation and Recovery Act (RCRA), chemical wastes must be segregated by general waste type to prevent dangerous reactions.[2]
Causality: Mixing incompatible waste streams can lead to violent chemical reactions, emission of toxic gases, or fire. For instance, mixing an acid with a sulfide-containing waste could release highly toxic hydrogen sulfide gas. Storing acids away from bases is crucial to prevent a strong exothermic (heat-generating) reaction.[2]
Protocol for Segregation:
-
Identify a dedicated waste container for "Non-Halogenated Organic Acid Waste."
-
Never mix this compound waste with the incompatible materials listed in the table below.
-
If your waste is a mixture, all components must be identified by percent or volume on the waste label, even non-hazardous components like water.[2]
| Incompatible Material Class | Examples | Reason for Segregation | Source |
| Bases / Caustics | Sodium Hydroxide, Potassium Hydroxide | Violent neutralization reaction, heat generation. | [3] |
| Strong Oxidizing Agents | Nitric Acid, Perchlorates, Peroxides | Potential for fire or explosion. | [3] |
| Cyanides | Sodium Cyanide, Potassium Cyanide | Can generate highly toxic hydrogen cyanide gas. | [2] |
| Sulfides | Sodium Sulfide, Iron Sulfide | Can generate highly toxic hydrogen sulfide gas. | [2] |
| Reactive Metals | Sodium, Potassium, Magnesium | Can generate flammable hydrogen gas. | [4] |
Step 2: Containment and Labeling in the Satellite Accumulation Area (SAA)
All laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA).[2][5] This is a designated location at or near the point of waste generation where waste is stored before being moved to a central facility.[5][6]
Protocol for Containment & Labeling:
-
Select a Proper Container:
-
Use a container made of a material compatible with the organic acid waste (e.g., glass or high-density polyethylene). Do not use metal containers.[2]
-
Ensure the container has a secure, screw-top cap to prevent leaks and evaporation.[2] The cap must be in good condition.[2]
-
The container should not be filled beyond 90% capacity (at least one-inch of headroom) to allow for expansion.[2]
-
-
Label the Container Immediately:
-
The moment the first drop of waste enters the container, it must be labeled.[5]
-
-
Manage the SAA:
-
Keep the waste container closed at all times, except when adding waste.[5]
-
Store the container in the designated SAA, which could be a marked area on a benchtop or within a chemical fume hood.[2]
-
Ensure the SAA is inspected weekly for any signs of leakage.[2]
-
A lab may accumulate up to 55 gallons of hazardous waste in its SAA.[6][7] Once this limit is reached, or the container is full, it must be removed within three days.[2]
-
Step 3: Arranging for Final Disposal
Hazardous chemical waste cannot be disposed of down the drain or in regular trash.[7] It must be collected by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor for final disposal at a permitted facility.[8]
Protocol for Disposal Request:
-
Once your waste container is full (or you are finished generating this waste stream), complete the hazardous waste tag by adding the date the container became full.[2]
-
Submit a chemical waste collection request to your EHS department, following their specific online or paper-based procedure.
-
Store the sealed, labeled container in the SAA until it is collected.
Disposal Decision Workflow
The following diagram outlines the critical decision points in the laboratory waste management process for this compound.
Caption: Decision workflow for the compliant disposal of this compound.
Part 3: Emergency Procedures
Even with careful planning, accidents can occur. Rapid and correct response is vital to mitigating harm.
Spill Management
-
Small Spill (<100 mL):
-
Alert personnel in the immediate area.
-
Ensure you are wearing appropriate PPE (goggles, gloves, lab coat).
-
Contain the spill with an acid-neutralizing spill kit or absorbent material (e.g., vermiculite, sand).
-
Once absorbed, carefully scoop the material into a designated waste bag or container.
-
Label this container as "Hazardous Waste" with a description of the contents (e.g., "Spill debris with this compound").
-
Clean the spill area with soap and water.[9]
-
Request a hazardous waste pickup for the spill debris.[7]
-
-
Large Spill (>100 mL):
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS emergency line immediately.[9]
-
Prevent others from entering the area.
-
Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.
-
Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]
-
Skin Contact: Remove any contaminated clothing and immediately flush the affected skin with water for at least 15 minutes. Use a safety shower if the area of contact is large. Seek medical attention.[10]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]
In all cases of exposure, report the incident to your supervisor and EHS department and provide the Safety Data Sheet (SDS) to the responding medical personnel.
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- 9. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 10. uwm.edu [uwm.edu]
Mastering the Safe Handling of 2-(4-Benzoylphenoxy)acetic acid: A Comprehensive Guide
For researchers and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 2-(4-Benzoylphenoxy)acetic acid, moving beyond a simple checklist to offer a framework of scientifically grounded protocols. Our aim is to empower you with the knowledge to manage this compound with confidence and precision.
Understanding the Hazard Profile
This compound is a compound that demands careful handling due to its specific hazard profile. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified with the following hazards:
-
H302: Harmful if swallowed[1]
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation[1]
The signal word for this compound is "Warning" and it is associated with the GHS pictogram GHS07, indicating that it is an irritant and can be harmful.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1] |
Understanding these classifications is the first step in establishing a robust safety protocol. The subsequent sections will detail the necessary personal protective equipment (PPE), operational procedures, and disposal plans to mitigate these risks.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's hazard profile.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting chemical safety goggles and a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber). | Prevents skin contact, which can cause irritation.[1][2] The choice of glove material should be based on the specific solvent being used and the duration of handling. Always inspect gloves for integrity before use. |
| Body Protection | A long-sleeved lab coat. | Provides a barrier against accidental spills and splashes. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator with an appropriate cartridge may be necessary if engineering controls cannot maintain exposure below acceptable limits or if irritation is experienced. | Minimizes the risk of inhaling airborne particles that may cause respiratory irritation.[1] |
Operational Plan: A Step-by-Step Workflow
This procedural workflow is designed to ensure a safe and efficient handling process from receipt of the compound to its final use in your experiments.
Step-by-Step Methodology:
-
Designate a Handling Area: All work with solid this compound and its concentrated solutions should be conducted in a certified chemical fume hood to mitigate inhalation risks.
-
Assemble and Inspect PPE: Before handling the compound, ensure all necessary PPE is readily available and in good condition.
-
Prepare Materials and Equipment: Have all necessary glassware, spatulas, and other equipment clean and ready within the fume hood.
-
Weighing the Compound:
-
Use a tared weigh boat or appropriate container.
-
Handle the solid with a clean spatula.
-
Avoid creating dust. If dust is generated, allow it to settle in the fume hood before proceeding.
-
-
Dissolving/Preparing the Solution:
-
Add the weighed compound to the solvent slowly.
-
If the dissolution is exothermic, use an ice bath to control the temperature.
-
-
Transferring to the Reaction Vessel:
-
Use a funnel for liquid transfers to prevent spills.
-
Ensure the receiving vessel is stable and properly labeled.
-
-
Decontaminating the Work Area:
-
Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and then with water.
-
-
Segregating and Disposing of Waste: Follow the disposal plan outlined in the next section.
-
Doffing and Disposing of PPE: Remove PPE in the correct order (gloves first) to avoid cross-contamination. Dispose of single-use PPE in the appropriate waste stream.
-
Washing Hands Thoroughly: Wash hands with soap and water after removing PPE.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental responsibility.
Waste Streams:
-
Solid Waste:
-
Unused or expired this compound.
-
Contaminated materials such as weigh boats, paper towels, and gloves.
-
Procedure: Collect in a clearly labeled, sealed hazardous waste container.
-
-
Liquid Waste:
-
Solutions containing this compound.
-
Procedure for Dilute Solutions (<10%): While some dilute acetic acid solutions can be neutralized with a base like sodium bicarbonate and disposed of down the drain with copious amounts of water, it is crucial to check local regulations.[3] Given the additional chemical structure of this compound, it is recommended to treat all solutions as hazardous waste unless cleared by your institution's environmental health and safety (EHS) department.
-
Procedure for Concentrated Solutions (>10%): Dispose of in a labeled hazardous waste container.[3] Do not mix with incompatible waste streams.
-
Key Disposal Principles:
-
Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.
-
Segregation: Do not mix this compound waste with other chemical waste unless you have confirmed their compatibility.
-
Consult EHS: Always consult with your institution's Environmental Health and Safety department for specific disposal guidelines.
By adhering to these detailed protocols, you can confidently and safely incorporate this compound into your research, ensuring the well-being of your team and the integrity of your scientific endeavors.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Crysdot LLC. (n.d.). This compound. Retrieved from [Link]
-
SUNY New Paltz. (n.d.). Glove Selection For Specific Chemicals. Retrieved from [Link]
-
Lab Alley. (n.d.). How to Dispose of Acetic Acid. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
